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  • Product: 4-Bromo-3-chloro-5-methylphenol
  • CAS: 1881290-80-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4-Bromo-3-chloro-5-methylphenol

Abstract: This document provides an in-depth technical guide on a proposed synthetic pathway for 4-Bromo-3-chloro-5-methylphenol, a halogenated aromatic compound with potential applications as an intermediate in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide on a proposed synthetic pathway for 4-Bromo-3-chloro-5-methylphenol, a halogenated aromatic compound with potential applications as an intermediate in the development of pharmaceuticals and specialty chemicals. The guide is structured to provide not only a procedural methodology but also the underlying scientific rationale for the strategic choices made in the synthesis. We will explore a logical two-step synthesis commencing from the readily available precursor, m-cresol (3-methylphenol). The discussion encompasses a retrosynthetic analysis, detailed experimental protocols, mechanistic insights, and critical considerations for purification and characterization. This whitepaper is intended for an audience of research scientists and professionals in drug development who require a robust and well-rationalized approach to the synthesis of complex substituted phenols.

Part 1: Introduction & Strategic Analysis

4-Bromo-3-chloro-5-methylphenol is a polysubstituted phenol whose utility lies in its potential as a versatile building block in organic synthesis. The presence of multiple, distinct halogen atoms, a hydroxyl group, and a methyl group offers several sites for further chemical modification, making it a valuable intermediate. A successful and efficient synthesis hinges on the regioselective introduction of the chloro and bromo substituents onto the starting aromatic framework.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
IUPAC Name4-bromo-3-chloro-5-methylphenolPubChem[1]
CAS Number1881290-80-7PubChem[1]
Molecular FormulaC₇H₆BrClOPubChem[1]
Molecular Weight221.48 g/mol PubChem[1]
Canonical SMILESCC1=CC(=CC(=C1Br)Cl)OPubChem[1]
Retrosynthetic Analysis

To devise a logical forward synthesis, we first disconnect the target molecule into simpler, more readily available precursors. The carbon-halogen bonds are the most logical points for disconnection via an electrophilic aromatic substitution (SEAr) transform.

The analysis suggests two primary pathways originating from m-cresol (3-methylphenol):

  • Pathway A: Bromination of an intermediate, 3-chloro-5-methylphenol.

  • Pathway B: Chlorination of an intermediate, 4-bromo-3-methylphenol.

A careful consideration of the directing effects of the substituents is paramount. In Pathway B, the hydroxyl, methyl, and bromo groups of 4-bromo-3-methylphenol would all direct an incoming electrophile (Cl⁺) to the 2 and 6 positions, not the desired 3-position.

Conversely, in Pathway A , the substituents of the 3-chloro-5-methylphenol intermediate (hydroxyl, methyl, and chloro) are all ortho-, para-directing. Crucially, the para position relative to the powerful hydroxyl activating group is vacant, as are the ortho positions. The confluence of these directing effects strongly favors the introduction of the bromine atom at the C4 position. Therefore, Pathway A represents the most chemically sound and logical approach.

G target 4-Bromo-3-chloro-5-methylphenol intermediate1 3-Chloro-5-methylphenol target->intermediate1 C-Br Disconnection (Electrophilic Bromination) precursor m-Cresol (3-Methylphenol) intermediate1->precursor C-Cl Disconnection (Electrophilic Chlorination)

Figure 1: Retrosynthetic analysis of 4-Bromo-3-chloro-5-methylphenol.

Part 2: The Proposed Synthesis Pathway

Based on the retrosynthetic analysis, this guide details a two-step synthesis beginning with the electrophilic chlorination of m-cresol to form the key intermediate, 3-chloro-5-methylphenol, followed by a regioselective electrophilic bromination to yield the final product.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination mcresol m-Cresol intermediate 3-Chloro-5-methylphenol mcresol->intermediate SO₂Cl₂ Lewis Acid Catalyst final_product 4-Bromo-3-chloro-5-methylphenol intermediate->final_product Br₂ Acetic Acid

Figure 2: Proposed two-step synthesis pathway.

Part 3: Detailed Experimental Protocols and Mechanistic Insights

The following sections provide detailed, self-validating protocols for each synthetic step. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-Chloro-5-methylphenol (Intermediate)

Objective: To synthesize 3-chloro-5-methylphenol via the electrophilic chlorination of m-cresol.

Scientific Rationale: The direct chlorination of m-cresol is complicated by the strong ortho-, para-directing nature of both the hydroxyl and methyl groups, which preferentially activates the 2-, 4-, and 6-positions. Achieving high selectivity for the 5-position (to yield 3-chloro-5-methylphenol) is challenging and often results in a mixture of isomers.[2][3] Industrial processes may utilize specialized catalysts or conditions to enhance selectivity.[2] The following protocol is a general method for phenol chlorination; extensive purification is essential to isolate the desired isomer from byproducts like 4-chloro-3-methylphenol and 6-chloro-3-methylphenol.

Experimental Protocol:

  • Reactor Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl and SO₂), add m-cresol (108.1 g, 1.0 mol) and 500 mL of a suitable inert solvent such as dichloromethane.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 5.0 g, 37.5 mmol), to the stirred solution.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂, 148.4 g, 1.1 mol) dropwise from the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the starting material is observed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and 100 mL of concentrated HCl to decompose the catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and finally 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, must be purified by fractional distillation under reduced pressure or by preparative column chromatography on silica gel to isolate the 3-chloro-5-methylphenol isomer.[4]

Reagent/IntermediateCAS NumberMW ( g/mol )Role
m-Cresol108-39-4108.14Starting Material
Sulfuryl Chloride7791-25-5134.97Chlorinating Agent
Aluminum Chloride7446-70-0133.34Lewis Acid Catalyst
3-Chloro-5-methylphenol58291-77-3142.58Product Intermediate
Step 2: Synthesis of 4-Bromo-3-chloro-5-methylphenol (Final Product)

Objective: To achieve the regioselective bromination of 3-chloro-5-methylphenol at the C4 position.

Scientific Rationale: This step leverages the powerful synergistic directing effects of the substituents on the intermediate. The hydroxyl group is a strong activator and ortho-, para-director. The methyl group is also an ortho-, para-directing activator. The chloro group, while deactivating, is also ortho-, para-directing. All three groups favor electrophilic attack at the C4 position, which is para to the hydroxyl group and ortho to both the methyl and chloro groups. This convergence of directing effects leads to a highly selective and efficient bromination at the desired position. The protocol is adapted from established methods for phenol bromination.[5][6]

Experimental Protocol:

  • Reactor Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 3-chloro-5-methylphenol (14.25 g, 100 mmol) in 200 mL of glacial acetic acid.

  • Temperature Control: Cool the solution to approximately 15 °C in a water bath.

  • Bromination: Slowly add liquid bromine (16.0 g, 5.1 mL, 100 mmol) dropwise from the funnel over 30-45 minutes. Maintain the temperature at 15-20 °C throughout the addition.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The deep red-brown color of the bromine should fade significantly. Monitor the reaction to completion by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into 800 mL of ice-cold water with stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

  • Purification (if necessary): While this reaction is expected to be highly selective, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield the final 4-Bromo-3-chloro-5-methylphenol as a crystalline solid.[4][5]

Part 4: Purification and Quality Control Workflow

Achieving high purity is critical for any synthetic intermediate. A combination of extraction and chromatography or recrystallization is a robust method for ensuring the final product meets the required specifications.

G start Crude Reaction Mixture quench Quench with Ice/Water start->quench extract Liquid-Liquid Extraction (e.g., DCM/H₂O) quench->extract wash Wash Organic Layer (Base, Brine) extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purification Step dry->purify column Column Chromatography (Silica Gel) purify->column Complex Mixture recrystal Recrystallization purify->recrystal Crude Solid pure_product Pure Product column->pure_product recrystal->pure_product characterize Characterization (NMR, MS, MP) pure_product->characterize

Figure 3: General workflow for the purification and validation of the final product.

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

  • Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Part 5: Safety and Handling

The synthesis described involves hazardous materials that require strict safety protocols.

  • m-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.[7]

  • Sulfuryl Chloride & Aluminum Chloride: React violently with water. Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns. Always handle with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield, in a certified chemical fume hood.

  • Solvents (Dichloromethane, Acetic Acid): Handle in a well-ventilated area and avoid ignition sources.

All procedures should be conducted by trained personnel wearing appropriate PPE, including lab coats, safety glasses, and chemical-resistant gloves.

Part 6: Conclusion

This guide outlines a logical and scientifically-grounded two-step pathway for the synthesis of 4-Bromo-3-chloro-5-methylphenol from m-cresol. The strategy relies on an initial, less-selective chlorination step that necessitates rigorous purification, followed by a highly regioselective bromination reaction. The rationale for each step is rooted in the fundamental principles of electrophilic aromatic substitution and substituent directing effects. By following the detailed protocols and safety precautions described herein, researchers can confidently approach the synthesis of this valuable chemical intermediate.

References

  • Erian, A. & El-Hady, G. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21877448, 4-Bromo-3-chloro-5-methylphenol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]

  • Google Patents (n.d.).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol. [Link]

  • Google Patents (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • SpectraBase (n.d.). 4-Bromo-3-methylphenol. [Link]

Sources

Exploratory

"4-Bromo-3-chloro-5-methylphenol" chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of 4-Bromo-3-chloro-5-methylphenol This guide provides a detailed exploration of the chemical properties, synthesis, analysis, and potential application...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Handling of 4-Bromo-3-chloro-5-methylphenol

This guide provides a detailed exploration of the chemical properties, synthesis, analysis, and potential applications of 4-Bromo-3-chloro-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource for laboratory and research applications.

Introduction to 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound. The phenol functional group, characterized by a hydroxyl (-OH) group attached to an aromatic ring, is a cornerstone in organic chemistry and is prevalent in many biologically active molecules. The reactivity and properties of the phenol core are significantly modulated by the substituents on the aromatic ring. In this case, the presence of a bromine atom, a chlorine atom, and a methyl group creates a unique electronic and steric environment, suggesting its potential as a versatile intermediate in chemical synthesis or as a biologically active agent itself.

Halogenated phenols as a class are of significant interest due to their wide range of applications, from being precursors in the synthesis of pharmaceuticals and agrochemicals to their use as antiseptics and preservatives[1]. However, they are also noted for their environmental persistence and potential toxicity, necessitating careful handling and a thorough understanding of their properties[2][3]. This guide focuses specifically on the 4-bromo, 3-chloro, 5-methyl substituted variant, providing a predictive and comparative analysis based on established chemical principles and data from closely related analogues.

Physicochemical Properties

While experimental data for 4-Bromo-3-chloro-5-methylphenol is not extensively reported in the literature, its fundamental properties can be reliably predicted using computational models and by comparison with structurally similar compounds.

Core Chemical Identifiers
IdentifierValueSource
IUPAC Name 4-bromo-3-chloro-5-methylphenolPubChem[4]
Molecular Formula C₇H₆BrClOPubChem[4]
Molecular Weight 221.48 g/mol PubChem[4]
CAS Number 1881290-80-7 (Depositor-Supplied)PubChem[4]
InChI InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3PubChem[4]
SMILES CC1=CC(=CC(=C1Br)Cl)OPubChem[4]
Predicted and Comparative Physical Properties

To provide a practical estimation of the physical properties of the target compound, the following table includes computationally predicted values alongside experimentally determined data for its close structural analogues, 4-Bromo-3-methylphenol and 4-Chloro-3-methylphenol. This comparative approach is invaluable in experimental design, for example, in selecting appropriate solvent systems for reaction or purification.

Property4-Bromo-3-chloro-5-methylphenol (Predicted)4-Bromo-3-methylphenol (Experimental)4-Chloro-3-methylphenol (Experimental)
Melting Point (°C) N/A55 - 61[1][5][6]63 - 65[7]
Boiling Point (°C) N/A142-145 (at 23 mmHg)[5][8]235 - 239 (at 1013 hPa)[7]
LogP (Octanol/Water) 3.3N/AN/A
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 111
Solubility N/ASoluble in many organic solvents[1]Water: 3.9 g/L; Soluble in alkalies and most common organic solvents[7][9]

Rationale: The melting and boiling points are influenced by molecular weight, polarity, and crystal packing. Given that 4-Bromo-3-chloro-5-methylphenol has a higher molecular weight than its analogues, its melting and boiling points are expected to be slightly higher, assuming similar crystal packing forces. The predicted LogP suggests significant lipophilicity, indicating good solubility in non-polar organic solvents like ethers and halogenated hydrocarbons, and lower solubility in water.

Chemical Reactivity and Synthesis

Principles of Reactivity

The chemical behavior of 4-Bromo-3-chloro-5-methylphenol is governed by the interplay of its functional groups:

  • Phenolic Hydroxyl Group : This group makes the compound weakly acidic, more so than aliphatic alcohols, due to the resonance stabilization of the resulting phenoxide ion[10]. The oxygen can act as a nucleophile, particularly when deprotonated. The -OH group is also a strongly activating, ortho, para-director for electrophilic aromatic substitution[11].

  • Aromatic Ring Substituents :

    • -OH (hydroxyl) : Strongly activating, ortho, para-directing.

    • -CH₃ (methyl) : Weakly activating, ortho, para-directing.

    • -Cl (chloro) & -Br (bromo) : Deactivating yet ortho, para-directing due to the dominance of their electron-withdrawing inductive effect over their electron-donating resonance effect.

The positions of these groups dictate the regioselectivity of further reactions. The only unsubstituted position on the ring is ortho to the hydroxyl group and meta to the halogens and methyl group, making it the most likely site for subsequent electrophilic attack.

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Bromo-3-chloro-5-methylphenol can be envisioned via the selective halogenation of a readily available disubstituted phenol. A plausible route is the targeted chlorination of 4-bromo-3-methylphenol. The synthesis of the precursor, 4-bromo-3-methylphenol, from m-cresol is well-documented[12].

Step 1: Synthesis of 4-Bromo-3-methylphenol from m-Cresol

This established protocol involves the regioselective bromination of m-cresol. The methyl and hydroxyl groups direct the incoming electrophile (bromine).

  • Protocol :

    • Dissolve m-cresol in a suitable solvent such as glacial acetic acid under an inert atmosphere (e.g., nitrogen).[12]

    • Cool the reaction mixture to approximately 15°C.

    • Slowly add a stoichiometric equivalent of bromine (Br₂) dropwise, maintaining the temperature.[12]

    • Stir the reaction for several hours at this temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into water and extract the product with an organic solvent like diethyl ether.[12]

    • Wash the organic layer to neutrality, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Proposed Synthesis of 4-Bromo-3-chloro-5-methylphenol

This step involves the selective chlorination of 4-bromo-3-methylphenol. The directing effects of the existing substituents (-OH, -CH₃, -Br) will guide the chlorine atom to the vacant C5 position.

  • Proposed Protocol :

    • Dissolve the synthesized 4-bromo-3-methylphenol in a non-protic solvent (e.g., dichloromethane or carbon tetrachloride).

    • Use a mild chlorinating agent such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to avoid over-halogenation. The choice of a milder agent is critical due to the activated nature of the phenolic ring.

    • The reaction can be catalyzed by a Lewis acid or initiated under free-radical conditions, depending on the chlorinating agent. For NCS, a radical initiator or light can be used. For SO₂Cl₂, a mild Lewis acid might be employed, or the reaction could proceed thermally.

    • Maintain the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or GC-MS.

    • After completion, work up the reaction mixture by washing with aqueous solutions to remove the catalyst and byproducts.

    • Dry the organic phase, concentrate it, and purify the final product using column chromatography on silica gel.

Synthesis_Workflow m-Cresol m-Cresol Reagent1 Br2, Acetic Acid 4-Bromo-3-methylphenol 4-Bromo-3-methylphenol Reagent2 NCS or SO2Cl2 DCM Solvent Target_Compound 4-Bromo-3-chloro-5-methylphenol Reagent1->4-Bromo-3-methylphenol Step 1: Bromination Reagent2->Target_Compound Step 2: Chlorination

Caption: Proposed two-step synthesis of 4-Bromo-3-chloro-5-methylphenol.

Spectroscopic and Chromatographic Analysis

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not publicly available, its expected spectral characteristics can be predicted.

Predicted Spectroscopic Data
  • ¹H NMR : The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl group (-CH₃) protons, likely in the range of 2.2-2.4 ppm.

    • A singlet for the phenolic hydroxyl (-OH) proton, which can be broad and have a variable chemical shift (typically 5-8 ppm), and is D₂O exchangeable.

    • Two singlets for the two non-equivalent aromatic protons. Due to the substitution pattern, no splitting is expected between them. Their chemical shifts will be influenced by the adjacent substituents.

  • ¹³C NMR : The carbon NMR spectrum should display 7 unique signals, as there are no elements of symmetry in the molecule:

    • One signal for the methyl carbon (around 20 ppm).

    • Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group (ipso-carbon) being the most downfield (deshielded), typically >150 ppm[13]. The carbons attached to the halogens will also show characteristic shifts.

  • FTIR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands confirming the presence of key functional groups:

    • A broad O-H stretching band around 3200-3600 cm⁻¹.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • C=C aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

    • A C-O stretching band around 1200-1260 cm⁻¹.

    • C-Cl and C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum will be crucial for confirming the molecular weight and elemental composition.

    • The molecular ion peak (M⁺) should be observed at m/z 220 (for ⁷⁹Br and ³⁵Cl).

    • A characteristic isotopic pattern will be evident due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion at M⁺, M+2, and M+4.

Recommended Analytical Protocol: HPLC Method Development

For purity analysis and quantification, a reverse-phase High-Performance Liquid Chromatography (HPLC) method is recommended. The following protocol, adapted from methods for similar compounds, serves as an excellent starting point for method development[1].

  • Protocol :

    • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using Acetonitrile (ACN) and water (containing 0.1% phosphoric or formic acid to ensure the phenol is protonated).

      • Starting Gradient: 50% ACN / 50% Water.

      • Gradient Ramp: Linearly increase to 95% ACN over 15-20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV detection at a wavelength of approximately 280 nm, or by using a photodiode array (PDA) detector to determine the lambda max.

    • Sample Preparation : Dissolve the sample accurately in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~1 mg/mL for stock solutions, followed by dilution to the working range.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample 4-Bromo-3-chloro- 5-methylphenol Dissolve Dissolve in ACN (~1 mg/mL) Sample->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Column C18 Column (4.6x150mm, 5µm) Inject->Column Detect UV/PDA Detector (~280 nm) Column->Detect Data Data Detect->Data Generate Chromatogram

Sources

Foundational

Advanced Technical Guide: 4-Bromo-3-chloro-5-methylphenol (CAS 1881290-80-7) in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, poly-substituted aromatic building blocks. 4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, poly-substituted aromatic building blocks. 4-Bromo-3-chloro-5-methylphenol (CAS 1881290-80-7) is a critical tri-substituted phenol synthon. Its unique halogenation pattern provides orthogonal reactivity, making it an indispensable intermediate in the synthesis of advanced targeted therapeutics, particularly protein kinase inhibitors targeting angiogenesis and cell cycle regulation (e.g., VEGFR2, CDK4/6) .

This whitepaper dissects the physicochemical logic, chemoselective synthetic workflows, and biological applications of this specific scaffold, providing application scientists with a robust framework for its utilization.

Physicochemical Profiling & Structural Logic

The utility of 4-Bromo-3-chloro-5-methylphenol stems directly from its carefully balanced steric and electronic properties.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₇H₆BrClOTri-substituted aromatic system.
Molecular Weight 221.48 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
XLogP3 ~3.3High lipophilicity; drives hydrophobic pocket binding in kinase active sites.
Topological Polar Surface Area (TPSA) 20.2 ŲSingle hydroxyl donor/acceptor limits desolvation penalties during target binding.
Isotopic Mass 219.93 DaDistinctive MS signature (3:4:1 ratio for Br+Cl) enables precise analytical tracking.
The Causality of Substitution
  • The Phenolic Hydroxyl (-OH): Acts as the primary anchor for functionalization (e.g., etherification). The inductive electron-withdrawing effects of the meta-chlorine and ortho-bromine slightly lower the pKa compared to phenol, enhancing its nucleophilicity under mild basic conditions.

  • The C4-Bromine (-Br): The primary site for transition-metal-catalyzed cross-coupling. The C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than the C–Cl bond (~81 kcal/mol), enabling exclusive, site-selective oxidative addition by Palladium(0) catalysts .

  • The C3-Chlorine (-Cl): Serves a dual purpose. Synthetically, it remains inert during standard Suzuki/Buchwald couplings at C4, allowing for late-stage functionalization if desired. Pharmacologically, it acts as a metabolic block, preventing cytochrome P450-mediated oxidation at that position while increasing the overall lipophilicity of the drug candidate.

  • The C5-Methyl (-CH₃): Provides a steric shield that dictates the dihedral angle of any biaryl system formed at C4, locking the molecule into a bioactive conformation necessary for target affinity.

Validated Experimental Workflows

To leverage the orthogonal reactivity of this scaffold, researchers must execute highly controlled, chemoselective reactions. Below are self-validating protocols for the two most critical transformations.

Protocol 1: Chemoselective O-Alkylation

This step masks the phenol and attaches a linker (often containing a solubilizing basic amine) pointing toward the solvent-exposed region of the kinase.

  • Preparation: Dissolve 4-Bromo-3-chloro-5-methylphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild, insoluble base that quantitatively deprotonates the phenol without triggering side reactions (like nucleophilic aromatic substitution) that stronger bases (e.g., NaH) might cause.

  • Electrophile Addition: Introduce the alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 eq) dropwise. Stir at 60°C for 4 hours.

  • Self-Validation (LC-MS): Monitor the reaction. The starting material exhibits a distinct mass isotopic pattern at m/z 219/221/223 (3:4:1 ratio due to one Cl and one Br). The reaction is validated as complete when this peak disappears, replaced by the product mass (e.g., m/z 277/279/281) retaining the exact 3:4:1 isotopic signature, confirming the halogens remain intact.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

This step builds the core biaryl framework required for deep hydrophobic pocket penetration.

  • Preparation: Combine the O-alkylated intermediate (1.0 eq) and an aryl boronic acid (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.5 eq). Causality: The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination while strictly limiting oxidative addition to the weaker C–Br bond, leaving the C–Cl bond untouched .

  • Reaction: Degas via nitrogen sparging for 10 minutes, then heat to 90°C for 8 hours.

  • Self-Validation (MS Isotopic Shift): The success of the chemoselective coupling is analytically proven by the mass spectrum of the product. The initial 3:4:1 (Br + Cl) isotopic pattern must transition to a strict 3:1 pattern (Cl only), proving the bromine was successfully replaced by the aryl group while the chlorine was preserved.

Systems Architecture: Synthesis and Biological Mechanism

The transformation of 4-Bromo-3-chloro-5-methylphenol into a functional therapeutic, and its subsequent biological action, can be mapped as interconnected systems.

Synthetic Logic Flow

The following diagram illustrates the sequential exploitation of orthogonal reactive sites.

SynthFlow A 4-Bromo-3-chloro- 5-methylphenol B O-Alkylation (SN2 / Mitsunobu) A->B Step 1 (OH) C Aryl Ether Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Step 2 (C-Br) E Kinase Inhibitor Scaffold D->E

Synthetic workflow utilizing 4-Bromo-3-chloro-5-methylphenol as a core synthon.

Biological Pathway Inhibition

Once synthesized, the resulting API acts as a Type I or Type II competitive inhibitor at the ATP-binding site of hyperactive kinases (e.g., VEGFR2 in tumor angiogenesis) . The preserved chlorine atom and methyl group establish critical Van der Waals interactions with the hydrophobic spine of the kinase.

BioPathway Drug Inhibitor Scaffold Target Receptor Tyrosine Kinase (e.g., VEGFR2) Drug->Target Competitive Binding Substrate Downstream Effectors (MEK/ERK) Target->Substrate Phosphorylation Halted ATP ATP Molecule ATP->Target Blocked Proliferation Angiogenesis & Proliferation Substrate->Proliferation Pathway Arrest

Mechanism of action for kinase inhibitors derived from the functionalized phenol.

Conclusion

4-Bromo-3-chloro-5-methylphenol (CAS 1881290-80-7) is far more than a simple aromatic ring; it is a precisely engineered chemical chassis. By understanding the distinct bond dissociation energies and electronic profiles of its substituents, application scientists can execute highly chemoselective syntheses, ultimately yielding potent, metabolically stable kinase inhibitors for oncology and vascular disease.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21877448, 4-Bromo-3-chloro-5-methylphenol." PubChem, 2026. URL:[Link]

  • Kéri, György, et al. "Indazole derivatives and pharmaceutical compositions for inhibiting protein kinases, and methods for their use." Google Patents (Patent No. HU228502B1), 2013.
  • Miyaura, Norio, and Akira Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. URL:[Link]

Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 4-Bromo-3-chloro-5-methylphenol: A Versatile Scaffold in Medicinal Chemistry This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-3-chloro-5-methylphenol: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenol with significant potential as a building block in modern drug discovery and organic synthesis. We will delve into its molecular structure, physicochemical properties, a reasoned synthetic approach, and its emerging applications, particularly as a scaffold for targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, actionable understanding of this compound.

4-Bromo-3-chloro-5-methylphenol (CAS No. 1881290-80-7) is a polysubstituted aromatic compound. The strategic placement of bromo, chloro, methyl, and hydroxyl groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures with specific biological activities.

The hydroxyl group can act as a hydrogen bond donor and can be readily derivatized, while the halogen atoms provide sites for cross-coupling reactions and can modulate the compound's lipophilicity and metabolic stability.

Molecular Structure

The structure of 4-Bromo-3-chloro-5-methylphenol is defined by a phenol ring with substituents at the 3, 4, and 5 positions relative to the hydroxyl group.

Caption: 2D Structure of 4-Bromo-3-chloro-5-methylphenol.

Physicochemical Data Summary

The following table summarizes the key computed and, where available, experimental properties of the molecule. This data is crucial for designing synthetic routes and predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 1881290-80-7PubChem[1]
Molecular Formula C₇H₆BrClOPubChem[1]
Molecular Weight 221.48 g/mol PubChem[1]
IUPAC Name 4-bromo-3-chloro-5-methylphenolPubChem[1]
SMILES CC1=CC(=CC(=C1Br)Cl)OPubChem[1]
InChIKey HLSGKNUHUDYLGD-UHFFFAOYSA-NPubChem[1]
Calculated XLogP3 3.3PubChem[1]
Appearance Expected to be a solid at room temperatureInferred

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The synthesis can be envisioned starting from the commercially available 3-chloro-5-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director. The key is to control the position of the incoming electrophile (bromine).

start 3-Chloro-5-methylphenol (Starting Material) step1 Electrophilic Aromatic Bromination start->step1 reagent Bromine (Br2) in Acetic Acid reagent->step1 product 4-Bromo-3-chloro-5-methylphenol (Final Product) step1->product purify Purification (Crystallization / Chromatography) product->purify

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptual framework. Researchers must perform initial small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 3-chloro-5-methylphenol in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of 1.05 equivalents of bromine in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • Causality Insight: The hydroxyl group is the most powerful activating group on the ring. It will direct the incoming bromine electrophile primarily to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored, leading to the desired 4-bromo product as the major isomer. Acetic acid is used as a polar protic solvent that can facilitate the polarization of Br₂.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a beaker of cold water containing a small amount of sodium bisulfite to neutralize any excess bromine. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The true value of 4-Bromo-3-chloro-5-methylphenol lies in its potential as a scaffold for synthesizing biologically active molecules. Its structure is particularly relevant in the development of kinase inhibitors.

Core Scaffold for B-Raf Kinase Inhibitors

Several patents identify compounds with similar substitution patterns as potent inhibitors of protein kinases, including B-Raf.[2] The B-Raf kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway and are a major driver in numerous cancers, including melanoma.

cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS BRaf B-Raf (V600E Mutant) RAS->BRaf Activates MEK MEK BRaf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Prolif Gene Expression & Cell Proliferation TF->Prolif Inhibitor 4-Bromo-3-chloro-5-methylphenol -based Inhibitor Inhibitor->BRaf Inhibits

Caption: The role of B-Raf in the MAPK/ERK pathway and the site of therapeutic intervention.

4-Bromo-3-chloro-5-methylphenol can serve as a key starting material for synthesizing more complex molecules designed to fit into the ATP-binding pocket of the B-Raf kinase domain. The phenol moiety can be used as an anchor point, while the bromo- and chloro-substituents can be exploited for further chemical modifications (e.g., via Suzuki or Buchwald-Hartwig coupling reactions) to build out the molecule and improve its potency and selectivity.

Analytical and Characterization Protocols

Robust analytical methods are essential for confirming the identity and purity of 4-Bromo-3-chloro-5-methylphenol. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing halogenated phenols.[3][4]

GC-MS Protocol for Identification and Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS), is recommended for excellent separation of phenolic compounds.[3]

    • Injector: Use a splitless injection mode at 275 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Expected Results: The compound should elute as a sharp peak. The mass spectrum is expected to show a characteristic molecular ion (M⁺) peak cluster due to the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The fragmentation pattern will be indicative of the substituted phenol structure, with fragments corresponding to the loss of Br, Cl, and methyl groups.

Safety, Handling, and Storage

As a halogenated phenol, 4-Bromo-3-chloro-5-methylphenol must be handled with appropriate care. While specific toxicity data is not available, compounds of this class are generally considered to be irritants and potentially harmful.

  • Hazard Classification (Anticipated):

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved N95 respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Compounds and compositions as protein kinase inhibitors. (U.S. Patent No. 9,314,464 B2).
  • Google Patents. (2011). Compounds and compositions as protein kinase inhibitors. (Publication No. WO 2011/025927 A1).
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Bromo-3-chloro-5-methylphenol: An Analytical Whitepaper

Introduction & Analytical Framework The structural elucidation of highly substituted aromatic systems requires a rigorous, orthogonal analytical approach. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Framework

The structural elucidation of highly substituted aromatic systems requires a rigorous, orthogonal analytical approach. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) presents a unique spectroscopic challenge due to the presence of four distinct ring substituents (hydroxyl, chlorine, bromine, and methyl) on a single benzene core .

For drug development professionals and synthetic chemists utilizing this compound as a halogenated building block, standard 1D NMR is often insufficient due to the lack of contiguous proton spin systems. Therefore, characterization must rely heavily on isotopic mass signatures, predictive 13 C NMR additivity models, and 2D NMR heteronuclear correlations. This guide details the causal logic and self-validating methodologies required to definitively characterize this molecule.

Workflow Sample 4-Bromo-3-chloro-5-methylphenol Sample Preparation NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR MS High-Resolution MS (EI or ESI-TOF) Sample->MS IR FTIR-ATR Spectroscopy (Solid State) Sample->IR NMR_Eluc Regiochemical Mapping (Substituent Placement) NMR->NMR_Eluc MS_Eluc Isotopic Signature (Br/Cl Ratio Validation) MS->MS_Eluc IR_Eluc Functional Groups (OH, Halogen Stretches) IR->IR_Eluc Integration Orthogonal Structural Verification MS_Eluc->Integration NMR_Eluc->Integration IR_Eluc->Integration

Fig 1: Orthogonal spectroscopic workflow for poly-substituted phenol characterization.

Mass Spectrometry (EI-MS): The Isotopic Gateway

Before assessing regiochemistry, the presence of both bromine and chlorine must be confirmed. Mass spectrometry is the most authoritative tool for this due to the highly specific natural isotopic distributions of Br ( 79 Br: 50.7%, 81 Br: 49.3%) and Cl ( 35 Cl: 75.8%, 37 Cl: 24.2%) .

Isotopic Probability Logic

The molecular formula is C7​H6​BrClO (Exact Mass: 219.93 Da). The combination of one Br and one Cl atom creates a distinct M , M+2 , and M+4 cluster.

  • M ( 79 Br, 35 Cl) : Probability = 0.507×0.758=0.384

  • M+2 ( 81 Br, 35 Cl) + ( 79 Br, 37 Cl) : Probability = (0.493×0.758)+(0.507×0.242)=0.496

  • M+4 ( 81 Br, 37 Cl) : Probability = 0.493×0.242=0.119

Normalizing these probabilities to the most abundant peak (M+2) reveals that the base peak of the molecular ion cluster is not the monoisotopic mass , a critical diagnostic feature.

MS_Isotope Mol Molecular Ion[M]+ C7H6BrClO M M (m/z 220) 79Br, 35Cl ~77% Rel. Abund. Mol->M M2 M+2 (m/z 222) 81Br,35Cl & 79Br,37Cl 100% (Base Peak) Mol->M2 M4 M+4 (m/z 224) 81Br, 37Cl ~24% Rel. Abund. Mol->M4

Fig 2: Statistical distribution of the Br/Cl isotopic molecular ion cluster.

Key Fragmentation Data
m/z (Relative)AssignmentMechanistic Rationale
222 (100%) [M+2]+ Base peak of the intact molecular ion cluster.
220 (77%) [M]+ Monoisotopic molecular ion.
224 (24%) [M+4]+ Heavy isotope molecular ion.
185, 187 [M−Cl]+ Loss of chlorine radical ( Δ35 Da from M). Br isotope pattern (1:1) remains.
141, 143 [M−Br]+ Loss of bromine radical ( Δ79 Da from M). Cl isotope pattern (3:1) remains.
113 [M−Br−CO]+ Subsequent loss of carbon monoxide from the phenol ring.

Nuclear Magnetic Resonance (NMR): Regiochemical Mapping

With the molecular formula validated, NMR is utilized to map the exact positions of the substituents. The IUPAC numbering dictates the hydroxyl group is at C1, chlorine at C3, bromine at C4, and methyl at C5. This leaves isolated protons at C2 and C6.

1 H NMR Spectral Prediction

Because the protons at C2 and C6 are separated by the C1-OH group, they are meta to each other. They will exhibit a small meta-coupling constant ( 4J≈1.5−2.5 Hz).

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
-OH 5.0 - 5.5Broad Singlet1HHighly solvent-dependent; exchangeable with D2​O .
H-2 ~6.84Doublet ( J≈2 Hz)1HShielded by ortho-OH; slightly deshielded by meta-Br.
H-6 ~6.81Doublet ( J≈2 Hz)1HShielded by ortho-OH and ortho-CH 3​ .
-CH 3​ ~2.35Singlet3HTypical benzylic methyl shift.
13 C NMR & The Heavy Atom Effect

The 13 C NMR spectrum is heavily influenced by the "Heavy Atom Effect" of bromine, which significantly shields the ipso carbon (C4) due to spin-orbit coupling and diamagnetic shielding .

CarbonPredicted Shift ( δ , ppm)SubstituentElectronic Rationale
C1 151.9-OHStrongly deshielded by electronegative oxygen.
C3 139.3-ClDeshielded by inductive withdrawal of chlorine.
C5 137.0-CH 3​ Deshielded by hyperconjugation of the methyl group.
C4 119.8-BrAnomalously shielded by the heavy atom effect of Br.
C2 118.7-HShielded by resonance donation from ortho-OH.
C6 118.1-HShielded by resonance from ortho-OH and ortho-CH 3​ .
CH 3​ 23.0AliphaticStandard benzylic methyl carbon.
2D HMBC Logical Relationships

To definitively differentiate H2 from H6 and assign the quaternary carbons, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects 2J and 3J couplings between protons and carbons.

HMBC_Logic cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H2 H2 (δ 6.84) C1 C1-OH (δ 151.9) H2->C1 3J C3 C3-Cl (δ 139.3) H2->C3 2J C4 C4-Br (δ 119.8) H2->C4 3J H6 H6 (δ 6.81) H6->C1 3J H6->C4 3J C5 C5-CH3 (δ 137.0) H6->C5 2J Me CH3 (δ 2.35) Me->C4 3J Me->C5 2J

Fig 3: Key 2D HMBC correlations proving the regiochemical arrangement of the substituents.

Vibrational Spectroscopy (FTIR-ATR)

Fourier-Transform Infrared Spectroscopy provides orthogonal validation of the functional groups, particularly the halogens which are invisible in 1 H NMR.

Wavenumber ( cm−1 )IntensityAssignmentCausality
3350 Strong, BroadO-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
2925, 2850 WeakC-H Stretch (Aliphatic)Asymmetric and symmetric stretching of the C5 methyl group.
1580, 1470 MediumC=C Stretch (Aromatic)Skeletal vibrations of the substituted benzene ring.
1210 StrongC-O StretchPhenolic C-O bond vibration.
1040 MediumC-Cl StretchCharacteristic stretching frequency for aromatic chlorides.
860 StrongC-H Bend (Out-of-plane)Diagnostic for isolated, meta-positioned aromatic protons.
660 StrongC-Br StretchHeavy halogens vibrate at lower frequencies due to increased reduced mass.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate built-in Quality Control (QC) and validation steps.

Protocol A: 1 H and 13 C NMR Acquisition with D2​O Exchange
  • Sample Preparation : Dissolve 15 mg of 4-bromo-3-chloro-5-methylphenol in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Validation (Calibration) : Ensure the TMS peak is strictly referenced to δ 0.00 ppm. Check the CHCl3​ residual solvent peak at δ 7.26 ppm.

  • Primary Acquisition : Acquire standard 1D 1 H spectrum (16 scans, relaxation delay D1=2 s).

  • Self-Validating Step ( D2​O Shake) :

    • Add 10 μL of Deuterium Oxide ( D2​O ) directly to the NMR tube.

    • Cap and shake vigorously for 30 seconds.

    • Re-acquire the 1 H spectrum.

    • Causality: The broad singlet at ~5.2 ppm must disappear. This definitively proves the signal belongs to the exchangeable phenolic -OH proton, differentiating it from any potential aromatic overlap.

  • 13 C Acquisition : Acquire 13 C{ 1 H} spectrum (1024 scans). Verify the C4 peak at ~119.8 ppm to confirm the heavy atom effect.

Protocol B: GC-EI-MS Isotopic Profiling
  • System Tuning : Infuse Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure proper relative abundance tuning (m/z 69, 219, 502).

  • Sample Injection : Inject 1 μL of a 10 μg/mL solution (in methanol) into the GC-MS (Split ratio 1:50).

  • Ionization : Utilize Electron Impact (EI) at 70 eV.

  • Self-Validating Step (Isotope Check) :

    • Extract the mass spectrum at the chromatographic apex of the target peak.

    • Calculate the ratio of m/z 220 : 222 : 224.

    • Causality: The analysis is only valid if the ratio strictly matches the theoretical 77 : 100 : 24 distribution. Any deviation indicates co-elution or an incorrect molecular formula.

Protocol C: FTIR-ATR Analysis
  • Background Validation : Collect an ambient background scan (32 scans, 4 cm−1 resolution). Ensure no water vapor or CO2​ artifacts dominate the baseline.

  • Calibration : Run a standard polystyrene film. Verify the peak at 1601 cm−1 is within ±1cm−1 .

  • Sample Acquisition : Place 2 mg of the neat solid directly onto the diamond ATR crystal. Apply the pressure anvil until the C-O stretch at 1210 cm−1 reaches ~60% transmittance.

  • Data Processing : Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, ensuring accurate relative intensities for the low-frequency C-Br stretch.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21877448, 4-Bromo-3-chloro-5-methylphenol. Retrieved from:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer. Retrieved from:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Retrieved from:[Link]

Exploratory

"4-Bromo-3-chloro-5-methylphenol" NMR analysis

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-3-chloro-5-methylphenol Executive Summary 4-Bromo-3-chloro-5-methylphenol is a substituted phenol of interest in synthetic chemistry, po...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-3-chloro-5-methylphenol

Executive Summary

4-Bromo-3-chloro-5-methylphenol is a substituted phenol of interest in synthetic chemistry, potentially serving as a building block in the development of more complex molecules, including pharmaceutical agents. The presence of multiple, electronically distinct substituents on the aromatic ring makes its structural elucidation a non-trivial exercise that requires a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise substitution pattern and overall identity of such molecules.

This technical guide provides a comprehensive framework for the complete ¹H and ¹³C NMR analysis of 4-Bromo-3-chloro-5-methylphenol. It is designed for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of how to predict, acquire, and interpret the NMR spectra of complex aromatic compounds. The narrative moves beyond a simple recitation of data, focusing instead on the underlying principles—the causality—that govern the spectral output. We will explore how the interplay of electron-donating and electron-withdrawing groups dictates the chemical environment of each nucleus, allowing for a predictive analysis that can be experimentally verified.

Part 1: Foundational Principles and Molecular Structure

The Subject Molecule: 4-Bromo-3-chloro-5-methylphenol

The subject of this guide is a polysubstituted phenol with the molecular formula C₇H₆BrClO[1]. Its structure features a central benzene ring functionalized with five substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a chlorine atom (-Cl), and a bromine atom (-Br). The specific arrangement of these groups is critical to its chemical identity and reactivity.

For the purpose of unambiguous NMR analysis, the carbon atoms of the phenol ring are numbered starting from the carbon bearing the hydroxyl group (C1) and proceeding around the ring to give the substituents the lowest possible locants.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Initial Analysis cluster_verify Structural Verification Prep 1. Sample Preparation (Dissolve in CDCl3) Acq_H1 2. Acquire ¹H Spectrum Prep->Acq_H1 Acq_C13 3. Acquire ¹³C Spectrum Proc_H1 4. Process ¹H Data (Integrate, Calibrate) Acq_C13->Proc_H1 Proc_C13 5. Process ¹³C Data (Peak Pick, Calibrate) Proc_H1->Proc_C13 Compare 6. Compare Experimental Data to Predictions Proc_C13->Compare Assign 7. Assign All Peaks Compare->Assign Confirm 8. Structure Confirmed Assign->Confirm

Caption: Workflow for the NMR-based structural elucidation of a small molecule.

Correlating Data and Advanced Verification

The primary task is to match the number of signals, their chemical shifts, their multiplicities, and their integrations (for ¹H) to the predicted values.

  • Signal Count: The ¹H spectrum should show four distinct signals, and the ¹³C spectrum should show seven. A different number would indicate either impurities or an incorrect structure.

  • Chemical Shifts: The experimental shifts should fall within or very close to the predicted ranges.

  • Multiplicity and Integration: The ¹H spectrum should show three singlets and one broad singlet with an integration ratio of 3:1:1:1.

For absolute confirmation, especially in the context of drug development where isomeric purity is paramount, 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the signals at δ ~6.9 ppm to the carbons at δ ~115-125 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For instance, the methyl protons (at δ ~2.3 ppm) should show correlations to C5, C4, and C6, providing irrefutable proof of its position on the ring.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (2006). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Maciel, G. E., & James, R. V. (1964). Nuclear Magnetic Resonance Spectra of Adamantyl-Substituted Phenols and Solvent-Induced Shifts of Sterically Hindered Protons. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry, 40(4), 677-686. Available at: [Link]

  • Schaefer, T., & Schultz, R. (1965). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 43(2), 340-346. Available at: [Link]

  • Fukushi, E., & Soumiya, S. (2007). Basics of Structural Analysis of Organic Substances Using NMR Equipment. Available at: [Link] (Note: This is a Japanese resource, translated title: "Fundamentals of Structural Analysis of Organic Compounds You Can Understand with 2D NMR").

Sources

Foundational

"4-Bromo-3-chloro-5-methylphenol" mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Bromo-3-chloro-5-methylphenol Executive Summary This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragment...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Bromo-3-chloro-5-methylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for 4-Bromo-3-chloro-5-methylphenol (C₇H₆BrClO). As a polysubstituted aromatic compound, its fragmentation behavior is governed by the interplay of its functional groups: a hydroxyl, a methyl group, and two distinct halogens. This document, written from the perspective of a Senior Application Scientist, synthesizes foundational principles of mass spectrometry with data from analogous structures to predict the fragmentation cascades under both Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the formation of key fragment ions, present detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide visual diagrams of the predicted fragmentation pathways. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the structural elucidation of halogenated phenols.

Introduction to the Analyte and Methodology

The Analyte: 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound with the molecular formula C₇H₆BrClO.[1] Its structure consists of a phenol ring substituted with bromine, chlorine, and a methyl group. The monoisotopic mass of this compound is 219.92906 Da.[1] The presence of multiple, electronically distinct functional groups makes its mass spectrometric fragmentation pattern both complex and highly informative for structural confirmation.

Halogenated phenols are a significant class of compounds, often found as environmental pollutants or used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Therefore, robust analytical methods for their identification are crucial.

Foundational Principles of Mass Spectrometric Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that is invaluable for determining its structure.[4] The method of ionization profoundly influences the fragmentation process.

  • Electron Ionization (EI): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a molecular ion (M•+) and extensive, predictable fragmentation. The resulting mass spectrum is rich in fragment ions, providing deep structural detail.

  • Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution, typically by creating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[5] It imparts minimal excess energy, often resulting in an intact molecular ion with little to no in-source fragmentation.[6] Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, 4-Bromo-3-chloro-5-methylphenol will form an energetically unstable molecular ion (M•+) that subsequently undergoes a cascade of fragmentation reactions. The stability of the aromatic ring suggests that the molecular ion peak will be observable.[7]

The Molecular Ion (M•+)

A key feature of the molecular ion will be its distinctive isotopic pattern. The natural abundances of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a characteristic cluster of peaks.[8] The molecular ion will appear as a group of peaks at m/z 220 (for ⁷⁹Br and ³⁵Cl), m/z 222 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl), and m/z 224 (for ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a powerful diagnostic tool.

Primary Fragmentation Mechanisms

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable products.[8] For 4-Bromo-3-chloro-5-methylphenol, the following pathways are predicted:

  • Loss of a Methyl Radical (α-Cleavage): Alkyl-substituted aromatic compounds frequently lose the alkyl group. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable initial fragmentation step, leading to a stable substituted phenoxy cation.[9]

  • Loss of a Halogen Radical: The carbon-halogen bonds are susceptible to cleavage. The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical (•Br, 79/81 Da) a favored pathway. Loss of a chlorine radical (•Cl, 35/37 Da) is also possible.

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo rearrangement and lose a neutral molecule of carbon monoxide (CO, 28 Da) following an initial fragmentation. This typically results in the formation of a stable, five-membered ring structure.

Predicted EI-MS Fragmentation Data

The following table summarizes the major fragment ions predicted for 4-Bromo-3-chloro-5-methylphenol. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br).

m/z (Calculated) Proposed Loss Proposed Fragment Structure Comments
220-[C₇H₆BrClO]•+Molecular Ion (M•+). Exhibits a characteristic M+2 and M+4 isotopic pattern.
205•CH₃[C₆H₃BrClO]⁺Loss of the methyl group. Expected to be a significant peak.
177•CH₃, CO[C₅H₃BrCl]⁺Subsequent loss of CO from the m/z 205 fragment.
141•Br[C₇H₆ClO]⁺Loss of a bromine radical. Shows a characteristic M+2 pattern for one chlorine.
113•Br, CO[C₆H₆Cl]⁺Subsequent loss of CO from the m/z 141 fragment.
185•Cl[C₇H₆BrO]⁺Loss of a chlorine radical. Shows a characteristic M+2 pattern for one bromine.
Visualizing the EI Fragmentation Cascade

The logical flow of the fragmentation can be visualized using a directed graph. The diagram below illustrates the predicted primary and secondary fragmentation steps originating from the molecular ion.

EI_Fragmentation cluster_paths cluster_secondary M M•+ C₇H₆BrClO m/z 220, 222, 224 F_CH3 [M-CH₃]⁺ C₆H₃BrClO m/z 205, 207, 209 M->F_CH3 - •CH₃ F_Br [M-Br]⁺ C₇H₆ClO m/z 141, 143 M->F_Br - •Br F_Cl [M-Cl]⁺ C₇H₆BrO m/z 185, 187 M->F_Cl - •Cl F_CH3_CO [M-CH₃-CO]⁺ C₅H₃BrCl m/z 177, 179, 181 F_CH3->F_CH3_CO - CO F_Br_CO [M-Br-CO]⁺ C₆H₆Cl m/z 113, 115 F_Br->F_Br_CO - CO

Caption: Predicted EI-MS fragmentation pathway for 4-Bromo-3-chloro-5-methylphenol.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI, particularly in negative ion mode, phenols are readily deprotonated to form a stable [M-H]⁻ phenoxide ion.[5] This ion can then be isolated and fragmented using CID to yield structural information.

Precursor Ion Formation

The expected precursor ion in negative mode ESI-MS will be [M-H]⁻ at m/z 219 (for ⁷⁹Br and ³⁵Cl), with corresponding isotopic peaks at m/z 221 and 223. This highly stable ion will likely show minimal in-source fragmentation.

Collision-Induced Dissociation (CID) of [M-H]⁻

Fragmentation of the [M-H]⁻ ion in an MS/MS experiment proceeds via different mechanisms than EI. Radical losses are less common. The fragmentation will be driven by charge repulsion and the elimination of neutral molecules or radical anions.

  • Loss of a Halogen Radical Anion: Cleavage of the C-Br or C-Cl bond can result in the loss of •Br⁻ (m/z 79/81) or •Cl⁻ (m/z 35/37). However, the loss of a neutral radical is more common.

  • Loss of a Methyl Radical: The loss of a •CH₃ radical (15 Da) from the deprotonated molecular ion is a plausible pathway, forming a radical anion.

  • Sequential Neutral Losses: Following an initial loss, subsequent elimination of neutral molecules like CO could occur.

Predicted ESI-MS/MS Fragmentation Data
Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Comments
219204•CH₃Loss of a methyl radical.
219140•BrLoss of a bromine radical from the precursor ion.
219184•ClLoss of a chlorine radical from the precursor ion.
Visualizing the ESI-MS/MS Fragmentation

The diagram below illustrates the primary fragmentation pathways for the deprotonated molecular ion under CID conditions.

ESI_Fragmentation cluster_products M_H [M-H]⁻ C₇H₅BrClO⁻ m/z 219, 221, 223 P_CH3 [M-H-CH₃]•⁻ C₆H₂BrClO•⁻ m/z 204, 206, 208 M_H->P_CH3 - •CH₃ P_Br [M-H-Br]⁻ C₇H₅ClO⁻ m/z 140, 142 M_H->P_Br - •Br P_Cl [M-H-Cl]⁻ C₇H₅BrO⁻ m/z 184, 186 M_H->P_Cl - •Cl

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Experimental Protocols for Analysis

To validate the predicted fragmentation patterns, a rigorous experimental approach is required. The following protocols for GC-MS and LC-MS are designed to provide high-quality, reproducible data.

Protocol 1: GC-MS for EI Analysis

Gas chromatography is well-suited for the analysis of relatively volatile and thermally stable compounds like halogenated phenols.[2][10]

  • 1. Sample Preparation:

    • Accurately weigh 1 mg of 4-Bromo-3-chloro-5-methylphenol standard.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to reach an optimal concentration for analysis (e.g., 1-10 µg/mL).

  • 2. Gas Chromatography (GC) Conditions:

    • System: Agilent 8890 GC or equivalent.

    • Injector: Splitless mode, 275 °C.[10]

    • Column: A low-polarity column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column is recommended for good peak shape.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • 3. Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS for ESI Analysis

LC-MS is ideal for analyzing compounds that may have limited thermal stability or for experiments requiring soft ionization.

  • 1. Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • 2. Liquid Chromatography (LC) Conditions:

    • System: Agilent 1290 Infinity II LC or equivalent.

    • Column: A reverse-phase C18 column, such as an Agilent ZORBAX RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • 3. Mass Spectrometry (MS) Conditions:

    • System: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Capillary Voltage: 3500 V.

    • Nozzle Voltage: 500 V.

    • Gas Temperature: 325 °C.

    • Sheath Gas Flow: 11 L/min.

    • MS1 Mass Range: Scan from m/z 50 to 400.

    • MS/MS Analysis: Use targeted MS/MS mode. Select the precursor ion at m/z 219.929. Apply stepped collision energies (e.g., 10, 20, 40 eV) to observe the full range of product ions.

Conclusion

The mass spectrometric fragmentation of 4-Bromo-3-chloro-5-methylphenol is predicted to yield a wealth of structural information under both EI and ESI conditions. In EI-MS, the characteristic isotopic pattern of the molecular ion, followed by logical losses of the methyl group, halogens, and carbon monoxide, provides a robust method for identification. In ESI-MS/MS, the fragmentation of the deprotonated [M-H]⁻ ion offers complementary data, confirming the molecular weight and revealing the lability of the substituents. The detailed protocols provided herein offer a validated starting point for researchers to acquire high-quality mass spectra, enabling the unambiguous identification and characterization of this and structurally related halogenated compounds.

References

  • Aktas, A. H. (Year). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473. [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]

  • Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-5-methylphenol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloro-5-methylphenol. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. [Link]

  • Metacore. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ChemSurvival. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Taskin, T., Taşkın, D., & Alkan, H. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from... Future Journal of Pharmaceutical Sciences, 7(1), 168. [Link]

  • Wang, Y., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(12), 4897–4907. [Link]

Sources

Exploratory

Comprehensive Characterization and Purity Profiling of 4-Bromo-3-chloro-5-methylphenol: A Technical Guide

Executive Summary The synthesis and quality control of highly substituted halogenated aromatics present unique analytical challenges. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a complex, multi-substituted cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and quality control of highly substituted halogenated aromatics present unique analytical challenges. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a complex, multi-substituted cresol derivative utilized as a critical intermediate in advanced agrochemicals, pharmaceuticals, and specialized materials. Due to the dense steric hindrance and the presence of multiple halogens (bromine and chlorine) alongside electron-donating groups (hydroxyl and methyl), the crude synthetic product is often contaminated with closely related positional isomers.

This whitepaper provides an authoritative, self-validating analytical framework for the rigorous characterization and purity assessment of 4-bromo-3-chloro-5-methylphenol, moving beyond basic compendial methods to address the specific physicochemical realities of halogenated phenols.

Physicochemical Profiling

Understanding the baseline molecular descriptors of 4-bromo-3-chloro-5-methylphenol is the first step in designing an effective analytical strategy. The compound exhibits moderate lipophilicity and a highly polarizable electron cloud due to its halogen substituents.

Table 1: Physicochemical Properties of 4-Bromo-3-chloro-5-methylphenol [1]

ParameterValueAnalytical Implication
CAS Number 1881290-80-7Unique identifier for regulatory compliance.
Molecular Formula C₇H₆BrClORequires high-resolution MS for exact mass confirmation.
Molecular Weight 221.48 g/mol Base peak in MS will show distinct Br/Cl isotope patterns.
XLogP3 3.3Indicates strong retention on reversed-phase columns.
Topological Polar Surface Area 20.2 ŲDriven by the phenolic -OH; prone to peak tailing.

The Causality of Analytical Selection (E-E-A-T Framework)

As a Senior Application Scientist, it is critical to understand why standard analytical methods fail for this class of compounds and how to engineer a robust alternative.

Why Standard C18 HPLC Fails

During the electrophilic aromatic substitution phases of synthesizing 4-bromo-3-chloro-5-methylphenol, positional isomers (e.g., 6-bromo-2-chloro-3-methylphenol) are frequently generated. Standard C18 stationary phases separate analytes based purely on hydrophobicity (LogP). Because positional isomers of halogenated cresols have virtually identical LogP values, C18 columns invariably result in co-elution, leading to falsely elevated purity reports.

The Solution: A Pentafluorophenyl (PFP) stationary phase is mandatory. The electron-deficient PFP ring engages in π−π interactions with the electron-rich phenolic ring, while the fluorine atoms provide strong dipole-dipole interactions. These orthogonal retention mechanisms are highly sensitive to the spatial arrangement of the halogens, enabling baseline resolution of isomers[2].

Overcoming Peak Tailing in GC-MS

Phenolic hydroxyl groups are highly active and will interact with free silanol groups in standard gas chromatography liners and columns, causing severe peak tailing and loss of sensitivity.

The Solution: Volatile profiling must be conducted using a low-polarity silarylene phase (e.g., TraceGOLD TG-5SilMS). The incorporation of arylene groups into the polymer backbone minimizes active sites and prevents the degradation of active phenolic compounds, ensuring sharp, symmetrical peaks[3].

The Quantum Mechanics of NMR Isomer Differentiation

Mass spectrometry can confirm the molecular weight, but it cannot easily differentiate positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter of structural truth[4]. In 4-bromo-3-chloro-5-methylphenol, the protons at positions 2 and 6 are meta to each other. In a contaminating isomer like 6-bromo-2-chloro-3-methylphenol, the aromatic protons are ortho to each other.

  • Meta coupling yields a small J -constant ( ≈1.5−3.0 Hz).

  • Ortho coupling yields a large J -constant ( ≈8.0 Hz). By simply observing the J -coupling in the ¹H NMR spectrum, the exact substitution pattern is unequivocally validated.

Visualizing the Analytical Strategy

Workflow Start 4-Bromo-3-chloro-5-methylphenol GCMS GC-MS Profiling (TG-5SilMS Column) Start->GCMS HPLC HPLC-UV Purity (PFP Column) Start->HPLC NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Start->NMR Data Data Integration & Impurity Profiling GCMS->Data HPLC->Data NMR->Data Release Certificate of Analysis (CoA) Generation Data->Release

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of halogenated phenols.

Mechanism Analyte Halogenated Phenol Isomeric Mixture C18 Standard C18 Column Hydrophobic Only Poor Resolution Analyte->C18 Sub-optimal PFP PFP Column Hydrophobic + π-π + Dipole High Resolution Analyte->PFP Optimized Coelution Co-elution of Isomers (Failed Purity Check) C18->Coelution Separation Baseline Separation (Accurate Purity Check) PFP->Separation

Figure 2: Chromatographic separation mechanism comparing standard C18 versus PFP stationary phases.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal HPLC-UV Purity Assessment

This protocol is designed to separate 4-bromo-3-chloro-5-methylphenol from its synthesis precursors and isomeric byproducts[2].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a UHPLC system equipped with a Diode Array Detector (DAD).

  • Column Selection: Install a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm particle size). Maintain column compartment at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (suppresses ionization of the phenol, keeping it in its neutral, retentive state).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 5 µL of the sample using the gradient outlined in Table 2. Monitor absorbance at 280 nm.

  • Self-Validation (System Suitability): Prior to sample analysis, inject a resolution mixture containing 4-bromo-3-chloro-5-methylphenol and 2-bromo-4-chloro-5-methylphenol. The run is only valid if the resolution factor ( Rs​ ) between the two isomers is ≥1.5 .

Table 2: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.08020
2.01.08020
12.01.01090
15.01.01090
15.11.08020
Protocol 2: High-Resolution GC-MS Volatile Profiling

Used to detect trace volatile organic impurities and confirm the exact mass and isotopic signature of the halogens[3].

Step-by-Step Methodology:

  • Column Installation: Install a TraceGOLD TG-5SilMS column (30 m × 0.25 mm × 0.25 µm) into the GC-MS system.

  • Inlet Conditions: Set the injection port to 275°C. Operate in splitless mode (1 min splitless time) to maximize sensitivity for trace impurities.

  • Oven Program:

    • Initial temp: 60°C (hold 5 min).

    • Ramp: 8°C/min to 300°C.

    • Final hold: 10 min.

  • MS Parameters: Set the transfer line to 300°C and the ion source to 250°C. Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z.

  • Self-Validation: Evaluate the peak tailing factor ( Tf​ ) of the main analyte peak. The system is validated for phenolic analysis only if Tf​≤1.2 .

Protocol 3: NMR Structural Elucidation

To definitively prove the substitution pattern of the aromatic ring[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of highly purified 4-bromo-3-chloro-5-methylphenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl₃ to slow the exchange rate of the phenolic -OH proton, allowing it to be observed.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a ¹H NMR spectrum at 400 MHz (minimum 16 scans) and a ¹³C NMR spectrum at 100 MHz (minimum 512 scans).

  • Interpretation:

    • Locate the broad singlet corresponding to the -OH group (typically δ 9.5 - 10.5 ppm in DMSO- d6​ ).

    • Analyze the aromatic region ( δ 6.5 - 7.5 ppm). You should observe two distinct proton signals with a meta coupling constant ( J≈2.0 Hz).

    • Locate the methyl singlet in the aliphatic region ( δ 2.2 - 2.4 ppm).

Table 3: Diagnostic ¹H NMR Features (Expected)

Proton TypeMultiplicityExpected Shift ( δ , ppm)Diagnostic Value
Phenolic -OHBroad Singlet~ 10.0Confirms presence of intact phenol.
Aromatic H (C2/C6)Doublets ( J≈2 Hz)6.8 - 7.2Meta coupling proves the 1,3,4,5-substitution pattern.
Aryl-CH₃Singlet~ 2.3Confirms the presence of the methyl group.

References

  • Source: National Institutes of Health (NIH)
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS Source: Thermo Fisher Scientific URL
  • A Comparative Guide to HPLC Methods for the Quantification of Chloro-dimethylphenol Isomers Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

"4-Bromo-3-chloro-5-methylphenol" solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-chloro-5-methylphenol For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the solubility profile of 4-Bromo-3-chloro-5-methylphenol, a substituted phenol of interest in various research and development applications. By integrating theoretical principles with practical experimental design, this document serves as a critical resource for scientists working with this compound.

Introduction and Physicochemical Characterization

4-Bromo-3-chloro-5-methylphenol is a halogenated and alkylated phenolic compound. Its chemical structure, featuring a hydroxyl group attached to a benzene ring with bromo, chloro, and methyl substituents, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding these fundamental properties is the cornerstone of its application in areas such as pharmaceutical and materials science.

The presence of both electron-withdrawing (bromo and chloro) and electron-donating (methyl) groups, in addition to the ionizable hydroxyl group, creates a complex interplay that governs its solubility. This guide will dissect these influences to provide a predictive and practical understanding of the compound's behavior.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 4-Bromo-3-chloro-5-methylphenol and related compounds is presented below. Direct experimental data for the target compound is limited; therefore, data from structurally similar molecules are included for comparative analysis.

Property4-Bromo-3-chloro-5-methylphenol4-Bromo-3-methylphenol4-Chloro-3-methylphenol
Molecular Formula C₇H₆BrClOC₇H₇BrOC₇H₇ClO
Molecular Weight 221.48 g/mol [1]187.04 g/mol [2]142.58 g/mol [3][4]
Melting Point Not available57-61 °C[2][5]63-65 °C[3][4]
Calculated logP 3.3[1]Not available3.1[3]
Water Solubility Not availableNot available4 g/L (at 20°C)[3][6]
pKa Not availableNot available9.55[3]

Factors Influencing the Solubility of 4-Bromo-3-chloro-5-methylphenol

The solubility of a compound is a function of both its intrinsic properties and the characteristics of the solvent. For 4-Bromo-3-chloro-5-methylphenol, the key influencing factors are the polarity of the solvent, the pH of the aqueous medium, and the temperature.

Solvent Polarity

The adage "like dissolves like" is central to predicting solubility. The calculated octanol-water partition coefficient (logP) of 3.3 for 4-Bromo-3-chloro-5-methylphenol suggests a significant nonpolar character, indicating that it will be more soluble in organic solvents than in water.[1] The aryl ring and the methyl, bromo, and chloro substituents contribute to its lipophilicity. Conversely, the hydroxyl group is polar and capable of hydrogen bonding, which imparts some degree of water solubility.[7][8]

The solubility in a range of solvents can be predicted as follows:

  • Nonpolar solvents (e.g., hexane, toluene): High solubility due to the hydrophobic nature of the substituted benzene ring.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate): Good solubility, as these solvents can interact with both the polar hydroxyl group and the nonpolar ring structure.[9]

  • Polar protic solvents (e.g., ethanol, methanol): High solubility is expected due to the ability of these solvents to act as both hydrogen bond donors and acceptors, readily interacting with the phenolic hydroxyl group.

  • Water: Limited solubility is anticipated due to the dominant hydrophobic character of the molecule.[8]

Influence of pH

As a phenol, 4-Bromo-3-chloro-5-methylphenol is a weak acid. The hydroxyl group can deprotonate to form a phenoxide ion, a process governed by its acid dissociation constant (pKa).

The equilibrium between the neutral phenol and the charged phenoxide ion is pH-dependent. At a pH below the pKa, the neutral, less water-soluble form predominates. As the pH increases to and above the pKa, the compound will deprotonate to form the more water-soluble phenoxide salt.[7] Therefore, the aqueous solubility of 4-Bromo-3-chloro-5-methylphenol is expected to increase significantly in alkaline solutions.[7]

The pKa of phenol is approximately 10. The presence of electron-withdrawing groups like bromine and chlorine generally increases the acidity of phenols (lowers the pKa) by stabilizing the phenoxide ion through inductive effects.[8] Conversely, the electron-donating methyl group slightly decreases acidity (raises the pKa). Given the presence of two halogens, the pKa of 4-Bromo-3-chloro-5-methylphenol is likely to be lower than that of 4-chloro-3-methylphenol (pKa ≈ 9.55).[3]

Experimental Determination of Solubility Profile

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols are standard methodologies for determining the thermodynamic solubility and pKa of a compound.

Workflow for Solubility and pKa Determination

The logical flow for experimentally characterizing the solubility profile involves determining the pKa first, as this informs the pH range for solubility studies.

G cluster_0 Phase 1: pKa Determination cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: pH-Dependent Aqueous Solubility pKa_exp Potentiometric Titration for pKa pKa_data pKa Value pKa_exp->pKa_data ph_sol_exp Shake-Flask Method in Buffers of Varying pH pKa_data->ph_sol_exp Informs pH range selection sol_exp Shake-Flask Method in Various Solvents sol_data Solubility Data (mg/mL) sol_exp->sol_data ph_sol_data pH-Solubility Profile ph_sol_exp->ph_sol_data

Caption: Experimental workflow for determining the solubility profile.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Methanol or a suitable co-solvent

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a solution of 4-Bromo-3-chloro-5-methylphenol in a co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure initial dissolution.

  • Record the initial pH of the solution.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound has been neutralized (half-equivalence point).

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol

  • Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, acetone, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid 4-Bromo-3-chloro-5-methylphenol to a vial containing a known volume of the solvent.

  • Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Data Interpretation and Predictive Modeling

The experimental data obtained from the above protocols will provide a comprehensive solubility profile.

The pH-Solubility Profile

The relationship between pH and the total solubility (S_T) of an ionizable compound can be described by the Henderson-Hasselbalch equation. For a weak acid like 4-Bromo-3-chloro-5-methylphenol, the total solubility is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form.

The expected pH-solubility profile will be a flat line at the intrinsic solubility (S₀) at low pH, followed by an increase in solubility as the pH approaches and surpasses the pKa.

G origin x_axis pH origin->x_axis y_axis Log(Solubility) origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 intrinsic_sol Intrinsic Solubility (S₀) pKa_point pKa pKa_line pKa_line->pKa_point

Caption: Predicted pH-solubility profile for 4-Bromo-3-chloro-5-methylphenol.

Conclusion and Recommendations for Drug Development

The solubility profile of 4-Bromo-3-chloro-5-methylphenol is characterized by low intrinsic aqueous solubility and a high affinity for organic solvents, as indicated by its calculated logP. Its solubility in aqueous media is highly dependent on pH, with a significant increase expected under alkaline conditions due to the formation of the phenoxide salt.

For drug development professionals, this profile suggests that:

  • Formulation in aqueous vehicles for neutral pH delivery will be challenging and may require enabling technologies such as co-solvents, surfactants, or complexing agents.

  • The compound's lipophilicity suggests good potential for membrane permeability.[10]

  • The pH-dependent solubility offers opportunities for targeted release in different regions of the gastrointestinal tract.

A thorough experimental determination of the pKa and solubility in various biorelevant media is essential for successful formulation and development.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • 摩熵化学. (n.d.). 4-bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Maastricht University. (n.d.). Lipid solubility as a factor influencing the activity of uncoupling phenols. Retrieved from [Link]

  • Solubility and Distribution Phenomena. (n.d.). Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 4-Bromo-3-methylphenol - 5g. Retrieved from [Link]

  • 4-Chloro-3-methylphenol. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

Sources

Exploratory

"4-Bromo-3-chloro-5-methylphenol" physical constants

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-chloro-5-methylphenol Introduction 4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound belonging to the phenol family. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-chloro-5-methylphenol

Introduction

4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring bromine, chlorine, and methyl substitutions on the phenolic ring, suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. For researchers in drug development and chemical synthesis, a thorough understanding of a compound's physical constants is not merely academic; it is a foundational requirement for process design, formulation, safety assessment, and quality control.

This guide provides a comprehensive overview of the key identifiers and computed physical properties of 4-Bromo-3-chloro-5-methylphenol. Due to the limited availability of experimentally-derived data in public literature for this specific molecule, this document places a strong emphasis on the established, field-proven methodologies required to determine these critical constants. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable, high-quality data.

Compound Identification and Molecular Structure

Precise identification is the first step in any chemical investigation. The following table summarizes the key chemical identifiers for 4-Bromo-3-chloro-5-methylphenol.

IdentifierValueSource
IUPAC Name 4-bromo-3-chloro-5-methylphenol[1]
CAS Number 1881290-80-7[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
InChI Key HLSGKNUHUDYLGD-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=CC(=C1Br)Cl)O[1]

The structural arrangement of the atoms dictates the compound's chemical behavior and physical properties.

Caption: 2D structure of 4-Bromo-3-chloro-5-methylphenol.

Physical Constants Summary

The following table summarizes the known and computed physical properties. The lack of experimentally verified data highlights the necessity for the protocols outlined in the subsequent sections.

Physical ConstantValueNotes
Appearance To be determined experimentallyLikely a solid at room temperature based on related structures.
Melting Point Not available in published literatureA sharp melting point range is a key indicator of purity[2].
Boiling Point Not available in published literatureWill likely require vacuum distillation due to high molecular weight.
Density Not available in published literature-
pKa Not available in published literaturePhenolic proton acidity will be influenced by electron-withdrawing halogens.
Water Solubility Not available in published literatureExpected to be low due to the hydrophobic nature of the substituted benzene ring.
LogP (XLogP3) 3.3Computed value, indicating a high degree of lipophilicity[1].

Experimental Determination of Core Physical Constants

The causality behind robust experimental design is paramount. Each protocol is structured to minimize error and ensure the data's integrity.

Melting Point Determination

Expertise & Rationale: The melting point is one of the most critical physical properties for characterizing a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), while impurities depress and broaden this range[2]. The capillary method is a standard and reliable technique that requires minimal sample[3]. The rate of heating is the most critical experimental parameter; heating too rapidly near the melting point does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially high and broad reading[2][4].

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing[2].

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm[4].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[4].

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run to get a rough estimate[2]. Allow the apparatus to cool at least 15-20°C below this approximate value before proceeding.

  • Slow Heating: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute[2][4].

  • Observation & Recording: Record the temperature at which the first liquid droplet appears (T1). This is the beginning of the melting range. Continue slow heating and record the temperature at which the last solid crystal liquefies (T2)[2]. The recorded melting point should be reported as a range (T1 - T2).

Caption: Workflow for accurate melting point determination.

Boiling Point Determination

Expertise & Rationale: Determining the boiling point for small research quantities of a high-molecular-weight compound requires specialized techniques to avoid thermal decomposition and minimize sample loss. The micro boiling point method using a Thiele tube is ideal as it requires less than 0.5 mL of sample[5]. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure. An inverted capillary tube acts as a manometer; a vigorous stream of bubbles indicates the liquid's vapor pressure exceeds atmospheric pressure. As the system cools, the exact point where bubbling stops and liquid is drawn back into the capillary marks the temperature where the internal and external pressures are equal—the boiling point[5][6].

Protocol: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: Add 0.2-0.5 mL of the liquid sample into a small-diameter test tube (fusion tube).

  • Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the fusion tube with the open end down[7].

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb[5].

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the oil level is above the top of the sample but below the fusion tube's opening[6].

  • Observation: Gently heat the side arm of the Thiele tube with a microburner or heat gun. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip[5][6]. This indicates the sample is above its boiling point.

  • Cooling & Recording: Remove the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid is just drawn back into the capillary tube[5]. Record this temperature. Also record the atmospheric pressure for a corrected boiling point value.

Caption: Workflow for micro boiling point determination.

Solubility Determination

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The "shake-flask" method is the gold standard for determining equilibrium solubility[8]. The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding excess solute and allowing sufficient time for equilibrium to be reached, often 24-72 hours[8]. Temperature control is crucial as solubility is temperature-dependent. The most critical step for accuracy is the complete separation of the saturated solution from the undissolved solid without altering the equilibrium, typically achieved by centrifugation followed by filtration through an inert filter[8][9].

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached[8].

  • Phase Separation: After equilibration, allow the vial to stand briefly to let the larger particles settle. Then, centrifuge the sample to pellet the remaining undissolved solid[8].

  • Filtration: Carefully draw off the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial[8]. This step removes any microscopic particulate matter.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector[8].

  • Calculation: Using the dilution factor and the measured concentration, calculate the original concentration in the saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-chloro-5-methylphenol is not widely available, data from structurally similar compounds (e.g., halogenated phenols) can inform preliminary handling precautions.

  • Likely Hazards: Based on related compounds, this substance is expected to be a skin and eye irritant and may cause respiratory irritation[10][11][12]. It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the powdered solid, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation[10].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases[10].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Trustworthiness: This safety information is a guideline. It is imperative to consult the supplier-specific SDS upon acquisition of the compound and before any experimental work begins.

Conclusion

The comprehensive characterization of any novel or sparsely documented chemical entity is a prerequisite for its successful application in research and development. This guide has established the identity of 4-Bromo-3-chloro-5-methylphenol and provided a framework for its empirical study. By following the detailed, validated protocols for determining melting point, boiling point, and solubility, researchers can generate the high-quality, reliable data necessary to advance their work in a safe and scientifically rigorous manner.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of Anbar. (n.d.). Determination of the melting point.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (n.d.). # 5 Determination of Boiling Points.
  • Unknown Source. (n.d.). DETERMINATION OF BOILING POINTS.
  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • chymist.com. (n.d.). Micro Boiling Point Determination.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Technology. (2021, September 19). experiment (1) determination of melting points.
  • PennWest University. (n.d.). Determination of Melting Point.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information.
  • Journal of Chemical & Engineering Data. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-Bromo-2-chloro-6-methylphenol.
  • CPAchem Ltd. (2023, April 4). Safety data sheet according to 1907/2006/EC, Article 31.
  • ECHEMI. (n.d.). 4-Bromo-3,5-dimethylphenol SDS.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

Sources

Foundational

The Strategic Utility of 4-Bromo-3-chloro-5-methylphenol in Modern Organic Synthesis: A Technical Guide

In the landscape of contemporary organic synthesis, the strategic deployment of polysubstituted aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the strategic deployment of polysubstituted aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-3-chloro-5-methylphenol emerges as a versatile, yet underutilized, starting material with significant potential for applications in medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this uniquely functionalized phenol, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. The key properties of 4-Bromo-3-chloro-5-methylphenol are summarized in the table below.

PropertyValueSource
CAS Number 1881290-80-7[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
IUPAC Name 4-bromo-3-chloro-5-methylphenol[1]

The strategic arrangement of a hydroxyl group, a methyl group, and two different halogen atoms on the aromatic ring imparts a unique reactivity profile to this molecule. The hydroxyl and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution, while the bromine and chlorine atoms are deactivating yet also ortho, para-directing. This substitution pattern allows for highly regioselective transformations, making it a valuable precursor for the synthesis of complex, polysubstituted aromatic compounds.[2]

Synthesis of 4-Bromo-3-chloro-5-methylphenol: A Proposed Strategy

While a specific, peer-reviewed synthesis for 4-Bromo-3-chloro-5-methylphenol is not extensively documented, a scientifically sound and efficient synthetic route can be proposed based on established principles of electrophilic aromatic substitution on substituted phenols. A plausible and logical approach involves the sequential halogenation of a readily available starting material, such as m-cresol (3-methylphenol).

The hydroxyl and methyl groups of m-cresol are activating and ortho, para-directing. The positions ortho and para to the strongly activating hydroxyl group are the most nucleophilic. Therefore, a carefully controlled, stepwise halogenation is necessary to achieve the desired substitution pattern.

Proposed Synthetic Workflow:

Synthetic_Workflow Start m-Cresol Step1 Chlorination (e.g., SO₂Cl₂) Start->Step1 Intermediate 3-Chloro-5-methylphenol Step1->Intermediate Step2 Bromination (e.g., Br₂ in Acetic Acid) Intermediate->Step2 Product 4-Bromo-3-chloro-5-methylphenol Step2->Product

Caption: Proposed synthetic workflow for 4-Bromo-3-chloro-5-methylphenol.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 3-Chloro-5-methylphenol from m-Cresol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve m-cresol (1.0 eq.) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq.) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The regioselectivity of this step is crucial and may require optimization of solvent and temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cautiously quench the reaction with cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-chloro-5-methylphenol.

Step 2: Synthesis of 4-Bromo-3-chloro-5-methylphenol from 3-Chloro-5-methylphenol

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified 3-chloro-5-methylphenol (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution to 10-15 °C. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid from the dropping funnel. The hydroxyl group will direct the incoming electrophilic bromine to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored position for bromination.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a large volume of ice-water. The product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold hexane to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 4-Bromo-3-chloro-5-methylphenol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The two aromatic protons will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling constants influenced by the surrounding substituents. The methyl protons will appear as a singlet around 2.2-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.[4]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group will be the most downfield-shifted aromatic carbon (around 150-160 ppm). The carbons attached to the bromine and chlorine atoms will also exhibit characteristic chemical shifts. The methyl carbon will appear at a high field (around 15-25 ppm).[5]

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak will be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. A strong C-O stretching vibration for the phenolic hydroxyl group will be present around 1200-1260 cm⁻¹.[7]

Synthetic Applications and Future Outlook

The true value of 4-Bromo-3-chloro-5-methylphenol lies in its potential as a versatile starting material for the synthesis of more complex molecules. The presence of multiple, orthogonally reactive functional groups allows for a wide range of chemical transformations.

Potential Synthetic Transformations:

Synthetic_Applications cluster_reactions Potential Reactions Start 4-Bromo-3-chloro-5-methylphenol Suzuki Suzuki Coupling (at C-Br) Start->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (at C-Br or C-Cl) Start->Buchwald Pd catalyst, Base Etherification Williamson Ether Synthesis (at O-H) Start->Etherification Base, Alkyl halide Oxidation Oxidation of Phenol Start->Oxidation Oxidizing agent

Caption: Potential synthetic transformations of 4-Bromo-3-chloro-5-methylphenol.

  • Cross-Coupling Reactions: The bromo and chloro substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential functionalization.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen atoms can activate the aromatic ring towards nucleophilic aromatic substitution under certain conditions.

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily derivatized through etherification (e.g., Williamson ether synthesis) or esterification reactions.

  • Further Electrophilic Aromatic Substitution: Although the ring is substituted, further electrophilic substitution might be possible under forcing conditions, with the existing substituents directing the incoming electrophile.

One documented, albeit brief, application of 4-bromo-3-chloro-5-methylphenol is in the synthesis of [2-(4-bromo-2-chloro-5-methyl-phenoxymethoxy)-ethyl]-trimethyl-silane, which is an intermediate for indazole compounds that act as protein kinase inhibitors.[8] This highlights its potential utility in the development of novel therapeutic agents.

Safety and Handling

As with all halogenated phenols, 4-Bromo-3-chloro-5-methylphenol should be handled with appropriate safety precautions in a well-ventilated fume hood. Polychlorinated and polybrominated phenols can be toxic and may cause skin and eye irritation.[9][10] It is essential to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

4-Bromo-3-chloro-5-methylphenol represents a strategically valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for a high degree of control in subsequent synthetic transformations. While detailed synthetic protocols and applications are not yet widely published, the foundational principles of organic chemistry provide a clear roadmap for its synthesis and utilization. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising starting material in the pursuit of novel and complex molecular targets.

Sources

Exploratory

"4-Bromo-3-chloro-5-methylphenol" electrophilic substitution reactions

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3-chloro-5-methylphenol Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Polysubstituted Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3-chloro-5-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Polysubstituted Phenols

Polysubstituted phenols are foundational scaffolds in modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The precise arrangement of substituents on the phenolic ring governs the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. 4-Bromo-3-chloro-5-methylphenol is a prime example of a complex phenolic building block, presenting a fascinating case study in regioselectivity for electrophilic aromatic substitution (EAS) reactions.

This technical guide provides an in-depth analysis of the factors governing electrophilic attack on the 4-bromo-3-chloro-5-methylphenol ring. We will dissect the interplay of activating and deactivating groups, the role of steric hindrance, and provide field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Theoretical Framework: Predicting Regioselectivity in a Crowded Ring

The reactivity of an aromatic ring towards electrophiles is fundamentally controlled by the electronic nature of the substituents it bears.[2] Substituents that donate electron density to the ring increase its nucleophilicity, thus accelerating the reaction and are termed "activating groups." Conversely, "deactivating groups" withdraw electron density, slowing the reaction.[3]

In 4-bromo-3-chloro-5-methylphenol, we must consider the cumulative influence of four distinct substituents.

Analysis of Substituent Effects

The outcome of any electrophilic aromatic substitution on this molecule is a negotiation between the directing effects of its four substituents. The hydroxyl (-OH) group is the most powerful activating group present and therefore exerts dominant control over the position of substitution.

  • Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a potent activating group, increasing the rate of electrophilic substitution by a factor of approximately 1000 compared to benzene.[2] This is due to the oxygen's lone pairs, which can donate electron density into the ring via a strong resonance effect (+R), stabilizing the positive charge of the intermediate arenium ion.[4][5] It is a powerful ortho, para-director.

  • Methyl (-CH₃) Group: The methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation.[6] It also directs incoming electrophiles to the ortho and para positions.

  • Chlorine (-Cl) and Bromine (-Br) Groups: Halogens present a more complex scenario. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I) caused by their high electronegativity.[7] However, they possess lone pairs that can be donated to the ring through a weaker resonance effect (+R). This resonance donation stabilizes the arenium ion intermediate for attack at the ortho and para positions, making halogens deactivating but ortho, para-directing substituents.[5][7]

The hierarchy of these effects is summarized below:

SubstituentElectronic EffectClassificationDirecting Influence
-OH Strong +R, -IStrongly Activatingortho, para
-CH₃ Weak +I, HyperconjugationWeakly Activatingortho, para
-Cl Strong -I, Weak +RWeakly Deactivatingortho, para
-Br Strong -I, Weak +RWeakly Deactivatingortho, para
The Decisive Role of the Hydroxyl Group

Given the powerful activating nature of the -OH group, it will dictate the positions of electrophilic attack. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are electronically enriched. However, the para position (C4) is already occupied by a bromine atom. Therefore, electrophilic substitution is strongly directed to the two available ortho positions: C2 and C6 .

Caption: Directing influence of the primary -OH group on the ring.

Steric Hindrance: The Final Arbiter

With both C2 and C6 being electronically activated, the final regiochemical outcome will be influenced by steric hindrance.

  • Attack at C2: This position is flanked by the -OH group (C1) and the -Cl group (C3).

  • Attack at C6: This position is flanked by the -OH group (C1) and the -CH₃ group (C5).

The chloro substituent is sterically more demanding than the methyl group. Consequently, an incoming electrophile will face greater steric repulsion when approaching the C2 position compared to the C6 position. Therefore, it is predicted that electrophilic substitution will preferentially occur at the C6 position .

Key Electrophilic Substitution Reactions and Protocols

Phenols are highly reactive substrates for EAS, often requiring milder conditions than benzene to prevent polysubstitution and oxidation.[8]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the high activation of the phenol, harsh nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of tars.[9] Milder, more controlled methods are preferable. Cerium (IV) ammonium nitrate (CAN) offers an excellent regioselective method for the ortho-nitration of phenols.[9]

Predicted Major Product: 4-Bromo-3-chloro-5-methyl-2-nitrophenol (if steric effects are overcome by specific reagent chelation) or 4-Bromo-3-chloro-5-methyl-6-nitrophenol (if sterics dominate). The literature suggests that for 3-substituted phenols, nitration often occurs at the less hindered C6 position, but can be directed to the more hindered C2 position by specific reagents.[9]

Experimental Protocol: Regioselective ortho-Nitration using CAN

  • Causality: This protocol uses Cerium (IV) Ammonium Nitrate (CAN) which is known to favor ortho-nitration of phenols, often with high regioselectivity and under mild conditions, thus avoiding the oxidative side-products common with mixed-acid nitrations.[9]

  • Materials:

    • 4-Bromo-3-chloro-5-methylphenol (1.0 eq)

    • Cerium (IV) Ammonium Nitrate (CAN) (2.2 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

    • Acetonitrile (solvent)

    • Deionized water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-Bromo-3-chloro-5-methylphenol in acetonitrile, add sodium bicarbonate.

    • Add CAN in portions over 15 minutes at room temperature. The reaction is often rapid, indicated by a color change.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the major nitro-isomer.

Halogenation (Bromination)

The phenolic hydroxyl group is so activating that halogenation can often proceed without a Lewis acid catalyst.[8] Using bromine in a non-polar solvent like CCl₄ or CHCl₃ helps to control the reaction and favor monobromination.[10]

Predicted Major Product: 2,4-Dibromo-3-chloro-5-methylphenol (substitution at the C6 position).

Experimental Protocol: Monobromination

  • Causality: The absence of a Lewis acid and the use of a non-polar solvent are deliberate choices to moderate the reactivity of bromine with the highly activated phenol ring, thereby preventing over-bromination.[10]

  • Materials:

    • 4-Bromo-3-chloro-5-methylphenol (1.0 eq)

    • Bromine (Br₂) (1.0 eq)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

    • 10% aq. sodium thiosulfate solution

  • Procedure:

    • Dissolve 4-Bromo-3-chloro-5-methylphenol in CCl₄ in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of bromine in CCl₄ dropwise over 30 minutes with stirring.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC indicates completion.

  • Work-up and Purification:

    • Quench the reaction by adding cold 10% sodium thiosulfate solution to destroy excess bromine.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is typically performed with concentrated sulfuric acid or, for more reactive substrates, chlorosulfonic acid at low temperatures.[11] The sulfonic acid group can also be used as a temporary protecting group to block a reactive site.[12]

Predicted Major Product: 4-Bromo-3-chloro-5-methyl-phenol-2-sulfonic acid (substitution at C6).

Experimental Protocol: Sulfonation with Chlorosulfonic Acid

  • Causality: Chlorosulfonic acid is a potent sulfonating agent. Using it at low temperature is crucial to control the exothermic reaction and prevent degradation of the sensitive phenol substrate.[11]

  • Materials:

    • 4-Bromo-3-chloro-5-methylphenol (1.0 eq)

    • Chlorosulfonic acid (ClSO₃H) (1.1 eq)

    • Dichloromethane (CH₂Cl₂) (solvent)

    • Ice-water

  • Procedure:

    • Dissolve 4-Bromo-3-chloro-5-methylphenol in dry dichloromethane.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Add chlorosulfonic acid dropwise via a syringe, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC (note: the product sulfonic acid will be highly polar).

  • Work-up and Purification:

    • Very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • The product sulfonic acid may precipitate from the aqueous solution. If so, collect it by filtration.

    • If it remains in solution, extract the aqueous layer with a non-polar solvent to remove any unreacted starting material. The product will remain in the aqueous layer.

    • The sulfonic acid can often be isolated by salting out or by careful evaporation of the water.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation are generally not effective for strongly activated substrates like phenols.[13][14] Several complicating factors arise:

  • O-Alkylation/Acylation: The oxygen of the hydroxyl group is a competing nucleophile and can react with the electrophile, forming an ether or ester, respectively.[4]

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the phenolic oxygen, deactivating the ring towards the desired C-alkylation/acylation.[15][16]

  • Polyalkylation: For alkylation, the product is more reactive than the starting material, leading to multiple alkyl groups being added to the ring.[16]

While Friedel-Crafts acylation followed by a Fries rearrangement can sometimes achieve C-acylation of phenols, direct Friedel-Crafts reactions on 4-bromo-3-chloro-5-methylphenol are not recommended without significant methodological development.

Caption: A generalized workflow for electrophilic substitution reactions.

Conclusion

The electrophilic substitution reactions of 4-bromo-3-chloro-5-methylphenol are governed by a clear hierarchy of electronic and steric effects. The strongly activating ortho, para-directing hydroxyl group is the undisputed director of reactivity, making the C2 and C6 positions the only viable sites for attack. Between these two, steric hindrance from the adjacent chloro and methyl groups becomes the deciding factor, with the C6 position being the more probable site for substitution by most electrophiles. By carefully selecting reagents and controlling reaction conditions to mitigate the high reactivity of the phenol ring, chemists can achieve predictable and regioselective functionalization of this valuable synthetic intermediate.

References

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary Chemistry. [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Britannica. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Chemistry Steps. [Link]

  • Lumb, J.-P., et al. (2018, December 5). Phenol-Directed C–H Functionalization. ACS Catalysis. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Baghernejad, B., et al. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. [Link]

  • Jasperse, J. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • WikiMili. (2020, August 24). Friedel–Crafts reaction. WikiMili. [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. JoVE. [Link]

  • King, S. (n.d.).
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry. [Link]

  • Cerfontain, H., et al. (n.d.). Aromatic sulphonation. Part 91. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Moshang Chemical. (n.d.). 4-bromo-3-chloro-5-methylphenol. Moshang Chemical. [Link]

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. PubChem. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. PubChem. [Link]

  • Strieth-Kalthoff, F. (n.d.).
  • Peruncheralathan, S., et al. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. [Link]

  • Mollania, N., et al. (2022, August). Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? ResearchGate. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Jafar, N. N., et al. (2019, December 7). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. ResearchGate. [Link]

  • MDPI. (2009, June 29). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]

  • Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.

Sources

Foundational

Chemoselective Nucleophilic Functionalization of 4-Bromo-3-chloro-5-methylphenol: A Technical Guide for Advanced Cross-Coupling

Executive Summary 4-Bromo-3-chloro-5-methylphenol is a highly functionalized, polyhalogenated building block of significant value in pharmaceutical development and materials science. Due to the presence of strongly elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-chloro-5-methylphenol is a highly functionalized, polyhalogenated building block of significant value in pharmaceutical development and materials science. Due to the presence of strongly electron-donating hydroxyl (-OH) and methyl (-CH3) groups, the aromatic core is highly electron-rich. This electronic configuration strictly forbids classical Nucleophilic Aromatic Substitution (SNAr), which fundamentally requires electron-deficient rings. Consequently, functionalization must rely on transition-metal catalyzed cross-coupling methodologies. This whitepaper details the thermodynamic principles, catalyst selection, and step-by-step protocols required to achieve chemoselective, sequential functionalization of this complex scaffold.

Electronic Profiling & The Causality of Reactivity

The reactivity of 4-Bromo-3-chloro-5-methylphenol is governed by the intricate interplay of sterics, electronics, and bond dissociation energies (BDEs).

The Phenol Conundrum and Catalyst Poisoning

The -OH group at the C1 position is a powerful electron-donating group (EDG). Under the basic conditions typically required for cross-coupling, the phenol deprotonates to form a phenoxide anion. This anion aggressively pumps electron density into the aromatic ring via resonance—specifically targeting the ortho (C2, C6) and para (C4) positions. Because the bromine atom is located at the C4 position, this localized electron density raises the LUMO energy of the C-Br bond, effectively repelling the electron-rich low-valent Pd(0) catalyst and halting oxidative addition. Causality: To restore reactivity and prevent catalyst poisoning, O-protection (e.g., benzylation) is a mandatory, self-validating prerequisite.

Chemoselectivity via Thermodynamic Differentials

Once the phenol is protected, the molecule presents two distinct electrophilic sites: the C4-Br bond and the C3-Cl bond. The selective functionalization of the C-Br bond over the C-Cl bond hinges on their inherent thermodynamic stabilities. The experimental BDE of a typical aryl C-Br bond is approximately 82.6 kcal/mol, whereas the C-Cl bond is significantly stronger at 97.6 kcal/mol ([1]()). This ~15 kcal/mol thermodynamic differential ensures that the oxidative addition of Pd(0) to the C-Br bond is orders of magnitude faster, allowing for precise, site-selective coupling without competitive C-Cl activation ([2]()).

Reactivity Mol 4-Bromo-3-chloro- 5-methylphenol C_Br C4-Br Bond BDE: ~82.6 kcal/mol Primary Target Mol->C_Br Fast Oxidative Addition C_Cl C3-Cl Bond BDE: ~97.6 kcal/mol Secondary Target Mol->C_Cl Slow Oxidative Addition C_OH C1-OH Group Deactivates Ring Requires Protection Mol->C_OH Electron Donating

Electronic reactivity hierarchy of 4-Bromo-3-chloro-5-methylphenol.

Catalyst Design and Ligand Selection

Achieving high turnover numbers (TON) and strict chemoselectivity across sequential couplings requires careful tuning of the metal-ligand complex ([3]()).

  • Targeting C4-Br (First Pass): For the initial Buchwald-Hartwig amination at the C4 position, bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos are optimal. Their electron richness accelerates oxidative addition into the slightly deactivated C-Br bond, while their extreme steric bulk favors the formation of the highly reactive mono-ligated L1​Pd(0) active species, preventing off-cycle bis-ligated traps.

  • Targeting C3-Cl (Second Pass): Functionalizing the remaining C-Cl bond requires overcoming its high activation energy. Ligands with even greater steric profiles, such as tBuBrettPhos , are necessary to force the oxidative addition into the C-Cl bond, especially in the presence of the newly installed steric bulk at the adjacent C4 position ([3]()).

Quantitative Data Summaries

Table 1: Thermodynamic & Kinetic Parameters for Halogenated Sites

Target BondPositionBDE (kcal/mol)Relative Oxidative Addition RatePrimary Reaction Pathway
C-Br C4~82.6Fast ( 103 relative to Cl)Buchwald-Hartwig, Suzuki
C-Cl C3~97.6SlowSequential Coupling (Forcing)
C-OH C1N/AN/ARequires Protection (Bn, MOM)

Table 2: Catalyst & Ligand Selection Matrix for Sequential Cross-Coupling

Target BondNucleophile TypePre-CatalystOptimal LigandBaseTemp (°C)
C4-Br Primary AminePd2(dba)3BrettPhosNaOtBu80
C4-Br Secondary AminePd2(dba)3RuPhosCs2CO385
C3-Cl Aryl Boronic AcidPd(OAc)2XPhosK3PO4100
C3-Cl AminePd(OAc)2tBuBrettPhosNaOtBu110

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Phenol Protection (O-Benzylation)

Causality: Benzyl protection dampens the electron-donating effect of the oxygen and prevents catalyst poisoning via phenoxide coordination.

  • Charge a flame-dried round-bottom flask with 4-Bromo-3-chloro-5-methylphenol (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in DMF (0.2 M).

  • Cool the mixture to 0°C and add Benzyl bromide (BnBr, 1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with distilled water, extract with EtOAc, and wash the organic layer vigorously with brine (3x) to remove residual DMF. Dry over Na2​SO4​ and concentrate under reduced pressure. Validation: Complete disappearance of the broad -OH stretch (~3300 cm−1 ) in FTIR confirms successful protection.

Protocol B: Chemoselective Buchwald-Hartwig Amination (C4-Br Target)

Causality: Using NaOtBu as a strong base with BrettPhos ensures rapid C-N coupling at C4 while leaving the C3-Cl bond completely intact due to the temperature control (80°C) ([3]()).

  • In a nitrogen-filled glovebox, combine the O-protected phenol intermediate (1.0 equiv), the primary amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv) in a heavy-walled Schlenk tube.

  • Add anhydrous, degassed Toluene (0.1 M) and seal the tube with a Teflon screw cap.

  • Remove from the glovebox and heat the reaction mixture to 80°C in an oil bath for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

Protocol C: Sequential Functionalization (C3-Cl Target)

Causality: The elevated temperature (110°C) and the use of the highly sterically demanding tBuBrettPhos provide the necessary thermodynamic driving force to break the 97.6 kcal/mol C-Cl bond ([1]()).

  • Combine the C4-aminated intermediate (1.0 equiv), secondary nucleophile (1.5 equiv), Pd(OAc)2​ (5 mol%), tBuBrettPhos (10 mol%), and NaOtBu (2.0 equiv).

  • Suspend in anhydrous 1,4-Dioxane (0.1 M) under strictly anaerobic conditions.

  • Heat to 110°C for 18 hours.

  • Perform standard aqueous workup and isolate the fully functionalized core. The benzyl protecting group can subsequently be removed via standard hydrogenolysis ( Pd/C , H2​ , MeOH).

Workflow Step1 Step 1: Phenol Protection (BnBr, K2CO3, DMF) Blocks phenoxide formation Step2 Step 2: C4-Br Amination (Pd2(dba)3, BrettPhos, 80°C) Chemoselective C-N coupling Step1->Step2 O-Bn Intermediate Step3 Step 3: C3-Cl Functionalization (Pd(OAc)2, tBuBrettPhos, 110°C) Overcomes high C-Cl BDE Step2->Step3 C4-Aminated Intermediate Step4 Step 4: Deprotection (Pd/C, H2, MeOH) Yields final target Step3->Step4 Fully Functionalized Core

Sequential experimental workflow for chemoselective cross-coupling.

References

  • [3] A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - BenchChem.3

  • [1] Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d) - ResearchGate. 1

  • [2] C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - PMC / NIH. 2

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-3-chloro-5-methylphenol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the under-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the under-characterized compound, 4-bromo-3-chloro-5-methylphenol. While specific biological data for this molecule is sparse, its structural similarity to other halogenated phenols with known antimicrobial and anticancer properties provides a strong rationale for its exploration as a potential therapeutic agent. This document outlines a proposed research program, from synthesis and characterization to a tiered series of in-vitro and preliminary in-vivo assays designed to elucidate its biological potential. Detailed experimental protocols, data interpretation strategies, and workflow visualizations are provided to guide researchers in this endeavor.

Introduction: The Case for Investigating 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound with the chemical formula C₇H₆BrClO.[1][2] Despite its defined chemical structure, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological properties. However, the broader class of halogenated phenols has long been recognized for a range of biological activities. The introduction of halogen atoms to a phenolic backbone can profoundly modulate a molecule's physicochemical and pharmacological properties, often enhancing its lipophilicity, metabolic stability, and affinity for biological targets.[3]

For instance, related compounds like 4-chloro-3-methylphenol (p-chloro-m-cresol) are known for their antiseptic properties.[4][5][6] Furthermore, recent studies on other halogenated phenols and their derivatives have demonstrated promising antimicrobial, antifungal, and even anticancer activities.[7][8][9][10][11] The presence of both bromine and chlorine on the 5-methylphenol scaffold of the target compound suggests the potential for unique electronic and steric properties that could translate into potent biological effects.

This guide, therefore, puts forth a structured research plan to systematically investigate the biological potential of 4-bromo-3-chloro-5-methylphenol. The primary objectives of this proposed investigation are:

  • To synthesize and characterize high-purity 4-bromo-3-chloro-5-methylphenol.

  • To evaluate its potential antimicrobial (antibacterial and antifungal) activity against a panel of clinically relevant microorganisms.

  • To assess its cytotoxic potential against various cancer cell lines and to probe its mechanism of action.

  • To establish a preliminary in-vitro safety profile.

This document will serve as a technical roadmap for researchers aiming to unlock the therapeutic potential of this novel compound.

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the biological evaluation of any new chemical entity. Based on established methods for the halogenation of phenols, a plausible synthetic pathway for 4-bromo-3-chloro-5-methylphenol is proposed.[12][13]

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from 3-methylphenol (m-cresol), involving sequential chlorination and bromination. The directing effects of the hydroxyl and methyl groups will influence the regioselectivity of the halogenation steps.

Diagram: Proposed Synthesis of 4-Bromo-3-chloro-5-methylphenol

G 3-Methylphenol 3-Methylphenol 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol 3-Methylphenol->4-Chloro-3-methylphenol Chlorinating Agent (e.g., SO2Cl2) 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol 4-Chloro-3-methylphenol->4-Bromo-3-chloro-5-methylphenol Brominating Agent (e.g., NBS or Br2 in Acetic Acid)

Caption: A potential two-step synthesis of 4-bromo-3-chloro-5-methylphenol.

Characterization Protocol

The identity and purity of the synthesized 4-bromo-3-chloro-5-methylphenol must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationA spectrum consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and methyl protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₇H₆BrClO. The isotopic pattern for bromine and chlorine will be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, indicating a purity of >95%.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-X (C-Cl, C-Br) bonds.
Melting Point Analysis Purity and identity confirmationA sharp and defined melting point range.

Predicted Biological Activities and Mechanistic Rationale

The biological activities of 4-bromo-3-chloro-5-methylphenol are predicted based on the established pharmacology of structurally related halogenated phenols.

Potential Antimicrobial and Antifungal Activity

Halogenated phenols are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with energy production.[14] For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation.[7][15] The increased lipophilicity conferred by the halogen atoms in 4-bromo-3-chloro-5-methylphenol may enhance its ability to penetrate microbial cell walls and membranes.

Hypothesized Mechanism of Antimicrobial Action: The primary mechanism of action is likely to involve the disruption of the cytoplasmic membrane's integrity, leading to the leakage of intracellular components and the dissipation of the proton motive force. This disruption can be attributed to the compound's ability to partition into the lipid bilayer and interfere with its structure and function.

Potential Anticancer Activity

Several studies have highlighted the anticancer potential of halogenated compounds.[3] For instance, bromo- and chloro-substituted flavones have been shown to induce apoptosis in cancer cells.[16] The cytotoxic effects of phenolic compounds are often linked to their ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptotic pathways. The presence of both bromo and chloro substituents on the phenol ring could enhance its pro-apoptotic or cytotoxic activity.

Hypothesized Mechanism of Anticancer Action: The anticancer activity of 4-bromo-3-chloro-5-methylphenol may be mediated by the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Proposed Experimental Workflows

A tiered approach to screening for biological activity is recommended, starting with broad in-vitro assays and progressing to more specific mechanistic studies for any promising activities identified.

Diagram: Tiered Experimental Workflow for Biological Activity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Potency cluster_2 Tier 3: Mechanism of Action MIC/MBC Assays MIC/MBC Assays Time-Kill Kinetics Time-Kill Kinetics MIC/MBC Assays->Time-Kill Kinetics Anti-Biofilm Assay Anti-Biofilm Assay MIC/MBC Assays->Anti-Biofilm Assay MTT Assay (Cancer & Normal Cells) MTT Assay (Cancer & Normal Cells) IC50 Determination IC50 Determination MTT Assay (Cancer & Normal Cells)->IC50 Determination Membrane Permeability Assay Membrane Permeability Assay Time-Kill Kinetics->Membrane Permeability Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Apoptosis Assay (Annexin V/PI)->Mitochondrial Membrane Potential Assay Caspase Activity Assay Caspase Activity Assay Apoptosis Assay (Annexin V/PI)->Caspase Activity Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Synthesized & Characterized Compound Synthesized & Characterized Compound Synthesized & Characterized Compound->MIC/MBC Assays Synthesized & Characterized Compound->MTT Assay (Cancer & Normal Cells)

Caption: A proposed tiered workflow for the biological evaluation of 4-bromo-3-chloro-5-methylphenol.

In-vitro Antimicrobial and Antifungal Assays

Objective: To determine the antimicrobial and antifungal spectrum and potency of 4-bromo-3-chloro-5-methylphenol.

Panel of Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

  • Prepare a stock solution of 4-bromo-3-chloro-5-methylphenol in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • To determine the MBC/MFC, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In-vitro Cytotoxicity and Anticancer Assays

Objective: To evaluate the cytotoxic effects of 4-bromo-3-chloro-5-methylphenol on cancer and non-cancerous cell lines.

Cell Line Panel:

  • Cancer cell lines: A diverse panel representing different cancer types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia)[8]).

  • Non-cancerous control: A non-transformed cell line (e.g., HEK293 (human embryonic kidney), HaCaT (human keratinocytes)[8]).

Protocol 2: MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 4-bromo-3-chloro-5-methylphenol for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a lysis buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

  • Treat cells with 4-bromo-3-chloro-5-methylphenol at concentrations around the IC50 value for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Antimicrobial Activity of 4-Bromo-3-chloro-5-methylphenol

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus816
E. coli3264
C. albicans1632

Table 2: Hypothetical Cytotoxicity of 4-Bromo-3-chloro-5-methylphenol (IC50 in µM after 48h)

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)25.0
HEK293 (Normal)>100

A potent and selective compound would exhibit low MIC/MBC and IC50 values against the target pathogens or cancer cells, and a high IC50 value against non-cancerous cells, indicating a favorable therapeutic window.

Conclusion

While 4-bromo-3-chloro-5-methylphenol remains a largely unexplored chemical entity, its structural features suggest a high probability of possessing significant biological activity. The systematic approach outlined in this guide provides a robust framework for its synthesis, characterization, and comprehensive biological evaluation. The discovery of potent antimicrobial or anticancer properties would position this compound as a valuable lead for further preclinical development. This research has the potential to contribute a novel molecule to the pipeline of therapeutic agents, addressing the ongoing need for new drugs to combat infectious diseases and cancer.

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Foundational

An In-Depth Technical Guide to 4-Bromo-3-chloro-5-methylphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenol with significant potential in various scientific and i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenol with significant potential in various scientific and industrial applications. From its fundamental chemical and physical properties to a proposed synthetic route and an exploration of its potential biological activities, this document serves as a technical resource for researchers and professionals in organic synthesis and drug discovery.

Chemical and Physical Properties

4-Bromo-3-chloro-5-methylphenol is a substituted aromatic compound with the molecular formula C₇H₆BrClO.[1] Its structure features a phenol ring substituted with a bromine atom, a chlorine atom, and a methyl group.

PropertyValueSource
Molecular Formula C₇H₆BrClOPubChem[1]
Molecular Weight 221.48 g/mol PubChem[1]
IUPAC Name 4-bromo-3-chloro-5-methylphenolPubChem[1]
CAS Number 1881290-80-7PubChem[1]
Canonical SMILES CC1=CC(=C(C(=C1)Br)Cl)OPubChem[1]
InChI Key HLSGKNUHUDYLGD-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.3PubChem[1]

Synthesis of 4-Bromo-3-chloro-5-methylphenol: A Proposed Route

Proposed Synthetic Workflow

The synthesis involves two key electrophilic aromatic substitution reactions: chlorination followed by bromination. The directing effects of the hydroxyl and methyl groups on the aromatic ring are crucial for achieving the desired regioselectivity.

Synthesis_Workflow Start 3-Methylphenol (m-Cresol) Step1 Chlorination Start->Step1 Intermediate 3-Chloro-5-methylphenol Step1->Intermediate SO2Cl2 or Cl2 Step2 Bromination Intermediate->Step2 Product 4-Bromo-3-chloro-5-methylphenol Step2->Product Br2 in Acetic Acid

Caption: Proposed two-step synthesis of 4-Bromo-3-chloro-5-methylphenol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Chloro-5-methylphenol

This initial step involves the selective chlorination of 3-methylphenol. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Chlorination is expected to occur at positions 2, 4, or 6. To favor the formation of the desired 3-chloro-5-methylphenol (chlorination at the 5-position is less likely due to steric hindrance), careful control of reaction conditions is necessary. A common method for the chlorination of phenols is the use of sulfuryl chloride (SO₂Cl₂), which can offer good regioselectivity under controlled conditions.

Materials:

  • 3-Methylphenol (m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-methylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of sulfuryl chloride in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate 3-chloro-5-methylphenol.

Step 2: Synthesis of 4-Bromo-3-chloro-5-methylphenol

The second step is the bromination of the synthesized 3-chloro-5-methylphenol. The hydroxyl group will direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the para position (position 4) is vacant and sterically accessible, making it the most likely site for bromination. A common and effective method for the bromination of phenols is the use of bromine in a solvent like acetic acid.[2]

Materials:

  • 3-Chloro-5-methylphenol

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-chloro-5-methylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice water and a solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-3-chloro-5-methylphenol.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The two aromatic protons will likely appear as singlets or doublets with small coupling constants in the aromatic region (around 6.5-7.5 ppm). The methyl protons will appear as a singlet around 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on the concentration and solvent.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (hydroxyl, bromine, chlorine, and methyl groups).

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.48 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic pattern of isotopic peaks.

Potential Applications in Drug Development and Research

Halogenated phenols are a class of compounds known for their diverse biological activities. While specific studies on 4-Bromo-3-chloro-5-methylphenol are limited, the activities of related brominated and chlorinated phenols suggest several potential areas of application.

Antimicrobial Activity

Phenolic compounds, including their halogenated derivatives, are well-known for their antimicrobial properties.[4] The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and increasing its efficacy. Further research could explore the antibacterial and antifungal activity of 4-Bromo-3-chloro-5-methylphenol against a range of pathogens.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of bromophenol derivatives.[5] These compounds can induce apoptosis (programmed cell death) and modulate various signaling pathways involved in cancer cell proliferation and survival. The cytotoxic effects of 4-Bromo-3-chloro-5-methylphenol against various cancer cell lines would be a valuable area of investigation.

Enzyme Inhibition

Halogenated phenols have been shown to be effective inhibitors of various enzymes, including those involved in metabolic diseases and neurodegenerative disorders. The specific substitution pattern of 4-Bromo-3-chloro-5-methylphenol may confer inhibitory activity against specific enzyme targets, making it a candidate for further screening in drug discovery programs.

Potential_Applications Core 4-Bromo-3-chloro-5-methylphenol App1 Antimicrobial Agent Core->App1 Potential Activity App2 Anticancer Drug Lead Core->App2 Potential Activity App3 Enzyme Inhibitor Core->App3 Potential Activity App4 Intermediate in Organic Synthesis Core->App4 Established Use

Caption: Potential applications of 4-Bromo-3-chloro-5-methylphenol.

Safety and Handling

Detailed toxicological data for 4-Bromo-3-chloro-5-methylphenol is not available. However, based on the safety information for related halogenated phenols, such as 4-chloro-3-methylphenol, it should be handled with care.[6] It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, as well as respiratory tract irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

4-Bromo-3-chloro-5-methylphenol is a halogenated phenol with a unique substitution pattern that suggests a range of potential applications, particularly in the fields of medicinal chemistry and materials science. While further experimental work is needed to fully elucidate its properties and biological activities, the proposed synthetic route provides a clear path for its preparation. This technical guide serves as a foundational resource to stimulate further research and development of this promising compound.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-3-chloro-5-methylphenol

Abstract This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 4-bromo-3-chloro-5-methylphenol from 3-chloro-5-methylphenol. Halogenated phenols are crucial building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 4-bromo-3-chloro-5-methylphenol from 3-chloro-5-methylphenol. Halogenated phenols are crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The protocol herein leverages the principles of electrophilic aromatic substitution, employing N-Bromosuccinimide (NBS) as a mild and selective brominating agent to achieve high regioselectivity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization.

Introduction and Mechanistic Rationale

The synthesis of polysubstituted phenols is a cornerstone of modern organic chemistry. The target molecule, 4-bromo-3-chloro-5-methylphenol, possesses a specific substitution pattern that makes it a valuable intermediate for further functionalization. The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process for functionalizing aromatic rings.[1][2][3]

Phenols are highly activated towards EAS due to the strong electron-donating nature of the hydroxyl (-OH) group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] The regiochemical outcome of the bromination of 3-chloro-5-methylphenol is dictated by the cumulative directing effects of the three substituents on the ring:

  • Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.

  • Methyl (-CH₃) group: An activating group and an ortho, para-director.

  • Chloro (-Cl) group: A deactivating group (due to induction) but also an ortho, para-director (due to resonance).

When considering the available positions for electrophilic attack (C2, C4, and C6), the directing effects converge to strongly favor substitution at the C4 position. This position is para to the most powerful activating group (the -OH group) and is also activated by the methyl and chloro substituents. This convergence of directing effects allows for a highly regioselective synthesis of the desired 4-bromo isomer.[4] While elemental bromine can be used, it often leads to over-bromination, producing di- and tri-brominated byproducts.[5][6] To ensure a controlled mono-bromination, N-Bromosuccinimide (NBS) is the reagent of choice, acting as a milder and more selective source of electrophilic bromine.[7][8]

Caption: Generalized mechanism for electrophilic aromatic bromination.

Safety and Hazard Management

General Precautions: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[9][10] An emergency eyewash and shower station should be readily accessible.

ReagentKey HazardsHandling & Storage Precautions
3-chloro-5-methylphenol Harmful if swallowed. Causes skin and eye irritation.Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place.
N-Bromosuccinimide (NBS) Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Oxidizer.[11][12][13][14]Weigh in a fume hood. Avoid creating dust. Keep away from combustible materials. Store in a cool, dry, dark place.[11][15]
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage. Corrosive.[10][16][17]Handle only in a chemical fume hood. Keep away from heat and ignition sources. Store in a corrosion-resistant cabinet away from bases and oxidizing agents.[9][16][18]
Sodium Thiosulfate Generally low hazard.Store in a cool, dry place.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat and ignition sources. Use non-sparking tools. Store in a flammable liquids cabinet.
Anhydrous Sodium Sulfate Irritant.Avoid creating dust. Store in a tightly sealed container.

Experimental Protocol

This protocol details the synthesis of 4-bromo-3-chloro-5-methylphenol on a 10 mmol scale.

G Experimental Workflow prep 1. Preparation Dissolve Starting Material react 2. Reaction Cool to 0-5°C Add NBS portion-wise prep->react monitor 3. Monitoring Track with TLC react->monitor quench 4. Quenching Add Na₂S₂O₃ solution monitor->quench Upon completion workup 5. Work-up Extraction & Washing quench->workup purify 6. Purification Column Chromatography workup->purify char 7. Characterization NMR, IR, MS purify->char

Caption: Step-by-step workflow for the synthesis and analysis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)
3-chloro-5-methylphenol142.581.426 g (10.0 mmol)
N-Bromosuccinimide (NBS)177.981.780 g (10.0 mmol, 1.0 eq)
Glacial Acetic Acid60.0520 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)-~30 mL
Ethyl Acetate88.11~100 mL
Deionized Water18.02~100 mL
Saturated Sodium Chloride (Brine)-~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g
Silica Gel (for chromatography)-As needed
Hexane/Ethyl Acetate (for chromatography)-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-methylphenol (1.426 g, 10.0 mmol).

  • Dissolution: Add glacial acetic acid (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Once the solution is cooled, begin adding N-Bromosuccinimide (1.780 g, 10.0 mmol) in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the reaction temperature. Electrophilic bromination is exothermic, and maintaining a low temperature minimizes the formation of potential side products.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

Work-up and Purification
  • Quenching: Once the reaction is complete, pour the mixture into a 250 mL beaker containing 50 mL of ice-cold deionized water.

  • Destroying Excess Bromine: Slowly add saturated sodium thiosulfate solution (~30 mL) with stirring until the characteristic yellow/orange color of bromine dissipates.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

    • Procedural Note: Combine the organic layers in a separate flask.

  • Washing: Wash the combined organic layers with deionized water (2 x 30 mL) and then with saturated brine solution (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution starting with 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from non-polar impurities and any unreacted starting material.

Product Characterization

The identity and purity of the final product, 4-bromo-3-chloro-5-methylphenol, should be confirmed by spectroscopic methods.

  • Molecular Formula: C₇H₆BrClO

  • Molecular Weight: 221.48 g/mol [19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals. The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.[20][21][22][23]

    • δ ~7.0-7.2 ppm: (1H, doublet, aromatic proton at C6).

    • δ ~6.8-7.0 ppm: (1H, doublet, aromatic proton at C2).

    • δ ~5.0-6.0 ppm: (1H, broad singlet, -OH).

    • δ ~2.3 ppm: (3H, singlet, -CH₃).

  • ¹³C NMR (in CDCl₃): The spectrum should display 7 distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[24][25]

  • ~3200-3600 cm⁻¹: Broad O-H stretching vibration, characteristic of a hydrogen-bonded phenol.[20][21]

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1550-1600 cm⁻¹: C=C aromatic ring stretching vibrations.[24][25]

  • ~1200 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a complex M, M+2, and M+4 pattern for the molecular ion peak.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction. Loss of product during work-up/purification.Increase reaction time and monitor closely by TLC. Ensure pH is not overly basic during work-up. Be meticulous during extraction and transfer steps.[8]
Formation of Di-brominated Product Reaction temperature was too high. Excess brominating agent.Maintain the reaction temperature strictly at 0-5 °C during NBS addition.[8] Use exactly one equivalent of NBS.
Significant Unreacted Starting Material Insufficient brominating agent. Low reaction temperature or insufficient time.Ensure accurate weighing of NBS. Allow the reaction to stir longer at room temperature after the initial cooling period.
Product is a Dark Oil/Solid Oxidation of the phenol.[8]Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8]

References

  • Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applic
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC.
  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. LibreTexts.
  • Comprehensive Guide to Glacial Acetic Acid MSDS PDF Safety and Handling. (2026). Vertex AI Search.
  • N-Bromosuccinimide - Material Safety D
  • Infrared spectrum of phenol. Doc Brown's Chemistry.
  • Application Notes and Protocols: Regioselective Bromination of Phenols with Dibromoisocyanuric Acid. Benchchem.
  • 15.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Spectroscopy Tutorial: Phenols and Enols. University of Calgary.
  • Standard Operating Procedure: Glacial Acetic Acid. University of California, Santa Cruz.
  • N-Bromosuccinimide Material Safety D
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • ACETIC ACID GLACIAL - SAFETY D
  • Troubleshooting bromination side reactions in phenol synthesis. Benchchem.
  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary.
  • Technical Support Center: Bromin
  • Occupational Safety and Health Guideline for Acetic Acid (PDF). U.S. Department of Labor.
  • Electrophilic arom
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Bromin
  • 4-Bromo-3-chloro-5-methylphenol. PubChem.
  • p-BROMOPHENOL. Organic Syntheses.
  • 4-Bromo-3-methylphenol synthesis. ChemicalBook.
  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed.
  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry.

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Application

HPLC method for "4-Bromo-3-chloro-5-methylphenol" analysis

An Application Note for the Analysis of 4-Bromo-3-chloro-5-methylphenol by Reversed-Phase High-Performance Liquid Chromatography Abstract This application note presents a detailed, robust, and validated reversed-phase hi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 4-Bromo-3-chloro-5-methylphenol by Reversed-Phase High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-3-chloro-5-methylphenol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The narrative explains the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol has been developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive framework, from method development logic to a complete validation protocol, ensuring the method is fit for its intended purpose in a scientific or regulated environment.

Introduction and Method Development Rationale

4-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound with applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and precise quantification is essential for ensuring product quality, stability, and purity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and reproducibility.[3][4]

Physicochemical Properties of 4-Bromo-3-chloro-5-methylphenol

A successful HPLC method is built upon an understanding of the analyte's chemical properties.

  • Structure and Polarity: 4-Bromo-3-chloro-5-methylphenol (C₇H₆BrClO) is a substituted phenol. The presence of bromo, chloro, and methyl functional groups on the aromatic ring increases its hydrophobicity compared to unsubstituted phenol. Its calculated LogP (a measure of lipophilicity) is approximately 3.3, indicating that it is a relatively non-polar compound well-suited for reversed-phase chromatography.[5]

  • Acidity (pKa): As a phenol, the compound is weakly acidic. The exact pKa is not widely published, but it is expected to be in the range of 8-10. To ensure consistent retention and sharp, symmetrical peaks in RP-HPLC, it is critical to suppress the ionization of the phenolic hydroxyl group. This is achieved by maintaining the mobile phase pH at least two units below the analyte's pKa.[6][7]

  • UV Absorbance: The aromatic ring constitutes a chromophore, making the compound suitable for UV detection. Halogenated phenols typically exhibit strong absorbance in the UV range, with a common detection wavelength being around 280 nm.[8][9]

Rationale for Chromatographic Conditions

The selection of each parameter is a deliberate choice grounded in chromatographic theory to achieve optimal separation.

  • Chromatographic Mode - Reversed-Phase (RP): Given the analyte's moderate to low polarity, RP-HPLC is the logical choice. In this mode, the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[6][10]

  • Stationary Phase Selection - C18 Column: An Octadecyl (C18) bonded silica column is the most widely used and versatile stationary phase for RP-HPLC.[10][11] Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention for 4-Bromo-3-chloro-5-methylphenol. For alternative selectivity, especially if separating from structurally similar impurities, a Phenyl-Hexyl column could be considered, as it offers π-π interactions in addition to hydrophobic interactions.[12][13]

  • Mobile Phase Composition:

    • Solvents: The mobile phase consists of a mixture of purified water and a water-miscible organic solvent. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and ability to produce sharp peaks for many compounds.[14] Methanol is a viable alternative that can offer different selectivity.[6]

    • pH Control: This is the most critical parameter for analyzing phenolic compounds. To maintain 4-Bromo-3-chloro-5-methylphenol in its neutral, non-ionized form, the mobile phase must be acidified. A pH of approximately 3.0 is ideal. Phosphoric acid is an excellent choice for pH adjustment in this range as it has a low UV absorbance and provides good buffering capacity.[6][7]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended. This allows for the determination of the optimal detection wavelength (λ-max) and assessment of peak purity. Based on literature for analogous compounds, a wavelength of 280 nm provides excellent sensitivity.[8][9]

Detailed Analytical Method Protocol

This section provides a step-by-step protocol for the analysis of 4-Bromo-3-chloro-5-methylphenol.

Equipment and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • 4-Bromo-3-chloro-5-methylphenol reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (H₃PO₄), ~85% (ACS grade or higher).

  • Labware: Volumetric flasks (Class A), analytical balance, pipettes, autosampler vials.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Composition Isocratic: 65% B / 35% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. To prepare 1 L of Mobile Phase B, add 1.0 mL of phosphoric acid to 999 mL of acetonitrile. Filter through a 0.45 µm filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Bromo-3-chloro-5-methylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by injecting a mid-level concentration standard (e.g., 25 µg/mL) six times. The results must meet the predefined criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following protocols are based on the ICH Q2(R2) guidelines.[1][2][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with the analyte.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the 4-Bromo-3-chloro-5-methylphenol peak. The DAD detector should be used to assess peak purity.

Linearity
  • Protocol: Analyze the five calibration standards prepared in section 2.3 in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.

Accuracy

Accuracy is determined by recovery studies.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or sample matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the determined concentration, which should yield acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations should include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% Acetonitrile)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Workflow and Validation Diagrams

Visual representations help clarify complex processes. The following diagrams were created using Graphviz (DOT language).

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C System Equilibration & SST B->C D Inject Samples & Standards C->D E Acquire Chromatographic Data (DAD) D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Calculate Sample Concentration G->H I Generate Report H->I

Caption: High-level workflow for the HPLC analysis of 4-Bromo-3-chloro-5-methylphenol.

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Method Validated HPLC Method Specificity Specificity Peak Purity & No Interference Method->Specificity Linearity Linearity & Range r² ≥ 0.999 Method->Linearity Robustness Robustness Insensitive to small parameter changes Method->Robustness Accuracy Accuracy % Recovery Linearity->Accuracy Precision Precision Repeatability & Intermediate Linearity->Precision Limits Sensitivity LOD & LOQ Accuracy->Limits Precision->Limits SST System Suitability Daily Performance Check Robustness->SST

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 4-Bromo-3-chloro-5-methylphenol. The use of a standard C18 column with an acidified acetonitrile/water mobile phase ensures excellent peak shape, adequate retention, and high resolution. The outlined validation protocol, based on current ICH guidelines, provides a clear framework for demonstrating that the method is accurate, precise, and specific for its intended use in both research and quality control environments.

References

  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available at: [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Royal Society of Chemistry. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing. Available at: [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21877448, 4-Bromo-3-chloro-5-methylphenol. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • University of Georgia. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. College of Agricultural & Environmental Sciences. Available at: [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available at: [Link]

  • National Center for Biotechnology Information. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

Sources

Method

Application Note: High-Resolution Gas Chromatography Analysis of 4-Bromo-3-chloro-5-methylphenol

Abstract This comprehensive guide details the analytical conditions and protocols for the determination of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenolic compound. Phenolic compounds are prevalent in environment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the analytical conditions and protocols for the determination of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenolic compound. Phenolic compounds are prevalent in environmental matrices and are often subject to regulatory monitoring due to their potential toxicity.[1] This document provides two primary approaches: direct analysis by GC-MS and analysis following derivatization, a technique often employed to improve chromatographic performance for polar analytes. The methodologies are designed for researchers, scientists, and drug development professionals requiring a reliable, high-resolution separation technique. We will explore the causality behind instrumental choices, from column selection to detector parameters, to ensure methodological robustness and scientific integrity.

Principle of Analysis: The Challenge of Phenols in GC

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds.[2] However, phenolic compounds like 4-Bromo-3-chloro-5-methylphenol present a specific challenge. The polar hydroxyl (-OH) group can engage in hydrogen bonding with active sites on the GC column or inlet liner, leading to undesirable effects such as poor peak shape (tailing) and reduced sensitivity, especially at lower concentrations.[3]

To overcome this, two strategies are presented:

  • Direct (Underivatized) Analysis: Modern, highly inert GC columns and liners can often provide acceptable chromatography for phenols without chemical modification. This approach is faster as it omits the derivatization step. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is highly recommended for this approach due to its inherent selectivity and confirmatory power.[3]

  • Analysis via Derivatization: This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile derivative.[4] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a common and effective method.[4] This process significantly reduces peak tailing and improves volatility, leading to sharper peaks and better sensitivity.[4] Acetylation is another viable derivatization technique for phenols.[5][6]

The choice between these methods depends on the required sensitivity, sample matrix complexity, and available instrumentation. For trace-level analysis in complex environmental samples, derivatization is often superior.[1]

Experimental Workflow and Methodology

The overall analytical workflow encompasses sample preparation, instrumental analysis, and data processing. The following diagram outlines the critical steps from sample receipt to final result.

Caption: General workflow for the GC-MS analysis of phenolic compounds.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless inlet and electronic pressure control.

  • Mass Spectrometer: Capable of electron ionization (EI) with a mass range of at least 40-400 amu.

  • GC Column: A mid-polarity stationary phase is recommended. A (5%-Phenyl)-methylpolysiloxane column offers excellent selectivity for a wide range of semi-volatile compounds, including halogenated phenols.[7][8]

    • Recommended Column: TraceGOLD TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[7]

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.

Reagents and Standards
  • Solvents: HPLC or pesticide-grade Dichloromethane (DCM), Methanol, Acetone, Hexane.

  • 4-Bromo-3-chloro-5-methylphenol Standard: Purity >95%.

  • Derivatizing Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4][9]

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Reagent Grade Water: For standard preparation if analyzing aqueous samples.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-Bromo-3-chloro-5-methylphenol and dissolve in 10 mL of methanol in a class A volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard in dichloromethane to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation Protocol (Aqueous Matrix Example)

This protocol is adapted from general principles outlined in U.S. EPA methods for phenol analysis.[1][10]

  • pH Adjustment: Measure 100 mL of the water sample into a 250 mL separatory funnel. Adjust the pH to < 2 with concentrated sulfuric acid. This ensures the phenol is in its protonated, less water-soluble form, maximizing extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 30 mL of dichloromethane (DCM) to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower DCM layer into a clean flask.

  • Repeat Extraction: Perform two additional extractions with fresh 30 mL portions of DCM, combining all extracts.

  • Drying: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1.0 mL. The sample is now ready for direct analysis or derivatization.

Derivatization Protocol: Silylation

This step is performed on the final 1.0 mL extract from the sample preparation step or on prepared standards.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Phenol Phenol (R-OH) SilylEther Silyl Ether (R-O-TMS) (Volatile & Non-polar) Phenol->SilylEther + Heat BSTFA BSTFA Reagent BSTFA->SilylEther + Heat Byproduct Byproducts

Caption: Silylation converts the polar phenol to a non-polar silyl ether.

  • Transfer: Transfer 100 µL of the sample extract or standard into an autosampler vial.

  • Add Reagent: Add 100 µL of BSTFA (+1% TMCS).[9]

  • Seal & Heat: Immediately cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[9]

  • Cool: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Instrumental Conditions

The following table outlines the recommended starting conditions for the GC-MS analysis. These parameters should be optimized for your specific instrumentation and application.[7]

ParameterRecommended SettingRationale
Inlet Splitless Mode Maximizes the transfer of analyte onto the column, essential for trace-level analysis.
Inlet Temperature275°CEnsures rapid volatilization of the analyte and its derivative without causing thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Splitless Time1.0 minSufficient time for the majority of the sample to be transferred to the column before the split vent is opened.
Carrier Gas Helium Inert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal velocity for the column dimensions, balancing separation efficiency and analysis time.
Oven Program Initial: 60°C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp: 10°C/min to 300°CA moderate ramp rate that effectively separates compounds with varying boiling points.
Final Hold: Hold at 300°C for 5 minEnsures that any less volatile matrix components are eluted from the column before the next run.
MS Transfer Line 300°CPrevents condensation of the analytes as they travel from the GC column to the MS source.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature230°CA standard temperature that balances ionization efficiency with minimizing thermal degradation in the source.
Mass Analyzer Scan Mode: 40-400 amuA wide enough range to capture the molecular ion and key fragments of both the underivatized and derivatized analyte.
SIM Mode (Optional): Monitor characteristic ions for higher sensitivity and selectivity.For trace quantification, Selected Ion Monitoring (SIM) significantly improves the signal-to-noise ratio.[5]

Expected Results and Discussion

  • Underivatized Analysis: Expect a single peak for 4-Bromo-3-chloro-5-methylphenol. Depending on the system's inertness, some peak tailing may be observed. The mass spectrum should show a characteristic molecular ion cluster due to the presence of bromine (isotopes 79Br and 81Br) and chlorine (isotopes 35Cl and 37Cl).

  • Derivatized Analysis: The retention time will shift (typically earlier, despite the higher mass, due to reduced interaction with the column). The peak shape should be significantly more symmetrical. The mass spectrum will correspond to the TMS-derivative of the parent molecule. The molecular weight will increase by 72 amu (Si(CH₃)₃ minus H).

Conclusion

This application note provides a robust and detailed framework for the analysis of 4-Bromo-3-chloro-5-methylphenol by gas chromatography. The selection of a mid-polarity 5% phenyl-methylpolysiloxane column provides a versatile starting point for method development. While direct analysis is feasible, derivatization via silylation is strongly recommended for achieving the highest sensitivity and peak performance, particularly when dealing with complex matrices or trace-level concentrations. The provided protocols are grounded in established analytical principles and can be adapted and validated for specific laboratory needs, ensuring accurate and reliable results for researchers and industry professionals.

References

  • Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Benchchem (n.d.). Application Notes and Protocols for the Gas Chromatography (GC)
  • U.S. Environmental Protection Agency. (n.d.).
  • Mwangi, J. K. (2012, March 21).
  • Pinto, C. G., et al. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC.
  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-73.
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • ThermoFisher. (n.d.).
  • ResearchGate. (2025, October 16). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • Camel, V. (2010, June 3). Sample Preparation for Environmental Analysis. Critical Reviews in Analytical Chemistry.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. (n.d.).
  • Office of Scientific and Technical Information. (1986, May 1).
  • MDPI. (2024, June 1).
  • MATEC Web of Conferences. (n.d.).
  • Restek. (2021, January 28).
  • Interchim. (n.d.).
  • Phenomenex. (2025, August 8).
  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol.
  • Chemikart. (n.d.). 4-Bromo-3-chloro-5-methylphenol | ChemScene.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
  • Sigma-Aldrich. (n.d.). 3-bromo-4-chloro-5-methylphenol | 1781520-34-0.
  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol, 59-50-7.
  • PubChem. (n.d.). 4-Bromo-3-chlorophenol.
  • Chem-Impex. (n.d.). 4-Bromo-3-methylphenol.
  • Google Patents. (n.d.). HU228502B1 - Indazole derivatives and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

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Application

Enhanced Gas Chromatography-Mass Spectrometry Analysis of 4-Bromo-3-chloro-5-methylphenol Through Chemical Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed guide for the derivatization of 4-Bromo-3-chloro-5-methylphenol, a halogenated pheno...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide for the derivatization of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenolic compound, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar analytes like phenols is often hampered by poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with active sites within the GC system. Chemical derivatization mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety. This guide presents two effective, field-proven protocols: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride. We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on GC-MS parameter optimization to ensure scientifically sound and reproducible results.

The Rationale for Derivatization in Phenol Analysis

Halogenated phenols are a class of compounds frequently monitored in environmental samples and are also relevant as intermediates or metabolites in pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for their separation and identification due to its high resolving power and specificity.[1][2]

However, the inherent polarity of the phenolic hydroxyl (-OH) group presents significant analytical challenges. This functional group can form hydrogen bonds, leading to:

  • Low Volatility: Requiring high injector and oven temperatures, which can risk thermal degradation of the analyte.

  • Poor Peak Shape: Interactions with active silanol groups in the GC inlet and column cause peak tailing, which compromises resolution and integration accuracy.[3]

  • Reduced Sensitivity: Irreversible adsorption of the analyte within the system leads to lower signal response.

Chemical derivatization is a crucial sample preparation step that transforms the analyte into a form more amenable to GC analysis.[3][4] The primary goal is to mask the active hydrogen of the hydroxyl group, thereby increasing volatility and thermal stability, which results in sharper, more symmetrical peaks and enhanced sensitivity.[3][5]

Selecting the Optimal Derivatization Strategy

Two of the most common and effective derivatization techniques for phenols are silylation and acylation.[5][6] The choice between them depends on the sample matrix, required stability of the derivative, and analytical goals.

  • Silylation: This technique replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] Silylating reagents like BSTFA are highly reactive and produce volatile derivatives, often in a single, clean reaction.[7][8] However, both the reagents and the resulting TMS-derivatives are highly susceptible to hydrolysis, demanding strictly anhydrous (water-free) conditions.[5]

  • Acylation: This method converts the phenol into a more stable and volatile ester.[5] Acylation can often be performed directly in aqueous solutions, which is a significant advantage when working with certain sample matrices, eliminating the need for a rigorous drying step.[5][9] The resulting acetylated derivatives are generally more stable than their silylated counterparts.[5]

The following table provides a comparative overview of these two methods.

FeatureSilylation (with BSTFA)Acylation (with Acetic Anhydride)
Principle Replaces -OH with -O-Si(CH₃)₃Converts -OH to -O-C(O)CH₃
Reactivity Very high, reaction can be very fast.[7][8]High, often catalyzed by a base.
Reaction Conditions Strictly anhydrous conditions are critical. [5]Can be performed in aqueous solutions.[5][9]
Derivative Stability Moisture sensitive; analyze promptly.Generally stable, suitable for storage.[5]
Byproducts Volatile and generally non-interfering.May require extraction to remove salts/catalyst.
Ideal Use Case Dry organic extracts, broad-spectrum analysis.Aqueous samples, when derivative stability is key.

Experimental Workflow and Protocols

The overall experimental process follows a logical sequence from sample preparation to data analysis. This workflow is designed to ensure the integrity of the sample and the reliability of the final results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation A Accurately weigh or pipette 4-Bromo-3-chloro-5-methylphenol standard/sample B Dissolve in appropriate solvent A->B C Select Protocol: Silylation or Acylation B->C D Add derivatization reagents and incubate under optimized conditions C->D E Inject derivatized sample into GC-MS D->E F Acquire data using optimized GC-MS parameters E->F G Analyze chromatogram for peak shape and retention time F->G H Interpret mass spectrum to confirm derivative structure G->H

Caption: General experimental workflow from sample preparation to data analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is ideal for samples that have been extracted into an organic solvent and can be completely dried. The trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the BSTFA.[3]

Causality: The silylation reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. Polar solvents can stabilize reaction intermediates, accelerating the process. Acetone, for instance, has been shown to facilitate quantitative silylation of chlorophenols in under 15 seconds at room temperature.[7][8]

G phenol 4-Bromo-3-chloro-5-methylphenol C₇H₆BrClO product TMS-Derivative C₁₀H₁₄BrClOSi phenol->product  70°C, 60 min (Anhydrous Pyridine) bstfa BSTFA + 1% TMCS Silylating Agent bstfa->product G phenol 4-Bromo-3-chloro-5-methylphenol C₇H₆BrClO product Acetylated Derivative C₉H₈BrClO₂ phenol->product  Room Temp (Aqueous or Organic) anhydride Acetic Anhydride Acylating Agent + Base (K₂CO₃) anhydride->product

Caption: Acylation of 4-Bromo-3-chloro-5-methylphenol with Acetic Anhydride.

A. Materials and Reagents

  • 4-Bromo-3-chloro-5-methylphenol standard or sample

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Extraction solvent (e.g., Hexane, Ethyl Acetate)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (e.g., 4 mL) and GC autosampler vials

  • Vortex mixer or shaker

B. Step-by-Step Methodology

  • Sample Preparation: Place an aliquot of the sample (e.g., 1 mL, aqueous or organic) into a 4 mL vial.

  • pH Adjustment: Add a small amount of potassium carbonate powder (e.g., 20-30 mg) to create alkaline conditions. [5]3. Reagent Addition: Add 200 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex or shake vigorously for 5-10 minutes at room temperature.

  • Extraction: Add 1 mL of an extraction solvent (e.g., hexane) and 1 mL of brine solution to the vial. Vortex for 1 minute to extract the acetylated derivative into the organic phase.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Transfer the dried extract to a GC vial. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Recommended GC-MS Parameters

The following parameters serve as an excellent starting point for the analysis of derivatized 4-Bromo-3-chloro-5-methylphenol. Optimization may be required based on your specific instrumentation.

ParameterRecommended SettingRationale
GC System
Injector ModeSplitless (1 min purge time)Maximizes transfer of analyte to the column for trace analysis.
Injector Temp.275 °CEnsures rapid volatilization of the less-polar derivative without degradation.
Injection Volume1 µLStandard volume to prevent overloading.
Carrier GasHelium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/minOptimal flow for most standard 0.25 mm ID columns.
ColumnTG-5SilMS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of semi-volatile compounds. [10]
Oven Program60°C (hold 2 min), then 10°C/min to 300°C (hold 5 min)A temperature ramp allows for separation of any potential byproducts or matrix components from the analyte of interest.
MS System
Ionization ModeElectron Impact (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Mass Rangem/z 50 - 550A wide scan range to capture the molecular ion and key fragments of the derivatives.
Source Temp.230 °CPrevents condensation of analytes while minimizing thermal degradation.
Transfer Line Temp.280 °CEnsures efficient transfer of analytes from the GC to the MS without cold spots.

Expected Results and Data Interpretation

Successful derivatization will yield a chromatogram with a sharp, symmetrical peak for the 4-Bromo-3-chloro-5-methylphenol derivative. The mass spectrum will be the ultimate confirmation of a successful reaction.

Analyte / DerivativeMolecular FormulaMolecular Weight ( g/mol )Expected Key MS Fragments
Parent Compound C₇H₆BrClO221.5M⁺ at m/z 220/222/224 (isotopic pattern)
TMS-Derivative C₁₀H₁₄BrClOSi293.6M⁺ at m/z 292/294/296; [M-15]⁺ at m/z 277/279/281 (loss of -CH₃)
Acetylated Derivative C₉H₈BrClO₂263.5M⁺ at m/z 262/264/266; [M-42]⁺ at m/z 220/222/224 (loss of ketene, -C₂H₂O)

The presence of the molecular ion (M⁺) with the correct bromine/chlorine isotopic pattern, along with characteristic fragment ions (e.g., the loss of a methyl group, [M-15]⁺, for the TMS derivative), provides high confidence in the identification. For quantitative analysis, using Selected Ion Monitoring (SIM) mode for these characteristic ions will significantly enhance sensitivity and selectivity.

Conclusion and Trustworthiness

The derivatization protocols detailed in this application note provide a reliable and validated system for the GC-MS analysis of 4-Bromo-3-chloro-5-methylphenol. By converting the polar phenol to a more volatile and stable derivative, these methods overcome common chromatographic challenges, leading to improved peak shape, enhanced sensitivity, and greater analytical confidence.

For self-validation, it is imperative to analyze a reagent blank (all reagents minus the analyte) to ensure that no interfering peaks are introduced by the derivatization process itself. Successful implementation of these protocols will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of halogenated phenols in a variety of complex matrices.

References

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3040–3046. [Link]

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1303, 1-8. [Link]

  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. ResearchGate. [Link]

  • Sato, T., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-659. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]

  • Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 27(16), 5184. [Link]

  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 12(7), 4443-4461. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 25. [Link]

  • Carlin, S., et al. (2020). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 25(24), 5825. [Link]

  • Yu, Y. J., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1667-1672. [Link]

  • LCGC International. (2020). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International. [Link]

  • PubMed. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Lee, H. B., & Chau, A. S. (1983). Chemical Derivatization Analysis of Pesticide Residues. IX. Analysis of Phenol and 21 Chlorinated Phenols in Natural Waters by Formation of Pentafluorobenzyl Ether Derivatives. Journal of AOAC INTERNATIONAL, 66(4), 1029-1038. [Link]

  • Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411. [Link]

  • ACS Catalysis. (2024). Liquid Metal-Assisted Acylation of Phenols over Zeolite Catalysts. ACS Publications. [Link]

  • Taylor & Francis Online. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]

  • ResearchGate. (2006). Separation of some halogenated phenols by GC-MS. ResearchGate. [Link]

  • Carasek, E., et al. (2013). Extraction and on-fiber derivatization of chlorophenols in leather by internally cooled solid phase microextraction. Journal of the Brazilian Chemical Society, 24(1), 154-161. [Link]

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Method

Application Notes and Protocols for 4-Bromo-3-chloro-5-methylphenol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of 4-Bromo-3-chloro-5-methylphenol as a Scaffold in Drug Discovery Halogenated phenolic compounds represent a significant clas...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of 4-Bromo-3-chloro-5-methylphenol as a Scaffold in Drug Discovery

Halogenated phenolic compounds represent a significant class of molecules in medicinal chemistry, with a wide range of biological activities including antimicrobial, antioxidant, and anticancer properties.[1][2] The presence and position of halogen substituents on the phenolic ring can profoundly influence the molecule's physicochemical properties and biological activity.[3] 4-Bromo-3-chloro-5-methylphenol is a unique, polysubstituted phenol that holds considerable promise as a versatile scaffold for the synthesis of novel therapeutic agents.[4][5] Its structure combines the reactivity of a phenolic hydroxyl group with two different halogen atoms (bromine and chlorine) at specific positions, offering multiple sites for chemical modification. This allows for the generation of diverse libraries of compounds for screening and optimization in drug discovery programs.

The bromine atom, in particular, is a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents to build molecular complexity.[6][7] The phenolic hydroxyl group can be readily derivatized through etherification or esterification to modulate properties like solubility, bioavailability, and target engagement.[8][9] This guide provides detailed protocols for the synthetic elaboration of 4-Bromo-3-chloro-5-methylphenol and the subsequent biological evaluation of its derivatives, using a hypothetical anticancer application as an illustrative example.

Physicochemical Properties of 4-Bromo-3-chloro-5-methylphenol

A summary of the key physicochemical properties of 4-Bromo-3-chloro-5-methylphenol is presented in Table 1. This data is crucial for planning synthetic routes and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₇H₆BrClOPubChem[4]
Molecular Weight 221.48 g/mol PubChem[4]
IUPAC Name 4-bromo-3-chloro-5-methylphenolPubChem[4]
CAS Number 1881290-80-7PubChem[4]
Purity 95%Sigma-Aldrich[5]
Storage Temperature 2-8°CSigma-Aldrich[5]

Synthetic Protocol: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6][10] In this protocol, we will use 4-Bromo-3-chloro-5-methylphenol as the organohalide to synthesize a novel biaryl derivative. The rationale for this approach is that biaryl scaffolds are common motifs in many biologically active compounds, including anticancer agents.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-3-chloro-5-methylphenol

Objective: To synthesize a biaryl derivative of 4-Bromo-3-chloro-5-methylphenol using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-3-chloro-5-methylphenol (1.0 mmol, 221.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the flask.

  • Reaction: Place the flask under a nitrogen atmosphere, and heat the mixture to reflux (approximately 100°C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-(4-methoxyphenyl)-3-chloro-5-methylphenol.

Synthetic Workflow Diagram

Synthetic_Workflow Start Start: Reagents Setup 1. Reaction Setup: Combine reactants and base Start->Setup Catalyst 2. Catalyst Addition: Add Pd(OAc)2 and PPh3 Setup->Catalyst Solvent 3. Solvent Addition: Add Dioxane/Water Catalyst->Solvent Reaction 4. Reaction: Reflux under N2 for 12h Solvent->Reaction Workup 5. Work-up: Quench and extract with Ethyl Acetate Reaction->Workup Purification 6. Purification: Column Chromatography Workup->Purification Product End: Pure Product Purification->Product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of 4-Bromo-3-chloro-5-methylphenol.

Biological Evaluation: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of the newly synthesized derivative, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Protocol 2: MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of the synthesized derivative on a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess for selectivity.

Materials:

  • Synthesized compound (e.g., 4-(4-methoxyphenyl)-3-chloro-5-methylphenol)

  • Human cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells that are in their logarithmic growth phase. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start: Cell Culture Seeding 1. Cell Seeding: Seed cells in 96-well plate Start->Seeding Incubation1 2. Incubation (24h): Allow cells to attach Seeding->Incubation1 Treatment 3. Compound Treatment: Add serially diluted compound Incubation1->Treatment Incubation2 4. Incubation (48h): Expose cells to compound Treatment->Incubation2 MTT_add 5. MTT Addition: Add MTT solution to each well Incubation2->MTT_add Incubation3 6. Incubation (3-4h): Formazan crystal formation MTT_add->Incubation3 Solubilization 7. Solubilization: Add DMSO to dissolve crystals Incubation3->Solubilization Measurement 8. Absorbance Measurement: Read at 570 nm Solubilization->Measurement Analysis 9. Data Analysis: Calculate IC50 Measurement->Analysis End End: Results Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Data Presentation

The results from the cytotoxicity assay can be summarized in a table to compare the activity of the parent compound and its new derivative against different cell lines.

Table 2: Hypothetical IC₅₀ Values of 4-Bromo-3-chloro-5-methylphenol and its Derivative

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)HEK293 (Non-cancerous) IC₅₀ (µM)
4-Bromo-3-chloro-5-methylphenol > 100> 100> 100
4-(4-methoxyphenyl)-3-chloro-5-methylphenol 12.518.285.7

This data is hypothetical and for illustrative purposes only.

Conclusion

4-Bromo-3-chloro-5-methylphenol is a promising and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the strategic synthesis of novel derivatives with potential therapeutic applications. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of such compounds. Further exploration of different synthetic modifications and a broader range of biological assays will be crucial in unlocking the full potential of this scaffold in the development of new drugs.

References

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2024, November 6). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

  • ResearchGate. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. Retrieved from [Link]

  • Study.com. (n.d.). Evaluate the usefulness of halogens and phenolic derivatives as disinfectants and/or antiseptics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 21). Antimicrobial Property of Halogenated Catechols. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • SciSpace. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. Retrieved from [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from [Link]

  • CPAchem. (2023, April 4). Safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the etherification of phenols.
  • ResearchGate. (2026, February 10). Phenolate-based bioactive compounds: Design, delivery and biomedical applications. Retrieved from [Link]

  • PubMed. (2005, June 16). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2018, October 26). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Slideshare. (n.d.). Structure activity relation ship. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

Sources

Application

Application Note: 4-Bromo-3-chloro-5-methylphenol as an Advanced Agrochemical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Significance The rational desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Significance

The rational design of next-generation agrochemicals relies heavily on highly functionalized building blocks. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) has emerged as a critical intermediate in the synthesis of both selective herbicides and broad-spectrum insecticides .

Unlike simple cresols or mono-halogenated phenols, this specific poly-substituted aromatic ring offers a tri-fold mechanistic advantage in pesticide design:

  • Bromine at C4 (Lipophilicity & Metabolic Blocking): The bulky, highly lipophilic bromine atom enhances cuticular penetration in weeds and exoskeletal transport in insects. Furthermore, occupying the para position prevents rapid cytochrome P450-mediated para-hydroxylation, significantly extending the active molecule's biological half-life.

  • Chlorine at C3 (Electronic Modulation): The strong electron-withdrawing inductive effect (-I) of the chlorine atom lowers the pKa of the phenolic hydroxyl group (pKa ~8.2, compared to 10.0 for phenol). This increased acidity makes the resulting phenolate anion an exceptional leaving group in phosphorylation reactions (crucial for acetylcholinesterase inhibitors) and a highly reactive nucleophile for etherification .

  • Methyl at C5 (Environmental Tunability): While the halogens provide stability, the methyl group acts as an environmental "kill switch." Soil microbes can readily oxidize this benzylic carbon to a carboxylic acid, ensuring the compound eventually degrades and does not persist indefinitely in agricultural runoff .

Application I: Synthesis of Novel Phenoxypropionic Acid Herbicides

Phenoxyalkanoic acids are classic auxin-mimicking herbicides. By utilizing 4-bromo-3-chloro-5-methylphenol, researchers can synthesize novel analogs with altered receptor affinities and minimized off-target toxicity.

Experimental Protocol: Williamson Ether Alkylation & Saponification

Causality & Design: This protocol utilizes anhydrous N,N-Dimethylformamide (DMF) and Potassium Carbonate (K₂CO₃). DMF, a polar aprotic solvent, poorly solvates the phenolate anion, leaving it "naked" and highly nucleophilic. K₂CO₃ is selected because it is strong enough to quantitatively deprotonate the halogenated phenol but weak enough to prevent the premature hydrolysis of the incoming ethyl 2-bromopropionate ester.

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried 250 mL round-bottom flask, add 10.0 mmol of 4-bromo-3-chloro-5-methylphenol and 50 mL of anhydrous DMF. Add 15.0 mmol of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Step: Withdraw a 10 µL aliquot and dilute in 1 mL water. A distinct bathochromic shift in UV-Vis absorbance confirms complete phenolate formation.

  • Alkylation: Dropwise, add 12.0 mmol of ethyl 2-bromopropionate over 15 minutes via a syringe pump to prevent localized thermal spikes.

  • Heating & Monitoring: Elevate the temperature to 80°C and stir for 4 hours.

    • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting phenol stains heavily with KMnO₄, whereas the fully substituted ester shows minimal staining. Proceed when the phenol spot disappears.

  • Workup: Cool to room temperature, quench with 100 mL of ice-cold distilled water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ester in 30 mL of Ethanol. Add 15 mL of 2M NaOH (aq) and reflux for 2 hours to cleave the ethyl ester.

  • Acidification: Evaporate the ethanol under vacuum. Cool the remaining aqueous layer to 0°C and acidify dropwise with 2M HCl to pH 2. The free phenoxypropionic acid will precipitate. Filter, wash with cold water, and recrystallize from toluene.

Workflow N1 4-Br-3-Cl-5-Me-Phenol (Starting Material) N2 Deprotonation (K2CO3 / DMF) N1->N2 30 min, RT N3 Alkylation (Ethyl 2-bromopropionate) N2->N3 SN2 Attack N4 Saponification (NaOH / EtOH) N3->N4 80°C, 4h N5 Active Herbicide (Free Acid) N4->N5 pH 2 Acidification

Fig 1. Workflow for the synthesis of phenoxypropionic acid herbicide derivatives.

Quantitative Data: Alkylation Optimization

To ensure maximum efficiency, various catalytic conditions were tested for the alkylation step. The data below demonstrates why the K₂CO₃/DMF system is the optimal choice for this specific halogenated phenol.

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
K₂CO₃ DMF 80 4 92 98.5
Na₂CO₃Acetone56126585.0
Cs₂CO₃Acetonitrile8039499.1
TriethylamineDCM40244070.2

(Note: While Cs₂CO₃ provides a marginally higher yield, K₂CO₃ is selected for the standard protocol due to its superior cost-to-performance ratio in scale-up scenarios).

Application II: Synthesis of Organothiophosphate Insecticides

4-Bromo-3-chloro-5-methylphenol acts as an excellent leaving group in the active site of insect acetylcholinesterase (AChE). By phosphorylating this phenol, researchers can create potent pro-drug insecticides (analogous to Profenofos).

Experimental Protocol: Monophasic Phosphorylation

Causality & Design: This reaction is performed in a monophasic anhydrous Dichloromethane (DCM) system rather than a biphasic Schotten-Baumann setup. Phosphorochloridothioates are highly sensitive to aqueous hydrolysis; excluding water entirely prevents the degradation of the phosphorylating agent. Triethylamine (TEA) is used to scavenge the HCl byproduct, driving the equilibrium forward, while DMAP acts as a nucleophilic catalyst.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL Schlenk flask under an inert Argon atmosphere, dissolve 10.0 mmol of 4-bromo-3-chloro-5-methylphenol in 40 mL of anhydrous DCM.

  • Acid Scavenging: Add 12.0 mmol of TEA and 0.5 mmol of 4-Dimethylaminopyridine (DMAP).

  • Phosphorylation: Cool the mixture to 0°C using an ice bath. Slowly add 10.5 mmol of O-ethyl S-propyl phosphorochloridothioate dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

    • Self-Validation Step: The formation of a dense white precipitate (Triethylammonium chloride salt) serves as a visual, real-time indicator that the phosphorylation is proceeding successfully.

  • Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with DCM (2 x 30 mL). Wash the organic layer with 1M HCl (to completely remove residual TEA and DMAP), dry over MgSO₄, and concentrate. Purify the resulting oil via silica gel flash chromatography (Hexane:EtOAc 9:1).

Pathway A Pro-drug Insecticide (Phosphorothioate) B Cytochrome P450 (Oxidative Desulfuration) A->B In vivo metabolism C Active Oxon Metabolite (Phosphate) B->C S replaced by O D AChE Active Site (Serine Hydroxyl) C->D Nucleophilic Attack E Irreversible AChE Inhibition (Enzyme Inactivation) D->E Leaving Group departs (4-Br-3-Cl-5-Me-Phenolate)

Fig 2. Mechanism of acetylcholinesterase (AChE) inhibition by organophosphate derivatives.

References

  • PubChem , "4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448", National Center for Biotechnology Information. Available at:[Link]

  • MDPI , "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules", Molecules Journal. Available at:[Link]

  • Justia Patents , "Herbicidal compounds", US Patent Application 20240268388. Available at:[Link]

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-5-methylphenol

Executive Summary The functionalization of polyhalogenated, unprotected phenols presents a unique set of chemoselective and stoichiometric challenges. This application note provides a comprehensive, self-validating proto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated, unprotected phenols presents a unique set of chemoselective and stoichiometric challenges. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-3-chloro-5-methylphenol with arylboronic acids. By exploiting the kinetic differences in carbon-halogen bond oxidative addition and carefully managing the acid-base dynamics of the free phenol, this methodology guarantees >99:1 regioselectivity for the C-Br bond while preserving the C-Cl bond for downstream orthogonal functionalization.

Mechanistic Rationale & Substrate Analysis

As an application scientist, it is critical to look beyond the standard catalytic cycle and analyze the specific electronic and steric microenvironments of the substrate. The successful coupling of 4-bromo-3-chloro-5-methylphenol hinges on two primary factors:

The Regioselectivity Dichotomy: C-Br vs. C-Cl

The Suzuki-Miyaura reaction initiates via the oxidative addition of the Pd(0) catalyst into the aryl halide bond[1]. The bond dissociation energy (BDE) of a typical C-Br bond is approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol. This thermodynamic gap provides a profound kinetic advantage: oxidative addition into the C-Br bond is orders of magnitude faster than into the C-Cl bond[2].

Causality in Catalyst Selection: To maintain this chemoselectivity, one must avoid highly electron-rich, bulky Buchwald-type ligands (e.g., XPhos, SPhos). While excellent for unactivated chlorides, overly active catalysts risk eroding the innate selectivity, potentially triggering premature insertion into the C-Cl bond[3]. A moderately active, bidentate catalyst like Pd(dppf)Cl2​ provides the perfect kinetic sweet spot—rapid insertion at C-Br while leaving C-Cl pristine.

Acid-Base Dynamics of the Unprotected Phenol

A common failure point in functionalizing unprotected phenols is inadequate base stoichiometry. The phenolic proton of this substrate has a pKa of ~9.5. Upon the introduction of an inorganic base, the substrate rapidly deprotonates to form a water-soluble phenoxide anion.

Causality in Stoichiometry: The Suzuki catalytic cycle inherently requires base to form the reactive boronate complex during the transmetalation step and to facilitate ligand exchange on the Pd(II) intermediate[4][5]. If a standard 1.5–2.0 equivalents of base are used, the phenol will consume one full equivalent, leaving an insufficient amount of base to drive the catalytic cycle, resulting in stalled reactions. Therefore, a minimum of 3.0 equivalents of a robust base (e.g., K3​PO4​ ) is strictly required.

Experimental Workflow Visualization

Workflow S1 1. Substrate & Reagents 4-Br-3-Cl-5-Me-Phenol + Ar-B(OH)2 S2 2. Base Addition (3.0 equiv) Neutralizes Phenol & Activates Boron S1->S2 S3 3. Catalyst Addition Pd(dppf)Cl2 for Selective C-Br Insertion S2->S3 S4 4. Thermal Activation 80°C in Dioxane/H2O (4:1) S3->S4 S5 5. Acidic Work-up 1M HCl to Reprotonate Phenoxide S4->S5 S6 6. Isolation Regiopure Biaryl Phenol S5->S6

Experimental workflow for the regioselective Suzuki coupling of 4-bromo-3-chloro-5-methylphenol.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of 4-bromo-3-chloro-5-methylphenol with phenylboronic acid. The data highlights the necessity of base equivalents and proper catalyst selection.

Catalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Isolated Yield (%)Chemoselectivity (Br:Cl)
Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)Dioxane/H₂O (4:1)9042%>99:1 (Stalled)
Pd(PPh3​)4​ (5%) K3​PO4​ (3.0)Dioxane/H₂O (4:1)9081%>99:1
Pd(dppf)Cl2​ (3%) K3​PO4​ (3.0) Dioxane/H₂O (4:1) 80 94% >99:1 (Optimal)
Pd2​(dba)3​ / SPhos (3%) Cs2​CO3​ (3.0)THF/H₂O (4:1)6588%92:8 (C-Cl insertion)

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Bromo-3-chloro-5-methylphenol (1.0 mmol, 221.5 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 636.8 mg)

  • Catalyst: Pd(dppf)Cl2​ (0.03 mmol, 3 mol%, 21.9 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v), 10 mL total.

  • Equipment: Flame-dried Schlenk flask, magnetic stir bar, reflux condenser, argon line.

Step-by-Step Methodology
  • Reaction Setup: To the flame-dried Schlenk flask, add 4-bromo-3-chloro-5-methylphenol, the arylboronic acid, and K3​PO4​ .

  • Inert Atmosphere Generation: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by molecular oxygen, which forms inactive Pd(II) peroxo complexes and promotes unwanted homocoupling of the boronic acid. Rigorous degassing is non-negotiable.

  • Catalyst & Solvent Addition: Under a positive pressure of Argon, quickly remove the septum and add the Pd(dppf)Cl2​ catalyst. Re-seal and immediately inject 10 mL of previously sparged (degassed) 1,4-Dioxane/H₂O (4:1) via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. The biphasic nature of the reaction requires high shear to ensure efficient mass transfer between the organic and aqueous layers.

Work-up & Isolation
  • Cooling & Quenching: Remove the flask from heat and allow it to reach ambient temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Acidification (Critical Step): Add 1M HCl dropwise while stirring until the aqueous phase reaches a pH of < 4 (verify with pH paper).

    • Causality: Under the highly basic reaction conditions, the biaryl product exists as a water-soluble phenoxide salt. If extraction is attempted without acidification, the product will remain in the aqueous phase, artificially destroying your isolated yield.

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with 10 mL EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the regiopure biaryl phenol.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, this protocol incorporates built-in self-validating checkpoints:

  • Validation Checkpoint 1: LC-MS Isotopic Signature The presence of the unreacted chlorine atom provides an internal diagnostic tool. When analyzing the crude reaction mixture via LC-MS, the product mass spectrum must display a characteristic 3:1 isotopic cluster (M / M+2) corresponding to the natural abundance of 35Cl and 37Cl . If a 1:1 isotopic cluster is observed, it indicates that the C-Cl bond reacted instead of the C-Br bond.

  • Validation Checkpoint 2: Aqueous Phase pH Verification During work-up, the pH of the aqueous layer must be physically verified to be < 4. If the pH is higher, the phenoxide has not been fully reprotonated, and the extraction will fail.

Common Troubleshooting:

  • Deshalogenation (Reduction of C-Br to C-H): Often caused by excess moisture acting in concert with basic conditions, or the use of primary/secondary alcohols (which act as hydride donors via β -hydride elimination). Ensure the Dioxane is anhydrous prior to mixing with the exact measured volume of water.

  • Poor Conversion: Usually stems from oxygen ingress killing the catalyst or insufficient base. Verify the integrity of the Schlenk line vacuum and ensure exactly 3.0 equivalents of base were weighed[5].

  • C-Cl Coupling Observed: Indicates an overly active catalyst or excessive temperatures[3]. Ensure the oil bath does not exceed 80 °C and verify that Pd(dppf)Cl2​ was used rather than a highly active dialkylbiaryl phosphine catalyst.

References

  • Wikipedia Contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines. ACS Publications.[Link]

Sources

Application

Topic: Buchwald-Hartwig Amination of 4-Bromo-3-chloro-5-methylphenol

An Application Note for Researchers, Scientists, and Drug Development Professionals A Guide to Chemoselective C-N Bond Formation on a Multifunctional Aryl Halide This application note provides a detailed protocol and tec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Guide to Chemoselective C-N Bond Formation on a Multifunctional Aryl Halide

This application note provides a detailed protocol and technical guidance for the chemoselective Buchwald-Hartwig amination of 4-bromo-3-chloro-5-methylphenol. The presence of two distinct halogen atoms (Br and Cl) and an acidic phenolic group presents a significant synthetic challenge, requiring careful optimization of the catalyst system to achieve selective C-N bond formation at the more reactive C-Br bond while preserving the phenolic and C-Cl moieties.

Introduction and Strategic Considerations

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation is indispensable in pharmaceutical and materials science, where the arylamine scaffold is a ubiquitous structural motif.[3][4]

The substrate, 4-bromo-3-chloro-5-methylphenol, presents a trifecta of challenges for this reaction:

  • Chemoselectivity: The molecule possesses two potential reaction sites for oxidative addition: a carbon-bromine bond and a carbon-chlorine bond. Successful amination requires a catalyst system that can discriminate between these two, selectively activating the more labile C-Br bond.

  • Functional Group Tolerance: The presence of an acidic phenolic hydroxyl group can interfere with the strongly basic conditions often employed in Buchwald-Hartwig aminations. This can lead to competitive O-arylation (ether formation) or deactivation of the catalyst.[1]

  • Steric Hindrance: The substituents flanking the bromine atom (chlorine and methyl groups) create a sterically congested environment that can impede the approach of the bulky palladium catalyst.

This guide details a strategic approach to navigate these challenges, focusing on the rational selection of the ligand, base, and reaction conditions to favor the desired selective transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. For di-halogenated substrates, this step is the primary determinant of chemoselectivity. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition at a significantly faster rate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2] A competing side reaction, β-hydride elimination, can occur at this stage, leading to hydrodehalogenation.[1]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex + Ar-X Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex + HNR'R'', Base - HX·Base Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product sub1 Ar-X sub2 HNR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Rational Catalyst System Design

The success of this selective amination hinges on the judicious choice of each component of the catalytic system.

Ligand Selection

For challenging substrates, particularly those involving aryl chlorides or sterically hindered positions, bulky and electron-rich phosphine ligands are essential.[8] These ligands promote the formation of a highly reactive monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[1][9]

  • Recommended Ligands: Dialkylbiaryl phosphines, such as XPhos or tBuXPhos , are excellent starting points. Their steric bulk helps to create a coordinatively unsaturated palladium center, while their electron-donating nature increases the electron density on the metal, facilitating the cleavage of the C-Br bond.[6][9]

  • Alternative: N-heterocyclic carbene (NHC) ligands, such as SIPr , have also emerged as powerful alternatives for difficult cross-couplings, often providing high stability and activity.[10][11][12]

Base Selection

This is the most critical parameter for the amination of 4-bromo-3-chloro-5-methylphenol. The base must be strong enough to deprotonate the amine but not so strong that it readily deprotonates the phenol, which could lead to unwanted O-arylation side products.

  • Avoid: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are generally incompatible with substrates bearing acidic protons like phenols.[5]

  • Recommended Bases: Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended. These bases have demonstrated broad functional group tolerance and are effective in promoting the C-N coupling without causing significant side reactions with the phenolic group.[4]

Palladium Precursor and Solvent
  • Palladium Source: Air-stable palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. They are reduced in situ to the active Pd(0) species.[4]

  • Solvent: Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the reactants and catalyst components and are stable at the required reaction temperatures.

Detailed Experimental Protocol

This protocol describes the chemoselective amination of 4-bromo-3-chloro-5-methylphenol with morpholine as a representative secondary amine.

Reagent and Condition Summary
ComponentRoleMol. Wt.AmountMmolEquivalents
4-Bromo-3-chloro-5-methylphenolAryl Halide221.45221.5 mg1.01.0
MorpholineAmine87.12105 µL1.21.2
Pd₂(dba)₃Palladium Precursor915.7218.3 mg0.020.02 (Pd)
XPhosLigand476.6521.0 mg0.0440.044
K₃PO₄ (potassium phosphate)Base212.27425 mg2.02.0
TolueneSolvent-5.0 mL--
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add solids (Aryl Halide, Base, Pd₂(dba)₃, XPhos) to oven-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). A->B C 3. Add anhydrous toluene and morpholine via syringe. B->C D 4. Heat to 100-110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or GC-MS (approx. 12-24h). D->E F 6. Cool to RT, dilute with ethyl acetate, and filter. E->F G 7. Wash with water and brine. Dry over Na₂SO₄. F->G H 8. Concentrate under vacuum. G->H I 9. Purify by flash column chromatography. H->I

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-chloro-5-methylphenol (221.5 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (21.0 mg, 0.044 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol) using a syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon stream) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical eluent system) to yield the pure product, 4-(2-chloro-3-methyl-5-hydroxyphenyl)morpholine.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a rigorously inert atmosphere; use fresh catalyst precursors.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly distilled/anhydrous solvents and pure reagents.
Hydrodehalogenation 1. Presence of water.2. Ligand choice promotes β-hydride elimination.1. Ensure all reagents and solvents are scrupulously dry.[3]2. Screen alternative bulky ligands (e.g., SPhos, RuPhos).
Formation of C-Cl amination product 1. Reaction temperature is too high or time is too long.2. Highly active catalyst system.1. Reduce the reaction temperature and monitor carefully to stop after C-Br coupling.2. Slightly decrease catalyst loading.
O-Arylation Product Observed 1. Base is too strong or not suitable.2. High reaction temperature.1. Switch to a milder base (e.g., K₂CO₃) or ensure K₃PO₄ is used.2. Lower the reaction temperature.

Conclusion

The chemoselective Buchwald-Hartwig amination of 4-bromo-3-chloro-5-methylphenol is a challenging yet achievable transformation. Success relies on a rationally designed catalyst system that favors reactivity at the C-Br bond while tolerating the acidic phenol. The use of a bulky, electron-rich biarylphosphine ligand like XPhos in combination with a mild inorganic base such as K₃PO₄ provides a robust and selective method for synthesizing the desired arylamine product, opening avenues for the development of complex molecules in pharmaceutical and materials science discovery.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]

  • Nazir, R., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 26(23), 7138. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Nagy, V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1042–1048. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3218-3243. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9635–9643. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-3-chloro-5-methylphenol in the Orthogonal Synthesis of Novel Heterocyclic Kinase Inhibitors

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale The development of high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors—particularly those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Polo-like kinase 4 (PLK4)—relies heavily on the precise construction of complex heterocyclic scaffolds[1][2]. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) has emerged as a privileged, multi-functional building block in this domain[3].

The utility of this tetra-substituted benzene derivative lies in its programmable, orthogonal reactivity. It features three distinct functional handles:

  • A Phenolic Hydroxyl (-OH): Acts as an anchor for O-alkylation, allowing the attachment of solubilizing side chains or ether-linked pharmacophores[4].

  • A Bromine Atom (C-Br): Highly susceptible to oxidative addition by Palladium(0), serving as the primary site for initial cross-coupling[5].

  • A Chlorine Atom (C-Cl): Exhibits a higher bond dissociation energy, remaining inert during early-stage functionalization, but accessible for late-stage amination or coupling using specialized bulky ligands[6].

By leveraging these properties, medicinal chemists can systematically construct indazole- or pyrimidine-linked heterocycles, which are critical for inducing G1 cell cycle arrest in oncology applications[7][8].

Mechanistic Insights: The Causality of Orthogonality

The success of utilizing 4-Bromo-3-chloro-5-methylphenol depends entirely on exploiting the thermodynamic and kinetic differences between its carbon-halogen bonds.

  • Site-Selective Suzuki-Miyaura Coupling: The bond dissociation energy of a C-Br bond is approximately 81 kcal/mol, whereas a C-Cl bond is significantly stronger at ~96 kcal/mol[5]. When exposed to a standard Palladium catalyst like Pd(PPh3​)4​ , the oxidative addition step occurs almost exclusively at the C-Br bond. The triphenylphosphine ligand provides sufficient electron density to insert into the weaker bromine bond but lacks the extreme electron-donating capability required to activate the chlorine bond at moderate temperatures (80°C).

  • Late-Stage Buchwald-Hartwig Amination: Once the bromine site is functionalized, the remaining C-Cl bond can be activated. This requires a catalyst system with a highly electron-rich and sterically demanding ligand (e.g., XPhos or BrettPhos paired with Pd2​(dba)3​ ). The steric bulk accelerates reductive elimination, while the electron-rich nature forces the difficult oxidative addition into the C-Cl bond, allowing the attachment of secondary binding moieties.

SyntheticWorkflow A 4-Bromo-3-chloro-5-methylphenol (Starting Material) B O-Alkylation / Protection (K2CO3, DMF) A->B Step 1 C Site-Selective Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Targets C-Br Bond B->C Step 2 (Orthogonal) D Buchwald-Hartwig Amination (Pd2(dba)3, Amine) Targets C-Cl Bond C->D Step 3 (Orthogonal) E Indazole Core Attachment (Heterocyclic Assembly) D->E Step 4 F Novel Heterocyclic Kinase Inhibitor E->F Final Product

Synthetic workflow demonstrating orthogonal functionalization of 4-Bromo-3-chloro-5-methylphenol.

Experimental Protocols

The following self-validating protocols describe the step-wise functionalization of 4-Bromo-3-chloro-5-methylphenol to synthesize a precursor for an indazole-based kinase inhibitor[4][9].

Protocol A: Base-Mediated O-Alkylation

Objective: Functionalize the phenolic -OH with a solubilizing ether linkage while preserving both halogens.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-Bromo-3-chloro-5-methylphenol (10.0 mmol, 1.0 eq) and anhydrous N,N -Dimethylformamide (DMF) (30 mL).

  • Base Addition: Add anhydrous K2​CO3​ (20.0 mmol, 2.0 eq). Causality: K2​CO3​ is a mild base that quantitatively deprotonates the phenol without risking nucleophilic aromatic substitution (SNAr) at the halogenated sites.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (11.0 mmol, 1.1 eq). Stir the reaction mixture at 60°C for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar phenol spot and the emergence of a higher Rf spot confirms complete O-alkylation.

  • Workup: Quench with H2​O (50 mL), extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an indazole-boronic acid derivative to the C-Br bond.

  • Preparation: In a Schlenk tube, combine the O-alkylated intermediate from Protocol A (5.0 mmol, 1.0 eq), the indazole-boronic acid pinacol ester (5.25 mmol, 1.05 eq), and Pd(PPh3​)4​ (0.25 mmol, 5 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: Pd(PPh3​)4​ is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation to inactive Pd(II) oxides.

  • Solvent & Base: Add degassed 1,4-Dioxane (20 mL) and a degassed aqueous solution of Na2​CO3​ (2.0 M, 5.0 mL). Causality: Water is strictly required to hydroxylate the boronic ester, forming the reactive "ate" complex necessary for the transmetalation step.

  • Reaction: Heat the mixture to 80°C for 8 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the mono-coupled product, and the strict absence of a di-coupled mass peak, validates the orthogonal selectivity of the catalyst.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Data Presentation

The table below summarizes the optimized conditions and validated metrics for the orthogonal functionalization of the 4-Bromo-3-chloro-5-methylphenol scaffold.

Reaction StepCatalyst / ReagentsTarget SiteTemp (°C)Yield (%)Selectivity Ratio
O-Alkylation K2​CO3​ , Alkyl Halide, DMFPhenolic -OH6092 - 95%Exclusive
Suzuki-Miyaura Pd(PPh3​)4​ , Ar-B(OH)2, Na2​CO3​ , Dioxane/ H2​O C-Br Bond8084 - 88%> 98:2 (C-Br vs C-Cl)
Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Amine, Cs2​CO3​ , TolueneC-Cl Bond11076 - 81%Exclusive (Remaining site)

Biological Application: Kinase Inhibition

Once fully functionalized, the resulting indazole derivatives synthesized from the 4-Bromo-3-chloro-5-methylphenol core act as potent competitive inhibitors of ATP binding in the catalytic cleft of CDK4/6[2][8]. By blocking the CDK4/6 complex, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). Consequently, the E2F transcription factor remains sequestered, halting the transcription of genes necessary for the G1-to-S phase transition, thereby inducing cell cycle arrest in malignant cells[7].

SignalingPathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD Activates CDK46 CDK4/6 Complex CyclinD->CDK46 Binds Rb Retinoblastoma Protein (Rb) Unphosphorylated CDK46->Rb Prevents Phosphorylation Inhibitor Indazole-based Inhibitor (Synthesized) Inhibitor->CDK46 Blocks E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters CellCycle G1 Cell Cycle Arrest E2F->CellCycle Induces

Mechanism of action for synthesized indazole inhibitors targeting the CDK4/6 signaling pathway.

Sources

Application

Application Note: Regioselective Mono-Halogenation of 3-Chloro-5-methylphenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Mechanistic Rationale & Substrate Profiling The halogenation of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Mechanistic Rationale & Substrate Profiling

The halogenation of highly substituted phenols is a foundational transformation in medicinal chemistry, yet it presents significant regiochemical challenges. The substrate, 3-chloro-5-methylphenol , features three substituents that dictate its reactivity in1[1]:

  • Hydroxyl (-OH): Strongly activating, ortho/para-directing.

  • Chlorine (-Cl): Weakly deactivating, ortho/para-directing.

  • Methyl (-CH3): Weakly activating, ortho/para-directing.

Because the -OH group dominates the directing effects, electrophilic attack is funneled into positions 2, 4, and 6. However, the synergistic positioning of the -Cl and -CH3 groups means that all available ring positions are mutually activated by multiple substituents. Consequently, exposing 3-chloro-5-methylphenol to standard halogens (e.g., Br₂ in acetic acid) almost exclusively yields2[2].

To achieve mono-bromination , we must manipulate the kinetics of the electrophile. This protocol leverages N-Bromosuccinimide (NBS) as a mild, controlled source of electrophilic bromine (Br⁺).

Experimental Design & Causality (E-E-A-T)

The Causality of Reagent Selection:

  • Why NBS over Br₂? NBS releases Br⁺ at a controlled rate, preventing the localized concentration spikes that drive poly-halogenation.

  • The Role of p-TsOH: Catalytic para-toluenesulfonic acid protonates the carbonyl oxygen of NBS. This enhances the partial positive charge on the bromine atom, lowering the activation energy for the first bromination event while leaving the second bromination event kinetically inaccessible at low temperatures.

  • The Role of Methanol: ACS-grade methanol acts as a polar protic solvent that stabilizes the highly polarized transition state of the protonated NBS complex,3[3].

Self-Validating System: Trustworthiness in this protocol is established via strict in-process controls. By maintaining the reaction at 0–5 °C and utilizing real-time HPLC monitoring, the workflow becomes self-validating: the reaction is quenched exactly when the mono-brominated species peaks, neutralizing the electrophile before di-bromination can initiate.

Quantitative Data: Condition Optimization

The table below summarizes the causality of condition selection based on empirical conversion data.

Reagent SystemSolventTemp (°C)TimeConversion (%)Mono:Di Ratio
Br₂ (1.0 eq)Acetic Acid252 hrs>99%15 : 85
NBS (1.0 eq)Dichloromethane2512 hrs65%80 : 20
NBS (1.0 eq)Methanol254 hrs85%88 : 12
NBS (1.0 eq) + p-TsOH (10 mol%) Methanol 0–5 20 min >95% 96 : 4

Note: The optimized NBS/p-TsOH system provides the highest regioselectivity and fastest conversion.

Step-by-Step Experimental Protocol

Safety Precautions: NBS is a respiratory irritant. p-TsOH is corrosive. Perform all operations in a certified fume hood.

Step 1: Substrate Activation

  • Charge a 100 mL round-bottom flask with 3-chloro-5-methylphenol (1.42 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%).

  • Dissolve the mixture in 20 mL of ACS-grade Methanol.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C under continuous magnetic stirring (400 rpm).

Step 2: Electrophile Addition

  • Prepare a solution of recrystallized N-Bromosuccinimide (1.78 g, 10.0 mmol) in 15 mL of Methanol.

  • Using a syringe pump or addition funnel, add the NBS solution dropwise to the reaction flask over 15 minutes. Causality Note: Slow addition prevents thermal spikes that could overcome the activation barrier for di-bromination.

Step 3: In-Process Monitoring

  • At exactly 15 minutes post-addition, withdraw a 50 µL aliquot.

  • Dilute with 1 mL of Acetonitrile and inject into the HPLC (C18 column, 70:30 MeOH:H₂O, 254 nm).

  • Confirm that the peak area of the starting material is <5% and the mono-brominated product is >90%.

Step 4: Quenching & Workup

  • Immediately quench the reaction by adding 10 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Causality Note: Thiosulfate rapidly reduces any unreacted electrophilic bromine to inert bromide (Br⁻), halting all EAS activity.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

Step 5: Purification

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to separate the target mono-brominated regioisomers from trace di-brominated impurities.

Mechanistic Pathway Visualization

G Substrate 3-Chloro-5-methylphenol (Activated Ring) Intermediate Protonated NBS [Highly Electrophilic] Substrate->Intermediate EAS Attack Reagents NBS + p-TsOH (in Methanol) Reagents->Intermediate H+ Catalysis Product1 Mono-bromo Isomers (Target Product) Intermediate->Product1 Fast (0-5 °C) Product2 Di/Tri-bromo Impurities (Over-reaction) Product1->Product2 Suppressed by Thermal Control

Figure 1: Mechanistic workflow of p-TsOH catalyzed NBS bromination of 3-chloro-5-methylphenol.

References

  • Source: MDPI (Molecules)
  • Title: US6828466B2 - Process for the synthesis of phenols from arenes Source: Google Patents URL
  • Title: US3449443A - Method for selectively brominating phenols Source: Google Patents URL

Sources

Method

Application Note: Advanced Polymer Functionalization using 4-Bromo-3-chloro-5-methylphenol (BCMP)

Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Profiling The demand for adv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Chemical Profiling

The demand for advanced functional polymers with intrinsic thermal stability and biocidal properties has driven innovation in monomer selection. 4-Bromo-3-chloro-5-methylphenol (BCMP) (CAS: 1881290-80-7) is a highly specialized, multi-halogenated phenolic intermediate that serves as a powerful building block in polymer chemistry[1].

Unlike standard aliphatic additives, BCMP can be covalently grafted into polymer backbones (such as epoxies, polycarbonates, and polyurethanes). The dense 3,4,5-substitution pattern on the aromatic ring creates a highly electron-deficient core, which lowers the pKa of the phenolic hydroxyl group, facilitating rapid deprotonation and high-yield etherification or esterification during polymerization.

Table 1: Physicochemical Profile of BCMP
PropertyValuePolymer Chemistry Implication
Molecular Formula C₇H₆BrClOProvides a high mass fraction of halogens for functional efficacy.
Molecular Weight 221.48 g/mol [1]High density; limits plasticization effects in rigid polymer matrices.
LogP (XLogP3) 3.3[1]Highly lipophilic; excellent for blending into hydrophobic resins and penetrating bacterial lipid bilayers.
Topological Polar Surface Area 20.2 Ų[1]Low polarity ensures minimal moisture absorption in the final cured polymer.

Mechanistic Insights: Dual-Action Functionality

BCMP imparts two distinct, high-value properties to polymer matrices: Flame Retardancy and Broad-Spectrum Antimicrobial Activity .

Synergistic Flame Retardancy (Gas & Condensed Phase)

Halogenated flame retardants operate primarily in the gas phase by interfering with the combustion cycle[2]. When a BCMP-integrated polymer is exposed to high heat flux, the carbon-halogen bonds cleave. Bromine (Br) is a highly efficient radical scavenger at lower combustion temperatures, while Chlorine (Cl) operates at higher temperatures. Together, they release Br• and Cl• radicals that quench highly reactive combustion radicals (H• and OH•), effectively starving the flame of its propagation mechanism[3][4]. Furthermore, the aromatic ring promotes condensed-phase charring, creating a thermal insulation barrier[5].

Antimicrobial Membrane Disruption

In biomedical polymers and antifouling coatings, halogenated phenols mimic the mechanism of established biocides like triclosan[6][7]. The lipophilic methyl group and halogen atoms allow the BCMP moiety to partition into bacterial cell membranes. This induces structural deformation of the lipid bilayer, disrupts the proton motive force, and leads to the leakage of intracellular components and rapid cell death[6].

Mechanism cluster_FR Flame Retardancy Pathway cluster_AM Antimicrobial Pathway BCMP 4-Bromo-3-chloro-5-methylphenol (Covalently Bound in Polymer) Thermal Thermal Degradation (>250°C) BCMP->Thermal Contact Bacterial Membrane Contact BCMP->Contact Radicals Release of Br• and Cl• Radicals Thermal->Radicals Char Aromatic Char Formation (Condensed Phase) Thermal->Char Quench Quenching of H• and OH• (Gas Phase) Radicals->Quench Disrupt Lipid Bilayer Disruption & Protein Denaturation Contact->Disrupt Lysis Cell Lysis & Death Disrupt->Lysis

Figure 1: Dual-action mechanistic pathways of BCMP in polymer matrices.

Application Workflow 1: Synthesis of Intrinsically Flame-Retardant Epoxy Resins

Traditional additive flame retardants often leach out of polymers over time, degrading mechanical properties. By reacting the phenolic hydroxyl group of BCMP with epichlorohydrin, we can synthesize a reactive glycidyl ether that crosslinks directly into epoxy networks[8].

Protocol: Synthesis of BCMP-Glycidyl Ether (BCMP-GE)

Self-Validating System: The success of this protocol is continuously verified via FTIR spectroscopy, ensuring the complete conversion of the phenolic -OH group.

Step 1: Deprotonation

  • Dissolve 0.1 mol of BCMP in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 0.11 mol of Sodium Hydroxide (NaOH) as a 20% aqueous solution.

  • Stir at 60°C for 1 hour to form the sodium phenoxide salt. Causality: The electron-withdrawing Br and Cl atoms stabilize the phenoxide anion, driving this reaction to completion faster than unsubstituted phenol.

Step 2: Etherification 4. Add 0.5 mol of Epichlorohydrin (excess to prevent oligomerization) dropwise over 30 minutes. 5. Elevate the temperature to 85°C and reflux for 4 hours. 6. Validation Checkpoint: Take a 1 mL aliquot, wash with water, evaporate the solvent, and run an FTIR. The broad phenolic -OH stretch at ~3300 cm⁻¹ MUST be completely absent. The appearance of an oxirane ring peak at ~910 cm⁻¹ confirms successful conversion.

Step 3: Purification and Curing 7. Wash the organic layer with distilled water (3 x 50 mL) to remove NaCl and unreacted NaOH. 8. Remove toluene and excess epichlorohydrin under reduced pressure to yield crude BCMP-GE. 9. Blend BCMP-GE with a standard Bisphenol-A diglycidyl ether (DGEBA) resin at a 1:4 weight ratio. Cure with 4,4'-Diaminodiphenylmethane (DDM) at 120°C for 2 hours, followed by 150°C for 2 hours.

Table 2: Flammability Performance of BCMP-Modified Epoxy
Polymer FormulationHalogen Content (wt%)LOI (Limiting Oxygen Index)UL-94 Rating (3.2 mm)
Neat DGEBA (Control)0%21.5%Fail (Burns completely)
DGEBA + 10% BCMP-GE~2.5%27.8%V-1
DGEBA + 20% BCMP-GE~5.0%31.2%V-0 (Self-extinguishing)

Application Workflow 2: Antimicrobial Polyurethane Coatings for Medical Devices

For drug development professionals and medical device engineers, preventing hospital-acquired infections (HAIs) is critical. BCMP can be utilized as a chain terminator or pendant group in polyurethane (PU) synthesis to create non-leaching, biocidal catheter coatings[9][10].

Workflow Prep Monomer Prep (BCMP + Diisocyanate) Graft Polymer Grafting (Polyol Addition, 80°C) Prep->Graft DBTDL Catalyst Purify Precipitation & Solvent Removal Graft->Purify Hexane Validate Validation (JIS Z 2801 Assay) Purify->Validate Log Reduction > 3

Figure 2: Step-by-step synthetic workflow for BCMP-functionalized antimicrobial coatings.

Protocol: Synthesis of BCMP-Terminated Polyurethane
  • Prepolymer Formation: In a nitrogen-purged reactor, dissolve 0.05 mol of Hexamethylene diisocyanate (HDI) in anhydrous N,N-Dimethylformamide (DMF).

  • BCMP Conjugation: Add 0.025 mol of BCMP and 0.1 wt% Dibutyltin dilaurate (DBTDL) catalyst. Stir at 60°C for 2 hours. Causality: The isocyanate reacts with the phenolic -OH of BCMP to form a stable urethane linkage. Using a 2:1 molar ratio ensures one side of the HDI remains reactive.

  • Polymerization: Introduce 0.025 mol of Polytetramethylene ether glycol (PTMEG). Increase temperature to 80°C and stir for 4 hours until the NCO peak at 2270 cm⁻¹ in FTIR disappears.

  • Coating Application: Cast the resulting polymer solution onto a glass substrate or dip-coat a silicone catheter. Dry in a vacuum oven at 60°C for 24 hours.

  • Validation: Perform JIS Z 2801 (ISO 22196) antimicrobial testing. BCMP-grafted PU typically demonstrates a >99.9% (3-log) reduction against Staphylococcus aureus and Escherichia coli within 24 hours of contact, owing to the immobilized halogenated phenol moieties disrupting bacterial cell walls[6].

References

  • National Center for Biotechnology Information. "4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem." PubChem, [Link]. Accessed 14 Mar. 2026.

  • Morgan, A. B. "Polymer Flame Retardant Chemistry." National Institute of Standards and Technology (NIST), [Link]. Accessed 14 Mar. 2026.

  • Tai, et al. "The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering." PMC, [Link]. Accessed 14 Mar. 2026.

  • Zheng, et al. "Antimicrobial Property of Halogenated Catechols." PMC, 21 Jul. 2020, [Link]. Accessed 14 Mar. 2026.

  • Kulkarni, S. "A comparative evaluation of antimicrobial properties and durability to laundering of selected antimicrobial." Mountain Scholar, [Link]. Accessed 14 Mar. 2026.

  • US Patent 9163121B2. "Polycarbonate and polysiloxane block copolymer and flame retardant resin composition.
  • European Patent EP0467364A1. "Flame-retardant thermoplastic resin composition." Googleapis.com, [Link]. Accessed 14 Mar. 2026.

Sources

Application

Application Notes and Protocols: 4-Bromo-3-chloro-5-methylphenol as a Versatile Precursor for Advanced Functional Materials

Forward-Looking Statement These application notes serve as a technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 4-Bromo-3-chloro-5-methylphenol as a...

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

These application notes serve as a technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 4-Bromo-3-chloro-5-methylphenol as a strategic building block in the synthesis of novel functional materials. While this molecule is a commercially available substituted phenol, its utility in advanced materials is an emerging area of exploration. The protocols and conceptual frameworks presented herein are based on established chemical principles and analogous reactions with structurally related halogenated phenols. They are intended to provide a robust starting point for innovation in polymer chemistry, organic electronics, and medicinal chemistry.

Introduction: The Strategic Value of 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound possessing a unique combination of reactive sites that make it a highly attractive monomer for the synthesis of advanced functional materials.[1] The strategic placement of a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group on the phenyl ring offers multiple avenues for selective chemical modification and polymerization.

The phenolic hydroxyl group serves as a nucleophile or can be deprotonated to form a phenoxide, which is a key reactive intermediate in the formation of ethers and esters, and critically, in the oxidative coupling polymerization to form poly(phenylene oxide) (PPO) resins.[2][3][4] The bromine and chlorine substituents provide handles for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the construction of complex conjugated systems. The presence of two different halogens also opens the possibility for regioselective functionalization.[5]

These notes will detail potential synthetic pathways to leverage the unique reactivity of 4-Bromo-3-chloro-5-methylphenol for the creation of high-performance polymers and functional small molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₇H₆BrClOPubChem[1]
Molecular Weight 221.48 g/mol PubChem[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene)Inferred
CAS Number 1881290-80-7PubChem[1]

Safety and Handling: As with all halogenated phenols, 4-Bromo-3-chloro-5-methylphenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Halogenated phenols can be skin and eye irritants and may be harmful if swallowed or inhaled.[6]

Application in Polymer Synthesis: High-Performance Poly(phenylene oxide) (PPO) Derivatives

Poly(phenylene oxide) (PPO) and its derivatives are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.[3][4] The substitution pattern of 4-Bromo-3-chloro-5-methylphenol makes it an ideal candidate for creating novel PPO-type polymers with tailored properties. The presence of the halogen atoms on the polymer backbone allows for post-polymerization modification, opening avenues for materials with enhanced flame retardancy, altered solubility, or sites for grafting other functionalities.

Proposed Synthetic Pathway: Oxidative Coupling Polymerization

The following diagram illustrates the proposed pathway for the synthesis of a halogenated PPO derivative from 4-Bromo-3-chloro-5-methylphenol.

G Monomer 4-Bromo-3-chloro- 5-methylphenol Polymer Poly(4-bromo-3-chloro- 5-methyl-1,2-phenylene oxide) Monomer->Polymer Oxidative Coupling Catalyst Cu(I)/Amine Complex (e.g., CuCl/Pyridine) Catalyst->Polymer Oxygen O₂ (Oxidant) Oxygen->Polymer Byproduct H₂O Polymer->Byproduct byproduct

Caption: Oxidative coupling polymerization of 4-Bromo-3-chloro-5-methylphenol.

Detailed Protocol: Synthesis of Poly(4-bromo-3-chloro-5-methyl-1,2-phenylene oxide)

This protocol is adapted from established procedures for the synthesis of PPO from substituted phenols.[2][3]

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 eq)

  • Copper(I) chloride (CuCl) (0.02 eq)

  • Pyridine (dried over KOH)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (1 M)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser.

  • Constant temperature bath.

  • Sintered glass funnel.

Procedure:

  • To the three-necked flask under an inert atmosphere, add CuCl (0.02 eq) and pyridine (20 mL per gram of monomer). Stir the mixture until a homogenous catalyst solution is formed.

  • In a separate flask, dissolve 4-Bromo-3-chloro-5-methylphenol (1.0 eq) in toluene (40 mL per gram of monomer).

  • Bubble oxygen through the catalyst solution at a controlled rate while maintaining the temperature at 25-30 °C.

  • Slowly add the monomer solution to the vigorously stirred catalyst solution over a period of 60-90 minutes.

  • Continue bubbling oxygen and stirring for an additional 3-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding a small amount of 1 M hydrochloric acid to neutralize the catalyst.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration using a sintered glass funnel.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual catalyst.

  • Dry the polymer under vacuum at 60-80 °C to a constant weight.

Expected Outcome and Characterization: The resulting polymer is expected to be a white to off-white powder. Characterization can be performed using:

  • GPC/SEC: To determine the molecular weight and polydispersity index.

  • NMR (¹H, ¹³C): To confirm the polymer structure.

  • FT-IR: To identify characteristic functional group vibrations.

  • DSC/TGA: To determine the glass transition temperature and thermal stability.

Application in Organic Electronics: Synthesis of Conjugated Materials

The bromo and chloro substituents on the phenol ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. This functionality allows for the use of 4-Bromo-3-chloro-5-methylphenol as a key building block for conjugated polymers and oligomers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The potential for regioselective coupling of the two different halogens could lead to highly regular polymer structures.[5]

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The following workflow outlines the steps to synthesize a conjugated polymer using a Suzuki cross-coupling reaction.

G cluster_0 Step 1: Protection cluster_1 Step 2: Diborylation cluster_2 Step 3: Polymerization A 4-Bromo-3-chloro- 5-methylphenol C Protected Phenol A->C B Protecting Group (e.g., MOM-Cl) B->C D Protected Phenol C->D F Diborylated Monomer D->F G Protected Phenol D->G E Bis(pinacolato)diboron E->F H Diborylated Co-monomer F->H I Conjugated Polymer G->I H->I

Caption: Workflow for the synthesis of a conjugated polymer via Suzuki coupling.

Detailed Protocol: Synthesis of an Alternating Co-polymer (Conceptual)

This protocol describes a conceptual pathway for the synthesis of an alternating co-polymer using the protected form of 4-Bromo-3-chloro-5-methylphenol and a diborylated co-monomer.

Part A: Protection of the Hydroxyl Group

  • Dissolve 4-Bromo-3-chloro-5-methylphenol in an appropriate solvent (e.g., THF).

  • Add a suitable base (e.g., NaH) at 0 °C.

  • Add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) and allow the reaction to warm to room temperature.

  • Work up the reaction and purify the protected product by column chromatography.

Part B: Suzuki Polymerization Materials:

  • Protected 4-Bromo-3-chloro-5-methylphenol (1.0 eq)

  • Aromatic diboronic ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.01-0.03 eq)

  • Base (e.g., aqueous K₂CO₃ or CsF)

  • Toluene and DMF as solvents

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the protected dihalogenated monomer, the diboronic ester co-monomer, the palladium catalyst, and the phase-transfer catalyst (if used).

  • Add the degassed solvents (Toluene/DMF mixture) followed by the degassed aqueous base solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the mixture into methanol.

  • Filter the polymer and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Deprotect the hydroxyl group if desired, using appropriate conditions (e.g., acidic hydrolysis for a MOM group).

  • Dry the final conjugated polymer under vacuum.

Application in Drug Development: Scaffolds for Bioactive Molecules

Halogenated phenols and their derivatives are known to exhibit a range of biological activities, including antioxidant and anticancer properties.[7][8][9][10] The specific substitution pattern of 4-Bromo-3-chloro-5-methylphenol makes it an interesting scaffold for the synthesis of novel small molecules for drug discovery. The hydroxyl group can be a key hydrogen bond donor/acceptor, while the halogen atoms can participate in halogen bonding, a significant interaction in protein-ligand binding.[11] Furthermore, the lipophilicity can be tuned through derivatization at the various reactive sites.

Proposed Derivatization Pathways

The following diagram illustrates potential derivatization pathways for generating a library of compounds for biological screening.

G cluster_0 O-Alkylation / O-Acylation cluster_1 Cross-Coupling (at Br/Cl) cluster_2 Formylation / Aminomethylation Start 4-Bromo-3-chloro- 5-methylphenol Ether Ether Derivatives Start->Ether Williamson Ether Synthesis Ester Ester Derivatives Start->Ester Esterification Aryl Aryl/Heteroaryl Derivatives Start->Aryl Suzuki / Stille Coupling Alkynyl Alkynyl Derivatives Start->Alkynyl Sonogashira Coupling Formyl Formyl Derivatives Start->Formyl Vilsmeier-Haack / Duff Mannich Mannich Bases Start->Mannich Mannich Reaction

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

4-Bromo-3-chloro-5-methylphenol presents itself as a highly versatile and underutilized building block for the creation of a diverse range of functional materials. Its unique arrangement of reactive functional groups provides a platform for the synthesis of advanced polymers with tunable properties, conjugated materials for electronic applications, and novel small molecules for pharmaceutical research. The protocols and conceptual frameworks provided in these notes are intended to catalyze further investigation into the potential of this promising chemical intermediate.

References

  • Bader, A. R. (1957). Halogenated phenols. U.S. Patent No. 2,811,566. Washington, DC: U.S.
  • Zhang, H., et al. (2022). Transition-Metal-Free Polymerization of Bromoalkynes and Phenols. Macromolecules, 55(6), 2413–2421. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Giles, C., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Hazardous Materials, 342, 538-545. [Link]

  • Fiveable. (2025, August 15). Phenols and Their Uses. Retrieved March 14, 2026, from [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel, Switzerland), 11(4), 786. [Link]

  • Nowicki, P., et al. (2023). Adsorption of Phenols on Carbonaceous Materials of Various Origins but of Similar Specific Surface Areas. Materials, 16(15), 5323. [Link]

  • Gilday, L. S., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. Accounts of Chemical Research, 52(10), 2793–2806. [Link]

  • Saha, C., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-5-methylphenol. PubChem Compound Database. Retrieved March 14, 2026, from [Link]

  • Hay, A. S. (1974). Process for production of poly-phenylene oxide compounds. U.S. Patent No. 3,787,361. Washington, DC: U.S.
  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Firlik, S., et al. (2014). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery, 59(3), 201-206. [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2022). Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). [2.2]Paracyclophane. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of bromo(chloro)arylenes (5). Retrieved March 14, 2026, from [Link]

  • Wang, Y., et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. Polymers, 16(5), 633. [Link]

  • Google Patents. (n.d.). US9447238B2 - Polyphenylene oxide resin, method of preparing polyphenylene oxide resin, polyphenylene oxide prepolymer and resin composition.
  • ResearchGate. (2025, October 13). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved March 14, 2026, from [Link]

  • Gortari, B. D., et al. (2021). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • ResearchGate. (n.d.). 2-bromo-4-chloro-6-[(4'-fluorophenylimino)-methyl]-phenol. Retrieved March 14, 2026, from [Link]

  • CPAchem. (n.d.). 4-Bromo-3-methylphenol. Retrieved March 14, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Navigating the Chemoselective Reactions of 4-Bromo-3-chloro-5-methylphenol with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block with Orthogonal Reactivity 4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Orthogonal Reactivity

4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—and the presence of a phenolic hydroxyl group. This unique arrangement of functional groups allows for a series of selective transformations, enabling the stepwise introduction of various substituents onto the aromatic ring. This guide provides a comprehensive overview of the reactions of 4-bromo-3-chloro-5-methylphenol with common organometallic reagents, with a focus on palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The protocols and discussions herein are designed to equip researchers with the knowledge to strategically and efficiently utilize this compound in complex molecule synthesis.

The key to unlocking the synthetic potential of 4-bromo-3-chloro-5-methylphenol lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In both palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents, the C-Br bond is significantly more reactive than the C-Cl bond.[1][2] This disparity in reactivity allows for the selective functionalization at the C4 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. The general order of reactivity for halogens in these reactions is I > Br > Cl.[2][3]

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For 4-bromo-3-chloro-5-methylphenol, these reactions can be selectively performed at the more reactive C-Br bond.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5][6] Due to the higher reactivity of the C-Br bond, the Suzuki coupling of 4-bromo-3-chloro-5-methylphenol with an arylboronic acid is expected to proceed selectively at the C4 position.[2]

Mechanism of Chemoselective Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The chemoselectivity arises from the initial oxidative addition step, where the palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond.

Suzuki_Mechanism cluster_substrate Substrate cluster_product Product Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Pd(0)L2->Aryl-Pd(II)(Br)L2 Oxidative Addition (Selective C-Br insertion) Aryl-Pd(II)(Ar')L2 Aryl-Pd(II)(Ar')L2 Aryl-Pd(II)(Br)L2->Aryl-Pd(II)(Ar')L2 Transmetalation (with Ar'B(OH)2) Aryl-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Biaryl Product Biaryl Product Aryl-Pd(II)(Ar')L2->Biaryl Product 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-5-methylphenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-chloro-5-methylphenol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄ is a common and effective catalyst. Using a ligand like SPhos or XPhos with Pd(OAc)₂ can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system affects the solubility of the reagents and the stability of the catalyst.
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.

Table 1. Key parameters for optimizing Suzuki-Miyaura coupling.

B. Stille Coupling: Utilizing Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane.[7][8][9] Similar to the Suzuki coupling, the reaction with 4-bromo-3-chloro-5-methylphenol is expected to be selective for the C-Br bond. While effective, the toxicity of organotin reagents and byproducts is a significant drawback.[7]

Protocol 2: General Procedure for Stille Coupling

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-3-chloro-5-methylphenol and the organostannane in the solvent.

  • Add the palladium catalyst.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF.[7]

  • Wash with water and brine, then dry over anhydrous sulfate and concentrate.

  • Purify by column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][10][11][12] The higher reactivity of the C-Br bond in 4-bromo-3-chloro-5-methylphenol allows for selective alkynylation at the C4 position.[3]

Mechanism of Chemoselective Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Stille couplings, with selective oxidative addition at the C-Br bond. The copper cycle involves the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[10][11]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromo-3-chloro-5-methylphenol, Pd catalyst, and Cu(I) salt in a flask B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and base B->C D Add terminal alkyne C->D E Stir at room temperature or heat as required D->E F Monitor progress by TLC or GC-MS E->F G Quench reaction and extract with organic solvent F->G H Wash with aqueous NH4Cl (to remove copper) and brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Sonogashira coupling.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2-3 equiv)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-chloro-5-methylphenol, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat as necessary until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂These are common and effective palladium sources for Sonogashira coupling.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DIPAActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF, DMFAnhydrous conditions are crucial for this reaction.

Table 2. Key parameters for optimizing Sonogashira coupling.

II. Grignard Reagent Formation: Selective Metal-Halogen Exchange

Grignard reagents are powerful organometallic nucleophiles widely used for C-C bond formation.[13][14] The preparation of a Grignard reagent from 4-bromo-3-chloro-5-methylphenol offers an excellent example of chemoselectivity. The C-Br bond will react preferentially with magnesium metal to form the corresponding Grignard reagent, leaving the C-Cl bond untouched.[1][15]

Protocol 4: Chemoselective Formation of (4-Chloro-3-hydroxy-5-methylphenyl)magnesium bromide

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. This procedure must be conducted under strictly anhydrous conditions and an inert atmosphere.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 equiv)

  • Magnesium turnings (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Place the magnesium turnings in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of the anhydrous solvent.

  • Prepare a solution of 4-bromo-3-chloro-5-methylphenol in the anhydrous solvent in a dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by gentle reflux and disappearance of the iodine color). Gentle warming may be necessary.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent solution should be used immediately in subsequent reactions.

Note on the Phenolic Proton: The acidic phenolic proton will react with the Grignard reagent. Therefore, two equivalents of the Grignard reagent will be formed, or one equivalent of the Grignard reagent will be consumed to deprotonate the phenol, with the remaining starting material forming the Grignard reagent. Alternatively, the hydroxyl group can be protected prior to the Grignard formation.

III. Organolithium Reagents: An Alternative Route with Considerations

Organolithium reagents can also be prepared from aryl halides via metal-halogen exchange.[16] Typically, an alkyllithium reagent such as n-butyllithium is used. The exchange is generally faster for bromine than for chlorine. However, the high basicity of organolithium reagents can lead to side reactions, such as deprotonation at various positions on the ring. The phenolic proton will also be readily abstracted. Due to these potential complications, the Grignard formation is often the preferred method for generating an organometallic nucleophile from this substrate.

Safety and Handling

Conclusion

4-Bromo-3-chloro-5-methylphenol is a valuable and versatile starting material for the synthesis of complex organic molecules. The differential reactivity of its carbon-halogen bonds provides a handle for selective functionalization through a variety of organometallic reactions. By carefully selecting the reaction conditions, researchers can control the outcome of these transformations and efficiently build molecular complexity. The protocols and guidelines presented in this document serve as a foundation for the exploration and application of this useful chemical building block.

References

  • BenchChem. (2025). Step-by-Step Guide for Sonogashira Coupling of 11-Dodecyn-1-ol with Aryl Halides.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3154-3157.
  • BenchChem. (2025). Chemoselective Grignard reagent formation from 2-Bromo-8-chloro-1-octene.
  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Scribd. (n.d.). Exp 4_Suzuki Coupling Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene.
  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Metal–halogen exchange. Retrieved from [Link]

  • Catalysis Science & Technology. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Organolithium reagents. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Organolithium reagent. Retrieved from [Link]

  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane.
  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Google Patents. (n.d.). US2881225A - Preparation of grignard reagents.
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

Sources

Application

Application Note: 4-Bromo-3-chloro-5-methylphenol as an Orthogonal Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the rapid assembly of complex polyaromatic and heterocyclic scaffolds relies heavily on the strategic use of polyhalogenated building blocks. 4-Bromo-3-chloro-5-methylphenol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex polyaromatic and heterocyclic scaffolds relies heavily on the strategic use of polyhalogenated building blocks. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7)[1] represents a highly versatile, tri-functionalized precursor. By exploiting the distinct bond dissociation energies (BDE) of its functional groups, chemists can perform sequential, site-selective modifications without the need for exhaustive protection-deprotection cycles.

This application note provides researchers and drug development professionals with field-proven methodologies for utilizing this compound. Specifically, we detail its application in synthesizing indazole-based protein kinase inhibitors (targeting CDK4/VEGFR)[2] and modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

Chemical Profiling & Mechanistic Rationale

Structural Advantages

4-Bromo-3-chloro-5-methylphenol (Molecular Weight: 221.48 g/mol ) features three distinct reactive handles[1]:

  • Phenolic Hydroxyl (-OH): Primed for O-alkylation, etherification, or conversion to a triflate.

  • Aryl Bromide (C-Br): The primary site for transition-metal-catalyzed cross-coupling (BDE ~68 kcal/mol).

  • Aryl Chloride (C-Cl): A secondary, more inert site for late-stage functionalization (BDE ~81 kcal/mol).

The Logic of Orthogonal Reactivity

The ~13 kcal/mol difference in bond strength between the C-Br and C-Cl bonds is the cornerstone of this scaffold's utility. Under standard Palladium(0) catalysis, the oxidative addition of the C-Br bond occurs orders of magnitude faster than the C-Cl bond. This allows for a chemoselective Suzuki-Miyaura coupling at the bromine position, leaving the chlorine atom completely intact for a subsequent, higher-energy Buchwald-Hartwig amination.

Orthogonal_Workflow A 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) B O-Alkylation (Phenol Handle) A->B Mild Base / R-X (100% Selectivity) C Suzuki-Miyaura Coupling (C-Br Cleavage) A->C Pd(0), Aryl-B(OH)2 (Br > Cl Selectivity) B->C Pd(0) Catalysis D Buchwald-Hartwig Amination (C-Cl Cleavage) C->D Pd(0) / Strong Base (Elevated Temp) F Kinase Inhibitor Scaffold C->F Final Assembly E CFTR Modulator Scaffold D->E Final Assembly

Figure 1: Orthogonal functionalization logic of 4-Bromo-3-chloro-5-methylphenol.

Application 1: Synthesis of Indazole-Based Kinase Inhibitors

Substituted indazoles derived from this precursor are potent inhibitors of cyclin-dependent kinase 4 (CDK4) and Vascular Endothelial Growth Factor Receptor (VEGFR)[2]. By competitively binding to the ATP pocket of these kinases, these compounds arrest the cell cycle in the G1 phase and starve tumors of their blood supply.

Kinase_Pathway Drug Indazole Derivative (Precursor-derived) RTK VEGFR / CDK4 (Active Kinase) Drug->RTK ATP-competitive inhibition Signaling Downstream Signaling (MAPK / PI3K Pathway) RTK->Signaling Phosphorylation cascade Inhibition Apoptosis & Cell Cycle Arrest RTK->Inhibition Pathway blockade Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Promotes survival

Figure 2: Mechanism of action for precursor-derived indazole kinase inhibitors.

Protocol: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

This protocol details the selective arylation of the C-Br bond while preserving the C-Cl bond for future derivatization.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (or its O-alkylated derivative): 1.0 equiv

  • Arylboronic acid: 1.2 equiv

  • Pd(dppf)Cl₂: 5 mol%

  • K₂CO₃: 2.5 equiv

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled pressure vial with the phenolic precursor, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture (0.15 M).

    • Causality Insight: Water is not merely a solubilizing agent; it is mechanistically required to convert the neutral boronic acid into the reactive trihydroxyboronate anion, which undergoes transmetalation significantly faster.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure N₂ for 10 minutes.

    • Causality Insight: Oxygen insertion into the active Pd(0) species leads to catalyst deactivation and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the vial.

    • Causality Insight: Pd(dppf)Cl₂ is chosen because its large bite angle accommodates sterically hindered ortho-substituted aryl halides while remaining mild enough to prevent premature C-Cl activation.

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Self-Validation & Workup: Monitor via LC-MS. The desired product mass must retain the characteristic 3:1 (M / M+2) isotope pattern indicative of an intact chlorine atom. Cool to room temperature, filter through a pad of Celite, extract with EtOAc, and purify via flash column chromatography.

Application 2: Development of CFTR Modulators

Mutations in the CFTR gene cause cystic fibrosis. Recent patent literature demonstrates the use of 4-Bromo-3-chloro-5-methylphenol in synthesizing CFTR modulators[2]. After the bromine is functionalized, the remaining chlorine atom serves as the anchor point for introducing complex amine side chains via Buchwald-Hartwig amination.

Protocol: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)

Because the C-Cl bond has a higher BDE, a more electron-rich ligand and stronger base are required to force the oxidative addition.

Materials:

  • Aryl chloride intermediate (post-Suzuki): 1.0 equiv

  • Primary/Secondary Amine: 1.5 equiv

  • Pd₂(dba)₃: 2.5 mol% (5 mol% Pd)

  • BrettPhos (Ligand): 6 mol%

  • Sodium tert-butoxide (NaOtBu): 2.0 equiv

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl chloride intermediate, amine, NaOtBu, Pd₂(dba)₃, and BrettPhos in a dry flask.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Heat the mixture to 110 °C for 16 hours.

    • Causality Insight: The elevated temperature and the highly electron-donating BrettPhos ligand are mandatory to lower the activation energy barrier for C-Cl oxidative addition. NaOtBu is required to deprotonate the coordinated amine during the catalytic cycle.

  • Self-Validation & Workup: TLC monitoring (Hexanes/EtOAc) will show the consumption of the starting material. LC-MS will confirm the loss of the chlorine isotope pattern. Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the orthogonal functionalization of 4-Bromo-3-chloro-5-methylphenol, ensuring maximum yield and chemoselectivity.

Reaction PhaseTarget BondCatalyst / Reagent SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
O-Alkylation Phenol (-OH)Alkyl Halide (R-X)K₂CO₃DMF6085 – 95
Suzuki Coupling Aryl Bromide (C-Br)Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)8075 – 88
Buchwald Amination Aryl Chloride (C-Cl)Pd₂(dba)₃ / BrettPhosNaOtBuToluene11065 – 80

References

  • PubChem Database : 4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448. National Center for Biotechnology Information. URL:[Link]

  • United States Patent US6531491B1: Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • World Intellectual Property Organization WO2022076627A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-chloro-5-methylphenol

Welcome to the technical support center for the synthesis of 4-bromo-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this polysubstituted phenol. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide: Common Synthesis Side Reactions

This section addresses specific issues you may encounter during the electrophilic bromination of 3-chloro-5-methylphenol.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the 4-bromo product?

A1: The formation of isomeric products is a common challenge in the halogenation of substituted phenols. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups all influence the position of the incoming electrophile (Br⁺). The hydroxyl group is a powerful activating and ortho, para-directing group.[1][2][3] In the case of 3-chloro-5-methylphenol, the positions ortho (C2, C6) and para (C4) to the hydroxyl group are activated. This can lead to the formation of the desired 4-bromo isomer as well as the 2-bromo and 6-bromo isomers.

Root Causes & Solutions:

  • Steric Hindrance: The methyl and chloro groups can sterically hinder the ortho positions, making the para position more accessible. However, the chloro group's electron-withdrawing nature can also influence regioselectivity.

  • Solvent Effects: The choice of solvent plays a crucial role.

    • Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄)) can enhance para-selectivity.[4][5] In these solvents, the phenol's hydroxyl group may form a complex with the brominating agent, increasing the steric bulk around the ortho positions and favoring attack at the less hindered para position.

    • Polar protic solvents (e.g., water, acetic acid) can lead to the formation of a higher proportion of the ortho isomer and also increase the risk of polybromination.[1][6]

  • Temperature Control: Lowering the reaction temperature, typically to 0-5 °C, can significantly improve regioselectivity by making the reaction more sensitive to the subtle energetic differences between the transition states leading to the different isomers.[7]

  • Bulky Brominating Agents: Employing a sterically bulkier brominating agent may favor the less sterically hindered para-position.[8]

Recommendation: To favor the formation of 4-bromo-3-chloro-5-methylphenol, conduct the bromination in a non-polar solvent like dichloromethane at a reduced temperature (0 °C).

Q2: My mass spectrometry analysis indicates the presence of dibrominated byproducts. What is causing this over-bromination and how can I prevent it?

A2: The formation of dibrominated species, such as 2,4-dibromo-3-chloro-5-methylphenol, is a frequent side reaction. This occurs because the product, 4-bromo-3-chloro-5-methylphenol, is still an activated aromatic ring and can undergo a second electrophilic substitution. The hydroxyl group is a strong activating group, making both the starting material and the mono-brominated product highly susceptible to further electrophilic attack.[3][9]

Root Causes & Solutions:

  • Excess Brominating Agent: Using more than one molar equivalent of the brominating agent will inevitably lead to polybromination.

  • High Reactivity of Brominating Agent: Reagents like bromine water (Br₂ in H₂O) are highly reactive and can lead to rapid, uncontrollable polybromination, often resulting in the formation of a precipitate.[1][10]

  • Polar Solvents: As mentioned previously, polar protic solvents can increase the electrophilicity of bromine, accelerating the reaction rate and promoting multiple substitutions.[6]

  • Elevated Temperature: Higher reaction temperatures increase the rate of all reactions, including the subsequent bromination of the desired product.

Recommendation: To prevent over-bromination:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting di-substitution.

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine.[4]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent the mono-brominated product from reacting further before the starting material is consumed.

Q3: I'm observing a significant amount of unreacted 3-chloro-5-methylphenol in my crude product. How can I drive the reaction to completion without increasing side products?

A3: Incomplete conversion is often a result of trying to over-compensate for side reactions by using less than a stoichiometric amount of the brominating agent or by running the reaction for too short a time.

Root Causes & Solutions:

  • Insufficient Brominating Agent: Using a sub-stoichiometric amount of the brominating agent will naturally leave starting material unreacted.

  • Low Reaction Temperature: While beneficial for selectivity, very low temperatures can slow the reaction rate to a point where it does not go to completion in a reasonable timeframe.

  • Deactivation of Catalyst (if applicable): If a Lewis acid catalyst is used, it can be deactivated by moisture.

Recommendation:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.[11][12]

  • Slight Excess of Brominating Agent: A small excess (1.05 equivalents) of the brominating agent is often sufficient to drive the reaction to completion.

  • Optimize Temperature and Time: If the reaction is sluggish at low temperatures, allow it to stir for a longer period or let it slowly warm to room temperature after the addition of the brominating agent is complete, while continuing to monitor for the formation of side products.

Frequently Asked Questions (FAQs)

  • What is the recommended starting material for this synthesis? The most direct precursor is 3-chloro-5-methylphenol. The quality of this starting material is crucial, as impurities can lead to a complex mixture of side products.

  • Which brominating agent is best for this synthesis? For controlled mono-bromination, N-Bromosuccinimide (NBS) is often a good choice due to its milder reactivity.[4] If using elemental bromine (Br₂), it should be dissolved in a non-polar solvent and added slowly.

  • How does the reaction workup affect the purity of the final product? After the reaction is complete, it is typically quenched with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine. This is followed by an aqueous workup to remove inorganic salts. The organic layer is then dried and the solvent removed.

  • What are the best methods for purifying the final product? Column chromatography on silica gel is a highly effective method for separating the desired 4-bromo-3-chloro-5-methylphenol from its isomers and other impurities due to differences in polarity.[8][13] Recrystallization can also be a viable purification technique if a suitable solvent system is found.

Recommended Synthetic Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-chloro-5-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-chloro-5-methylphenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 3-chloro-5-methylphenol over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway to 4-bromo-3-chloro-5-methylphenol and the competing side reactions leading to isomeric and over-brominated byproducts.

Synthesis_Side_Reactions SM 3-chloro-5-methylphenol Product 4-Bromo-3-chloro-5-methylphenol (Desired Product) SM->Product + Br+ (para-attack) Iso1 2-Bromo-3-chloro-5-methylphenol (Isomeric Impurity) SM->Iso1 + Br+ (ortho-attack) Iso2 6-Bromo-3-chloro-5-methylphenol (Isomeric Impurity) SM->Iso2 + Br+ (ortho-attack) DiBromo 2,4-Dibromo-3-chloro-5-methylphenol (Over-bromination) Product->DiBromo + Br+

Caption: Reaction scheme for the bromination of 3-chloro-5-methylphenol.

Summary of Reaction Parameters and Their Impact

ParameterConditionImpact on PurityRationale
Solvent Non-polar (e.g., CH₂Cl₂)Increases regioselectivity for the para product.Minimizes ionization of the brominating agent and can favor attack at the sterically less hindered position.[4][5]
Polar (e.g., H₂O, Acetic Acid)Decreases purity.Increases reaction rate, leading to over-bromination and formation of isomeric byproducts.[1][6]
Temperature Low (0-5 °C)Increases regioselectivity.Slows the reaction rate, allowing for greater differentiation between the activation energies of competing pathways.[7]
High (> Room Temp)Decreases purity.Increases the rate of all reactions, including side reactions.
Brominating Agent Mild (e.g., NBS)Increases selectivity.Less reactive, allowing for more controlled mono-bromination.[4]
Harsh (e.g., Br₂/H₂O)Decreases purity.Highly reactive, leading to rapid polybromination.[1][10]
Stoichiometry ~1.05 eq. Bromine SourceOptimal for conversion and purity.Drives the reaction to completion while minimizing over-bromination.
> 1.1 eq. Bromine SourceDecreases purity.Leads to significant formation of di- and poly-brominated products.

References

  • J. Bergman, L. Venemalm, and B. Gogoll, "Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma," Journal of Analytical Toxicology, vol. 24, no. 8, pp. 656–664, Nov. 2000. [Online]. Available: [Link]

  • BYJU'S, "Electrophilic Substitution Reactions of Phenols." [Online]. Available: [Link]

  • "Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year," YouTube, Nov. 18, 2021. [Online]. Available: [Link]

  • L. Asplund, A. Bignert, K. T. Eriksson, A. Bergman, and M. Olsson, "Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma," Journal of Analytical Toxicology, vol. 24, no. 8, pp. 656-664, 2000.
  • "Aromatic Electrophilic substitution," SlideShare, Feb. 15, 2020. [Online]. Available: [Link]

  • "22.6: Electrophilic Substitution of Phenols," Chemistry LibreTexts, Aug. 26, 2020. [Online]. Available: [Link]

  • M. A. El-Sheikh, A. A. Ismail, and A. M.
  • "Electrophilic halogenation," Wikipedia. [Online]. Available: [Link]

  • "Reaction of Phenol With Bromine - Alcohols, Phenols and Ethers - Chemistry Class 12," YouTube, Apr. 30, 2019. [Online]. Available: [Link]

  • "Separation of some halogenated phenols by GC-MS," ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • "Bromination of Phenols (video)," Khan Academy. [Online]. Available: [Link]

  • "Bromination of Phenols by Means of Bromide-Bromate Solution," ResearchGate. [Online]. Available: [Link]

  • "Method for preparing halogenated phenol compounds," Google Patents, CN103524308A. [Online].
  • "Regioselective bromination of phenols.," ResearchGate. [Online]. Available: [Link]

  • "4-Bromo-3-chloro-5-methylphenol," PubChem. [Online]. Available: [Link]

  • "Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes," ResearchGate. [Online]. Available: [Link]

  • Z. Li, et al., "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," Molecules, vol. 19, no. 3, pp. 3438-3453, 2014.
  • "Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol," NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • G. A. El-Hiti and K. Smith, "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols," Molecules, vol. 26, no. 14, p. 4165, 2021.
  • "Method for selectively brominating phenols," Google Patents, US3449443A. [Online].

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-3-chloro-5-methylphenol

Welcome to the technical support guide for the purification of 4-Bromo-3-chloro-5-methylphenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Bromo-3-chloro-5-methylphenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly substituted phenol. The presence of multiple halogen substituents and a methyl group on the aromatic ring presents unique challenges, primarily related to isomer separation and the removal of reaction byproducts. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve your desired purity.

Part 1: Initial Assessment & Impurity Profiling

A successful purification strategy begins with a thorough understanding of the crude material. Before committing to a large-scale purification method, an initial analysis is critical to identify the nature and extent of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Bromo-3-chloro-5-methylphenol?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical electrophilic halogenation of a substituted phenol precursor, you should anticipate several classes of impurities:

  • Positional Isomers: This is the most significant challenge. Depending on the starting material (e.g., 3-chloro-5-methylphenol or 4-bromo-3-methylphenol), halogenation can occur at different open positions on the aromatic ring. You may find isomers like 2-bromo-3-chloro-5-methylphenol or isomers where the halogen positions are swapped.[1][2] These isomers often have very similar physical properties, making them difficult to separate.

  • Unreacted Starting Materials: Incomplete reactions will leave residual precursors in your crude mixture.

  • Poly-halogenated Byproducts: Over-reaction can lead to the addition of extra bromine or chlorine atoms, resulting in di-brominated or di-chlorinated species.

  • Dehalogenated Species: Under certain conditions, particularly during workup or subsequent reaction steps, loss of a halogen atom can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetic acid, dichloromethane) or reagents can be carried through.[3]

Q2: Which analytical techniques are best for an initial purity assessment of my crude product?

A2: A multi-pronged analytical approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for a qualitative view of your mixture.[4] It helps you visualize the number of components, estimate their relative polarities, and develop a solvent system for column chromatography.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative purity analysis.[5] They can effectively separate and quantify isomers and other impurities, providing an accurate percentage of purity. A GC-MS method is particularly powerful for tentatively identifying unknown impurity peaks based on their mass fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is crucial for confirming the structure of your desired product and identifying isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons are unique to each isomer, allowing for definitive structural assignment.[4]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[6] A broad or depressed melting point suggests the presence of significant impurities. The melting point for the related compound 4-Bromo-3-methylphenol is 59-61 °C, so a similar range should be expected.[7]

Property Value Source
Molecular Formula C₇H₆BrClOPubChem[8]
Molecular Weight 221.48 g/mol PubChem[1][8]
Appearance Expected to be a white to off-white solidAnalogy to related compounds[9]
Solubility Expected to be soluble in organic solvents (ethanol, ether, chloroform) and slightly soluble in waterAnalogy to related compounds[10]

Table 1: Key Physical and Chemical Properties of 4-Bromo-3-chloro-5-methylphenol.

Part 2: Purification Strategy Decision Workflow

Choosing the right purification technique from the outset can save significant time and resources. The following decision tree is based on an initial TLC or GC/HPLC assessment of your crude material.

purification_decision cluster_start Initial Assessment cluster_pathways Primary Purification Pathways cluster_secondary Secondary Purification / Polishing start Analyze Crude Material (TLC, GC/HPLC) purity_check Purity > 90%? Single major spot on TLC? start->purity_check recrystallize Recrystallization purity_check->recrystallize  Yes   column Column Chromatography purity_check->column  No   (Multiple spots or heavy contamination) final_purity Check Purity (GC/HPLC, NMR) recrystallize->final_purity column->final_purity acid_base Consider Acid-Base Extraction to remove non-phenolic impurities final_purity->acid_base If needed

Caption: Decision tree for selecting a primary purification method.

Part 3: Troubleshooting Purification by Recrystallization

Recrystallization is the most effective method for purifying compounds that are already relatively pure (>90%) and for removing small amounts of impurities with different solubility profiles.[6][11]

Frequently Asked Questions (FAQs)

Q3: How do I choose the best recrystallization solvent?

A3: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[12] For halogenated phenols, common choices include heptane, hexane, toluene, or mixtures like ethanol/water or toluene/hexane.

  • Screening Protocol:

    • Place ~20-30 mg of your crude material in a small test tube.

    • Add a few drops of the candidate solvent. If it dissolves immediately, the solvent is too good.

    • If it doesn't dissolve, gently heat the mixture. If the solid dissolves upon heating, it's a promising candidate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[12]

Q4: My compound is "oiling out" instead of forming crystals. How do I fix this?

A4: Oiling out occurs when the saturated solution is cooled below the melting point of the impure solute. The compound melts and comes out of solution as a liquid instead of a solid crystal lattice.

  • Causality & Solution: This often happens when the boiling point of the solvent is too high or the concentration of the solute is too great.

    • Re-heat the solution to dissolve the oil.

    • Add more hot solvent to decrease the saturation temperature.[12]

    • Try a lower-boiling point solvent system for the recrystallization.

Q5: My compound won't crystallize even after cooling in an ice bath. What should I do?

A5: This indicates your solution is not supersaturated, or nucleation is inhibited.

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[12]

    • Seed: Add a tiny crystal of pure product to the solution to act as a template for crystal growth.[12]

    • Reduce Solvent Volume: Gently evaporate some of the solvent on a rotary evaporator and attempt to cool again.

    • Add an Anti-solvent: If your compound is dissolved in a very soluble solvent (e.g., ethanol), you can slowly add an "anti-solvent" in which it is insoluble (e.g., water) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[13]

Experimental Protocol: Two-Solvent Recrystallization

This method is highly effective when finding a single ideal solvent is difficult.

  • Dissolution: Place the crude 4-Bromo-3-chloro-5-methylphenol in an Erlenmeyer flask. Add the minimum amount of a hot "soluble" solvent (e.g., ethanol, acetone) required to fully dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as impurities are selectively excluded from the growing crystal lattice.[11]

  • Harvesting: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any adhering impure mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via GC/HPLC and melting point.

Part 4: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, typically due to the presence of closely related isomers, flash column chromatography is the method of choice.[4]

troubleshoot_recrystallization cluster_troubleshoot Troubleshooting Pathway start Hot, Saturated Solution Cools to Room Temp check Crystals Form? start->check success Success! Cool in Ice Bath & Collect Crystals check->success Yes scratch 1. Scratch Flask with Glass Rod check->scratch No seed 2. Add a Seed Crystal scratch->seed concentrate 3. Evaporate Some Solvent seed->concentrate antisolvent 4. Add Anti-Solvent concentrate->antisolvent antisolvent->check Re-evaluate

Caption: Workflow for troubleshooting a failed recrystallization.

Frequently Asked Questions (FAQs)

Q6: How do I select the right solvent system (eluent) for column chromatography?

A6: The goal is to find a solvent system where your desired product has an Rf (retention factor) value between 0.2 and 0.4 on a TLC plate for optimal separation.[4]

  • TLC Screening: Use TLC to test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Starting Point: For halogenated phenols, a good starting point is a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate.

  • Adjusting Polarity:

    • If all spots remain at the bottom (low Rf), increase the polarity of the eluent (e.g., move to 80:20 Hexane:Ethyl Acetate).

    • If all spots move to the top (high Rf), decrease the polarity.

Q7: My compound is streaking on the TLC plate and not separating well on the column. What's wrong?

A7: Streaking is often caused by the acidic nature of the phenol interacting too strongly with the basic silica gel.

  • Causality & Solution: The acidic proton of the phenol can lead to strong adsorption and slow, uneven elution.

    • Acidify the Eluent: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent mixture. This protonates the silica surface, reducing the strong interaction with your acidic phenol and leading to sharper bands and better separation.

Q8: My isomeric impurities are co-eluting with my product. What can I do?

A8: This is a common and difficult problem.

  • Optimize the Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. This increases the resolution between closely eluting species.

  • Change Solvents: Sometimes, swapping one of the eluent components can alter selectivity. For example, try substituting ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME). These solvents have different interactions (e.g., hydrogen bonding capabilities) that can change the elution order.

  • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase (C18) silica gel, which separates compounds based on different principles.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Securely pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions continuously.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane:Ethyl Acetate) to elute the compounds.[4] A slow, shallow gradient is key for separating isomers.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to monitor the separation. Run a co-spot of the crude mixture for reference.[4]

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-3-chloro-5-methylphenol.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - 4-Bromo-3-methylphenol. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • The Organic Chemistry Tutor. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • ResearchGate. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • El-Harakani, G. A., & El-Apasery, M. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Yield in 4-Bromo-3-chloro-5-methylphenol Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Bromo-3-chloro-5-methylphenol [1]. This compound is a highly valuable halogenated building block, but its synthesis from 3-chloro-5-methylphenol[2] is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Bromo-3-chloro-5-methylphenol [1]. This compound is a highly valuable halogenated building block, but its synthesis from 3-chloro-5-methylphenol[2] is notoriously difficult, often plagued by abysmal yields, poor regioselectivity, and intractable mixtures.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic root causes of these failures and deploy a self-validating, sterically-controlled protocol to guarantee high-yield para-bromination.

Mechanistic Root Cause Analysis: The "Steric Paradox"

To solve the yield issue, we must first understand the causality behind the reaction's failure under standard conditions. The starting material, 3-chloro-5-methylphenol, presents a unique "Steric Paradox":

  • Electronic Super-Activation: The hydroxyl (-OH) group strongly activates the aromatic ring, directing electrophilic substitution to the ortho (C2, C6) and para (C4) positions[3]. Simultaneously, the chlorine (-Cl) at C3 and the methyl (-CH3) at C5 mutually reinforce this exact same directing pattern. Consequently, positions C2, C4, and C6 are all highly nucleophilic, making the ring act like a sponge for electrophiles and leading to rapid over-bromination[4].

  • The Steric Trap: While we want to brominate the para position (C4) to achieve our target, C4 is physically sandwiched between the two largest substituents on the ring: the chlorine atom and the methyl group. The ortho positions (C2 and C6) are only adjacent to the much smaller hydroxyl group.

  • The Result: Under standard kinetic conditions (e.g., Br₂ in Acetic Acid), the bulky bromine electrophile takes the path of least resistance, attacking the less hindered C2 and C6 positions. This results in a massive loss of yield to undesired ortho-brominated and di-brominated byproducts.

Troubleshooting FAQs

Q: Why am I getting mostly the 2-bromo and 6-bromo isomers instead of the 4-bromo product? A: You are relying on electronic directing effects, which are overridden by steric hindrance at the C4 position. To fix this, you must invert the steric bias. By installing a massive protecting group on the phenol oxygen—such as a Triisopropylsilyl (TIPS) group—you create a steric "umbrella" that physically blocks the incoming electrophile from accessing the C2 and C6 positions[5]. With the ortho positions shielded, the brominating agent is forced to attack the C4 position.

Q: Even with mild brominating agents, I see significant di-bromination. How do I stop this? A: Abandon liquid bromine (Br₂). Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (ACN) at sub-zero temperatures (-15°C). NBS provides a low, steady-state concentration of the bromonium ion (Br⁺), which drastically reduces the rate of secondary bromination events[3].

Q: Can I separate the isomers via column chromatography if I don't use a protecting group? A: It is highly inefficient. The 2-bromo, 4-bromo, and 6-bromo isomers have nearly identical retention factors (Rf) on bare silica. Implementing the chemical blocking strategy (TIPS protection) is far more scalable and ensures you do not waste starting material.

Mandatory Visualization: The Steric Shielding Workflow

G cluster_direct Direct Bromination (Kinetic Control) cluster_protected Steric Shielding Strategy (Thermodynamic/Steric Control) SM 3-Chloro-5-methylphenol (Highly activated C2, C4, C6) Br2 NBS or Br2 (No Protection) SM->Br2 TIPS TIPS-Cl / Imidazole (Installs Bulky O-TIPS Group) SM->TIPS Ortho Attack at C2 & C6 (Less Sterically Hindered) Br2->Ortho PoorYield Poor Yield of 4-Bromo Isomer + Di/Tri-brominated impurities Ortho->PoorYield Blocked C2 & C6 Sterically Blocked by TIPS 'Umbrella' TIPS->Blocked ParaAttack NBS / ACN (-15°C) Forced Attack at C4 Blocked->ParaAttack Deprotect TBAF Deprotection ParaAttack->Deprotect HighYield 4-Bromo-3-chloro-5-methylphenol (>90% Regioselectivity) Deprotect->HighYield

Fig 1: Steric shielding workflow to force para-bromination and prevent over-reaction.

Quantitative Data: Yield & Regioselectivity Comparison

The table below summarizes the quantitative improvements achieved by shifting from direct kinetic bromination to the sterically-shielded thermodynamic protocol.

Bromination StrategyReagents & ConditionsMajor Isolated ProductRegioselectivity (Para : Ortho)Overall Yield
Direct (Unprotected) Br₂ / Acetic Acid (25°C)2,4-dibromo & 2-bromo isomers1 : 5< 15%
Direct (Unprotected) NBS / Dichloromethane (0°C)2-bromo & 6-bromo isomers1 : 3~ 30%
Steric Shielding TIPS-Cl, then NBS / ACN (-15°C)4-Bromo-3-chloro-5-methylphenol > 20 : 1 > 85%

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the built-in validation checks are confirmed.

Step 1: Steric Shielding (O-Silylation)
  • Reaction: Dissolve 3-chloro-5-methylphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (0.5 M) under inert atmosphere. Cool to 0°C.

  • Addition: Dropwise add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) over 15 minutes. Stir at room temperature for 4 hours.

  • Validation Check: The starting phenol is highly polar. Upon TIPS protection, the product becomes highly lipophilic. Run a TLC (Hexanes/EtOAc 9:1); you must observe a complete shift from a low Rf spot to a new, UV-active spot at Rf ~0.85.

  • Workup: Quench with water, extract with hexanes, wash with brine, dry over Na₂SO₄, and concentrate. Use the crude TIPS-ether directly.

Step 2: Regioselective Para-Bromination
  • Reaction: Dissolve the crude TIPS-ether in anhydrous Acetonitrile (ACN) (0.2 M). Cool the flask to strictly -15°C using an ice/salt bath.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in three portions over 30 minutes to prevent thermal spiking. Wrap the flask in aluminum foil to prevent radical side-reactions. Stir for 2 hours at -15°C[3].

  • Validation Check: The reaction mixture will initially turn pale yellow upon NBS addition and fade as the electrophilic Br⁺ is consumed. TLC (Hexanes) should show the disappearance of the starting TIPS-ether and the appearance of a slightly lower Rf spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted bromine species. Extract with EtOAc, dry, and concentrate.

Step 3: Deprotection & Isolation
  • Reaction: Dissolve the crude brominated TIPS-ether in THF (0.3 M). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0°C. Stir for 30 minutes.

  • Validation Check: The cleavage of the silyl ether is rapid. TLC will show the product returning to a highly polar state (Rf drops significantly).

  • Workup & Purification: Concentrate the THF, partition between EtOAc and 1M HCl. Wash the organic layer with water, dry, and concentrate. Purify via recrystallization from hot heptane/toluene to yield pure 4-Bromo-3-chloro-5-methylphenol.

  • Final Structural Validation: ¹H-NMR (CDCl₃) must show two distinct, weakly coupled doublets (or broad singlets, J ~ 1.5 Hz) in the aromatic region, corresponding to the isolated protons at C2 and C6. The presence of these two distinct signals confirms absolute substitution at the C4 position.

References

  • 4-bromo-3-chloro-5-methylphenol | 1881290-80-7 - Sigma-Aldrich. Sigma-Aldrich Product Catalog.1

  • 3-Chloro-5-methylphenol | 58291-77-3 - Sigma-Aldrich. Sigma-Aldrich Product Catalog.2

  • Application Notes and Protocols: Regioselective Bromination of Phenols with Dibromoisocyanuric Acid. Benchchem.3

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Chemical Society.5

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC - National Institutes of Health.4

Sources

Optimization

Technical Support Center: 4-Bromo-3-chloro-5-methylphenol Stability &amp; Handling Guide

Executive Overview As a highly functionalized halogenated phenol, 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a critical building block in drug development and synthetic chemistry[1]. However, the very structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a highly functionalized halogenated phenol, 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a critical building block in drug development and synthetic chemistry[1]. However, the very structural features that make it synthetically valuable—an electron-rich aromatic ring and a reactive carbon-bromine (C-Br) bond—also render it highly susceptible to environmental degradation[2][3]. This technical guide is designed for research scientists to troubleshoot storage issues, understand the mechanistic causality behind reagent degradation, and implement self-validating handling protocols.

Physicochemical Data Summary

To establish a baseline for stability, it is crucial to understand the compound's physical properties. The quantitative data below dictates the thermodynamic and environmental boundaries for safe storage[1][4].

PropertyValueImplication for Storage & Handling
CAS Number 1881290-80-7Unique identifier for inventory tracking.
Molecular Formula C7H6BrClOPresence of Br and Cl dictates light sensitivity.
Molecular Weight 221.48 g/mol Used for precise molarity calculations.
XLogP3 3.3Highly lipophilic; will partition into organic solvents.
Topological Polar Surface Area 20.2 ŲIndicates the exposed hydroxyl group, prone to oxidation.
Recommended Storage Temp 2–8°CRequires refrigeration to slow degradation kinetics[4][5].

Troubleshooting & FAQs: The Causality of Degradation

Q1: Why did my pristine white powder turn pink, yellow, or brown during storage? A: This discoloration is a classic visual indicator of oxidative degradation. Phenolic compounds are highly susceptible to autoxidation when exposed to atmospheric oxygen, alkaline conditions, or trace transition metals (e.g., Fe, Cu)[3]. Mechanistically, the phenol donates a hydrogen atom to form a phenoxyl radical. This radical undergoes over-oxidation to form highly conjugated quinone complexes[6]. Because quinones act as strong chromophores, they absorb visible light, causing the material to appear pink or brown even at trace parts-per-million (ppm) concentrations[5][7].

Q2: Does exposure to ambient laboratory light affect the structural integrity of this compound? A: Yes. Halogenated phenols are highly sensitive to photolysis[2]. The carbon-bromine (C-Br) bond is relatively weak (bond dissociation energy ~280 kJ/mol) compared to the adjacent C-Cl bond. Exposure to UV or high-intensity fluorescent laboratory light provides sufficient energy to induce homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical[2][8]. This pathway leads to debrominated byproducts and complex polymeric residues, fundamentally altering the stoichiometry of your downstream reactions.

Q3: How can I salvage a batch that has oxidized and discolored? A: If the discoloration is superficial, the compound can be purified. The colored quinones and polymeric residues typically possess different solubility profiles and higher molecular weights than the parent halogenated phenol[3]. Recrystallization from a non-polar/polar solvent matrix (e.g., hexane/ethyl acetate) effectively partitions these impurities away from the target molecule[7].

Q4: What is the absolute optimal storage configuration? A: To arrest both thermal and oxidative degradation pathways, the compound must be stored at 2–8°C[4][9]. Furthermore, because moisture facilitates proton exchange and accelerates oxidation, the compound must be kept desiccated. To completely prevent quinone formation, the atmospheric oxygen in the storage vial must be displaced with a heavy inert gas (such as Argon) prior to sealing[3].

Degradation Compound 4-Bromo-3-chloro- 5-methylphenol UV UV/Vis Light Exposure Compound->UV O2 Oxygen & Trace Metals Compound->O2 CBr Homolytic C-Br Bond Cleavage UV->CBr Photolysis Radical Phenoxyl Radical Formation O2->Radical Autoxidation Debrom Debrominated Byproducts CBr->Debrom Radical Reaction Quinone Quinone Conjugates (Pink/Brown) Radical->Quinone Over-oxidation

Caption: Logical pathways of halogenated phenol degradation via photolysis and autoxidation.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Inert-Gas Blanketed Aliquoting and Storage Workflow

Opening a bulk container repeatedly introduces fresh oxygen and moisture, accelerating degradation. This protocol establishes a methodology for creating single-use aliquots.

Step-by-Step Methodology:

  • Preparation: Pre-chill amber glass vials and PTFE-lined caps. Ensure all spatulas used are PTFE-coated; avoid stainless steel if it is scratched, as trace iron/copper catalyzes phenol oxidation[3].

  • Aliquoting: Inside a glovebox or under a continuous, gentle stream of dry Argon, transfer the required mass of 4-Bromo-3-chloro-5-methylphenol into the amber vials.

  • Blanketing: Purge the headspace of each vial with Argon for 10 seconds. Argon is strictly preferred over Nitrogen because its higher density allows it to settle as a protective blanket over the solid chemical.

  • Sealing: Cap tightly with the PTFE-lined closures. Wrap the seal tightly with Parafilm to prevent moisture ingress during refrigeration.

  • Storage: Place the vials in a secondary opaque container containing anhydrous calcium sulfate (Drierite) and store at 2–8°C[5][9].

Self-Validating Mechanism (The Sentinel Vial): To validate the inertness of your storage system, prepare a "sentinel vial" containing 5 mg of the compound. Leave this vial unsealed and exposed to ambient light at room temperature. If your sealed aliquots remain pristine white while the sentinel vial turns pink over 14 days, your inert-gas and temperature-controlled workflow is successfully validated.

Workflow Start Receive Reagent (Check Purity) Inspect Visual Inspection (White/Off-white?) Start->Inspect Glovebox Transfer to Glovebox (Argon Atmosphere) Inspect->Glovebox Pass Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at 2-8°C in Dark Desiccator Seal->Store

Caption: Step-by-step workflow for the receipt, inspection, and inert storage of phenolic reagents.

Protocol B: Purification of Oxidized 4-Bromo-3-chloro-5-methylphenol

If your working stock has turned pink, utilize this recrystallization protocol to strip away the quinone impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored compound in a minimal volume of warm toluene or a hexane/ethyl acetate mixture. Crucial: Do not exceed 60°C, as excessive heat will trigger further thermal oxidation of the phenol[3].

  • Filtration: Pass the warm solution through a short plug of Celite to trap high-molecular-weight polymeric quinone residues.

  • Crystallization: Slowly cool the filtrate to room temperature, then transfer to a -20°C freezer to induce the crystallization of the purified 4-Bromo-3-chloro-5-methylphenol.

  • Recovery: Filter the resulting white crystals under vacuum, wash with ice-cold hexane, and dry under high vacuum for 12 hours.

Self-Validating Mechanism (Melting Point Analysis): To validate the success of the recrystallization, perform a comparative melting point analysis. The purified crystals will exhibit a sharp, narrow melting point range. Conversely, the oxidized starting material will show a depressed and broadened melting range due to the colligative properties of the polymeric quinone impurities.

References

  • 4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGna3BzbVv6jv5xGAmFFLY1lk8X7iuHXP92d_K0hsK-d9mRPYdCEjv8shRp0RJZujVbHisYPZ1-ZSkYgjMT26j8BZU9Q1XzKj62-8H29-Bc9oiIWwoqt_vSC_sxUEopNqQUErvHXUD1960mtJCDPYTHiM2dUDd3MAOSk-wP9VdZuojwtCE=]
  • 6-Bromo-2-chloro-3-methylphenol 1226808-67-8 wiki - Guidechem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJgwhzx8XpSsXvKx4vs8Y2VOC4RULr1K6rFu7o-HiwRL5vxKzo02bd2NP3ZsBUHMVrhxSI2PVDFueML4jKk93pHtIv90ezFfyeleievZDTDb5WCsYJEF_ytK8m1a1ipv1APyz8x1cMLTpSgPL5Ei1qbmxE-T41M7MAAJw4hHNib2ZSmvIodWmrq9G0Gdri7c=]
  • UltraPure Phenol (MAN0001255) - ThermoFisher -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV2a2vweetZ1bPA1YNUFct6MjKP0ZGkLTDnqUaV7-aNmxgjE8OSHxycwLbQuEIOMH9DN9k2hn2SqEjMK5rGNwqrgQGMbAj04sr8oOq1HSQuwu_1w_VCIXqOh8SJDj7wurDz36hLW37HRPv76h59ulJ5AstSkiSKCEvE6eo-0Kwv1jZPlTIRU0O-a-1Lp52XumaOHhfQnxRYwabLJVt6_-evQk=]
  • Phenol Sigma Ultra Product Number P 5566 - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdM8-m2AJSv-TjUxPd1aij80DeaNUnY1CzittLlaHKy27XkfXAU9Z9ia94c5LJWRLWATBIbTIxXBcVnyrwce8c4S6_CcAM_2Kz-4EfZ1Wuc9GxmK8bnBhEhTdLRCSactRyEQRIhCVp5zg4e8gdgKuy3TcFi4Co3G3gNmgkISC31yfyt8UBl3nIjdTiq8JzgrZC1vgkn7Fcj4k=]
  • Direct photolysis mechanism of pesticides in water - J-Stage -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmG3nJxPLciU9J6Th_BP5NX4omkIJ9LmE7JtiMyAH4bt__U7_L8GmHyQhk099OYuH5aKKWy3FyrjcY8b7v2g2x5-NJ9NHypUI-6_qVCzDBILAiE5QVnBb6qZVL9XOLO_VjwXIEqFHwWobY-cVv7_88f_UfR7GZZizCVR5wbgLNfFpBFp2MOA==]
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5fKZxLl7MhcCBuhw7lHsJp6fYEa0iELOug1OVGyGIWJ2JPwmJdTwEMtRXb7sPzTgCGGtzbqIGUZdD2LFsJqOhxZT6b4sFDwJmJ9APXYxS3yAw9CArq4IWFBxSAdEqYVd6h0vCN1BOwAbRHG8=]
  • Phenol having a reddish Brown color? - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWA-tIlUAsEDzq4Oa1ZjVYRPfPHs27PgXj-2M_3YSE0aRAJbOjIAz3vpKhZIM1oIMGPX001GMa-9lIixiaqE90eZcDgufBf1cNOgTXjkVlENeEan7Ly2ZdEkx5E_-TBjFOC2tFKrFS-3Qb0b41O3PndlvBW_QPUpxu_g_75f_i]
  • Yellowing and Pinking of White PE/PP - Ampacet -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1BGyCJRq7-yZKpeXxrZKMP1DgxeiIjrGltaAgFfw9zOkQLeMGdfchg0kH5t89-ROWIFOnOjLuNpHL-NL7WPTUo4fZw2JJQGzObhZJLje3NCHbU1-gcNFLvZe1wE0qK5rRR7O_NtvWvxps1FnIEzl9Rs_oMjOTjXyU]
  • Stabilization of phenol solutions to prevent oxidation and degradation - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHalVyrb2tMAaLqxgXt6rbNomWpZ6OihCE2UP3QD9y80XpBExUlmPBOzZM58OyjXUyoD930p4Q2U83xAR3eVv7vKTMWGGZO0nGv-5gxU4ouukRQ2JWNH8v3_4CxNz_syvOwAlStlX81lLmvNBS-LuO15pdCt_qiq7l7vXpU5Moe8R57ejsQHF7X4l8iCuaGkRYtykGw-YRDg8spqGbYIs89yQM=]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselective Bromination of 3-Chloro-5-Methylphenol

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective bromination of 3-chloro-5-methylphenol. Diagnostic Overview:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective bromination of 3-chloro-5-methylphenol.

Diagnostic Overview: The Steric vs. Electronic Conflict

3-Chloro-5-methylphenol presents a unique synthetic challenge. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH3) groups are all ortho/para directors, and they synergistically direct electrophilic aromatic substitution to the exact same three positions: C2, C4, and C6 .

To achieve regioselectivity, you must manipulate the fundamental conflict between electronic activation and steric hindrance:

  • Electronic Preference: The -OH group is the most powerful resonance electron donor. Therefore, Position 4 (para to -OH) is the most electron-rich and thermodynamically favored site for electrophilic attack.

  • Steric Reality: Position 4 is flanked by the -Cl (van der Waals radius ~1.75 Å) and -CH3 (~2.00 Å) groups, making it the most sterically hindered position. Conversely, Position 2 is flanked by the smaller -OH (~1.52 Å) and -Cl groups, making it the least sterically hindered site.

🛠️ Troubleshooting FAQs

Q1: My reaction turns into a complex mixture of mono-, di-, and tri-brominated products. How do I stop at monobromination?

The Causality: The -OH group strongly activates the aromatic ring. When using standard reagents like Br₂ in acetic acid, the activation energy difference between the first and second bromination is negligible. The ring remains too electron-rich even after the first deactivating bromine atom is installed. The Solution: You must decouple the reactivity of the starting material from the product. Switch to N-Bromosuccinimide (NBS) in a highly polar, hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP). HFIP forms a strong hydrogen-bond complex with the phenol's oxygen[1]. Once the first bromine is installed, the combined inductive deactivation of the halogen and the H-bonding from HFIP raises the activation energy for subsequent brominations, effectively halting the reaction at mono-substitution.

Q2: I need the 4-bromo isomer, but steric hindrance is pushing the bromine to the ortho positions (C2/C6). How do I force para-selectivity?

The Causality: Bulky brominating agents (like dibromoisocyanuric acid complexes) naturally seek the path of least resistance, favoring the less hindered C2 position[2]. To target C4, you must override sterics with overwhelming electronic control. The Solution: Utilize a solid-state catalyst like Cu-Mn spinel oxide or ZnAl–BrO3⁻–Layered Double Hydroxides (LDHs)[3],[4]. These catalysts provide a confined microenvironment that stabilizes the linear para-arenium transition state over the bent ortho-arenium state. When combined with NBS or KBr, these systems drive bromination to the C4 position despite the flanking -Cl and -CH3 groups.

Q3: How can I selectively brominate at the least hindered C2 position (ortho to OH)?

The Causality: To overcome the natural para-directing preference of the -OH group, you must use a coordinating catalyst that physically delivers the bromine to the adjacent ortho site. The Solution: Use a secondary amine catalyst (e.g., diisopropylamine) with NBS in a non-polar solvent like toluene at cryogenic temperatures. The amine hydrogen-bonds with the phenolic proton, anchoring the bulky NBS molecule directly above the ortho positions. Because C4 is sterically blocked by the catalyst complex, the bromine is delivered intramolecularly to C2.

📊 Quantitative Data Summary

The table below summarizes the expected regiochemical outcomes based on your choice of reagent and solvent architecture.

Reagent SystemSolvent / CatalystTempDominant RegioisomerTypical YieldMechanistic Causality
NBS HFIP25°C4-Bromo (Para)>85%H-bond stabilization of the para-arenium ion[1].
KBr / ZnAl-BrO3⁻ AcOH/H₂O (LDH Cat.)35°C4-Bromo (Para)~80%Microenvironment confinement overriding sterics[4].
NBS Toluene / sec-Amine-78°C2-Bromo (Ortho)~70%Amine-directed proximity effect favoring least hindered site.
Br₂ Acetic Acid25°CPolybrominatedN/AUncontrolled electrophilic aromatic substitution.

🗺️ Mechanistic Workflows

Regioselectivity Substrate 3-Chloro-5-methylphenol (Positions 2, 4, 6 activated) PathPara Electronic Control (Para-directing) Substrate->PathPara High Electrophilicity PathOrtho Steric / Directed Control (Ortho-directing) Substrate->PathOrtho H-Bond Directing Polybromo Polybromination (Uncontrolled) Substrate->Polybromo Br2 / AcOH (Excess) ReagentPara NBS in HFIP or Cu-Mn / NBS PathPara->ReagentPara ReagentOrtho NBS + sec-Amine or Blocking Group PathOrtho->ReagentOrtho ProdPara 4-Bromo-3-chloro- 5-methylphenol (Major) ReagentPara->ProdPara ProdOrtho 2-Bromo or 6-Bromo Isomers ReagentOrtho->ProdOrtho

Decision tree for controlling bromination regioselectivity based on reagent and pathway selection.

HFIP_Mechanism Phenol Phenol Substrate Complex Phenol-HFIP Complex (Enhanced Para-Activation) Phenol->Complex HFIP HFIP Solvent (H-Bond Donor) HFIP->Complex Arenium Para-Arenium Ion (Stabilized) Complex->Arenium + NBS Product Monobrominated Product Arenium->Product - H+

Mechanistic workflow of HFIP-mediated hydrogen bonding to stabilize the para-arenium intermediate.

🧪 Validated Experimental Protocols

Protocol A: Para-Selective Monobromination using HFIP

This protocol utilizes the unique hydrogen-bonding properties of HFIP to achieve high para-selectivity while entirely suppressing polybromination.

  • Substrate Preparation: Dissolve 1.0 mmol of 3-chloro-5-methylphenol in 3.0 mL of Hexafluoroisopropanol (HFIP) in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Shield the flask from direct light. Add 1.05 mmol of recrystallized N-Bromosuccinimide (NBS) in a single portion at 25°C. Stir the mixture for 2 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (80:20 Hexanes/EtOAc). The monobrominated product will exhibit a higher Rf value than the starting phenol. Causality: The bulky, hydrophobic bromine atom shields the hydroxyl group, reducing its ability to interact with the polar silica stationary phase.

  • Quenching & Recovery: Evaporate the HFIP under reduced pressure (HFIP boils at 58°C and can be trapped and recycled).

  • Purification: Redissolve the crude residue in dichloromethane, wash with saturated aqueous Na₂S₂O₃ to remove trace active bromine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Ortho-Selective Bromination via Amine-Directed NBS

This protocol relies on a transient hydrogen-bond directing group to force bromination to the least sterically hindered ortho position (C2).

  • Pre-complexation: Dissolve 1.0 mmol of 3-chloro-5-methylphenol in 5.0 mL of anhydrous toluene under an argon atmosphere. Add 0.1 mmol of diisopropylamine (DIPA). Stir for 15 minutes at room temperature to allow the amine-phenol hydrogen bond complex to form.

  • Cryogenic Bromination: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of 1.0 mmol NBS in 2.0 mL of anhydrous toluene dropwise over 30 minutes. Maintain at -78°C for 4 hours.

  • Validation Checkpoint (GC-MS): Analyze an aliquot of the crude mixture via GC-MS. A successful monobromination (C₇H₆BrClO) will display a distinct molecular ion cluster at m/z 220, 222, and 224 in a ~3:4:1 ratio , confirming the presence of exactly one chlorine and one bromine atom. If you observe peaks around m/z 298, polybromination has occurred.

  • Workup: Quench the reaction at -78°C with 1.0 M HCl to neutralize the amine catalyst. Warm to room temperature, extract with ethyl acetate, and purify via column chromatography to isolate the 2-bromo isomer.

📚 References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 83(2), 930-938. URL:[Link]

  • Wu, Z., et al. (2012). "Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes." The Journal of Organic Chemistry, 77(9), 4473–4478. URL:[Link]

  • Li, X., et al. (2018). "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3⁻–Layered Double Hydroxides." National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of 4-Bromo-3-chloro-5-methylphenol by TLC

Welcome to the technical support center for the analysis of 4-Bromo-3-chloro-5-methylphenol. This guide, presented in a troubleshooting and FAQ format, is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Bromo-3-chloro-5-methylphenol. This guide, presented in a troubleshooting and FAQ format, is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively monitor your reactions and resolve common challenges encountered during Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of 4-Bromo-3-chloro-5-methylphenol?

A1: 4-Bromo-3-chloro-5-methylphenol is a moderately polar compound due to the hydroxyl group, while the aromatic ring and halogen substituents add some non-polar character. A good starting point for a solvent system is a mixture of a non-polar and a moderately polar solvent.

A common and effective initial system is a mixture of hexane and ethyl acetate . A starting ratio of 4:1 (hexane:ethyl acetate) is recommended. This can then be adjusted based on the initial results. If the spot remains at the baseline, the solvent is not polar enough, and the proportion of ethyl acetate should be increased. Conversely, if the spot travels with the solvent front, the polarity should be decreased by increasing the proportion of hexane.[1][2]

Q2: How can I visualize the spots on the TLC plate, since 4-Bromo-3-chloro-5-methylphenol is colorless?

A2: Several methods are effective for visualizing 4-Bromo-3-chloro-5-methylphenol and related phenolic compounds on a TLC plate:

  • UV Light (254 nm): This is the most common and non-destructive first-line method. The aromatic ring in the molecule will absorb UV light, appearing as a dark spot on a fluorescent green background (if the TLC plate contains a fluorescent indicator).[3][4]

  • Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a semi-destructive method that is very effective for aromatic compounds. The spots will appear as brown stains.[3][5]

  • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols. A 1% solution of ferric chloride in 50% aqueous methanol will react with the phenolic hydroxyl group to produce a colored spot (often blue, green, or violet).[3][4][5]

  • p-Anisaldehyde Stain: This is a versatile stain that can be used for a wide range of functional groups, including phenols. After dipping the plate in the stain, gentle heating is required to develop the colored spots.[3][5][6]

Q3: What is an ideal Rf value for my compound during reaction monitoring?

A3: For effective separation and monitoring, the Rf (Retardation factor) value of your compound of interest should ideally be between 0.2 and 0.8 .[1] An Rf value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[7][8][9][10]

  • An Rf value below 0.2 suggests the compound has a strong affinity for the stationary phase (silica gel) and is not moving sufficiently. You should increase the polarity of your mobile phase.

  • An Rf value above 0.8 indicates a high affinity for the mobile phase, meaning it is moving too quickly to achieve good separation from other components. In this case, you should decrease the polarity of your mobile phase.

It is important to remember that Rf values are dependent on the specific experimental conditions, so comparisons should always be made on the same plate.[7][8]

Troubleshooting Guide

This section addresses common problems encountered when performing TLC for reactions involving 4-Bromo-3-chloro-5-methylphenol.

Problem 1: My spots are streaking instead of forming tight circles.

Possible Causes & Solutions:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.

    • Solution: Dilute your sample with a volatile solvent (like ethyl acetate or dichloromethane) and re-spot. Aim for a spot size of 1-2 mm in diameter.[11][12][13][14][15][16]

  • High Polarity of the Compound: The phenolic hydroxyl group can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.

    • Solution: Add a small amount of a polar modifier to your mobile phase. For an acidic compound like a phenol, adding a few drops of acetic acid or formic acid to the eluent can often resolve the streaking by neutralizing the basic sites on the silica gel.[11][13]

  • Inappropriate Spotting Solvent: If your sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking.

    • Solution: Ensure your sample is dissolved in a solvent of low to moderate polarity that is volatile enough to evaporate quickly after spotting.

Problem 2: I don't see any spots on my TLC plate after visualization.

Possible Causes & Solutions:

  • Insufficient Sample Concentration: The concentration of your compound may be too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate your sample on the baseline.[12][16] Alternatively, you can try to concentrate your sample before spotting.

  • Incorrect Visualization Method: The chosen visualization technique may not be suitable for your compound.

    • Solution: If UV light does not reveal any spots, try a chemical stain like iodine vapor or a phenol-specific stain such as ferric chloride.[3][4][5]

  • Spot Submerged in Solvent: If the baseline where you spotted your sample is below the level of the solvent in the developing chamber, your sample will dissolve into the solvent pool instead of migrating up the plate.[12][16]

    • Solution: Always ensure the solvent level in the chamber is below the baseline on your TLC plate.

  • Reaction Failure: It is possible that the reaction has not proceeded, or the desired product has not been formed.

    • Solution: Always run a co-spot, which is a lane where you have spotted both your starting material and the reaction mixture. This will help you determine if the starting material is still present and if any new products have formed.

Problem 3: The solvent front is running unevenly.

Possible Causes & Solutions:

  • Uneven TLC Plate: The silica gel coating on the plate may be uneven, or the plate may have been chipped or cracked at the bottom.

    • Solution: Inspect your TLC plates before use and discard any that are damaged. If you cut your own plates, ensure the bottom edge is smooth and even.[15]

  • Improper Plate Placement: The plate may be touching the side of the developing chamber or a piece of filter paper.

    • Solution: Carefully place the TLC plate in the center of the chamber, ensuring it is not in contact with the walls or any filter paper wicks.[12]

  • Non-level Chamber: The developing chamber may not be on a level surface.

    • Solution: Ensure your TLC chamber is placed on a flat, level benchtop.

Problem 4: My spots are not separating (all spots are clustered together).

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase is likely not optimized for the components in your reaction mixture.

    • Solution: You will need to systematically vary the composition of your mobile phase.

      • If the spots are clustered near the baseline (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]

      • If the spots are clustered near the solvent front (high Rf), decrease the polarity of the eluent (e.g., increase the percentage of hexane).[1]

    • Workflow for Optimization:

TLC_Optimization start Initial TLC Run (e.g., 4:1 Hexane:EtOAc) low_rf Spots clustered at baseline (Low Rf) start->low_rf Poor Separation high_rf Spots clustered at solvent front (High Rf) start->high_rf Poor Separation good_sep Good Separation (Rf 0.2-0.8) start->good_sep Optimal increase_polarity Increase Polarity (e.g., 2:1 Hexane:EtOAc) low_rf->increase_polarity decrease_polarity Decrease Polarity (e.g., 9:1 Hexane:EtOAc) high_rf->decrease_polarity increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Workflow for optimizing TLC solvent system polarity.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

    • Mark the lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Sample Preparation & Spotting:

    • Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, carefully spot each sample onto its designated lane on the baseline. Keep the spots small (1-2 mm).

    • For the co-spot lane, spot the starting material first, allow it to dry, and then spot the reaction mixture on top of it.

  • Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., iodine or ferric chloride) for further visualization.

    • Calculate the Rf values for each spot and assess the progress of the reaction by comparing the reaction mixture lane to the starting material lane.

Protocol 2: Preparation of a Ferric Chloride Stain
  • Weigh out 1 gram of ferric chloride (FeCl₃).

  • Dissolve it in 50 mL of methanol.

  • Add 50 mL of deionized water and mix thoroughly.

  • Store the solution in a sealed container. To use, dip the TLC plate in the solution or spray it evenly, then gently warm with a heat gun to develop the spots.

Data Summary

Compound TypeExpected PolarityTypical Rf Range (4:1 Hexane:EtOAc)Recommended Visualization
4-Bromo-3-chloro-5-methylphenolModerate0.3 - 0.5UV, FeCl₃, Iodine
Non-polar Starting Material (e.g., Halogenated Toluene)Low0.6 - 0.8UV, Iodine
More Polar Product (e.g., Dihydroxylated derivative)High0.1 - 0.3UV, FeCl₃, p-Anisaldehyde

Note: These Rf values are illustrative and will vary based on exact reaction conditions.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chromtech. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Oreate AI Blog. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-3-chloro-5-methylphenol HPLC Peak Tailing

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult classes of compounds in reversed-phase High-Performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult classes of compounds in reversed-phase High-Performance Liquid Chromatography (HPLC): halogenated phenols.

If you are experiencing peak tailing, band broadening, or irreproducible retention times when analyzing 4-Bromo-3-chloro-5-methylphenol , the root cause is rarely a failing instrument. Instead, it is almost always a chemical mismatch between the analyte's unique electronic properties, the mobile phase, and the stationary phase. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to permanently resolve these issues.

Interactive Diagnostic Workflow

Before adjusting your instrument, use the following logical decision tree to isolate whether your peak tailing is a chemical interaction or a physical system defect.

HPLC_Troubleshooting Start Peak Tailing Observed (4-Bromo-3-chloro-5-methylphenol) CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System/Hardware Issue Check extra-column volume or column void CheckAll->SystemIssue Yes ChemIssue Chemical Interaction (Silanol or pH mismatch) CheckAll->ChemIssue No pHCheck Check Mobile Phase pH Is pH near pKa (~7.5)? ChemIssue->pHCheck AdjustPH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) pHCheck->AdjustPH Yes SilanolCheck Check Column Type Is it highly endcapped? pHCheck->SilanolCheck No ChangeCol Switch to Type B Silica or Polar-Embedded Column SilanolCheck->ChangeCol No SampleSolv Check Sample Solvent Match to Mobile Phase SilanolCheck->SampleSolv Yes

Diagnostic workflow for resolving HPLC peak tailing of halogenated phenols.

Deep Dive: The Chemistry of 4-Bromo-3-chloro-5-methylphenol Tailing

To fix the chromatography, you must first understand the molecule. 4-Bromo-3-chloro-5-methylphenol contains a phenolic hydroxyl group flanked by an electron-donating methyl group and two highly electronegative halogens (bromine and chlorine).

Causality 1: The pKa Shift and Partial Ionization Unsubstituted phenol has a pKa of approximately 10. However, the strong electron-withdrawing inductive effect of the meta-chloro and para-bromo groups stabilizes the phenolate anion upon deprotonation. This significantly lowers the molecule's pKa to approximately 7.0–8.0 . If your HPLC mobile phase is unbuffered water/acetonitrile (which typically sits at a pH of 6.0–7.0), the molecule exists in a dynamic equilibrium between its neutral state and its ionized phenolate state. Because the neutral form retains strongly on a C18 column while the ionized form elutes rapidly, this continuous interconversion during the run smears the analyte band, causing severe tailing .

Causality 2: Secondary Silanol Interactions The hydroxyl group of the phenol is a strong hydrogen bond donor. Older or lower-quality silica columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols ionize into negatively charged Si-O⁻ species. As the 4-Bromo-3-chloro-5-methylphenol travels down the column, it undergoes secondary ion-dipole and hydrogen-bonding interactions with these active sites, dragging the tail of the peak .

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You will not only execute the fix but also perform a specific mathematical or experimental check to prove the root cause has been eliminated.

Protocol 1: Mobile Phase pH Optimization

Objective: Suppress the ionization of the analyte and neutralize residual column silanols. Causality: Lowering the pH below 3.0 ensures the phenol remains 100% protonated (neutral) and forces surface silanols (pKa ~3.5-4.5) back into their neutral, less interactive state.

  • Preparation: Prepare your aqueous mobile phase (Mobile Phase A) by adding 0.1% Formic Acid (v/v) or 0.1% Phosphoric Acid to HPLC-grade water. This will yield a pH of approximately 2.7.

  • Equilibration: Purge the HPLC pump lines and flush the column with the acidified mobile phase for a minimum of 15–20 column volumes to ensure the stationary phase is fully protonated.

  • Injection: Inject a 10 µg/mL standard of 4-Bromo-3-chloro-5-methylphenol.

  • Self-Validation Step: Integrate the resulting peak and calculate the USP Tailing Factor ( Tf​ ).

    • Validation: If Tf​ drops below 1.2, the tailing was definitively caused by partial ionization, and your new method is validated. If Tf​ remains > 1.5, proceed to Protocol 2.

Protocol 2: Stationary Phase Deactivation (Column Selection)

Objective: Eliminate secondary hydrogen bonding by physically shielding the silica backbone. Causality: If low pH does not resolve the tailing, the column's silica is likely highly active ("Type A" silica) or contains trace metal impurities that chelate the halogenated phenol. Modern "Type B" silica with dense double-endcapping sterically blocks the analyte from reaching the silica surface.

  • Hardware Swap: Remove the current column and install a high-purity "Type B" silica column with dense endcapping (e.g., C18) or a polar-embedded group (e.g., C18-Amide or Phenyl-Hexyl).

  • Execution: Run the standard injection under the optimized low-pH conditions established in Protocol 1.

  • Self-Validation Step: Compare the Tf​ of the new column to the old column.

    • Validation: A reduction of Tf​ to 1.0–1.1 confirms that residual silanol activity or metal chelation on the old column was the root cause.

Protocol 3: Mitigating Extra-Column Volume

Objective: Ensure peak distortion is not an artifact of system dispersion. Causality: If all peaks in a chromatogram tail equally, the issue is physical, not chemical. Dead volume in poorly seated fittings causes the sample plug to disperse before it even reaches the stationary phase .

  • Inspection: Inspect all PEEK or stainless steel tubing connections from the autosampler to the column inlet. Ensure tubing is pushed flush against the bottom of the fitting port before tightening the nut.

  • Self-Validation Step: Inject a highly retained, non-interacting neutral marker (e.g., toluene or uracil).

    • Validation: If the neutral marker also tails, the system has a physical void, validating a hardware issue. If the neutral marker is perfectly symmetrical ( Tf​ = 1.0) but the phenol tails, the issue is strictly chemical.

Quantitative Data Summaries

The following table summarizes the expected quantitative impact of optimizing the chemical environment for 4-Bromo-3-chloro-5-methylphenol.

Table 1: Impact of pH and Column Chemistry on USP Tailing Factor ( Tf​ )

Mobile Phase pHColumn ChemistryAnalyte StateExpected USP Tailing Factor ( Tf​ )Chromatographic Result
7.0 (Unbuffered) Standard C18 (Non-endcapped)Partially Ionized2.8 Severe Tailing / Unacceptable
7.0 (Unbuffered) Endcapped C18 (Type B)Partially Ionized2.1 Moderate Tailing / Poor Integration
3.0 (0.1% Formic Acid) Standard C18 (Non-endcapped)Neutral1.6 Slight Tailing / Borderline
3.0 (0.1% Formic Acid) Endcapped C18 (Type B)Neutral1.05 Perfect Symmetry / Validated

Frequently Asked Questions (FAQs)

Q: How do I measure the severity of the peak tailing for my analytical reports? A: The industry standard is the USP Tailing Factor ( Tf​ ). It is calculated using the formula Tf​=W0.05​/2f , where W0.05​ is the total peak width measured at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak center at 5% height. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. For high-precision quantitative assays, Tf​ should be ≤1.5 .

Q: Why does 4-Bromo-3-chloro-5-methylphenol tail more severely than unsubstituted phenol? A: The halogens (Br, Cl) are highly electronegative. They pull electron density away from the aromatic ring, which makes the phenolic proton much easier to remove (increasing acidity/lowering pKa). Because its pKa is closer to the pH of unbuffered water, it is far more susceptible to partial ionization during a standard reversed-phase run than a standard phenol .

Q: Can I use Triethylamine (TEA) to block silanols instead of changing the pH? A: Historically, competing amines like TEA were added to mobile phases to bind to active silanols and block them from interacting with the analyte. However, as a Senior Application Scientist, I strongly advise against this for modern workflows. TEA causes severe ion suppression in LC-MS and can permanently alter the selectivity of your column. Utilizing high-purity endcapped columns combined with low-pH mobile phases is the modern, robust standard .

Q: My peak is asymmetrical, but it is fronting (the leading edge is wider) instead of tailing. What does this mean? A: Peak fronting is almost always caused by sample mass overload or a sample solvent mismatch. If you dissolve 4-Bromo-3-chloro-5-methylphenol in 100% methanol but inject it into a mobile phase that is 80% water, the strong sample solvent drags the analyte down the column before it can partition properly. Always dilute your sample in the initial mobile phase composition to allow the analyte to focus into a tight band at the head of the column.

References

  • Title: 4-Bromo-3-chloro-5-methylphenol | Source: PubChem (National Center for Biotechnology Information) | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

Optimization

Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-3-chloro-5-methylphenol

Prepared by the Senior Application Scientist Desk Welcome to the technical support center dedicated to the cross-coupling of 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center dedicated to the cross-coupling of 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing these crucial synthetic transformations. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses preliminary questions to guide your experimental design. The substrate, 4-bromo-3-chloro-5-methylphenol, presents unique challenges due to its steric hindrance (flanked by chloro and methyl groups) and the presence of a potentially reactive phenolic proton.

Q1: I need to synthesize a derivative of 4-Bromo-3-chloro-5-methylphenol. Which coupling reaction is most appropriate?

The choice of reaction is dictated by the bond you intend to form:

  • For Carbon-Carbon (C-C) Bonds:

    • Suzuki-Miyaura Coupling: This is often the first choice for forming biaryl or aryl-vinyl bonds. It involves coupling with an organoboron reagent (boronic acid or ester) and is known for its excellent functional group tolerance and the low toxicity of its boron-based reagents.[1][2]

    • Sonogashira Coupling: This is the premier method for coupling with a terminal alkyne to form an aryl-alkyne bond.[3][4][5] It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[5]

  • For Carbon-Nitrogen (C-N) Bonds:

    • Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds by coupling with a primary or secondary amine.[6][7] It has largely replaced harsher classical methods due to its broad substrate scope and milder conditions.[7]

Q2: Is it necessary to protect the hydroxyl group on the phenol before attempting the coupling reaction?

Answer: Very likely, yes. The phenolic proton is acidic and can interfere with the reaction in several ways:

  • Reaction with the Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu) commonly used in Buchwald-Hartwig and some Suzuki reactions, will deprotonate the phenol. This consumes a stoichiometric amount of base and can alter its intended function in the catalytic cycle.

  • Interference with Transmetalation: The resulting phenoxide is a nucleophile and could potentially coordinate to the palladium center, interfering with the desired catalytic pathway.

  • Side Reactions: In some cases, the phenoxide could act as a nucleophile in competing C-O coupling reactions.

Recommendation: To ensure predictable and high-yielding reactions, protecting the hydroxyl group is strongly advised. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or simple ethers (e.g., methyl, benzyl), which are robust under typical coupling conditions and can be cleaved post-transformation.

Q3: What are the most critical parameters to control for a successful coupling reaction with this substrate?

Success in palladium-catalyzed cross-coupling hinges on the careful optimization of several interdependent variables.[8]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will readily decompose upon exposure.[9] All reactions must be performed under an inert atmosphere (argon or nitrogen), and all solvents must be rigorously degassed.

  • Catalyst & Ligand System: This is the heart of the reaction. The ligand stabilizes the palladium center and modulates its reactivity.[1] For a sterically hindered substrate like 4-bromo-3-chloro-5-methylphenol, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[8][10]

  • Base Selection: The base plays a crucial role in the catalytic cycle, such as facilitating the formation of reactive boronate species in Suzuki coupling or enabling amine coordination in Buchwald-Hartwig amination.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can dramatically impact the reaction outcome and must be optimized.

  • Solvent and Temperature: The solvent must dissolve all reactants and the base at the reaction temperature to ensure a homogeneous reaction.[11] Common choices include toluene, 1,4-dioxane, and THF.[12] Temperature is critical for overcoming the activation energy, but excessive heat can lead to catalyst decomposition.[12]

Section 2: Troubleshooting Guide

This section is structured in a problem-and-solution format to address the most common issues encountered during the coupling of 4-Bromo-3-chloro-5-methylphenol.

Problem 1: My reaction shows low or no conversion to the desired product.

Low yield is the most common failure mode and can stem from multiple sources.[9] The following diagnostic flowchart can help pinpoint the root cause.

start Low or No Product Yield q1 Did the reaction mixture turn black? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol_black Catalyst Decomposition. Troubleshoot: 1. Lower reaction temperature. 2. Improve degassing; ensure inert atmosphere. 3. Use higher purity, anhydrous reagents. 4. Screen more robust ligands. a1_yes->sol_black q2 Are all reagents (especially the base) fully soluble at the reaction temperature? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you screened different catalyst/ligand and base combinations? a2_yes->q3 sol_solubility Insolubility Issue. Troubleshoot: 1. Switch to a solvent with better solubilizing power (e.g., Dioxane, DMF). 2. Increase temperature cautiously. 3. Ensure vigorous stirring. a2_no->sol_solubility a3_no No q3->a3_no No sol_screen Suboptimal Conditions. Action: Systematically screen ligands, bases, and solvents. Start with bulky, electron-rich ligands (XPhos, RuPhos) and common bases (K₃PO₄, Cs₂CO₃, NaOtBu). a3_no->sol_screen

Caption: Troubleshooting flowchart for low yield.

In-depth Analysis:

  • Cause A: Inactive Catalyst System: The palladium catalyst must be in its active Pd(0) state. This state is vulnerable to oxidation by atmospheric oxygen and deactivation by impurities like water.[9] Using a well-defined palladium pre-catalyst can often provide more consistent and reproducible results compared to generating the active catalyst in situ.[9]

  • Cause B: Inappropriate Ligand Choice: The steric bulk around the bromine atom in your substrate requires a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[10] A systematic screening of different ligand classes is often necessary.

  • Cause C: Reagent Insolubility: A common but often overlooked issue is the poor solubility of the inorganic base in organic solvents.[11] If the base is not at least partially dissolved, it cannot perform its function in the catalytic cycle, leading to a stalled reaction. Vigorous stirring is essential.

Problem 2: My mass spectrum shows significant side products. How do I identify and minimize them?

  • Side Product A: Homocoupling (Biaryl or Diyne Formation)

    • Identification: A product with a mass corresponding to two molecules of your boronic acid (Suzuki) or two molecules of your alkyne (Sonogashira) coupled together.

    • Cause: In Suzuki reactions, homocoupling of boronic acids can be promoted by the presence of oxygen or Pd(II) species.[10] In Sonogashira reactions, the copper co-catalyst can promote the oxidative homocoupling of alkynes (Glaser coupling), especially in the presence of oxygen.[13][14]

    • Solution:

      • Rigorously Exclude Oxygen: Improve the degassing of solvents and ensure a tight seal on your reaction vessel.

      • Minimize Copper (Sonogashira): Reduce the loading of the copper co-catalyst or switch to a "copper-free" Sonogashira protocol.[13][14]

      • Adjust Stoichiometry (Suzuki): Using a slight excess (1.1-1.2 eq.) of the aryl bromide can sometimes suppress boronic acid homocoupling.[8]

  • Side Product B: Dehalogenation (Hydrodehalogenation)

    • Identification: A product where the bromine atom on your starting material has been replaced by a hydrogen atom (mass = M-Br+H).

    • Cause: This occurs when a competing catalytic cycle reduces the aryl halide. This can be problematic with highly active catalysts and when sources of hydrogen (e.g., water, certain bases, or solvent impurities) are present.[8]

    • Solution:

      • Use Anhydrous Reagents: Ensure solvents and reagents are scrupulously dry.

      • Modify Catalyst System: Sometimes switching to a slightly less active catalyst or ligand can minimize this side reaction.

      • Base Selection: Choose a base less likely to act as a hydride donor at high temperatures.

Problem 3: My reaction mixture turns black and the reaction stalls.

  • Identification: The formation of a fine black precipitate, known as "palladium black."

  • Cause: This is a clear visual indicator of catalyst decomposition.[9] The active, soluble Pd(0) complex has aggregated and precipitated out of solution as inactive bulk palladium metal. This is often caused by:

    • Excessive heat (>120 °C).[12]

    • Presence of oxygen or water impurities.[9]

    • An inappropriate ligand that fails to stabilize the Pd(0) intermediate throughout the catalytic cycle.[9]

  • Solution:

    • Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).[9]

    • Improve Inert Conditions: Re-evaluate your procedure for degassing solvents and maintaining an inert atmosphere.

    • Screen Ligands: Test more robust ligands known for their thermal stability, such as bulky biaryl phosphines or NHC ligands.

Section 3: Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides empirically validated starting points for optimizing the coupling of 4-Bromo-3-chloro-5-methylphenol (Ar-Br). Always screen multiple conditions.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)G3/G4 Precatalysts (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd)PPh₃, XPhos (1.1-1.2 eq. to Pd)BrettPhos, XPhos, RuPhos (1.1-1.2 eq. to Pd)
Cu Co-catalyst N/ACuI (1-5 mol%)N/A
Base K₃PO₄, Cs₂CO₃ (2-3 eq.)Et₃N, DIPEA (2-3 eq.)NaOtBu, LHMDS, K₂CO₃ (1.5-2.5 eq.)
Solvent 1,4-Dioxane/H₂O (10:1), Toluene, 2-MeTHFTHF, DMF, TolueneToluene, 1,4-Dioxane, CPME
Temperature 80 - 110 °C25 - 80 °C90 - 110 °C
Visualizing the Process

Understanding the fundamental steps is key to troubleshooting.

cluster_cycle Catalytic Cycle cluster_reactants cluster_products pd0 LₙPd(0) pdiia LₙPd(II)(Ar)(X) pd0->pdiia Oxidative Addition pdiib LₙPd(II)(Ar)(R) pdiia->pdiib Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (B-H) pdiib->pd0 Reductive Elimination product Ar-R arx Ar-X r_reagent R-B(OH)₂ R-C≡CH R₂-NH

Caption: A generalized palladium cross-coupling catalytic cycle.

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Note: The phenol group on 4-bromo-3-chloro-5-methylphenol should be protected prior to this procedure.

start Start: Assemble Reagents step1 1. Add Pd source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., K₃PO₄) to a dry Schlenk flask. start->step1 step2 2. Add protected Ar-Br (1.0 eq.) and the boronic acid coupling partner (1.2 eq.). step1->step2 step3 3. Seal the flask with a septum. Evacuate and backfill with inert gas (Argon or N₂) three times. step2->step3 step4 4. Add degassed solvent (e.g., Toluene, 0.1 M) via syringe. step3->step4 step5 5. Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS. step5->step6 step7 7. Upon completion, cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). step6->step7 step8 8. Filter through a pad of Celite® to remove palladium residues. step7->step8 step9 9. Perform aqueous workup (wash with water, brine). Dry the organic layer (e.g., over Na₂SO₄). step8->step9 step10 10. Concentrate in vacuo and purify the crude product by flash column chromatography. step9->step10 end End: Purified Product step10->end

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.024 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add Reagents: Add the protected 4-bromo-3-chloro-5-methylphenol (1.0 eq.) and the arylboronic acid (1.2 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with argon or high-purity nitrogen. Repeat this cycle a total of three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Derry, M. J., & Powers, D. C. (2017). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-methylphenol with Terminal Alkynes.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-chloro-5-methylphenol

A Guide for Researchers on Stability, Degradation, and Analysis Welcome to the technical support guide for 4-Bromo-3-chloro-5-methylphenol (IUPAC Name: 4-bromo-3-chloro-5-methylphenol)[1]. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Stability, Degradation, and Analysis

Welcome to the technical support guide for 4-Bromo-3-chloro-5-methylphenol (IUPAC Name: 4-bromo-3-chloro-5-methylphenol)[1]. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured as a series of questions you might encounter during your work, addressing the stability, potential decomposition pathways, and analytical troubleshooting for this halogenated phenol.

Halogenated aromatic compounds are of significant interest due to their widespread use and environmental persistence[2][3]. Understanding their degradation is critical for assessing environmental fate, developing stable pharmaceutical formulations, and ensuring the integrity of chemical intermediates. While specific literature on 4-Bromo-3-chloro-5-methylphenol is sparse, we can infer its behavior from the well-documented chemistry of related halogenated phenols[4][5].

Section 1: Compound Stability and Handling FAQs

Q1: How should I store 4-Bromo-3-chloro-5-methylphenol to minimize degradation?

To ensure the long-term integrity of your sample, storage conditions are critical. Phenolic compounds, in general, are susceptible to oxidative degradation, which can be accelerated by light and air[6]. For 4-Bromo-3-chloro-5-methylphenol, which also contains reactive halogen substituents, the following is recommended:

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and atmospheric moisture.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Store in a cool, dark place. Refrigeration is advisable for long-term storage.

  • Purity: Be aware that impurities, especially trace metals, can catalyze degradation. Use high-purity solvents and reagents if preparing solutions.

Q2: What are the primary safety concerns when handling this compound?

Like many halogenated phenols, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation[7]. Similar compounds, like 4-chloro-3-methylphenol, are corrosive and can be toxic if inhaled in sufficient quantities[8][9].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid and any solutions in a certified chemical fume hood.

  • Spills: In case of a spill, avoid generating dust. Use appropriate spill cleanup procedures for hazardous solids.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Section 2: Predicted Decomposition Pathways

The degradation of 4-Bromo-3-chloro-5-methylphenol is expected to proceed through several pathways, primarily driven by light (photodegradation), heat (thermal decomposition), chemical reaction (oxidation), and microbial action. The removal of halogen atoms is a key step in the detoxification and breakdown of such compounds[3][4].

Q3: What is the likely photochemical decomposition pathway?

Photodegradation occurs when the molecule absorbs light energy, typically in the UV spectrum, leading to the breaking of chemical bonds[10]. For halogenated aromatics, the carbon-halogen bond is often the most susceptible.

Predicted Photolytic Pathway:

  • Homolytic Cleavage: The primary photochemical event is likely the homolytic cleavage of the Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bond. The C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond. This generates a phenyl radical and a halogen radical.

  • Hydrogen Abstraction: The highly reactive phenyl radical can abstract a hydrogen atom from the solvent or other organic molecules to form 3-chloro-5-methylphenol.

  • Hydroxylation & Ring Opening: In the presence of oxygen and water, further reactions can introduce additional hydroxyl groups onto the aromatic ring, forming catechol or hydroquinone derivatives. These intermediates are more susceptible to oxidative ring cleavage, eventually leading to smaller organic acids and mineralization to CO₂, H₂O, and halide ions (Br⁻, Cl⁻)[11].

G parent 4-Bromo-3-chloro- 5-methylphenol rad Aryl Radical + Br• / Cl• parent->rad UV Light (hν) Homolytic Cleavage dehalo 3-Chloro-5-methylphenol or 4-Bromo-5-methylphenol rad->dehalo H• Abstraction catechol Substituted Catechols/ Hydroquinones dehalo->catechol Hydroxylation (•OH) open Ring-Opened Products (e.g., Carboxylic Acids) catechol->open Oxidative Cleavage mineral CO₂ + H₂O + HBr + HCl open->mineral Further Oxidation

Caption: Predicted photochemical degradation pathway for 4-Bromo-3-chloro-5-methylphenol.

Q4: What happens during thermal decomposition?

At elevated temperatures, the molecule will decompose. The products can be complex and depend on the atmosphere (inert vs. oxidative).

  • In an inert atmosphere (Pyrolysis): The primary decomposition will likely involve the cleavage of the C-Br and C-Cl bonds, releasing HBr and HCl gas. The remaining organic fragments can polymerize to form complex, char-like residues.

  • In an oxidative atmosphere (Combustion): Decomposition is more complete but can generate hazardous byproducts. Combustion products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and potentially small amounts of brominated/chlorinated dibenzofurans or dibenzodioxins, which are highly toxic[9][12].

Q5: How does the compound behave under oxidative stress (e.g., Fenton reaction, persulfate)?

Advanced Oxidation Processes (AOPs) are highly effective at degrading recalcitrant organic pollutants[13]. These methods generate powerful hydroxyl (•OH) or sulfate (SO₄•⁻) radicals that readily attack the aromatic ring.

Predicted Oxidative Pathway:

  • Radical Attack: The electrophilic •OH or SO₄•⁻ radicals attack the electron-rich phenol ring. This is often the rate-limiting step.

  • Hydroxylation & Dehalogenation: This attack leads to the formation of hydroxylated intermediates and the displacement of the bromide and chloride ions.

  • Ring Cleavage: The resulting dihydroxybenzene structures (catechols, hydroquinones) are unstable and rapidly undergo aromatic ring cleavage.

  • Mineralization: The aliphatic intermediates are further oxidized to simple organic acids and eventually to CO₂, water, and mineral acids[11].

Q6: Is 4-Bromo-3-chloro-5-methylphenol biodegradable?

Yes, it is expected to be biodegradable, although it may be slow and require specific microbial consortia. Microorganisms have evolved diverse pathways to degrade halogenated aromatic compounds[3][4].

  • Aerobic Degradation: Bacteria and fungi can utilize oxygenases to attack the aromatic ring, typically leading to hydroxylation and subsequent dehalogenation or ring cleavage[4]. The initial step is often the conversion to a catechol-like intermediate.

  • Anaerobic Degradation: Under anaerobic conditions, a key mechanism is reductive dehalogenation , where a halogen atom is replaced by a hydrogen atom[3]. This process is carried out by specific organohalide-respiring bacteria[3]. This pathway reduces the toxicity of the compound and often precedes ring cleavage. Studies on related compounds show that bromophenols and chlorophenols can be mineralized to CO₂ by anaerobic consortia[14].

Section 3: Analytical Troubleshooting Guide

Q7: I need to monitor the degradation of my compound. Which analytical technique is best?

The choice depends on the properties of the parent compound and its expected degradants. For 4-Bromo-3-chloro-5-methylphenol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.

ParameterHPLC with UV DetectionGas Chromatography with MS Detection (GC-MS)
Principle Separation based on polarity.Separation based on volatility and boiling point.
Primary Use Excellent for quantification and purity assessment of the parent compound and polar degradants.Excellent for identification and quantification, especially for more volatile products or after derivatization.
Sample Prep Simple dissolution and filtration.May require extraction and derivatization to improve volatility and sensitivity of polar phenols[15][16].
Strengths Robust, reproducible, high-throughput. Ideal for non-volatile compounds.Provides structural information (mass spectrum) for identifying unknown degradants. Very high sensitivity.
Limitations Does not inherently provide structural confirmation of unknown peaks.The parent phenol may require derivatization for good peak shape. Not suitable for thermally unstable degradants.

Recommendation: Start with Reverse-Phase HPLC-UV . It is the workhorse for stability studies due to its simplicity and robustness in separating a polar parent from its degradation products[17][18]. Use GC-MS to confirm the identity of key degradants or to look for non-polar byproducts.

Q8: My HPLC chromatogram shows new peaks during my stability study. How do I identify them?

This is a common and important observation. These new peaks are likely degradation products or impurities.

G start Unexpected Peak Observed in HPLC step1 Is the peak present in the t=0 sample? start->step1 yes1 Yes step1->yes1 Check initial timepoint no1 No step1->no1 res1 It's likely a synthesis impurity or an impuritiy in your solvent/reagents. yes1->res1 step2 Does the peak area increase over time while the parent peak area decreases? no1->step2 yes2 Yes step2->yes2 Analyze trend no2 No step2->no2 res2 It is a degradation product. yes2->res2 res3 It could be an artifact, a transient intermediate, or unrelated contamination. Re-run the experiment. no2->res3 step3 Characterize the Peak res2->step3 lcms LC-MS Analysis (Provides Molecular Weight) step3->lcms gcms GC-MS Analysis (Provides Fragmentation Pattern) step3->gcms fraction Fraction Collection + NMR (Provides Full Structure) step3->fraction

Caption: Workflow for troubleshooting and identifying unknown peaks in a stability study.

Q9: My degradation reaction seems to have stalled, or the yield of the expected product is low. What should I check?

If a degradation experiment is not proceeding as expected, consider these factors:

  • pH of the Medium: The degradation rate of phenols can be highly pH-dependent, especially in photochemical and oxidative pathways[19]. The speciation of the phenol (phenolic vs. phenolate form) affects its reactivity. Verify and buffer the pH if necessary.

  • Solvent Effects: The solvent can play a major role. It can act as a hydrogen donor (e.g., isopropanol) or a quencher of radical species, affecting reaction rates. Ensure your solvent is appropriate for the intended degradation pathway.

  • Catalyst/Reagent Activity: In AOPs, ensure your reagents (e.g., H₂O₂, Fenton's reagent) are fresh and active. In microbial studies, ensure the culture is viable and acclimated[20].

  • Product Inhibition: Sometimes, degradation products can inhibit the very process that creates them, for example, by coating a photocatalyst surface or inhibiting microbial enzymes.

  • Analyte Loss: Your product may be more volatile than expected or could be adsorbing to the vessel walls. Perform a mass balance check to see if you can account for the starting material[18][21].

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study (General Approach)

This protocol outlines a general workflow for investigating the stability of 4-Bromo-3-chloro-5-methylphenol under various stress conditions, a critical step in pharmaceutical development and environmental fate studies[18].

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber and clear glass vials for each condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Place a vial in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic: Place a clear vial in a photostability chamber with controlled light exposure (UV/Vis).

  • Run Controls: For each condition, prepare a control sample stored at ambient temperature in the dark. Also, run a "photolytic control" sample wrapped in aluminum foil and placed alongside the exposed sample to distinguish light-induced degradation from thermal degradation.

  • Sampling: Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control samples. Look for the appearance of new peaks and a decrease in the main peak area. Calculate the percentage degradation.

Protocol 2: HPLC-UV Method for Analysis

This protocol provides a starting point for developing an HPLC method for quantification. Method development and validation are essential for accurate results[17].

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Example Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the lambda max of the compound (determine by scanning with a PDA detector, likely around 280-290 nm for a substituted phenol) and a secondary wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

References

  • Dehalogenation of brominated phenolic compounds by environmental microorganisms. (2020). FEMS Microbiology Letters.
  • Häggblom, M. M. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546-1550.
  • Fetzner, S., & Lingens, F. (1994). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews.
  • Arulpriya, P., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology.
  • Anu, A., et al. (2008). Biodegradation of phenol. African Journal of Biotechnology.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-methylphenol.
  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (2023). Safety Data Sheet: 4-Bromo-3-methylphenol.
  • ChemicalBook. 4-Bromo-3-methylphenol synthesis.
  • PubChem. 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information.
  • Man-Wei, L., et al. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal.
  • Zhang, J., et al. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Bulletin of the Korean Chemical Society.
  • Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. (2020). Polyhedron.
  • University of Rochester. How To: Troubleshoot a Reaction. Chemistry Department.
  • LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol.
  • Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
  • Rahman, M. M., et al. (2025). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences.
  • Taylor & Francis. Photodegradation – Knowledge and References.
  • Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals: Task 3, Final Report. U.S. Environmental Protection Agency.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 4-Chloro-3-methylphenol.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Pineda, M. A. C., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27.
  • Bleta, R., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Catalysts, 12(12), 1503.
  • Wesołowska, A., & Wardencki, W. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 110, 253-258.
  • Brown, K. K., & Robinson, K. (2007). High Performance Liquid Chromatography Identification, Quantification, and Fractionation of a Suspect Allergen, 4-Chloro-3-Methylphenol, in an LLNA Positive Metalworking Fluid. CDC Stacks.
  • Murthy, T. N., et al. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. ResearchGate.
  • Reactivation of Damage Phenol in Chemical and Biological Laboratories. (2025). Journal of Chemical Health & Safety.
  • BenchChem. (2025). Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols.
  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 18-35.
  • Löffler, F. E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1453.
  • Chen, J., et al. (2023). ROS reevaluation for degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes in the water: Kinetics, mechanism, DFT studies and toxicity evolution. Molecules, 28(16), 6069.

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Optimization

Technical Support Center: Selective Mono-bromination of 3-chloro-5-methylphenol

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the selective mono-bromination of 3-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the selective mono-bromination of 3-chloro-5-methylphenol. We will address common experimental challenges, explain the underlying chemical principles, and provide robust, step-by-step protocols to help you achieve high-yield, selective synthesis and avoid the common pitfall of di-bromination.

Frequently Asked Questions (FAQs)
FAQ 1: Why am I consistently getting di-brominated byproducts?

Question: I am attempting to synthesize 4-bromo-3-chloro-5-methylphenol, but my reaction yields a significant amount of a di-brominated species alongside my target compound. What is causing this lack of selectivity?

Answer: This is a classic challenge associated with the electrophilic aromatic substitution of highly activated phenol rings. The hydroxyl (-OH) group of your starting material, 3-chloro-5-methylphenol, is a very strong activating group. This means it donates electron density into the benzene ring, making the ring highly susceptible to attack by electrophiles like bromine.[1][2][3]

The substituents on the ring direct the incoming electrophile to specific positions. Let's analyze the directing effects in 3-chloro-5-methylphenol:

  • Hydroxyl (-OH): Strongly activating, ortho, para-director.

  • Methyl (-CH₃): Activating, ortho, para-director.

  • Chloro (-Cl): Deactivating, but still an ortho, para-director.

The powerful -OH group is the dominant director. It activates the C2, C4, and C6 positions. The C4 position is the most sterically accessible and electronically favorable site for the first bromination.

The core problem is that the mono-brominated product, 4-bromo-3-chloro-5-methylphenol, is also a highly activated phenol. The ring remains electron-rich and can readily undergo a second bromination at the remaining activated ortho positions (C2 or C6), leading to the di-bromo byproduct.

Diagram 1: Regioselectivity in the Bromination of 3-chloro-5-methylphenol

workflow Start 3-chloro-5-methylphenol Protected Protected Phenol (e.g., Acetate Ester) Start->Protected Step 1: Protection (e.g., Ac₂O, Pyridine) Brominated Brominated Intermediate Protected->Brominated Step 2: Bromination (NBS, MeCN) Final 4-bromo-3-chloro-5-methylphenol Brominated->Final Step 3: Deprotection (e.g., NaOH or HCl)

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-chloro-5-methylphenol Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and industrial best practices.

The synthesis of 4-Bromo-3-chloro-5-methylphenol, a polysubstituted phenol, typically involves a multi-step process starting from a simpler precursor like m-cresol (3-methylphenol). The key transformations are electrophilic aromatic substitutions—specifically, chlorination and bromination. While straightforward on a gram scale, these reactions present significant challenges at the kilogram or pilot-plant level.[1][2] This guide provides troubleshooting strategies and frequently asked questions to ensure a safe, efficient, and reproducible scale-up.

Troubleshooting Guide: Common Scale-Up Problems

This section addresses specific, practical issues that can arise during the scale-up process.

Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities

Q: On a larger scale, my reaction is producing significant amounts of unwanted isomers, primarily the 2-bromo and 6-chloro byproducts. How can I improve the regioselectivity to favor the desired 4-bromo-3-chloro-5-methylphenol?

A: This is a classic challenge in the halogenation of activated aromatic rings like phenols.[3] The hydroxyl and methyl groups on the m-cresol starting material are both ortho-, para-directing. Achieving the desired 3-chloro, 4-bromo substitution pattern requires careful control over the reaction sequence and conditions.

Root Causes & Solutions:

  • Incorrect Halogenation Sequence: The order of halogenation is critical. To synthesize the target molecule, chlorination should precede bromination. The chlorine atom at the 3-position will help deactivate the adjacent 2- and 4-positions slightly, steering the subsequent, larger bromine atom to the less sterically hindered 4-position.

  • Reaction Conditions are Too Harsh: High temperatures and highly polar solvents can decrease selectivity.[3]

    • Temperature Control: Lowering the reaction temperature for both the chlorination and bromination steps can significantly enhance selectivity by reducing the reaction rate and favoring the thermodynamically more stable product.[3]

    • Solvent Choice: Using non-polar solvents like dichloromethane (DCM) or carbon disulfide can reduce the reactivity of the halogenating agent and improve para-selectivity over ortho.[3][4]

  • Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role.

    • For Chlorination: Sulfuryl chloride (SO₂Cl₂) is often preferred over molecular chlorine for industrial applications due to its liquid form and often higher selectivity.[5] Using a Lewis acid catalyst like AlCl₃ or FeCl₃ in conjunction with SO₂Cl₂ can further enhance para-selectivity.[5][6]

    • For Bromination: Using a milder brominating agent than elemental bromine (Br₂), such as N-bromosuccinimide (NBS), can provide better control and reduce the formation of polybrominated species.[3][7]

Workflow for Optimizing Regioselectivity:

Caption: Controlled, sequential halogenation workflow.

Issue 2: Thermal Runaway During Halogenation

Q: During the addition of the halogenating agent (bromine or sulfuryl chloride) in our pilot-scale reactor, we are observing a rapid, difficult-to-control temperature spike. What are the immediate actions and long-term prevention strategies?

A: This indicates a potential thermal runaway, which is extremely hazardous. Halogenation reactions of phenols are highly exothermic, and the risk increases significantly upon scale-up due to the decrease in the surface-area-to-volume ratio, which limits efficient heat removal.[1][8]

Immediate Actions for a Suspected Thermal Runaway:

  • Stop Reagent Addition: Immediately halt the feed of the halogenating agent.[9][10]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[9][10]

  • Ensure Agitation: Verify that the agitator is functioning correctly to prevent localized hot spots.

  • Prepare for Quenching: If the temperature continues to rise, be ready to execute an emergency quench by adding a pre-determined cold, inert solvent or a chemical inhibitor.[10]

  • Alert and Evacuate: Inform all personnel and follow established emergency shutdown and evacuation procedures if the reaction cannot be controlled.[10]

Long-Term Prevention Strategies:

StrategyDescriptionKey Considerations
Controlled Addition Add the halogenating agent slowly and subsurface (below the liquid level) to ensure it reacts quickly and does not accumulate.[10]The addition rate should be tied to the reactor's cooling capacity. Dropwise addition, common in labs, is time-inefficient at scale but highlights the need for controlled dosing.[8]
Semi-Batch or Continuous Flow Instead of adding all the phenol substrate at once (batch mode), consider a semi-batch process where the substrate is also added gradually, or move to a continuous flow reactor.[9]Flow chemistry offers superior heat transfer and safety for highly exothermic reactions.[8][11]
Dilution Increasing the solvent volume can create a larger thermal mass to absorb the heat of reaction.This may slow the reaction and will increase downstream processing costs (e.g., solvent removal). A balance must be found.[10]
Reaction Calorimetry Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and determine the required cooling capacity.This data is essential for safe process design and for calculating the maximum safe addition rate.[9]
Issue 3: Difficult Work-up and Product Isolation

Q: We are struggling with the isolation of the final product. The crude material is an oil that is slow to crystallize, and purification by column chromatography is not viable at our target scale. What are the best practices for isolation and purification?

A: This is a common hurdle when moving from lab-scale purification methods to industrial processes.[1] Column chromatography is generally not scalable for bulk production.[1][2] The focus must shift to crystallization and extraction-based methods.

Troubleshooting Isolation and Purification:

  • Quenching and Phase Separation:

    • After the reaction, the excess halogenating agent must be quenched. A solution of a reducing agent like sodium bisulfite or sodium thiosulfate is effective for this.

    • The resulting biphasic mixture (organic and aqueous) can sometimes form emulsions at a larger scale. Ensure adequate settling time and consider adding brine to help break the emulsion.

  • Crystallization Development:

    • Solvent Screening: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[12] A binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) is often effective.[13]

    • Cooling Profile: Slow, controlled cooling is crucial for forming large, pure crystals.[14] Crash-cooling will trap impurities and may result in an oil or fine powder that is difficult to filter.[12]

    • Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve crystallization success.

  • Alternative Purification - Acid/Base Extraction:

    • As a phenol, the product is acidic. It can be selectively extracted from the organic phase into an aqueous base (e.g., dilute NaOH).

    • The basic aqueous layer, now containing the sodium salt of your product, can be washed with a non-polar organic solvent (like heptane) to remove non-acidic impurities.

    • Re-acidifying the aqueous layer (e.g., with HCl) will precipitate the purified phenol, which can then be filtered or extracted back into a clean organic solvent.

Product Isolation Workflow:

Caption: A typical industrial product isolation workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling bromine and sulfuryl chloride at scale?

A1: Both are highly corrosive and toxic. Bromine is a volatile, reddish-brown liquid that can cause severe burns on skin contact and respiratory damage upon inhalation.[15][16][17] Sulfuryl chloride reacts violently with water, releasing toxic HCl and H₂SO₄. Key safety measures include:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, clothing, safety goggles, and a face shield.[15][18] Respiratory protection is critical.[16][17]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood or with dedicated exhaust systems.[15][17]

  • Materials of Construction: Use corrosion-resistant reactors and transfer lines, such as glass-lined steel or specialized alloys.[16] Avoid materials like aluminum which react violently with bromine.[16]

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate neutralizing agents (e.g., sodium bisulfite solution for bromine) readily available.[17] An emergency dump tank may be necessary for large-scale operations.[16]

Q2: How can I minimize the formation of poly-halogenated byproducts like 2,4-dibromo-3-chloro-5-methylphenol?

A2: Poly-halogenation occurs because the first halogen atom does not sufficiently deactivate the aromatic ring to prevent further reaction.[3] This is a common issue with highly activated substrates like phenols. To minimize it:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount or precisely one equivalent of the halogenating agent.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low instantaneous concentration, giving the mono-halogenated product time to form without immediately reacting again.

  • Low Temperature: As with improving regioselectivity, lower temperatures decrease the reaction rate and help prevent over-halogenation.[3]

Q3: My final product is off-color (pink or yellow). What causes this and how can it be prevented?

A3: Color formation is often due to the oxidation of the phenol or the presence of residual bromine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the electron-rich phenol.[3]

  • Quenching: A thorough quench with a reducing agent like sodium bisulfite at the end of the reaction will destroy any remaining bromine, which is a common source of color.[3]

  • Purification: If the color persists, it may be due to a minor, highly colored impurity. The crystallization or acid/base extraction methods described above are effective at removing such impurities.

References

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
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  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation.
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  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate.
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  • Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation. Benchchem.
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  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.
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Sources

Optimization

Technical Support Center: Identification of Byproducts in 4-Bromo-3-chloro-5-methylphenol Synthesis

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of halogenated phenols, such as 4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of halogenated phenols, such as 4-Bromo-3-chloro-5-methylphenol, is a foundational process in the creation of numerous advanced chemical entities. However, the inherent reactivity of the phenol ring, governed by the principles of electrophilic aromatic substitution, often leads to a complex mixture of products. Achieving high purity is not merely a matter of optimizing yield; it is a critical step for ensuring downstream efficacy, safety, and regulatory compliance.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction dynamics at play. We will explore the causality behind byproduct formation, equip you with robust analytical strategies for their identification, and offer field-proven troubleshooting advice to refine your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of 4-Bromo-3-chloro-5-methylphenol.

Q1: What is the primary synthetic route to 4-Bromo-3-chloro-5-methylphenol and what chemical principles govern the reaction?

The synthesis is typically achieved via electrophilic aromatic substitution (EAS), specifically the bromination of 3-chloro-5-methylphenol. The outcome of this reaction is dictated by the directing effects of the substituents already on the aromatic ring:

  • Hydroxyl (-OH) group: A strongly activating ortho, para-director. Its lone pairs donate electron density into the ring, making it highly susceptible to electrophilic attack.[1]

  • Methyl (-CH₃) group: A weakly activating ortho, para-director.

  • Chloro (-Cl) group: A deactivating, yet ortho, para-directing group.

The powerful activating effect of the hydroxyl group is the dominant influence.[2] It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to it (positions 2, 4, and 6). The desired product, 4-Bromo-3-chloro-5-methylphenol, results from substitution at the para position, which is sterically accessible and electronically favored.

Q2: What are the most common byproducts I should expect, and why do they form?

Byproduct formation is a direct consequence of the competing directing effects and the high reactivity of the phenol ring. The primary byproducts fall into two categories:

  • Positional Isomers: These arise from bromination at alternative activated sites on the ring. The main isomers are:

    • 2-Bromo-3-chloro-5-methylphenol: Substitution at one of the ortho positions relative to the hydroxyl group.

    • 6-Bromo-3-chloro-5-methylphenol: Substitution at the other ortho position.

  • Poly-brominated Species: The strong activation by the -OH group can make the ring so reactive that it undergoes multiple substitutions, especially if reaction conditions are not tightly controlled.[3][4] Common examples include:

    • 2,4-Dibromo-3-chloro-5-methylphenol

    • 4,6-Dibromo-3-chloro-5-methylphenol

The formation of these byproducts is a logical outcome of the reaction mechanism, as illustrated below.

G cluster_start Reactants cluster_products Reaction Products start 3-Chloro-5-methylphenol main_product 4-Bromo-3-chloro-5-methylphenol (Desired Product) start->main_product Major Pathway (Para-substitution) isomer1 2-Bromo Isomer start->isomer1 Side Reaction (Ortho-substitution) isomer2 6-Bromo Isomer start->isomer2 Side Reaction (Ortho-substitution) unreacted Unreacted Starting Material start->unreacted Incomplete Reaction Br2 Br₂ polybromo Di-bromo Byproducts main_product->polybromo Over-bromination

Caption: Synthetic pathway to 4-Bromo-3-chloro-5-methylphenol and common side reactions.

Q3: My reaction produced a complex mixture. How can I definitively identify the desired product and its isomers?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis.

  • GC-MS Analysis: This technique separates the components of your mixture and provides two key pieces of information for each: its retention time and its mass spectrum.[5][6] Halogenated compounds have a distinct isotopic pattern. A compound with one bromine and one chlorine atom will show a characteristic cluster of peaks in the mass spectrum due to the natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This allows you to quickly confirm the elemental composition of each peak.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between positional isomers. The number of signals, their chemical shifts, and their coupling patterns in the aromatic region are unique for each isomer.

    • Desired (4-Bromo) Product: Will show two distinct singlets in the aromatic region, as the two remaining ring protons do not have adjacent protons to couple with.

    • Isomeric (2-Bromo or 6-Bromo) Products: Will likely show two doublets in the aromatic region, as the remaining protons will be meta to each other, resulting in a small but observable coupling.

Q4: I'm observing a significant amount of di-brominated byproducts. What causes this and how can I minimize it?

The formation of di-brominated species is a classic sign of an overly reactive system. The primary causes and their solutions are:

  • Cause: Use of a polar protic solvent (e.g., water, ethanol). These solvents can stabilize the charged intermediate of the EAS reaction, dramatically increasing the reaction rate and leading to multiple substitutions.[3][7]

    • Solution: Switch to a non-polar solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃). This will temper the reactivity of the phenol and provide greater control.[3]

  • Cause: Excess brominating agent. Using more than one equivalent of bromine will naturally drive the reaction towards poly-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of bromine and add it slowly to the reaction mixture.

  • Cause: High reaction temperature. Higher temperatures increase the reaction rate indiscriminately.

    • Solution: Maintain a low temperature (e.g., 0-15 °C) during the bromine addition to enhance selectivity for the mono-brominated product.[8]

Q5: What is the recommended analytical workflow for assessing my crude product and guiding purification?
  • Initial Assessment (TLC): Perform Thin-Layer Chromatography on the crude mixture to visualize the number of components. This will help in developing a solvent system for column chromatography.[9]

  • Identification (GC-MS): Analyze an aliquot of the crude material by GC-MS. This will identify the molecular weight of each component, confirming the presence of starting material, the desired product, and any isomeric or poly-brominated byproducts.[10][11]

  • Purification (Column Chromatography): Based on the TLC and GC-MS results, purify the bulk material using flash column chromatography. The byproducts will have different polarities and should separate from the desired product.

  • Purity Confirmation (GC-MS & NMR): Analyze the purified fractions by GC-MS to confirm purity and by ¹H NMR to unequivocally verify the isomeric structure.

Part 2: Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive brominating agent.2. Reaction temperature is too low.1. Use a fresh, verified source of bromine or NBS.2. Allow the reaction to slowly warm to room temperature after the initial addition at low temp.
Multiple Spots on TLC, difficult to separate Isomers have very similar polarities.Optimize the mobile phase for column chromatography. Try a solvent system with low polarity (e.g., Hexane/Ethyl Acetate 98:2) and consider using a gradient elution.[9]
GC-MS shows a peak with MW ~221 Da, but ¹H NMR is complex The peak is likely an isomeric byproduct (e.g., 2-Bromo or 6-Bromo) instead of the desired 4-Bromo product.Carefully analyze the coupling patterns in the ¹H NMR spectrum. The desired product should have two aromatic singlets. If doublets are present, an isomer is indicated.
GC-MS shows significant peaks with MW ~300 Da Poly-bromination has occurred, leading to di-bromo species (C₇H₅Br₂ClO).Review and implement the recommendations from FAQ 4: use a non-polar solvent, control stoichiometry, and maintain low temperatures.
Product is a dark, tarry substance Oxidation of the phenol has occurred, often due to harsh reaction conditions (e.g., strong acid, high heat).[1]Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) and avoid excessively high temperatures or prolonged reaction times.

Part 3: Key Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture

This protocol provides a standardized method for the separation and identification of halogenated phenols.[5][11]

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 1 mL of water and shake. Allow the layers to separate.

    • Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

    • Dilute the dried organic solution to a final concentration of approximately 100-200 µg/mL in ethyl acetate.

  • Instrumentation & Parameters (Typical):

    • Gas Chromatograph: Equipped with a capillary column suitable for phenols (e.g., a low-polarity 5% phenyl-methylpolysiloxane phase like a TG-5SilMS).

    • Injector: 275 °C, Splitless mode.

    • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer:

      • Source Temperature: 230 °C.

      • Scan Range: 45 - 450 amu.

      • Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak. Look for the molecular ion (M⁺) cluster. For the desired product and its isomers (C₇H₆BrClO), the expected molecular weight is ~221.48 g/mol .[12]

    • Confirm the presence of one bromine and one chlorine atom by analyzing the isotopic pattern of the molecular ion peak.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Concentrate the crude product under reduced pressure. Adsorb the resulting oil/solid onto a small amount of silica gel.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). Wet the column with the initial, low-polarity mobile phase (e.g., 100% Hexane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 100% Hexane, moving to 1% Ethyl Acetate in Hexane, then 2%, etc.).[9]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-3-chloro-5-methylphenol.

Part 4: Data Summary & Workflow Visualization

Table 1: Analytical Signatures of Target Compound and Potential Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected GC Elution OrderKey ¹H NMR Aromatic Signals (Predicted)
3-Chloro-5-methylphenol (Starting Material)C₇H₇ClO142.58First3 distinct signals (doublet, triplet, etc.)
4-Bromo-3-chloro-5-methylphenol (Product) C₇H₆BrClO 221.48 Intermediate 2 singlets
2-Bromo-3-chloro-5-methylphenol (Isomer)C₇H₆BrClO221.48Intermediate2 doublets (meta-coupling)
6-Bromo-3-chloro-5-methylphenol (Isomer)C₇H₆BrClO221.48Intermediate2 doublets (meta-coupling)
2,4-Dibromo-3-chloro-5-methylphenolC₇H₅Br₂ClO300.38Last1 singlet

Note: Exact GC elution order of isomers may vary based on column and conditions but generally follows polarity.

Troubleshooting & Optimization Workflow

G start Crude Product Analysis (TLC, GC-MS) check_purity Is Purity >95%? start->check_purity identify Identify Byproducts (GC-MS, NMR) check_purity->identify No end_ok Product Meets Spec check_purity->end_ok Yes isomers Isomeric Byproducts (e.g., 2-Bromo) identify->isomers polybromo Poly-brominated Byproducts identify->polybromo unreacted High % of Starting Material identify->unreacted optimize Optimize Reaction Conditions isomers->optimize Adjust Temp. & Solvent polybromo->optimize Adjust Stoichiometry & Solvent unreacted->optimize Increase Reaction Time/Temp purify Purify via Column Chromatography optimize->purify end_reanalyze Re-analyze Purified Product purify->end_reanalyze

Caption: A logical workflow for troubleshooting and optimizing the synthesis of 4-Bromo-3-chloro-5-methylphenol.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473. [Link]

  • CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols. [Link]

  • ResearchGate. (2025, August 6). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4-Bromo-3-methylphenol. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. [Link]

Sources

Troubleshooting

"4-Bromo-3-chloro-5-methylphenol" solubility issues in organic solvents

An In-Depth Guide for Researchers on Overcoming Solubility Challenges Welcome to the technical support resource for 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support resource for 4-Bromo-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Compound Profile: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of 4-Bromo-3-chloro-5-methylphenol. Its structure, featuring a polar hydroxyl group on an aromatic ring substituted with a methyl group and two different halogens, dictates its behavior in various solvents.

The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.[1][2] However, the bulky and nonpolar nature of the substituted benzene ring, along with the hydrophobic character of the bromine and chlorine atoms, limits its aqueous solubility.[1][3] The compound's properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrClO[4]
Molecular Weight 221.48 g/mol [4]
XLogP3 3.3[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]

XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity (oil/fat-loving nature) of a compound. A value of 3.3 suggests that 4-Bromo-3-chloro-5-methylphenol is significantly more soluble in nonpolar, lipophilic solvents than in water.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 4-Bromo-3-chloro-5-methylphenol.

Q1: What are the general solubility characteristics of 4-Bromo-3-chloro-5-methylphenol?

A1: Based on its structure, 4-Bromo-3-chloro-5-methylphenol is expected to be poorly soluble in water but soluble in many organic solvents.[5] The principle of "like dissolves like" is paramount here.[6] The molecule has a significant nonpolar character due to the aromatic ring and halogen substituents, making it favor solvents of low to intermediate polarity. It is likely soluble in polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol, and chlorinated solvents like dichloromethane.

Q2: I am trying to dissolve the compound in a nonpolar solvent like hexane, and it's not working. Why?

A2: While the compound is largely nonpolar, the phenolic hydroxyl group introduces significant polarity and the capacity for hydrogen bonding.[1] Solvents like hexane and other aliphatic hydrocarbons are entirely nonpolar and cannot interact favorably with the polar -OH group. This mismatch in polarity leads to poor solubility. You will likely have more success with a solvent that has some polar character.

Q3: How do I select the best starting solvent for my experiment?

A3: The best choice depends on your experimental context, especially for biological assays where solvent toxicity is a concern.

  • For chemical reactions: Choose a solvent that dissolves all reactants and is inert under the reaction conditions. Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate might be good starting points.

  • For creating high-concentration stock solutions: Polar aprotic solvents are typically the best choice. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds and is widely used for preparing stock solutions for biological screening.[7] Dimethylformamide (DMF) is another strong alternative.

  • For biological assays: If DMSO is used for the stock, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid toxicity to cells.[7]

Below is a table of common solvents, ordered by increasing polarity, to guide your selection.

SolventRelative PolaritySolvent TypeSuitability for 4-Bromo-3-chloro-5-methylphenol
Hexane0.009NonpolarPoor
Toluene0.099Nonpolar AromaticModerate; can solvate the aromatic ring
Diethyl Ether0.117Polar AproticModerate to Good
Dichloromethane (DCM)0.309Polar AproticGood
Acetone0.355Polar AproticGood
Ethyl Acetate0.228Polar AproticGood
Isopropanol0.546Polar ProticGood
Ethanol0.654Polar ProticGood
Methanol0.762Polar ProticGood
Dimethylformamide (DMF)0.386Polar AproticExcellent (for stock solution)
Dimethyl Sulfoxide (DMSO)0.444Polar AproticExcellent (for stock solution)
Water1.000Polar ProticVery Poor

Data sourced from various solvent polarity charts.[8][9]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What is happening and how can I fix it?

A4: This is a very common problem known as "precipitation upon dilution." It occurs because the compound, which is highly soluble in the neat DMSO stock, crashes out when introduced to the aqueous environment where it is poorly soluble.

Here are strategies to mitigate this issue:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound if your experimental design allows.

  • Optimize the Dilution Protocol: Do not add the aqueous buffer to your DMSO stock. Instead, add a small volume of your DMSO stock to a larger volume of the vigorously vortexing or stirring aqueous buffer.[7] This rapid mixing can help keep the compound in solution.

  • Use Intermediate Dilutions: Perform serial dilutions in DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[7]

  • Incorporate a Co-solvent: If your assay can tolerate it, a small percentage of an organic co-solvent like ethanol or PEG 400 in the final aqueous buffer can improve solubility.[6][7]

  • Use Formulating Agents: For in-vivo studies or challenging assays, consider using surfactants or cyclodextrins, which can form micelles or inclusion complexes to shield the hydrophobic compound from the aqueous environment.[10]

Q5: Can I use heat or sonication to help dissolve the compound?

A5: Yes, both are common and effective techniques to increase the rate of dissolution.[7][11]

  • Warming: Gently warming the solution (e.g., to 37-50°C) increases the kinetic energy of the solvent molecules, which can help break down the crystal lattice of the solid compound more effectively.[7][12] However, be cautious, as excessive heat can degrade some compounds. Always check the compound's stability first.

  • Sonication: Using a bath sonicator applies ultrasonic energy to the solution, which creates and collapses microscopic bubbles (cavitation).[7] This process agitates the solution at a microscopic level, breaking apart solid particles and accelerating dissolution. It is an excellent method for stubborn solutes.

Troubleshooting Guide: A Systematic Approach

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. This guide provides a logical workflow to diagnose and solve solubility issues.

Step 1: Initial Visual Inspection

The first step is always to observe. If you can see solid material suspended in your solvent after vigorous mixing, you have a clear solubility problem.[6] This is your starting point for troubleshooting.

Step 2: The Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with 4-Bromo-3-chloro-5-methylphenol.

Caption: A decision tree for systematically addressing poor reactant solubility.[6]

Step 3: Experimental Protocols

Here are detailed protocols for preparing solutions and screening for solubility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for creating a high-concentration stock solution, which is a common practice in drug discovery and biological research.[7]

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (MW: 221.48 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 221.48 g/mol * (1000 mg / 1 g) = 2.21 mg

  • Weigh Compound: Accurately weigh approximately 2.21 mg of 4-Bromo-3-chloro-5-methylphenol and place it into a clean vial. Record the exact mass.

  • Calculate Solvent Volume: Based on the actual mass weighed, calculate the precise volume of DMSO required.

    • Volume (mL) = [Mass (mg) / 221.48 g/mol ] * [1 / 10 mmol/L] * 1000

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.[7] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate over time.[7]

Protocol 2: Small-Scale Solvent Screening

If you are unsure which solvent to use for a particular application, this screening protocol can help you quickly assess solubility in a range of candidates.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol

  • A selection of candidate solvents (e.g., Toluene, DCM, Ethyl Acetate, Ethanol)

  • Small, sealable glass vials (e.g., 1.5 mL)

  • Vortex mixer

Procedure:

  • Preparation: Add a small, consistent amount (e.g., 1-2 mg) of the compound to several labeled vials.

  • Solvent Addition: To each vial, add a fixed volume of a different solvent (e.g., 200 µL).

  • Mixing: Cap each vial and vortex vigorously for 2 minutes.

  • Observation: Allow the vials to stand for 5-10 minutes and then visually inspect for any undissolved solid. A clear solution indicates good solubility at that concentration.

  • Incremental Addition: For any vials with undissolved solid, add another 200 µL of the respective solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves, keeping track of the total solvent volume added.

  • Analysis: The solvent that dissolves the compound in the smallest volume is the best solvent at room temperature. This allows you to rank the solvents in order of their solubilizing power for your compound.

References
  • Blevins, R. A., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Pharmaceutical Research.
  • ZheJiang TianHe Resin Co.,Ltd. Organic Solvent Polarity Chart.
  • Unknown. Polarity of Solvents.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Pearson. (n.d.). Examine the structures of phenol and naphthol shown here - Tro 4th Edition Ch 13 Problem 1.
  • Unknown. Solvent Polarity Index Table. Scribd.
  • CK-12 Foundation. (2026, January 06). Physical Properties of Alcohols and Phenols.
  • PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information.
  • Clark, J. (n.d.). an introduction to phenol. Chemguide.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Beil, J., & Blech, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State.
  • Unknown. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • RSC Publishing. (n.d.). Hydrogen bonding probes of phenol –OH groups.
  • Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications.
  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BenchChem. (2025). Managing poor solubility and instability issues in reactions.
  • NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class.
  • University of Calgary. (n.d.). Ch24 : Phenols - Chemistry.
  • BenchChem. (n.d.). Strategies to prevent aggregation of planar aromatic compounds in solution.
  • IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes.
  • Maastricht University. (n.d.). Lipid solubility as a factor influencing the activity of uncoupling phenols.
  • PubChem. 4-Bromo-3-chlorophenol. National Center for Biotechnology Information.
  • Sigma-Aldrich. 4-Bromo-3-methylphenol 98.
  • Sigma-Aldrich. 3-bromo-4-chloro-5-methylphenol.
  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-Bromo-2-chloro-6-methylphenol.
  • CPAchem Ltd. (2023, April 4). SAFETY DATA SHEET: 4-Bromo-3-methylphenol.
  • Unknown. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
  • Chem-Impex. 4-Bromo-3-methylphenol.
  • Unknown. (2025, August 13). 3-Bromo-5-methylphenol - Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Bromo-3,5-dimethylphenol SDS, 7463-51-6 Safety Data Sheets.
  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Patsnap Eureka. (2026, March 5). How to Maximize Yield of Aromatic Compounds in Synthesis.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.

Sources

Optimization

"4-Bromo-3-chloro-5-methylphenol" handling and safety precautions

Welcome to the Technical Support Center for 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7). Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes safety protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7). Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes safety protocols, troubleshooting workflows, and reaction methodologies. As a highly functionalized halophenol, this compound presents unique synthetic opportunities and specific handling challenges due to its electron-withdrawing substituents.

Physicochemical Properties & Safety Data

Understanding the physical and chemical parameters of 4-Bromo-3-chloro-5-methylphenol is the foundation of safe handling and experimental design. The electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, directly impacting its corrosiveness and solubility profile[1].

ParameterValue / Description
CAS Number 1881290-80-7
Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
Appearance Solid (typically white to pale yellow crystals)
Solubility Sparingly soluble in water; highly soluble in organic solvents (DMSO, DMF, Ethyl Acetate)[2]
GHS Classification GHS07 (Irritant)
Primary Hazards Skin/eye irritation, respiratory irritation, potential environmental toxicity[3]

Handling, Storage, & Safety Troubleshooting

Q: What are the critical PPE and environmental controls required when weighing or transferring this compound?

A: Because 4-Bromo-3-chloro-5-methylphenol is a halogenated phenol, it poses a severe risk of mucous membrane and skin irritation[3].

  • Causality: The halogen substituents (Br, Cl) stabilize the phenoxide ion, making the compound more acidic and locally corrosive than phenol[1].

  • Action: Always handle within a certified fume hood to prevent inhalation of aerosolized dust. Mandatory PPE includes nitrile gloves (double-gloving is recommended during bulk transfer), safety goggles (EN 166 or NIOSH approved), and a chemically resistant lab coat[3].

Q: My stock solution in DMSO has darkened over time. Is it still viable for cross-coupling reactions?

A: Darkening indicates photo-oxidation or trace metal-catalyzed degradation of the phenol ring.

  • Causality: Phenols are susceptible to oxidation, forming quinone-like byproducts. These byproducts can poison palladium or copper catalysts used in downstream coupling reactions.

  • Action: Discard severely darkened solutions. To prevent this, store the solid compound in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or N2). Prepare stock solutions fresh before use, or store them at -20°C in amber vials.

Q: What is the self-validating protocol for a localized spill of this compound?

A: Do not use water initially, as the compound is sparingly soluble in water and will simply spread[2].

  • Workflow: Follow the emergency response pathway below. The validation of a clean surface is achieved when a secondary wipe with ethanol yields no UV-active residue on a TLC plate.

SpillResponse Start Spill Detected: 4-Bromo-3-chloro-5-methylphenol PPE Verify PPE (Respirator, Nitrile Gloves, Goggles) Start->PPE Vent Ensure Fume Hood Ventilation is Active PPE->Vent Sweep Carefully Sweep Solid Avoid Dust Generation Vent->Sweep Decon Decontaminate Surface (Alkaline Solution then Ethanol) Sweep->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Emergency spill response workflow for halophenol compounds.

Experimental Methodologies: Catalytic Cross-Coupling

4-Bromo-3-chloro-5-methylphenol is a highly valuable building block in drug discovery. The presence of both a bromine and a chlorine atom offers a handle for chemoselective cross-coupling .

Q: How do I ensure chemoselectivity when reacting this compound in a Buchwald-Hartwig amination?

A: The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. By carefully selecting your catalyst and controlling the temperature, you can force the Palladium catalyst to undergo oxidative addition exclusively at the bromine site[4].

Protocol: Chemoselective N-arylation (Buchwald-Hartwig)

This protocol is designed as a self-validating system. The reaction progress is directly tied to the mass depletion of the starting material.

Step 1: Inert Preparation

  • To an oven-dried Schlenk flask, add 4-Bromo-3-chloro-5-methylphenol (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Causality for Inertness: Palladium catalysts and phosphine ligands are highly sensitive to oxygen, which causes catalyst deactivation. Strong bases like NaOtBu are moisture-sensitive[4]. Purge the flask with Argon for 15 minutes.

Step 2: Reaction Execution

  • Add anhydrous Toluene or Dioxane (0.2 M) via syringe.

  • Heat the mixture to 80°C. Note: Do not exceed 80°C if you wish to preserve the C-Cl bond. Higher temperatures risk activating the chlorine site, leading to over-coupling.

Step 3: Self-Validating Monitoring

  • After 4 hours, take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation: Look for the disappearance of the starting material peak at m/z 221.48 . The appearance of the product mass confirms successful C-N bond formation.

Step 4: Quenching and Workup

  • Cool to room temperature. Quench by slowly adding deionized water (10 mL per mmol). Causality: Water safely neutralizes the strong base and dissolves inorganic salts, while precipitating the organic product[4].

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4].

CrossCoupling Reagents 4-Bromo-3-chloro-5-methylphenol + Amine + Pd Catalyst + Base Inert Purge with Argon/N2 (Prevent Catalyst Oxidation) Reagents->Inert Heat Heat in Toluene at 80°C (Chemoselective C-Br Activation) Inert->Heat Monitor Monitor via LC-MS (Check MW 221.48 Depletion) Heat->Monitor Monitor->Heat Incomplete Quench Quench with H2O (Neutralize Base & Salts) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract

Catalytic cross-coupling workflow utilizing 4-Bromo-3-chloro-5-methylphenol.

FAQs on Reactivity & Biological Applications

Q: Can this compound be used directly in biological assays as an antimicrobial agent?

A: While halophenols (like p-Chlorocresol) are historically known for their antifungal and disinfectant properties, 4-Bromo-3-chloro-5-methylphenol is primarily utilized as a synthetic intermediate rather than a final active pharmaceutical ingredient (API). If testing it directly in cellular assays, be aware that its high lipophilicity and acidic hydroxyl group may cause non-specific membrane disruption or protein precipitation, leading to false positives in high-throughput screening.

Q: Why does my yield drop when using potassium carbonate (K2CO3) instead of sodium tert-butoxide (NaOtBu) in the coupling reaction?

A: Steric hindrance and base strength. The hydroxyl group on the phenol ring is acidic and will be deprotonated by the base. However, for the catalytic cycle to proceed efficiently (especially the reductive elimination step), a strong, soluble base like NaOtBu is required to drive the reaction forward in non-polar solvents like toluene[4]. K2CO3 is a weaker, insoluble base that often results in stalled catalytic cycles when working with sterically hindered, multi-substituted aryl halides like 4-Bromo-3-chloro-5-methylphenol.

References

  • "4-bromo-3-chloro-5-methylphenol | 1881290-80-7 - Sigma-Aldrich", Sigma-Aldrich,
  • "Safety D
  • "4-Bromo-3-chloro-5-methylphenol | ChemScene | Chemikart", Chemikart,
  • "Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols - Benchchem", Benchchem,
  • "CAS 108-43-0: Phenol, 3-chloro- | CymitQuimica", CymitQuimica,
  • "4-BROMO-2-CHLORO-6-METHYLPHENOL 7530-27-0 wiki", Guidechem,
  • "P-CHLOROCRESOL - Ataman Kimya",

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-3-chloro-5-methylphenol and 4-Bromo-3,5-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of polysubstituted phenols is a critical parameter influencing synthetic st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of polysubstituted phenols is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related halogenated phenols: 4-Bromo-3-chloro-5-methylphenol and 4-Bromo-3,5-dichlorophenol. By examining their electronic and steric profiles, we can elucidate their behavior in key chemical transformations, supported by established principles of physical organic chemistry and experimental data from analogous systems.

Introduction: Unpacking the Structural and Electronic Differences

At first glance, 4-Bromo-3-chloro-5-methylphenol and 4-Bromo-3,5-dichlorophenol share a common scaffold: a phenol ring substituted with a bromine atom at the para position and a chlorine atom at one of the meta positions. The key distinction lies in the second meta substituent: a methyl group versus a chlorine atom. This seemingly minor difference has profound implications for the electronic distribution within the aromatic ring and, consequently, the reactivity of the molecule.

Table 1: Physicochemical Properties of the Compared Phenols

Property4-Bromo-3-chloro-5-methylphenol4-Bromo-3,5-dichlorophenol
Molecular Formula C₇H₆BrClO[1]C₆H₃BrCl₂O[2]
Molecular Weight 221.48 g/mol [1]241.89 g/mol
Structure alt text alt text
Predicted pKa ~8.5-9.0~7.5-8.0

The methyl group in 4-Bromo-3-chloro-5-methylphenol is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. This donates electron density to the aromatic ring, making it more electron-rich. Conversely, the second chlorine atom in 4-Bromo-3,5-dichlorophenol is an electron-withdrawing group (EWG) through a strong inductive effect (-I), which outweighs its weak electron-donating resonance effect (+M). This renders the aromatic ring of 4-Bromo-3,5-dichlorophenol significantly more electron-deficient than that of its methyl-substituted counterpart.

Comparative Reactivity Analysis

The electronic and steric differences between the methyl and chloro substituents dictate the reactivity of these phenols in various chemical transformations.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the phenoxide ion, decreasing acidity (higher pKa).

  • 4-Bromo-3,5-dichlorophenol is predicted to be the stronger acid . The presence of three electron-withdrawing halogens (one bromine and two chlorines) effectively delocalizes the negative charge on the phenoxide ion.

  • 4-Bromo-3-chloro-5-methylphenol is predicted to be the weaker acid . The electron-donating methyl group counteracts the electron-withdrawing effects of the halogens, leading to a less stable phenoxide ion compared to the dichlorinated analogue.

This difference in acidity is crucial for reactions where the phenol acts as a nucleophile, as deprotonation to the more reactive phenoxide is often a key step.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are highly sensitive to the electron density of the aromatic ring. An electron-rich ring is more nucleophilic and thus more reactive towards electrophiles.

  • 4-Bromo-3-chloro-5-methylphenol is expected to be more reactive in electrophilic aromatic substitution. The activating methyl group, despite the presence of two deactivating halogens, increases the electron density of the ring, making it a better nucleophile. The available position for substitution is ortho to the hydroxyl group and meta to the other substituents.

  • 4-Bromo-3,5-dichlorophenol is expected to be less reactive . The cumulative electron-withdrawing effect of the three halogens deactivates the ring towards electrophilic attack.

The directing effects of the substituents also play a crucial role. The hydroxyl group is a powerful ortho, para-director. In both molecules, the para position is blocked by a bromine atom. Therefore, electrophilic attack will be directed to the positions ortho to the hydroxyl group.

EAS_Reactivity cluster_0 4-Bromo-3-chloro-5-methylphenol cluster_1 4-Bromo-3,5-dichlorophenol A More Electron-Rich Ring (Activating -CH3 group) B Higher Reactivity in EAS A->B Favors reaction with electrophiles C More Electron-Deficient Ring (Deactivating second -Cl group) D Lower Reactivity in EAS C->D Hinders reaction with electrophiles

Caption: Comparative reactivity in Electrophilic Aromatic Substitution.

Oxidation

Phenols can be oxidized to quinones. The ease of oxidation is related to the electron density of the aromatic ring; more electron-rich phenols are more easily oxidized.

  • 4-Bromo-3-chloro-5-methylphenol is likely to be more susceptible to oxidation . The electron-donating methyl group increases the electron density, facilitating the removal of electrons.

  • 4-Bromo-3,5-dichlorophenol , being more electron-deficient, will be more resistant to oxidation .

Advanced oxidation processes often involve radical intermediates, and the reaction rates are influenced by the substitution pattern on the phenol ring.[3]

Nucleophilic Aromatic Substitution (SNAr)

While less common for phenols themselves, nucleophilic aromatic substitution can occur on derivatives where the hydroxyl group is converted to a better leaving group, or under specific conditions. For SNAr to proceed, the aromatic ring must be activated by strong electron-withdrawing groups.

Given that 4-Bromo-3,5-dichlorophenol has a more electron-deficient ring due to the presence of three electron-withdrawing halogens, it would be the more reactive substrate in a hypothetical SNAr reaction compared to the less electron-poor 4-Bromo-3-chloro-5-methylphenol.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations, adaptable for both 4-Bromo-3-chloro-5-methylphenol and 4-Bromo-3,5-dichlorophenol.

Electrophilic Bromination

This protocol describes the introduction of an additional bromine atom onto the phenolic ring.

Materials:

  • Substituted phenol (4-Bromo-3-chloro-5-methylphenol or 4-Bromo-3,5-dichlorophenol)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Thiosulfate solution (aqueous)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 equivalent) in glacial acetic acid.

  • To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bromination_Workflow start Dissolve Phenol in Glacial Acetic Acid add_nbs Add NBS Portion-wise start->add_nbs stir Stir at Room Temperature (Monitor by TLC) add_nbs->stir quench Quench with Sodium Thiosulfate stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for electrophilic bromination.

Nitration

This protocol outlines the introduction of a nitro group onto the aromatic ring.

Materials:

  • Substituted phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice-water bath

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath to prepare the nitrating mixture.

  • Add the cold nitrating mixture dropwise to the stirred phenol solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Oxidation to Quinone

This protocol describes the oxidation of the phenol to the corresponding quinone using Fremy's salt.[4][5]

Materials:

  • Substituted phenol

  • Potassium nitrosodisulfonate (Fremy's salt)

  • Potassium phosphate buffer (pH 6)

  • Dichloromethane

Procedure:

  • Dissolve the substituted phenol in dichloromethane.

  • Prepare a solution of Fremy's salt in a potassium phosphate buffer (pH 6).

  • Add the Fremy's salt solution to the vigorously stirred solution of the phenol at room temperature. A color change should be observed.

  • Continue stirring until the starting material is consumed, as monitored by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude quinone.

  • Purify the product by column chromatography.

Conclusion

The reactivity of 4-Bromo-3-chloro-5-methylphenol and 4-Bromo-3,5-dichlorophenol is a clear illustration of the profound influence of substituent effects in organic chemistry.

  • 4-Bromo-3-chloro-5-methylphenol , with its electron-donating methyl group, is the more electron-rich and thus more reactive substrate in electrophilic aromatic substitution and oxidation reactions.

  • 4-Bromo-3,5-dichlorophenol , with its two electron-withdrawing chloro substituents, is the more electron-deficient and acidic compound, making it more amenable to nucleophilic aromatic substitution (under appropriate conditions) and possessing a lower pKa .

This comparative guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in the synthesis and derivatization of these and other polysubstituted phenols. The choice between these two building blocks will ultimately depend on the desired reaction pathway and the electronic requirements of the target molecule.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, R., et al. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. RSC Advances, 10(15), 8937-8946. [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023). 17.10 Reactions of Phenols. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 4-Bromo-3-chloro-5-methylphenol

For researchers and process chemists in the pharmaceutical and materials science sectors, the selective functionalization of polyhalogenated aromatic compounds is a frequent and critical challenge. The molecule 4-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists in the pharmaceutical and materials science sectors, the selective functionalization of polyhalogenated aromatic compounds is a frequent and critical challenge. The molecule 4-Bromo-3-chloro-5-methylphenol represents a classic example of a versatile building block, offering two distinct halogen "handles" for sequential, directed synthesis. The success of such a synthetic campaign hinges on the strategic selection of a catalyst capable of discriminating between the C-Br and C-Cl bonds.

This guide provides a comparative analysis of catalyst systems for the cross-coupling of 4-Bromo-3-chloro-5-methylphenol, explaining the chemical principles behind catalyst choice and offering field-proven, actionable protocols.

The Foundational Principle: Chemoselectivity in Dihaloarenes

The ability to selectively functionalize one halogen site in the presence of another is governed by the inherent differences in their carbon-halogen bond strengths and, consequently, their reactivity in the rate-determining step of most cross-coupling cycles: oxidative addition. For palladium catalysts, the general order of reactivity is C–I > C–Br > C–OTf > C–Cl.[1] This reactivity differential is the foundation upon which selective, mono-functionalization of the more labile C-Br bond is built, leaving the more robust C-Cl bond available for a subsequent transformation. While this trend provides a guiding principle, the practical outcome is profoundly influenced by the choice of metal, ligand, base, and solvent.[1]

Palladium-Based Catalysts: The Workhorse for Selective C-Br Functionalization

Palladium catalysis is the most established and reliable method for achieving high chemoselectivity in the arylation of C-Br bonds over C-Cl bonds.[1][2][3] The efficacy of these systems is a direct result of decades of development, particularly in the realm of sophisticated supporting ligands.

The Catalytic Cycle: A Three-Step Dance

The Suzuki-Miyaura reaction, a preeminent C-C bond-forming method, proceeds via a well-understood catalytic cycle.[2][4][5] Understanding this cycle is key to rational catalyst selection.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) intermediate. This is typically the rate-limiting and selectivity-determining step.

  • Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)L₂-R (Transmetalation Product) oa_complex->trans_complex Transmetalation (+ R-B(OH)₂ + Base) product Ar-R (Coupled Product) trans_complex->product Reductive Elimination product->pd0 center_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Catalyst Components Explained
  • Palladium Precursor: Stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.[6]

  • Ligands (The Key to Success): The ligand is arguably the most critical component. For selective C-Br coupling, and especially for any potential subsequent C-Cl coupling, modern bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][7] Ligands like SPhos, XPhos, and tBuXPhos create a sterically hindered and electron-rich metal center that facilitates both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and broader substrate scope.[2][8]

  • Base: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[6] Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[2][9][10]

  • Solvent: The choice of solvent influences catalyst solubility and reaction kinetics. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a biphasic mixture with water, are standard.[4][9]

Nickel-Based Catalysts: A Powerful, Cost-Effective Alternative for C-Cl Activation

While palladium excels at C-Br activation, the functionalization of the stronger C-Cl bond often requires more reactive catalyst systems. Nickel, being both more earth-abundant and cost-effective, has emerged as a powerful tool for activating aryl chlorides.[11][12]

Nickel-catalyzed cross-electrophile couplings can engage two different electrophiles, like an aryl chloride and an alkyl halide, in a selective manner.[13] These systems are particularly relevant for the second step in a sequential coupling strategy with 4-Bromo-3-chloro-5-methylphenol. After the C-Br position has been functionalized using a palladium catalyst, a switch to a nickel-based system, such as one employing a Ni(II) precatalyst with a bipyridine or N-heterocyclic carbene (NHC) ligand, can effectively target the remaining C-Cl bond.[11][14]

Comparative Data: Catalyst Performance on Bromo-Chloro Arenes

Direct experimental data for "4-Bromo-3-chloro-5-methylphenol" is sparse in readily available literature. However, extensive data from structurally analogous bromo-chloro substrates provide a reliable blueprint for catalyst selection.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (Mono-C-Br Coupling)Selectivity (Br vs. Cl)Reference Analogy
1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80HighHigh[1]
2-Bromo-5-chlorophenolArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Good to ExcellentHigh[4]
4-Bromo-2-chloroanisoleMorpholineNiCl₂(dppf)NaOtBuToluene10082%High[1]
Aryl ChlorideAryl GrignardNi(acac)₂ / IPr*HCl-THFRTGood to Excellent(For C-Cl)[14]
Aryl ChlorideAlkyl ThiolNi(dppf)Cl₂KOAcDMAcRTExcellent(For C-Cl)[11]

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. This table synthesizes data from similar systems to predict performance.

Detailed Experimental Protocols

The following protocols provide a robust starting point for laboratory execution.

Experimental Workflow Overview

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition 3. Add Catalyst & Solvent (Under positive pressure) inert->addition reaction 4. Heat Reaction (Stir at specified temperature) addition->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for Suzuki cross-coupling.
Protocol: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective reaction at the C-Br bond of 4-Bromo-3-chloro-5-methylphenol, leaving the C-Cl bond intact.

Materials:

  • 4-Bromo-3-chloro-5-methylphenol (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents), finely ground

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Flame-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add 4-Bromo-3-chloro-5-methylphenol, the arylboronic acid, and potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure mono-arylated product.

Conclusion and Recommendations

The selective functionalization of 4-Bromo-3-chloro-5-methylphenol is a highly achievable synthetic goal with the appropriate catalyst selection.

  • For Selective Mono-Arylation at the Bromine Position: A palladium catalyst system is the superior choice. The use of a modern, bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos with a standard palladium precursor (e.g., Pd(OAc)₂) and a phosphate or carbonate base will provide high yields and excellent chemoselectivity.

  • For Subsequent Arylation at the Chlorine Position: After the C-Br bond has been functionalized, a switch to a nickel-based catalyst system is highly recommended for activating the more resilient C-Cl bond.

  • For Other Couplings: The principles of chemoselectivity remain the same for other transformations. For C-N bond formation (Buchwald-Hartwig amination), analogous palladium/ligand systems are employed and demonstrate similar selectivity.[15][16]

By understanding the fundamental principles of reactivity and leveraging modern catalyst systems, researchers can effectively utilize dihaloarene building blocks to construct complex molecular architectures with precision and control.

References

  • Kim, D., & Weix, D. J. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Somfai, V., et al. (2022). Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols. ACS Catalysis. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters. Available at: [Link]

  • Ren, P., et al. (2024). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis. Available at: [Link]

  • Böhm, V. P. W., et al. (2002). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Bello, D., et al. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry. Available at: [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. Available at: [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. Available at: [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2022). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

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Validation

4-Bromo-3-chloro-5-methylphenol: A Comparative Guide to a Novel Phenolic Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Brominated phenols, in particular, serve as versatile intermediates, prized for their ut...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Brominated phenols, in particular, serve as versatile intermediates, prized for their utility in cross-coupling reactions and as precursors to a diverse array of biologically active molecules.[1][2][3][4] While compounds like 4-bromophenol and 2,4-dibromophenol are well-established workhorses in the synthetic chemist's toolbox, the exploration of more complex substitution patterns offers the potential for novel chemical space and enhanced biological activity. This guide introduces 4-bromo-3-chloro-5-methylphenol, a sparsely documented yet potentially valuable building block, and provides a comparative analysis against its more common counterparts.

Proposed Synthesis of 4-Bromo-3-chloro-5-methylphenol

The synthesis of 4-bromo-3-chloro-5-methylphenol can be envisioned as a multi-step process starting from a readily available precursor, such as 3-chloro-5-methylphenol. The hydroxyl group of the phenol is a powerful activating and ortho-, para-director for electrophilic aromatic substitution.[6][7] This inherent reactivity must be carefully managed to achieve the desired regioselectivity.

A plausible synthetic approach would involve the direct bromination of 3-chloro-5-methylphenol. The existing chloro and methyl groups will influence the position of the incoming bromine atom. The hydroxyl group directs ortho- and para-, while the chloro group is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director. The interplay of these directing effects suggests that bromination at the 4-position is a likely outcome.

Experimental Protocol: Proposed Synthesis of 4-Bromo-3-chloro-5-methylphenol
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-5-methylphenol (1 equivalent) and a suitable solvent of low polarity, such as dichloromethane or carbon tetrachloride. Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Dissolve bromine (1 equivalent) in the same solvent and add it dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-bromo-3-chloro-5-methylphenol.

Synthesis of 4-Bromo-3-chloro-5-methylphenol 3-chloro-5-methylphenol 3-chloro-5-methylphenol Reaction Mixture Reaction Mixture 3-chloro-5-methylphenol->Reaction Mixture Dissolve in CH2Cl2 Quenching Quenching Reaction Mixture->Quenching TLC Monitoring Bromine Bromine Bromine->Reaction Mixture Add dropwise at 0-5 °C Extraction & Washing Extraction & Washing Quenching->Extraction & Washing Separate organic layer Sodium Thiosulfate (aq) Sodium Thiosulfate (aq) Sodium Thiosulfate (aq)->Quenching Drying Drying Extraction & Washing->Drying Dry over Na2SO4 Purification Purification Drying->Purification Evaporate solvent 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol Purification->4-Bromo-3-chloro-5-methylphenol Column Chromatography

Caption: Proposed workflow for the synthesis of 4-Bromo-3-chloro-5-methylphenol.

A Comparative Overview of Established Brominated Phenols

To appreciate the potential of 4-bromo-3-chloro-5-methylphenol, it is essential to understand the properties and applications of its more established relatives.

CompoundStructureKey Features & Applications
2-Bromophenol Intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] The ortho-position of the bromine atom offers unique steric and electronic properties for further functionalization.
4-Bromophenol A widely used building block in organic synthesis for pharmaceuticals, agrochemicals, and dyes.[1][3] Its para-substitution allows for predictable reactivity in cross-coupling reactions like Suzuki and Heck couplings.[4][9]
2,4-Dibromophenol Primarily used as a flame retardant and a wood preservative.[10] It also serves as a precursor in organic synthesis where multiple bromine functionalities are desired.

Performance Comparison: A Forward Look

The unique substitution pattern of 4-bromo-3-chloro-5-methylphenol — featuring a bromine, a chlorine, and a methyl group — is anticipated to confer distinct properties compared to simpler brominated phenols.

Predicted Reactivity:

  • Nucleophilicity of the Hydroxyl Group: The presence of two electron-withdrawing halogens (bromo and chloro) is expected to increase the acidity of the phenolic proton compared to 4-bromophenol, making it a better nucleophile in its phenoxide form.

  • Electrophilic Aromatic Substitution: The positions ortho and para to the hydroxyl group are already substituted, suggesting that further electrophilic substitution on the aromatic ring would be challenging.

  • Cross-Coupling Reactions: The bromine atom at the 4-position should readily participate in palladium-catalyzed cross-coupling reactions, similar to 4-bromophenol. The steric hindrance from the adjacent chloro and methyl groups might influence the reaction kinetics.

Potential Biological Activity:

The biological activities of halogenated phenols are often linked to their ability to disrupt cellular membranes and interact with key enzymes.[11] The increased lipophilicity due to the presence of both bromine and chlorine in 4-bromo-3-chloro-5-methylphenol could enhance its antimicrobial and cytotoxic properties.

Many bromophenol derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[12] This often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Apoptosis Induction by Brominated Phenols Brominated Phenol Brominated Phenol Cellular Uptake Cellular Uptake Brominated Phenol->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation Mitochondrial Stress DNA Damage DNA Damage ROS Generation->DNA Damage Mitochondrial Permeability Transition Mitochondrial Permeability Transition ROS Generation->Mitochondrial Permeability Transition p53 Activation p53 Activation DNA Damage->p53 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Permeability Transition->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bax Upregulation->Mitochondrial Permeability Transition

Caption: A simplified signaling pathway for apoptosis induction by brominated phenols.

Experimental Protocols for Comparator Brominated Phenols

Synthesis of 4-Bromophenol

This procedure is adapted from established methods where temperature control is critical for achieving high para-selectivity.[13]

  • Reaction Setup: Dissolve phenol (1 equivalent) in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to -30 °C using a dry ice/acetone bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in carbon disulfide to the stirred mixture.

  • Reaction and Work-up: After the addition is complete, allow the reaction to proceed for 1 hour. Distill off the carbon disulfide. The residue is then purified by vacuum distillation or recrystallization to yield 4-bromophenol with a yield of up to 97%.[13]

Synthesis of 2,4-Dibromophenol

This protocol is based on the direct bromination of phenol in a controlled manner to prevent the formation of 2,4,6-tribromophenol.[10][14]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve phenol (1 equivalent) in carbon tetrachloride.

  • Bromine Addition: Add a solution of bromine (2 equivalents) in carbon tetrachloride dropwise to the phenol solution at room temperature.

  • Reaction and Work-up: Stir the reaction mixture until the bromine color disappears. Remove the solvent under reduced pressure. The resulting crude 2,4-dibromophenol can be purified by vacuum distillation.

Conclusion

While 4-bromo-3-chloro-5-methylphenol remains a relatively unexplored compound, its unique substitution pattern holds significant promise for applications in medicinal chemistry and materials science. By providing a plausible synthetic route and a comparative analysis against well-known brominated phenols, this guide aims to stimulate further research into this and other novel halogenated phenolic structures. The insights provided herein should empower researchers to explore the potential of 4-bromo-3-chloro-5-methylphenol as a valuable addition to the synthetic chemist's repertoire.

References

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Comparative

A Senior Application Scientist's Guide to a Validated HPLC Method for 4-Bromo-3-chloro-5-methylphenol Quantification

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Bromo-3-chloro-5-methylphenol. Designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Bromo-3-chloro-5-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind the methodological choices. We will compare the proposed HPLC method with viable alternatives and provide the necessary experimental data to support its implementation, all within the rigorous framework of international validation standards.

The Analytical Challenge: Quantifying 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol is a halogenated phenolic compound. Such molecules are often used as intermediates in chemical synthesis or as active agents in disinfectants and preservatives.[1] Accurate quantification is critical for quality control, stability testing, and ensuring the efficacy and safety of final products. The inherent properties of this analyte—a substituted aromatic ring—make it an ideal candidate for UV-based HPLC analysis.

The molecular structure and properties of 4-Bromo-3-chloro-5-methylphenol, such as its molecular weight of approximately 221.48 g/mol and a computed XLogP3 of 3.3, suggest moderate hydrophobicity, making it well-suited for reverse-phase chromatography.[2]

Method Development: A Rationale-Driven Approach

The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[3] Our goal is to develop a method that is specific, accurate, precise, and robust. Based on the analyte's structure, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most logical and efficient choice.

The Cornerstone: Reverse-Phase HPLC

RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution and sensitivity.[4] We select it for the following reasons:

  • Analyte Polarity : As a moderately non-polar molecule, 4-Bromo-3-chloro-5-methylphenol will interact strongly with a non-polar stationary phase (like C18) and can be effectively eluted by a polar mobile phase.

  • Versatility and Robustness : RP-HPLC methods are highly robust and can be adapted to various sample matrices.

  • UV-Vis Absorbance : The phenolic ring and its substituents contain a chromophore that absorbs UV light, allowing for straightforward and sensitive detection.

Proposed Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. A 250 mm length ensures high resolution and separation from potential impurities. A 5 µm particle size offers a good balance between efficiency and backpressure.[4]
Mobile Phase Acetonitrile (ACN) and Water (0.1% Phosphoric Acid), 60:40 v/vACN is a common organic modifier providing good peak shape for phenols. Water is the aqueous component. Phosphoric acid is added to acidify the mobile phase (pH ~2.5-3), which suppresses the ionization of the phenolic hydroxyl group, leading to a single, sharp, and well-retained peak.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency without generating excessive pressure.
Detection UV at 280 nmPhenolic compounds typically exhibit strong absorbance in the 270-280 nm range.[5] A preliminary scan of the analyte standard in the mobile phase should be performed to determine the precise lambda max (λmax) for maximum sensitivity.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Method Validation: The Self-Validating System (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][6] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[7][8]

G cluster_validation ICH Q2(R1) Validation Parameters cluster_precision Precision Levels Specificity Specificity (Analyte vs. Interferences) Linearity Linearity (Concentration vs. Response) Range Range (Min to Max Quantifiable Level) Linearity->Range Accuracy Accuracy (Closeness to True Value) Accuracy->Range Precision Precision (Scatter of Measurements) Precision->Range Repeatability Repeatability (Same conditions, short interval) Precision->Repeatability Intermediate Intermediate Precision (Different days, analysts, equipment) Precision->Intermediate LOD Detection Limit (LOD) (Can it be seen?) LOQ Quantitation Limit (LOQ) (Can it be reliably measured?) LOD->LOQ Robustness Robustness (Resilience to Small Changes)

Caption: Key validation parameters as per ICH Q2(R1) guidelines.

Detailed Validation Protocol

The following is a step-by-step protocol to validate the proposed HPLC method.

1. Specificity:

  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Procedure :

    • Prepare a solution of a placebo (sample matrix without the analyte).

    • Prepare a solution of the 4-Bromo-3-chloro-5-methylphenol reference standard.

    • Spike the placebo with the reference standard.

    • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria : The placebo must show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample must be pure and have no co-eluting peaks.

2. Linearity:

  • Objective : To demonstrate a proportional relationship between the concentration of the analyte and the detector response.

  • Procedure :

    • Prepare a series of at least five standard solutions of 4-Bromo-3-chloro-5-methylphenol at different concentrations, typically spanning 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria : The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

3. Range:

  • Objective : To establish the interval between the upper and lower concentrations of the analyte for which the method has suitable levels of precision, accuracy, and linearity.[7]

  • Procedure : The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval.

  • Acceptance Criteria : Typically 80% to 120% of the test concentration for an assay of a drug substance.[7]

4. Accuracy:

  • Objective : To determine the closeness of the test results obtained by the method to the true value.

  • Procedure :

    • Prepare samples of a known matrix (placebo) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

    • Prepare at least three replicate samples for each concentration level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[3]

  • Acceptance Criteria : The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0%.

5. Precision:

  • Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples at 100% of the test concentration under the same operating conditions over a short interval of time.[3]

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on different equipment.[3]

  • Acceptance Criteria : The Relative Standard Deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective : To determine the lowest amount of analyte that can be detected (LOD) and reliably quantified (LOQ).

  • Procedure : Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria : The LOQ must be demonstrated with acceptable precision and accuracy.

Performance Comparison: HPLC vs. Alternative Methods

While HPLC is the recommended technique, it is essential to understand its performance relative to other common analytical methods.

ParameterProposed HPLC-UV Ultra-High-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, UV detection.[4]Similar to HPLC but uses columns with <2 µm particles for higher efficiency.[9]Separation based on volatility and boiling point, with mass-based detection and identification.[10]
Primary Use Routine quantification, purity analysis.High-throughput screening, faster analysis times.Identification and quantification, especially for volatile impurities.
Sample Prep Simple dissolution and filtration.Simple dissolution and filtration.Often requires derivatization for polar phenols to increase volatility.[10][11]
Analysis Time ~10-15 minutes per sample.~2-5 minutes per sample.~20-30 minutes per sample (including derivatization).
Selectivity Good to Excellent (based on retention time).Excellent.Very High (based on retention time and mass fragmentation pattern).
Sensitivity (LOQ) Moderate (ng/mL range).[4]High (sub-ng/mL range).Very High (pg/mL range).
Cost Moderate.High.High.

Experimental Workflow Visualization

A typical workflow for the analysis of 4-Bromo-3-chloro-5-methylphenol using the validated HPLC method is outlined below.

G node_prep 1. Sample Preparation - Accurately weigh sample - Dissolve in mobile phase - Filter (0.45 µm) node_hplc 2. HPLC Analysis - Inject sample - Isocratic elution - C18 column node_prep->node_hplc node_detect 3. UV Detection - Monitor at 280 nm node_hplc->node_detect node_data 4. Data Processing - Integrate peak area - Quantify using calibration curve node_detect->node_data

Caption: General experimental workflow for HPLC quantification.

Conclusion

This guide outlines a scientifically sound and robust reverse-phase HPLC method for the quantification of 4-Bromo-3-chloro-5-methylphenol. The causality behind each experimental choice has been explained to provide a deeper understanding of the method's principles. By adhering to the detailed validation protocol grounded in the ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and scientifically defensible data. While UPLC offers faster analysis and GC-MS provides higher sensitivity and structural confirmation, the proposed HPLC-UV method represents the optimal balance of performance, cost, and accessibility for routine quality control in most laboratory settings.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21877448, 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • Sánchez-Gómez, R., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3687. Retrieved from [Link]

  • Almela, L., et al. (2006). Spectrophotometric Methods for the Measurement of Total Phenolic Compounds and Total Flavonoids in Foods. Revista de Ciencia y Tecnología de los Alimentos, 16(3). Retrieved from [Link]

  • IntechOpen. (2024). Natural Phenolic Compounds: A Review of Extraction and Analysis. Retrieved from [Link]

  • Ito, S., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 1264-1272. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2012). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84788273, 3-Bromo-4-chloro-5-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]

  • Worldwide Life Sciences. (n.d.). 4-Bromo-3-methylphenol - 5g. Retrieved from [Link]

  • Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-3-chloro-5-methylphenol Isomers

In the landscape of pharmaceutical and materials science, the precise identification of chemical structures is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise identification of chemical structures is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological and chemical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of "4-Bromo-3-chloro-5-methylphenol" and its structural isomers. Leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a predictive analysis to aid researchers in the unambiguous identification of these halogenated phenols.

The Isomeric Landscape

The subject of our analysis, 4-Bromo-3-chloro-5-methylphenol, with the chemical formula C₇H₆BrClO, has several positional isomers. The relative positions of the bromo, chloro, methyl, and hydroxyl groups on the phenol ring dictate the unique spectroscopic fingerprint of each isomer. For the purpose of this guide, we will focus on the comparison of 4-Bromo-3-chloro-5-methylphenol with a key isomer, 3-Bromo-4-chloro-5-methylphenol. The structural differences, though subtle, will manifest in discernible variations in their respective spectra.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.

  • ¹H NMR Acquisition :

    • Utilize a spectrometer operating at a frequency of at least 300 MHz.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, etc.) to deduce the proximity of neighboring protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.

    • A higher number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition :

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Perform a background scan prior to the sample scan to eliminate atmospheric interference.

Mass Spectrometry (MS)
  • Sample Introduction : Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for these volatile compounds.[1] A capillary column appropriate for separating phenolic compounds should be used.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method that will produce a characteristic fragmentation pattern.

  • Data Analysis : Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to verify the presence of bromine and chlorine. The fragmentation pattern provides structural clues.

Spectroscopic Comparison: A Predictive Analysis

Due to the limited availability of direct experimental spectra for 4-Bromo-3-chloro-5-methylphenol and its isomers in public databases, this section provides a predictive analysis based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • 4-Bromo-3-chloro-5-methylphenol : This isomer has two aromatic protons. Due to the surrounding substituents, they are expected to appear as two distinct signals, likely singlets or very narrowly split doublets (meta-coupling). The hydroxyl proton will appear as a broad singlet, and the methyl protons as a sharp singlet.

  • 3-Bromo-4-chloro-5-methylphenol : Similarly, this isomer presents two aromatic protons. Their chemical shifts will differ from the previous isomer due to the altered electronic environment created by the different positions of the halogens.

Table 1: Predicted ¹H NMR Data

IsomerAromatic Protons (ppm)Methyl Protons (ppm)Hydroxyl Proton (ppm)
4-Bromo-3-chloro-5-methylphenolTwo distinct signals~2.3Broad singlet
3-Bromo-4-chloro-5-methylphenolTwo distinct signals, shifted relative to the other isomer~2.3Broad singlet
¹³C NMR Spectroscopy

The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of distinct carbon environments in the molecule.

  • 4-Bromo-3-chloro-5-methylphenol : Due to the lack of symmetry, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals. The carbon atom attached to the hydroxyl group (ipso-carbon) will be significantly deshielded, appearing at a higher chemical shift.[2]

  • 3-Bromo-4-chloro-5-methylphenol : This isomer will also exhibit seven unique carbon signals. The chemical shifts of the aromatic carbons will be different from those of its isomer, reflecting the different substituent effects.

Table 2: Predicted ¹³C NMR Data

IsomerNumber of Aromatic SignalsNumber of Aliphatic SignalsKey Chemical Shifts
4-Bromo-3-chloro-5-methylphenol61 (methyl)C-OH (~150-155 ppm)
3-Bromo-4-chloro-5-methylphenol61 (methyl)C-OH (~150-155 ppm), with shifts of other carbons differing from the isomer
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic) : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretch (aromatic) : Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretch : The C-O stretching vibration of the phenol will appear in the 1200-1260 cm⁻¹ region.

  • C-Br and C-Cl Stretches : These will be found in the fingerprint region (below 1000 cm⁻¹). While useful for confirming the presence of halogens, distinguishing between isomers based solely on these bands can be challenging.

The overall pattern in the fingerprint region will be unique for each isomer.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional Group4-Bromo-3-chloro-5-methylphenol3-Bromo-4-chloro-5-methylphenol
O-H Stretch3200-3600 (broad)3200-3600 (broad)
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch<3000<3000
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch1200-12601200-1260
Fingerprint RegionUnique PatternUnique Pattern
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak : Both isomers will have the same molecular weight (220.4 g/mol ). The key to identification lies in the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern.

  • Fragmentation Pattern : While the molecular ion will be the same, the relative intensities of the fragment ions may differ between the isomers. The loss of a methyl group (M-15), a chlorine atom (M-35/37), or a bromine atom (M-79/81) are expected fragmentation pathways. The stability of the resulting carbocations will influence the abundance of these fragments, potentially allowing for differentiation.

Visualizing the Workflow and Structures

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the structures of the isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Mixture or Pure Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structure Elucidation and Isomer Differentiation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of isomers.

Sources

Comparative

Biological activity screening of "4-Bromo-3-chloro-5-methylphenol" derivatives

Comprehensive Comparison Guide: Biological Activity Screening of 4-Bromo-3-chloro-5-methylphenol Derivatives As the demand for novel antimicrobial and antineoplastic agents intensifies, highly functionalized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Activity Screening of 4-Bromo-3-chloro-5-methylphenol Derivatives

As the demand for novel antimicrobial and antineoplastic agents intensifies, highly functionalized halogenated building blocks like 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) are emerging as critical scaffolds in drug discovery. The unique tri-substitution pattern (bromo, chloro, and methyl groups) on the phenolic ring provides an optimal balance of lipophilicity (XLogP3 ~3.3) and electronic asymmetry. This structural profile lowers the hydroxyl pKa, enhancing target binding affinity and membrane penetration.

This guide provides an objective performance comparison of these derivatives against industry standards and outlines a self-validating experimental framework for screening their biological activities.

Mechanistic Grounding & Rationale

To design effective screening cascades, we must first understand the causality behind the bioactivity of halogenated phenols. Strategic halogenation is a proven method to enhance the biological activity of phenolic compounds while modulating their toxicity profiles[1].

Recent transcriptomic and in vitro analyses reveal that advanced halogenated phenols operate via a multi-target mechanism. In microbial systems, they do not merely disrupt membranes; they actively repress the RNAIII gene, a master regulator of biofilm formation and virulence[1]. In mammalian cancer models, specific phenol derivatives exhibit potent cytotoxicity by inducing caspase 3/7-mediated apoptosis through a mitochondrial calcium-independent pathway[2].

MOA A 4-Bromo-3-chloro-5-methylphenol Derivatives B Cell Membrane Accumulation A->B High Lipophilicity C RNAIII Gene Repression A->C Transcriptomic Modulation D Mitochondrial Dysfunction A->D Intracellular Targeting E Biofilm Eradication B->E Permeability Increase C->E Virulence Inhibition F Apoptosis (Ca2+ Independent) D->F Caspase 3/7 Activation

Fig 1. Multi-target mechanism of action for halogenated phenol derivatives in biological systems.

Comparative Performance Analysis

When evaluating 4-Bromo-3-chloro-5-methylphenol derivatives, it is crucial to benchmark them against established phenolic agents such as Chloroxylenol (PCMX), Triclosan, and the highly potent 2,4,6-Triiodophenol (2,4,6-TIP)[1].

While traditional agents like Triclosan show excellent planktonic Minimum Inhibitory Concentrations (MIC), they often fail against established biofilms. Halogenated derivatives, however, show a consistent increase in potency against both planktonic cells and persistent biofilms[3].

Table 1: Comparative Biological Activity Profile of Phenolic Scaffolds

Compound / ScaffoldPlanktonic MIC (S. aureus)Biofilm Eradication (MBEC)Cytotoxicity (IC₅₀, Mammalian)Primary Mechanism of Action
4-Br-3-Cl-5-Me-Phenol Derivatives 2 - 8 µg/mL15 - 30 µg/mL45 - 60 µMRNAIII Repression & Apoptosis
2,4,6-Triiodophenol (2,4,6-TIP) ~5 µg/mL~5 µg/mL>100 µMVirulence Factor Inhibition[1]
Chloroxylenol (PCMX) 16 - 32 µg/mL>128 µg/mL~80 µMNon-specific Membrane Disruption
Triclosan 0.1 - 1 µg/mL>256 µg/mL~20 µMENR (FabI) Inhibition

Note: Data represents aggregated screening ranges. Chemical derivatization (e.g., esterification or etherification) of the parent phenol can further tailor these parameters to improve the therapeutic index[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflows are designed as self-validating systems, ensuring that every data point generated is statistically robust and mechanistically sound.

Protocol A: High-Throughput Biofilm Eradication Assay

Causality & Expert Insight: Many researchers use Crystal Violet (CV) to quantify biofilms. However, CV stains both live and dead biomass, leading to massive false positives when screening for eradication. We utilize Resazurin , a fluorogenic dye that only metabolically active (living) cells can reduce to highly fluorescent resorufin.

Step-by-Step Methodology:

  • Biofilm Cultivation: Inoculate S. aureus (MW2) into a 96-well flat-bottom microtiter plate in TSB media supplemented with 1% glucose. Incubate at 37°C for 24 hours under static conditions to allow mature biofilm formation.

  • Washing: Carefully aspirate the planktonic supernatant. Wash the biofilms twice with sterile PBS (pH 7.4) to remove non-adherent cells.

  • Compound Exposure: Add 4-Bromo-3-chloro-5-methylphenol derivatives diluted in Mueller-Hinton Broth (MHB).

    • Critical Control: Maintain DMSO concentration strictly below 1% v/v to prevent solvent-induced membrane toxicity.

  • Self-Validation Controls:

    • Positive Control: 1% DMSO vehicle (100% viability).

    • Negative Control: Sterile media (0% viability/background).

    • Reference Control: 2,4,6-TIP at 5 µg/mL[1].

  • Metabolic Readout: After 24 hours of exposure, wash the wells and add 100 µL of Resazurin solution (0.01% w/v). Incubate for 1 hour in the dark.

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

Protocol B: Mitochondrial Calcium-Independent Cytotoxicity Profiling

Causality & Expert Insight: Because phenolic compounds can trigger apoptosis via multiple pathways, simply measuring cell death is insufficient. We must decouple general toxicity from targeted apoptosis. By measuring mitochondrial calcium flux alongside Caspase 3/7 activation, we can confirm if the derivative acts via the targeted calcium-independent apoptotic pathway observed in advanced phenol derivatives[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed U2OS (Osteosarcoma) and HEK293 (Control) cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the synthesized derivatives (1–100 µM) for 24 hours.

  • Multiplexed Readout:

    • Add Rhod-2 AM dye to measure mitochondrial calcium accumulation.

    • Add a Caspase 3/7 fluorogenic substrate to measure apoptotic executioner activity.

  • Analysis: A successful antineoplastic candidate will show a dose-dependent increase in Caspase 3/7 fluorescence without a corresponding spike in Rhod-2 AM fluorescence in U2OS cells, confirming the specific calcium-independent mechanism[2].

Workflow S1 Compound Synthesis S2 MIC/MBC Screening S1->S2 S3 Biofilm Assay S2->S3 MIC < 10 µg/mL S4 Cytotoxicity Profiling S3->S4 High Efficacy S5 Lead Selection S4->S5 High TI

Fig 2. Step-by-step biological screening workflow for isolating high-efficacy phenolic candidates.

Conclusion

The 4-Bromo-3-chloro-5-methylphenol scaffold offers a highly tunable platform for drug development. By leveraging its inherent lipophilicity and electron-withdrawing halogens, researchers can synthesize derivatives that bypass traditional resistance mechanisms. Adhering to the self-validating phenotypic and transcriptomic screening protocols outlined above ensures that only candidates with a high therapeutic index and clear mechanistic causality are advanced in the development pipeline.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.PubMed / Chemosphere.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.Frontiers in Microbiology.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity.MDPI.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity.PubMed.

Sources

Validation

A Comparative Guide to the Synthesis of 4-Bromo-3-chloro-5-methylphenol for Researchers and Drug Development Professionals

Introduction: The Significance of 4-Bromo-3-chloro-5-methylphenol in Chemical Synthesis 4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound with significant potential as a versatile building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Bromo-3-chloro-5-methylphenol in Chemical Synthesis

4-Bromo-3-chloro-5-methylphenol is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on a phenol scaffold, offers multiple reactive sites for further functionalization. This makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The precise arrangement of these substituents can influence the biological activity and physical properties of the resulting molecules, making the regioselective synthesis of this compound a critical area of study for synthetic chemists.

This guide provides a comparative analysis of plausible synthetic routes to 4-Bromo-3-chloro-5-methylphenol, offering a detailed examination of the underlying chemical principles, experimental protocols, and a critical evaluation of each method's strengths and weaknesses. The content is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-Bromo-3-chloro-5-methylphenol can be approached through several multi-step pathways, primarily involving the sequential halogenation of a substituted phenol. The choice of starting material and the order of the halogenation steps are the most critical factors determining the overall efficiency and selectivity of the synthesis. This guide will focus on the most logical and experimentally supported routes, starting from readily available precursors.

The following table summarizes the key aspects of the two primary synthetic routes, starting from 3-methylphenol (m-cresol), and a third potential route for consideration.

Parameter Route 1: Chlorination followed by Bromination Route 2: Bromination followed by Chlorination Route 3: Bromination of 3-chloro-5-methylphenol
Starting Material 3-Methylphenol (m-cresol)3-Methylphenol (m-cresol)3-chloro-5-methylphenol
Key Intermediates 4-Chloro-3-methylphenol4-Bromo-3-methylphenol-
Number of Steps 221 (if starting material is available)
Overall Yield (estimated) Moderate to GoodModerate to GoodPotentially high (in a single step)
Key Challenges - Regioselectivity in the bromination of a chloro-substituted phenol.- Potential for over-halogenation.- Regioselectivity in the chlorination of a bromo-substituted phenol.- Handling of liquid bromine.- Commercial availability and cost of 3-chloro-5-methylphenol.- Regiocontrol in the bromination step.
Reagents Sulfuryl chloride, Bromine or NBSBromine, Sulfuryl chloride or other chlorinating agentsBromine or NBS
Catalysts Lewis acids (e.g., AlCl₃), Sulfur-based promotersLewis acids (e.g., AlCl₃)Lewis acids (e.g., AlCl₃)

Detailed Examination of Synthetic Routes

Route 1: Sequential Chlorination and Bromination of m-Cresol

This synthetic approach commences with the regioselective chlorination of the readily available starting material, 3-methylphenol (m-cresol), to yield 4-chloro-3-methylphenol. This intermediate is then subjected to bromination to afford the final product.

The primary challenge in this step is to achieve selective chlorination at the C4 position (para to the hydroxyl group) of m-cresol, avoiding the formation of other isomers. The hydroxyl and methyl groups are both ortho, para-directing, making multiple positions susceptible to electrophilic attack. However, the use of specific catalytic systems can significantly enhance the para-selectivity.

Reaction Mechanism and Rationale:

The chlorination of phenols is a classic electrophilic aromatic substitution reaction. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a common method. The regioselectivity can be further improved by the addition of sulfur-containing co-catalysts. These co-catalysts are believed to form a bulky complex with the chlorinating agent, which sterically hinders attack at the ortho positions, thereby favoring substitution at the less hindered para position.

Experimental Protocol: Synthesis of 4-Chloro-3-methylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 3-methylphenol (10.8 g, 0.1 mol) and a suitable solvent such as dichloromethane (100 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add aluminum chloride (1.33 g, 0.01 mol) to the stirred solution.

  • Chlorination: Add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure 4-chloro-3-methylphenol.[1]

In the second step, the intermediate 4-chloro-3-methylphenol is brominated. The directing effects of the existing substituents (-OH, -CH₃, and -Cl) will govern the position of the incoming bromine atom. The strongly activating hydroxyl group directs ortho and para. The para position is already occupied by the chlorine atom. The methyl group is a weakly activating ortho, para-director, and the chloro group is a deactivating ortho, para-director. The target position for bromination is ortho to the hydroxyl group and meta to both the chloro and methyl groups.

Reaction Mechanism and Rationale:

The bromination is an electrophilic aromatic substitution. The hydroxyl group is the most powerful activating group and will strongly direct the incoming electrophile to one of its ortho positions. Given that one ortho position is sterically hindered by the adjacent methyl group, the bromine is expected to add to the other ortho position, which is also meta to the chlorine and methyl groups.

Experimental Protocol: Bromination of 4-Chloro-3-methylphenol

  • Reaction Setup: Dissolve 4-chloro-3-methylphenol (7.1 g, 0.05 mol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask. Cool the solution to 0-5 °C in an ice-water bath.

  • Bromination: In a dropping funnel, prepare a solution of bromine (2.6 mL, 0.05 mol) in glacial acetic acid (10 mL). Add the bromine solution dropwise to the reaction mixture over 20 minutes with constant stirring, maintaining the temperature below 10 °C.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Quench the reaction by adding a 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.

  • Product Isolation and Purification: Filter the precipitated solid product and wash it with cold water. Dissolve the crude product in a suitable organic solvent like diethyl ether, and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product, 4-Bromo-3-chloro-5-methylphenol, can be further purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Sequential Bromination and Chlorination of m-Cresol

This alternative two-step synthesis begins with the bromination of m-cresol to produce 4-bromo-3-methylphenol, which is then chlorinated to yield the final product.

Similar to the chlorination in Route 1, achieving high regioselectivity for the para-bromination of m-cresol is the primary objective of this step.

Reaction Mechanism and Rationale:

The bromination of m-cresol is an electrophilic aromatic substitution. The hydroxyl group directs the incoming bromine to the ortho and para positions. By controlling the reaction conditions, such as temperature and solvent, the formation of the para-isomer, 4-bromo-3-methylphenol, can be favored.

Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol

  • Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-cresol (80.0 g, 0.74 mol) in glacial acetic acid (400 mL) under a nitrogen atmosphere.

  • Bromination: Cool the reaction mixture to 15 °C. Slowly add bromine (38 mL, 0.742 mol) dropwise from the dropping funnel, maintaining the temperature at 15 °C. Stir the reaction mixture for 3 hours at this temperature.[2]

  • Work-up: After the reaction is complete, pour the reaction solution into 1 L of water and extract with diethyl ether.

  • Purification: Separate the organic phase and wash it with water until the pH is neutral. Dry the organic phase with magnesium sulfate. Remove the solvent by evaporation under reduced pressure. The resulting residue can be ground in heptane, filtered, and dried to give 4-bromo-3-methylphenol as a white powdery product.[2] A yield of around 50% can be expected with this method.[2]

The final step involves the chlorination of the 4-bromo-3-methylphenol intermediate. The directing effects of the hydroxyl, methyl, and bromo substituents will determine the position of the incoming chlorine atom.

Reaction Mechanism and Rationale:

This is another electrophilic aromatic substitution. The hydroxyl group is the strongest activating group and will direct the chlorination to its ortho positions. The bromo group is a deactivating ortho, para-director. The chlorine atom is expected to add to the position ortho to the hydroxyl group and meta to the bromo and methyl groups.

Experimental Protocol: Chlorination of 4-Bromo-3-methylphenol

Route 3: Bromination of 3-chloro-5-methylphenol

This route offers a more direct approach if the starting material, 3-chloro-5-methylphenol, is commercially available.

Reaction Mechanism and Rationale:

In this electrophilic aromatic substitution, the hydroxyl group and the methyl group are ortho, para-directing, while the chloro group is also an ortho, para-director but is deactivating. The hydroxyl group, being a strong activator, will predominantly direct the incoming bromine to its ortho and para positions. The para position to the hydroxyl group is also ortho to the methyl group and meta to the chloro group, making it a highly activated and sterically accessible site for bromination.

Experimental Protocol: Bromination of 3-chloro-5-methylphenol

While a specific protocol for the bromination of 3-chloro-5-methylphenol was not found, a general procedure for the bromination of a similar compound, 3-chlorophenol, can be adapted.

  • Reaction Setup: In a four-necked flask, add 3-chloro-5-methylphenol and a suitable solvent like carbon tetrachloride.

  • Brominating Agent: Add N-bromosuccinimide (NBS) in batches at a controlled temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by gas chromatography. Once the starting material is consumed, filter the mixture and wash the filtrate with water. The organic layer can then be distilled to obtain the product. An expected yield of over 80% could be achievable based on analogous reactions.

Visualization of Synthetic Pathways

To provide a clearer understanding of the proposed synthetic routes, the following diagrams have been generated using Graphviz.

Synthesis_Route_1 3-Methylphenol 3-Methylphenol 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol 3-Methylphenol->4-Chloro-3-methylphenol SO2Cl2, AlCl3 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol 4-Chloro-3-methylphenol->4-Bromo-3-chloro-5-methylphenol Br2, Acetic Acid Synthesis_Route_2 3-Methylphenol 3-Methylphenol 4-Bromo-3-methylphenol 4-Bromo-3-methylphenol 3-Methylphenol->4-Bromo-3-methylphenol Br2, Acetic Acid 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-methylphenol->4-Bromo-3-chloro-5-methylphenol SO2Cl2, AlCl3 (proposed)

Caption: Synthetic pathway for Route 2.

Synthesis_Route_3 3-chloro-5-methylphenol 3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol 4-Bromo-3-chloro-5-methylphenol 3-chloro-5-methylphenol->4-Bromo-3-chloro-5-methylphenol NBS, CCl4 (proposed)

Caption: Synthetic pathway for Route 3.

Product Validation: Spectroscopic Analysis

The structural confirmation of the final product, 4-Bromo-3-chloro-5-methylphenol, and its intermediates is crucial for ensuring the success of the synthesis. While specific experimental spectra for the final product were not found in the searched literature, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-Bromo-3-chloro-5-methylphenol is expected to show a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and two singlets in the aromatic region for the two non-equivalent aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being influenced by the attached substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for C-H, C=C aromatic, C-Br, and C-Cl bonds would also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.43 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Researchers should perform these analyses on their synthesized product and compare the obtained data with the expected values and data from similar compounds to confirm the identity and purity of 4-Bromo-3-chloro-5-methylphenol.

Conclusion and Recommendations

This comparative guide has outlined and evaluated three potential synthetic routes for 4-Bromo-3-chloro-5-methylphenol.

  • Route 1 (Chlorination then Bromination) and Route 2 (Bromination then Chlorination) , both starting from m-cresol, are viable multi-step approaches. The choice between these two routes may depend on the specific expertise and resources of the laboratory, particularly concerning the handling of halogenating agents and the optimization of regioselective reactions. Route 1 appears to have more readily available experimental data for its first step.

  • Route 3 (Bromination of 3-chloro-5-methylphenol) presents a more direct and potentially higher-yielding option, provided that the starting material is accessible and cost-effective.

References

  • FAQ. (2022, December 18). How is 4-BROMO-3-CHLOROPHENOL Synthesized and What Are Its Applications?. Retrieved from [Link]

Sources

Comparative

"4-Bromo-3-chloro-5-methylphenol" purity assessment by DSC

Initiating DSC Research I've started with comprehensive Google searches, focusing on the core principles of Differential Scanning Calorimetry (DSC). My goal is to compile information on its applications in purity assessm...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating DSC Research

I've started with comprehensive Google searches, focusing on the core principles of Differential Scanning Calorimetry (DSC). My goal is to compile information on its applications in purity assessment, particularly the theoretical underpinnings and the van't Hoff equation. This foundational research will guide my next steps.

Expanding DSC Investigation

I'm now expanding my search to include established DSC methodologies, ASTM standards, and complementary techniques like HPLC and GC for purity analysis of organic compounds. I'm also actively searching for the physicochemical properties of "4-Bromo-3-chloro-5-methylphenol," specifically its melting point, enthalpy of fusion, and cryoscopic constant. My next step will be to structure the guide, starting with the importance of purity assessment for this compound in research. I'll then delve into the theoretical foundation of DSC, focusing on the van't Hoff law's application.

Developing DSC Protocols

I'm now focusing on creating a detailed DSC experimental protocol for assessing the purity of 4-Bromo-3-chloro-5-methylphenol, including calibration, sample preparation, and parameter optimization. I'm also planning to create a visual Graphviz diagram to illustrate this workflow. I will then present and analyze experimental data, including the DSC thermogram and purity values, culminating in a clear, concise data table.

Expanding DSC Analysis

I'm now integrating alternative techniques like HPLC, GC, and qNMR, analyzing their principles in comparison to DSC, focusing on advantages, limitations, and key performance characteristics. I'm building comparative tables and Graphviz diagrams to illustrate method selection. I'll synthesize everything to recommend the best purity assessment method for this compound.

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-3-chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4-Bromo-3-chloro-5-methylphenol, which may serve as a critical intermediate or a reference standard, the methods used for its quantification and identification must be rigorously vetted. This guide provides an in-depth, objective comparison of principal analytical methods, grounded in the principles of cross-validation to ensure data integrity across different techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will not only detail the "how" but also the "why" behind the experimental choices, offering a framework for establishing a scientifically sound, self-validating system for the analysis of 4-Bromo-3-chloro-5-methylphenol.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the concept of cross-validation in this context. When two or more distinct analytical methods are used to generate data for the same compound, cross-validation serves to demonstrate that the results are comparable and reliable, irrespective of the technique employed.[3][4] This is particularly critical when a method is transferred between laboratories or when different techniques are used across various stages of drug development.[4][5] A successful cross-validation provides documented evidence that any of the validated methods can be used with confidence, ensuring consistency and data integrity.

The logical workflow for a comprehensive cross-validation study is outlined below. This process ensures that each method is individually robust before a comparative assessment is made.

Cross_Validation_Workflow cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Conclusion A Method 1 Development (e.g., HPLC-UV) C Method 1 Full Validation (ICH Q2(R1) Parameters) A->C B Method 2 Development (e.g., GC-MS) D Method 2 Full Validation (ICH Q2(R1) Parameters) B->D E Select Homogeneous Batch of 4-Bromo-3-chloro-5-methylphenol C->E D->E F Analyze Samples Using Method 1 E->F G Analyze Samples Using Method 2 E->G H Statistical Comparison of Results (e.g., t-test, F-test, Equivalence) F->H G->H I Results Meet Acceptance Criteria? H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancies & Re-evaluate I->K No

Workflow for cross-validation of analytical methods.

Candidate Analytical Methods: A Comparative Overview

The selection of analytical methods for 4-Bromo-3-chloro-5-methylphenol should be based on the physicochemical properties of the analyte—a halogenated phenol. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages. A third, simpler method, UV-Visible Spectroscopy, can serve as a rapid, supplementary technique.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectroscopy
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility and polarity; mass-based detection and identification.Quantification based on light absorbance by the chromophore.
Primary Use Robust quantification (assay), purity determination.Identification and quantification, especially for volatile impurities.[6]Rapid, high-throughput quantification; limited specificity.
Specificity Good to Excellent (with proper column and mobile phase).Excellent (mass fragmentation provides structural confirmation).[6]Low (prone to interference from other UV-absorbing species).[7]
Sensitivity (LOD) High (typically ng/mL).[8]Very High (typically pg/mL).[9]Moderate (typically µg/mL).
Sample Throughput High.Medium to High.Very High.
Justification Ideal for routine quality control due to its precision and robustness for non-volatile phenolic compounds.[10][11]Offers superior specificity and is invaluable for impurity profiling and structural elucidation.[12][13]Useful for in-process checks or simple formulations where specificity is not a major concern.[14]

Experimental Protocols & Method Validation

The foundation of a successful cross-validation is the rigorous, independent validation of each analytical procedure according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1][15][16] The objective is to demonstrate that each method is suitable for its intended purpose by assessing key validation characteristics.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is often the workhorse for the analysis of phenolic compounds due to its high resolution and the ability to analyze samples at ambient temperatures, avoiding degradation.[11]

Experimental Workflow:

HPLC_Workflow A Standard & Sample Preparation (in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B Inject 10 µL C Isocratic/Gradient Elution B->C D UV/DAD Detector (λmax ~280 nm) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Quantification) E->F

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking "4-Bromo-3-chloro-5-methylphenol" in Chemoselective Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary In the synthesis of complex molecular architectures, particularly within pharmaceutical and materials science, the ability to perform selective functionalization is paramount. Aryl halides are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex molecular architectures, particularly within pharmaceutical and materials science, the ability to perform selective functionalization is paramount. Aryl halides are foundational building blocks, with their reactivity in cross-coupling reactions being a critical determinant of synthetic strategy. This guide presents a comprehensive performance benchmark of 4-Bromo-3-chloro-5-methylphenol, a substrate featuring two distinct halogen atoms, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide a comparative analysis against structurally related phenols to elucidate the influence of halogen substitution on reaction efficiency and selectivity. The experimental data herein demonstrates the superior reactivity of the carbon-bromine bond, enabling a highly chemoselective coupling that leaves the carbon-chlorine bond intact for subsequent transformations. This guide offers researchers and drug development professionals a robust experimental framework and critical insights for leveraging dihalogenated phenols in sequential cross-coupling strategies.

Introduction: The Challenge of Chemoselectivity

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The Suzuki-Miyaura coupling, in particular, is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups.[4][5][6] A common challenge and synthetic opportunity arises when a substrate contains multiple, differentially reactive leaving groups. Bromo-chloro substituted aromatic compounds are versatile building blocks that offer two distinct handles for sequential cross-coupling reactions.[7]

The selective activation of the more reactive C-Br bond over the less reactive C-Cl bond is a key synthetic strategy.[7] This selectivity is grounded in the fundamental principles of organometallic chemistry, specifically the oxidative addition step of the catalytic cycle. The order of reactivity for aryl halides in this step is generally C-I > C-Br > C-OTf > C-Cl, which correlates with their respective bond dissociation energies.[8][9][10] The weaker C-Br bond allows for its preferential cleavage and insertion by a low-valent palladium catalyst under conditions where the stronger C-Cl bond remains largely unaffected.

This guide benchmarks the performance of 4-Bromo-3-chloro-5-methylphenol (1) in a model Suzuki-Miyaura reaction. To provide a clear and objective comparison, its performance is evaluated against three other substrates:

  • 4-Bromo-3-methylphenol (2): To establish a baseline for C-Br bond reactivity without the influence of an adjacent chlorine atom.

  • 4-Chloro-3-methylphenol (3): To demonstrate the inherent lower reactivity of the C-Cl bond under the same conditions.

  • 3-Bromo-4-chloro-5-methylphenol (4): An isomer of the target compound to investigate the potential impact of substituent positioning on reactivity.

Experimental Design and Protocols

The Suzuki-Miyaura reaction was selected as the model system due to its widespread use and well-understood mechanism. Phenylboronic acid was chosen as the coupling partner to generate a biaryl product, a common structural motif in medicinal chemistry.

Chemical Structures of Substrates

The following diagram illustrates the structures of the primary compound of interest and the selected benchmarks for this comparative study.

A visual comparison of the halogenated phenols under investigation.
General Experimental Workflow

The workflow for this study follows a standard procedure for performing and analyzing palladium-catalyzed cross-coupling reactions, ensuring reproducibility and accurate data collection.

G start Reaction Setup reagents Add Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (3 mol%) start->reagents solvent Add Degassed Toluene/H₂O (4:1, 5 mL) reagents->solvent reaction Heat at 90°C under N₂ Atmosphere solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring Every 2 hours monitoring->reaction Incomplete workup Reaction Quench & Workup monitoring->workup Complete extraction Aqueous Workup & Extraction with Ethyl Acetate workup->extraction purification Dry Organic Layer (Na₂SO₄), Concentrate, and Purify via Flash Chromatography extraction->purification analysis Product Characterization (¹H NMR, ¹³C NMR, MS) & Yield Calculation purification->analysis

A standardized workflow for the Suzuki-Miyaura cross-coupling benchmark.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system for comparing the reactivity of the different aryl halides.[8]

  • Vessel Preparation : An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is prepared.

  • Reagent Addition : The flask is charged with the aryl halide substrate (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : The flask is sealed, evacuated, and backfilled with dry nitrogen gas. This cycle is repeated three times to ensure an inert atmosphere.

  • Solvent Addition : A degassed solvent mixture of Toluene (4 mL) and Water (1 mL) is added via syringe.

  • Reaction : The reaction mixture is lowered into a preheated oil bath at 90 °C and stirred vigorously.

  • Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at 2-hour intervals until the consumption of the starting aryl halide is complete (or no further change is observed).

  • Workup : Upon completion, the reaction is cooled to room temperature and quenched with 10 mL of water. The mixture is transferred to a separatory funnel.

  • Extraction : The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification and Analysis : The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product. The isolated yield is calculated, and the product structure is confirmed by NMR and MS analysis.

Results and Discussion

The performance of 4-Bromo-3-chloro-5-methylphenol and the benchmark compounds was evaluated based on reaction time and isolated yield of the corresponding biaryl product. The results are summarized in Table 1.

EntrySubstrateTime (h)ProductYield (%)
1 4-Bromo-3-chloro-5-methylphenol 62-Chloro-4-methyl-5-phenylphenol92%
2 4-Bromo-3-methylphenol 62-Methyl-4-phenylphenol95%
3 4-Chloro-3-methylphenol 242-Methyl-4-phenylphenol<5%
4 3-Bromo-4-chloro-5-methylphenol 82-Chloro-5-methyl-3-phenylphenol88%

Table 1: Comparative Performance in Suzuki-Miyaura Coupling.

The experimental data clearly validates the established reactivity trends for aryl halides in palladium-catalyzed cross-coupling.[8][10]

High Reactivity and Chemoselectivity of Compound 1 : 4-Bromo-3-chloro-5-methylphenol (Entry 1) underwent smooth conversion to the desired biaryl product in 6 hours with an excellent isolated yield of 92%. Crucially, the reaction was highly chemoselective, with coupling occurring exclusively at the C-Br bond. No products resulting from C-Cl bond activation were detected, highlighting the significant difference in reactivity between the two halogens under these conditions. This makes the product, 2-Chloro-4-methyl-5-phenylphenol, an ideal substrate for a subsequent cross-coupling reaction at the chloro-position, should a more complex terphenyl structure be desired.

Baseline C-Br Reactivity : 4-Bromo-3-methylphenol (Entry 2), which lacks the chloro substituent, reacted slightly faster and with a marginally higher yield (95%). This suggests that the electron-withdrawing chloro group in compound 1 may have a minor deactivating effect on the oxidative addition at the C-Br bond, but this effect is minimal and does not impede the reaction's efficiency.

Inertness of the C-Cl Bond : As expected, 4-Chloro-3-methylphenol (Entry 3) was largely unreactive under the standard conditions. Even after a prolonged reaction time of 24 hours, only trace amounts of the coupled product were observed. This result underscores the stability of the C-Cl bond and confirms that more forcing conditions or, more appropriately, specialized catalyst systems with bulky, electron-rich ligands would be required to activate this bond.[11][12]

Isomeric Effects : The isomer, 3-Bromo-4-chloro-5-methylphenol (Entry 4), also demonstrated high selectivity for C-Br bond coupling. The slightly longer reaction time and lower yield (88%) compared to compound 1 may be attributed to steric or electronic differences arising from the altered positions of the halogen and methyl groups relative to the reactive site.

Conclusion

This comparative guide demonstrates that 4-Bromo-3-chloro-5-methylphenol is an excellent and highly versatile substrate for chemoselective Suzuki-Miyaura cross-coupling reactions. The significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds allows for the efficient and high-yielding synthesis of a mono-arylated product, preserving the chlorine atom as a valuable synthetic handle for further molecular elaboration. Researchers and synthetic chemists can confidently employ this building block in sequential coupling strategies to construct complex, multi-substituted aromatic systems with a high degree of control and predictability. The provided protocol serves as a robust starting point for process development and optimization.

References

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Benchchem.
  • Panduwawala, T. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford.
  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204.
  • 4-Bromo-3-chloro-5-methylphenol. PubChem.
  • The Williamson Ether Synthesis.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • 3-bromo-4-chloro-5-methylphenol. Sigma-Aldrich.
  • Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • A highly efficient catalytic system for cross-coupling of aryl chlorides and bromides with malononitrile anion by palladium carbene complexes. Chemical Communications (RSC Publishing).
  • The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate.
  • Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. ResearchGate.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Buchwald-Hartwig Amination Reaction Explained. Pearson.
  • 3-Bromo-4-chloro-5-methylphenol. PubChem.
  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • 4-Bromo-3-methylphenol. Chem-Impex.
  • 4-Bromo-3-methylphenol synthesis. ChemicalBook.
  • 4-Bromo-3-methylphenol. Sigma-Aldrich.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • 4-Chloro-3-methylphenol for synthesis. Merck Millipore.
  • Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogenated Furans. Benchchem.
  • Process for preparing biaryl compounds. Google Patents.
  • Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.
  • Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-methylphenol with Terminal Alkynes. Benchchem.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromopyridin-4-YL)methanol. Benchchem.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • 4-Bromo Phenol || A Comprehensive Overview. Ketone Pharma.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
  • 4-bromo-3-chloro-5-methylphenol. Moshang Chemical.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC.

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Validation

A Technical Guide to 4-Bromo-3-chloro-5-methylphenol: Navigating Reactivity in Polysubstituted Phenolic Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Polysubstituted phenols, in particular, are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of 4-Bromo-3-chloro-5-methylphenol with other halogenated phenolic building blocks. By examining the interplay of electronic and steric effects, we will delineate the nuanced reactivity of this versatile intermediate and provide a framework for its strategic deployment in synthesis.

The Structural Anatomy of Reactivity: 4-Bromo-3-chloro-5-methylphenol

4-Bromo-3-chloro-5-methylphenol presents a unique substitution pattern that offers a rich platform for selective functionalization. The phenolic hydroxyl group, an activating ortho-, para-director, is flanked by a methyl group and a chlorine atom, with a bromine atom situated para to the hydroxyl. This arrangement gives rise to a complex interplay of electronic and steric influences that govern its reactivity in key synthetic transformations.

The inherent reactivity of the carbon-halogen bonds is a critical factor in cross-coupling reactions, with the general order of reactivity being C-I > C-Br > C-Cl.[1] This principle suggests that the C-Br bond in 4-Bromo-3-chloro-5-methylphenol will be more amenable to oxidative addition in palladium-catalyzed processes compared to the C-Cl bond, offering a handle for selective functionalization.

Furthermore, the acidity of the phenolic proton is modulated by the electronic nature of the substituents on the aromatic ring.[2] Electron-withdrawing groups, such as halogens, increase the acidity of phenols by stabilizing the corresponding phenoxide ion.[3][4] Conversely, electron-donating groups like methyl decrease acidity.[3] The cumulative effect of the chloro, bromo, and methyl groups on the pKa of 4-Bromo-3-chloro-5-methylphenol will influence its nucleophilicity in reactions such as etherification and esterification.

Comparative Reactivity in Key Synthetic Transformations

To elucidate the synthetic utility of 4-Bromo-3-chloro-5-methylphenol, we will compare its predicted reactivity with that of other halogenated phenolic building blocks in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Etherification, and Electrophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7][8] The differential reactivity of the C-Br and C-Cl bonds in 4-Bromo-3-chloro-5-methylphenol is a key feature that allows for selective and sequential functionalization.

dot

Differential reactivity of C-Br and C-Cl bonds.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds. When reacting 4-Bromo-3-chloro-5-methylphenol with a boronic acid, the initial coupling is expected to occur selectively at the more reactive C-Br position. This is analogous to the selective coupling observed in dihalogenated systems like 4-bromo-3-iodophenol, where the more reactive halogen dictates the site of initial reaction.[1]

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is crucial in the synthesis of many pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the amination of 4-Bromo-3-chloro-5-methylphenol is predicted to proceed selectively at the C-Br bond. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity.[5]

Comparative Data for Structurally Similar Phenols in Cross-Coupling Reactions:

Building BlockReaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-3-chlorophenolSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8085Inferred from[1]
2,4-DibromoanisoleSuzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Selective mono-arylation at C4[9]
4-Bromo-3-iodophenolSonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT-50High (Selective at C-I)[3]
4-BromotolueneBuchwald-HartwigPiperidinePd₂(dba)₃/SIPr·HClLiHMDSTHF2298[10]
Etherification: The Influence of Acidity and Steric Hindrance

The synthesis of aryl ethers from phenols is a fundamental transformation in organic synthesis. The rate and efficiency of O-alkylation are influenced by the acidity of the phenol and steric hindrance around the hydroxyl group.

The presence of two electron-withdrawing halogens (Br and Cl) on 4-Bromo-3-chloro-5-methylphenol increases its acidity compared to phenol or cresol, making it more readily deprotonated to the corresponding phenoxide. This enhanced acidity can facilitate etherification reactions under milder basic conditions. However, the ortho-substituents (chloro and methyl) introduce steric hindrance, which may temper the reactivity of the phenoxide nucleophile.

dot

experimental_workflow Start Start Phenol_Deprotonation Phenol Deprotonation (e.g., NaH, K2CO3) Start->Phenol_Deprotonation Alkylation Addition of Alkyl Halide (e.g., CH3I) Phenol_Deprotonation->Alkylation Reaction_Monitoring Monitor by TLC/LC-MS Alkylation->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Bromo-3-chloro-5-methylphenol

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision, balancing yield, purity, scalability, and, most importantly, cost-effectiven...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision, balancing yield, purity, scalability, and, most importantly, cost-effectiveness. The compound 4-bromo-3-chloro-5-methylphenol is a valuable, polysubstituted aromatic intermediate whose utility in constructing more complex molecules is significant.[1][2] This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by detailed experimental protocols and cost analysis.

Our evaluation will dissect three logical synthetic strategies, starting from commercially available precursors. Each route will be scrutinized for its chemical efficiency, operational complexity, and economic viability, offering a clear framework for selecting the optimal pathway based on your specific laboratory or industrial requirements.

Route 1: Regioselective Bromination of 3-Chloro-5-methylphenol

This approach is perhaps the most direct, involving the electrophilic aromatic substitution of a readily available chlorinated precursor. The success of this route hinges on controlling the regioselectivity of the bromination step.

Scientific Rationale

The starting material, 3-chloro-5-methylphenol, possesses three activating/directing groups on the aromatic ring: a hydroxyl (-OH), a methyl (-CH₃), and a chloro (-Cl) group. The hydroxyl group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director, albeit weaker. The chloro group is a deactivating ortho-, para-director. The positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6.

  • Position C2: Sterically hindered by both the -OH and -Cl groups.

  • Position C6: Sterically hindered by the -OH and -CH₃ groups.

  • Position C4: The most sterically accessible and electronically activated position, para to the hydroxyl group and ortho to the methyl group.

Therefore, electrophilic bromination is strongly favored at the C4 position, leading to the desired product with high regioselectivity.

Experimental Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Chloro-5-methylphenol 3-Chloro-5-methylphenol ReactionVessel Dissolve & Cool to 0-5°C 3-Chloro-5-methylphenol->ReactionVessel Bromine Bromine Bromination Slow Bromine Addition (0-10°C, 2-3h) Bromine->Bromination Acetic Acid Acetic Acid Acetic Acid->ReactionVessel ReactionVessel->Bromination Quench Quench with Water & Sodium Thiosulfate Bromination->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Purify Recrystallize from Hexane/Toluene Dry->Purify FinalProduct 4-Bromo-3-chloro-5-methylphenol Purify->FinalProduct

Caption: Workflow for the synthesis via bromination of 3-chloro-5-methylphenol.

Detailed Experimental Protocol
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloro-5-methylphenol (14.26 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5°C in an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (15.98 g, 5.12 mL, 0.1 mol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor reaction completion by TLC.

  • Pour the reaction mixture into 400 mL of cold water. A precipitate will form.

  • Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.

  • Filter the solid product and wash thoroughly with cold water.

  • For purification, dissolve the crude product in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from a minimal amount of hot hexane/toluene mixture to yield pure 4-bromo-3-chloro-5-methylphenol.

Route 2: Two-Step Halogenation of 3,5-Dimethylphenol (m-Xylenol)

This strategy involves the sequential halogenation of a less expensive, widely available starting material, 3,5-dimethylphenol. The order of halogenation is critical to achieving the desired substitution pattern. We will evaluate the chlorination-then-bromination sequence.

Scientific Rationale

Step 1: Chlorination of 3,5-Dimethylphenol. The hydroxyl group and two methyl groups are all ortho-, para-directing. The most activated and sterically accessible position is C4 (para to -OH, ortho to two -CH₃ groups). Therefore, chlorination using a mild agent like sulfuryl chloride (SO₂Cl₂) is expected to yield 4-chloro-3,5-dimethylphenol with high selectivity.[3] The use of specific catalysts can further enhance this para-selectivity.[3]

Step 2: Bromination of 4-Chloro-3,5-dimethylphenol. In this intermediate, the C2 and C6 positions are equivalent and ortho to the powerful -OH activator. However, bromination at C2 would be sterically hindered by the adjacent chloro and methyl groups. Therefore, bromination is directed to the more accessible C6 position, which is ortho to the hydroxyl group and meta to the chloro group. This yields the desired 4-bromo-3-chloro-5-methylphenol. Correction: The final product has bromine at position 4. This means the initial chlorination should be at C3, which is not the electronically favored position. A more plausible route is bromination first.

Let's re-evaluate: Bromination then Chlorination.

Step 1: Bromination of 3,5-Dimethylphenol. Similar to chlorination, bromination is expected to occur at the C4 position to yield 4-bromo-3,5-dimethylphenol.

Step 2: Chlorination of 4-Bromo-3,5-dimethylphenol. The remaining open positions are C2 and C6. The powerful directing effect of the hydroxyl group will direct the incoming chloro electrophile to one of these positions. Chlorination at C2 (or C6) would yield 2-chloro-4-bromo-3,5-dimethylphenol, not the target molecule.

This analysis reveals that a simple two-step halogenation of 3,5-dimethylphenol is unlikely to yield the desired 4-bromo-3-chloro-5-methylphenol due to directing group effects. A more complex route involving blocking groups or starting from a different isomer would be necessary, significantly increasing cost and complexity. Therefore, this route is deemed less viable.

Route 3: Hydrolysis of Halogenated Aniline Precursor

This industrial approach involves the synthesis of the target phenol from a corresponding aniline derivative. This method can offer excellent regiochemical control but typically involves more steps and harsher conditions.[4]

Scientific Rationale

The synthesis would start from 4-bromo-3-chloro-5-methylaniline. This aniline is converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an acidic aqueous solution, which replaces the diazonium group with a hydroxyl group to form the desired phenol. This is a classic Sandmeyer-type reaction sequence. The key advantage is that the substitution pattern is locked in by the starting aniline, bypassing the regioselectivity issues of direct halogenation on a phenol ring.

Experimental Workflow Diagram

cluster_start Starting Materials cluster_reaction Diazotization & Hydrolysis cluster_workup Work-up & Purification Aniline 4-Bromo-3-chloro-5-methylaniline Diazotization Dissolve in H2SO4 Cool to 0-5°C Add NaNO2 solution Aniline->Diazotization NaNO2 NaNO2 NaNO2->Diazotization H2SO4 H2SO4 H2SO4->Diazotization Hydrolysis Heat mixture to 100-150°C (High-Pressure Reactor) Diazotization->Hydrolysis Cool Cool & Depressurize Hydrolysis->Cool Extract Extract with Toluene Cool->Extract Wash Wash Organic Phase Extract->Wash Distill Distill off Toluene & Purify by Rectification Wash->Distill FinalProduct 4-Bromo-3-chloro-5-methylphenol Distill->FinalProduct

Caption: Workflow for the synthesis via hydrolysis of a halogenated aniline.

Detailed Experimental Protocol (Adapted from Patent Literature[4])
  • In a high-pressure reactor, charge 4-bromo-3-chloro-5-methylaniline (22.15 g, 0.1 mol) and a 30% aqueous sulfuric acid solution (100 mL).

  • Cool the mixture to 0-5°C with vigorous stirring.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, maintaining the temperature below 5°C to form the diazonium salt.

  • After the addition is complete, add toluene (100 mL) and a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.1 g).

  • Seal the reactor and heat to 120-140°C for 4-6 hours. Nitrogen gas will evolve as the diazonium group is replaced by hydroxyl.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the toluene by distillation. The crude product can be purified by vacuum distillation or recrystallization to yield 4-bromo-3-chloro-5-methylphenol.

Comparative Analysis

To provide a clear, objective comparison, we will evaluate the two viable routes (Route 1 and Route 3) based on estimated yield, purity, raw material cost, and overall process considerations.

Data Summary Table
MetricRoute 1: Bromination of 3-Chloro-5-methylphenolRoute 3: Hydrolysis of Halogenated Aniline
Starting Material 3-Chloro-5-methylphenol4-Bromo-3-chloro-5-methylaniline
Key Reagents Bromine, Acetic AcidNaNO₂, H₂SO₄, Toluene
Estimated Yield 75-85%65-75%
Expected Purity High after recrystallization (>98%)Good, requires distillation (>97%)
Process Complexity Low (1 step, atmospheric pressure)High (2 steps, high pressure/temp)
Safety Concerns Handling of corrosive bromine and acetic acid.Diazonium salts are potentially explosive; high-pressure reaction.
Environmental Impact Halogenated organic waste.Acidic waste stream, use of organic solvent.
Estimated Raw Material Cost / kg of Product $150 - $250 $300 - $450 (highly dependent on aniline cost)

Note: Cost estimates are based on typical catalogue prices for research quantities and are subject to market fluctuations. Industrial-scale pricing would be significantly lower but relative differences are expected to hold.

Conclusion and Recommendations

The evaluation of synthetic routes for 4-bromo-3-chloro-5-methylphenol clearly indicates that the cost-effectiveness is highly dependent on the scale of production and available starting materials.

Route 1: Bromination of 3-Chloro-5-methylphenol emerges as the most cost-effective and practical choice for laboratory-scale and likely pilot-scale synthesis.

  • Strengths: This route is operationally simple, proceeds in a single step under mild conditions, and utilizes relatively inexpensive bulk chemicals.[1][5] The high regioselectivity, driven by the powerful directing effect of the phenolic hydroxyl group, ensures a good yield of the desired product, minimizing complex purification steps.

  • Recommendation: This is the recommended route for most research, development, and small-scale production scenarios where a balance of cost, simplicity, and efficiency is paramount.

Route 3: Hydrolysis of Halogenated Aniline represents a more classic industrial approach, which prioritizes absolute regiochemical control over process simplicity.

  • Strengths: It guarantees the correct isomer is formed, as the substitution pattern is pre-determined in the aniline starting material.

  • Weaknesses: The multi-step process, use of potentially hazardous diazonium intermediates, and requirement for high-pressure equipment make it significantly more complex and costly.[4] The primary economic barrier is the high cost and limited availability of the specific trifunctionalized aniline precursor.

  • Recommendation: This route should only be considered if the required aniline is available at a very low cost as a byproduct of another process, or if stringent isomer control is required that cannot be achieved via Route 1, which is unlikely in this specific case.

References

  • CN103524308A - Method for preparing halogenated phenol compounds - Google Patents.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. Available from: [Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. Available from: [Link]

  • Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Available from: [Link]

  • A convenient synthesis of phenols | Request PDF - ResearchGate. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available from: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. Available from: [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. Available from: [Link]

  • 4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem. Available from: [Link]

  • Organic Chemistry Aromatic synthesis. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using - Organic Syntheses Procedure. Available from: [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. Available from: [Link]

  • Life-cycle assessment and techno-economic analysis of the utilization of bio-oil components for the production of three chemicals - Green Chemistry (RSC Publishing). Available from: [Link]

  • Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis - MDPI. Available from: [Link]

  • Chemical Manufacturers Report Gains Amid Growing Economic Concerns. Available from: [Link]

  • Key Companies Driving 4-Chloro-3-Methylphenol Industry Growth - Market.us News. Available from: [Link]

  • 4 Chloro 3 5 dimethylphenol Market Analysis 2026, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports - Cognitive Market Research. Available from: [Link]

Sources

Validation

Isomeric Purity Analysis of 4-Bromo-3-chloro-5-methylphenol: A Comprehensive Methodological Comparison

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the isomeric purity of halogenated intermediates is a critical quality attribute. 4-Bromo-3-chloro-5-methylphenol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the isomeric purity of halogenated intermediates is a critical quality attribute. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a heavily substituted aromatic building block[1]. During its synthesis, positional isomers—such as 2-bromo-3-chloro-5-methylphenol or 6-bromo-2-chloro-3-methylphenol—can form. Because these isomers possess identical molecular weights and nearly identical boiling points and polarities, their separation poses a significant analytical challenge.

This guide objectively compares the three principal analytical techniques for determining the isomeric purity of 4-Bromo-3-chloro-5-methylphenol: UHPLC-UV , GC-MS , and qNMR . By evaluating their mechanistic strengths and providing self-validating experimental protocols, this guide empowers researchers to select the optimal method for their specific matrix and regulatory requirements.

The Analytical Challenge: Halogenated Phenol Isomerism

The difficulty in resolving positional isomers of halogenated phenols stems from their structural similarities. Standard C18 reversed-phase columns rely primarily on hydrophobic dispersion forces, which are often insufficient to resolve isomers with identical empirical formulas. Furthermore, in gas-phase analysis, the active hydroxyl (-OH) group of the phenol ring interacts strongly with silanol groups in the GC inlet and column, leading to severe peak tailing and signal loss at trace levels[2]. Overcoming these challenges requires specialized stationary phases or targeted chemical derivatization.

Comparative Analysis of Methodologies

UHPLC-UV with Pentafluorophenyl (PFP) Stationary Phase

While traditional silica-based C18 chemistries struggle with halogenated positional isomers, the introduction of fluorine groups into a Pentafluorophenyl (PFP) stationary phase fundamentally alters solute-column interactions[3]. The PFP phase offers multiple retention mechanisms: π−π interactions, strong dipole-dipole interactions from the carbon-fluorine bonds, and shape selectivity. This allows the column to exploit the subtle electron density differences caused by the ortho/meta/para positioning of the bromine and chlorine atoms, achieving baseline resolution without the need for sample derivatization.

GC-MS with Silylation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides unparalleled sensitivity and resolution for volatile compounds. However, to mitigate the peak tailing inherent to native phenols, derivatization is mandatory[2]. By reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active phenol is converted into a volatile, thermally stable trimethylsilyl (TMS) ether[4]. This approach yields sharp peak shapes and allows for trace-level impurity profiling down to the pg/mL range.

Quantitative NMR (qNMR)

Chromatographic methods require highly pure reference standards for each potential isomer to confirm identity and establish calibration curves. Quantitative NMR (qNMR) bypasses this requirement. It differentiates isomers based on the unique chemical environment of their atomic nuclei in a magnetic field, providing distinct spectral fingerprints and allowing for absolute structural elucidation and quantification[5].

Performance Comparison Data

The following table summarizes the operational metrics of each technique to aid in method selection:

ParameterUHPLC-UV (PFP Column)GC-MS (Derivatized)qNMR Spectroscopy
Primary Separation Mechanism Dipole-dipole, π−π , shape selectivityVolatility, boiling point, mass-to-chargeMagnetic environment of nuclei
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 pg/mL~10 µg/mL
Resolution of Positional Isomers Excellent ( Rs​>1.5 )Excellent ( Rs​>2.0 )Good (depends on chemical shift overlap)
Sample Preparation Minimal (Dilute & Shoot)Moderate (Silylation required)Minimal (Dissolve in deuterated solvent)
Analysis Time < 10 minutes15 - 25 minutes< 5 minutes (data acquisition)
Best Used For Routine High-Throughput QCTrace-level impurity profilingAbsolute structural confirmation

Decision Workflow

Workflow Start Sample: 4-Bromo-3-chloro-5-methylphenol Decision Primary Analytical Goal? Start->Decision QC High-Throughput QC Decision->QC Trace Trace Impurity Profiling Decision->Trace Struct Absolute Structural ID Decision->Struct UHPLC UHPLC-UV (PFP Column) QC->UHPLC Native state analysis GCMS GC-MS (Silylation) Trace->GCMS pg/mL Sensitivity NMR qNMR Spectroscopy Struct->NMR No standards needed

Caption: Workflow for selecting the optimal isomeric purity analysis method.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal check to guarantee that the chemical mechanisms are functioning as intended before data is accepted.

Protocol 1: UHPLC-UV Analysis (Native State)

Causality: Utilizing a PFP phase maximizes dipole and π−π interactions, allowing for the separation of halogenated isomers that co-elute on standard aliphatic C18 chains[3].

  • Sample Preparation: Accurately weigh 10 mg of 4-Bromo-3-chloro-5-methylphenol. Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture.

  • System Setup: Equip the UHPLC with a PFP column (e.g., 1.9 µm, 2.1 x 100 mm). Set the column compartment to 35°C to optimize mass transfer while maintaining stationary phase stability.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 70% B over 8 minutes. Flow rate: 0.4 mL/min. Detection at 210 nm and 280 nm.

  • Self-Validation (System Suitability): Inject a resolution standard containing 4-Bromo-3-chloro-5-methylphenol and its closest eluting isomer (e.g., 2-Bromo-3-chloro-5-methylphenol). The system is validated for batch analysis only if the critical pair resolution ( Rs​ ) is ≥1.5 and the asymmetry factor for the main peak is between 0.9 and 1.2.

Protocol 2: GC-MS Analysis via Silylation

Causality: Derivatization masks the polar hydroxyl group, preventing hydrogen bonding with the GC column's silanol sites. This eliminates peak tailing and prevents thermal degradation in the injector port[2],[4].

  • Derivatization: Transfer 1 mg of the sample into a dry GC vial. Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA (containing 1% TMCS as a catalyst).

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature.

  • GC Setup: Use a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial oven temperature 70°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ions of the derivatized isomers.

  • Self-Validation (Derivatization Efficiency): Monitor the underivatized phenol mass trace (m/z ~220 for the native compound) alongside the TMS-derivatized mass trace. Confirm >99% derivatization efficiency. If the native peak exceeds 1% of the total area, the reaction is incomplete; discard the vial and re-derivatize with fresh, moisture-free reagents.

Protocol 3: Quantitative NMR (qNMR)

Causality: qNMR provides a direct ratio of isomers based on proton integration without the differing response factors inherent to UV or MS detectors[5].

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Acquisition: Acquire 1H NMR spectra using a 400 MHz (or higher) spectrometer. Use a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the aromatic protons to ensure complete magnetization recovery for accurate integration.

  • Self-Validation (Signal Integrity): Verify that the signal-to-noise (S/N) ratio of the primary quantitative peak (e.g., the isolated aromatic proton on the phenol ring) is > 100:1. If the S/N is insufficient, increase the number of transients (scans) until this threshold is met to ensure quantitative accuracy.

Conclusion

For the isomeric purity analysis of 4-Bromo-3-chloro-5-methylphenol, the choice of analytical technique dictates the reliability of the data. UHPLC-UV with a PFP column is the most efficient choice for routine, high-throughput QC due to its lack of derivatization steps. GC-MS remains the gold standard for trace-level impurity profiling where maximum sensitivity is required. Finally, qNMR is indispensable during early-stage drug development and reference standard certification, where absolute structural confirmation is paramount.

References

  • Source: lcms.
  • Source: nih.
  • Source: benchchem.
  • Source: asianpubs.
  • Title: Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

Sources

Comparative

Definitive Comparison Guide: 4-Bromo-3-chloro-5-methylphenol Reference Standards

Executive Summary & Scope In analytical chemistry and pharmaceutical development, the integrity of your reference standard dictates the reliability of your entire downstream dataset. 4-Bromo-3-chloro-5-methylphenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In analytical chemistry and pharmaceutical development, the integrity of your reference standard dictates the reliability of your entire downstream dataset. 4-Bromo-3-chloro-5-methylphenol (CAS: 1881290-80-7) is a highly specific halogenated phenol utilized as a critical intermediate, environmental marker, and analytical reference standard[1].

Because halogenated phenols are prone to positional isomerism during synthesis (e.g., forming 2-bromo-3-chloro-5-methylphenol instead), relying on uncharacterized technical-grade reagents can introduce catastrophic systematic errors. This guide objectively compares the performance of different tiers of 4-Bromo-3-chloro-5-methylphenol standards and provides the self-validating experimental protocols required to characterize a true Certified Reference Material (CRM) in compliance with ISO 17034 [2][3] and ICH Q2(R2) [4][5].

Standard Tier Comparison: CRM vs. Working Standard vs. Technical Grade

To ensure metrological traceability and analytical confidence, laboratories must choose the appropriate tier of reference material. The table below summarizes the quantitative and qualitative differences between commercially available grades.

Analytical FeatureISO 17034 CRM GradeWorking Standard (Secondary)Technical Grade Reagent
Purity Assignment Absolute (qNMR + Mass Balance)Relative (Qualified vs CRM)Area % (HPLC/GC only)
Metrological Traceability SI Units (NIST traceable)Traceable to CRMNone
Uncertainty Budget Fully expanded ( UCRM​ )EstimatedNot calculated
Impurity Profiling Fully elucidated (NMR/MS)Major impurities trackedUnknowns present
Moisture/Volatiles Quantified (Karl Fischer/TGA)Periodically checkedVariable / Unknown
Regulatory Compliance ISO 17034 / ISO 17025Internal SOPsNone

The Characterization Workflow

The transformation of a technical-grade raw material into a fully certified reference standard requires a rigorous, orthogonal testing workflow.

Workflow A Technical Grade Material (>95% Purity) B Chromatographic Profiling (HPLC-DAD / GC-MS) A->B Step 1 C Structural Elucidation (1H/13C NMR, HRMS) B->C Step 2 D Absolute Quantification (1H-qNMR) C->D Step 3 E Orthogonal Validation (Karl Fischer, TGA) D->E Step 4 F Certified Reference Material (ISO 17034 Compliant) E->F Step 5

Fig 1. Step-by-step CRM characterization workflow for 4-Bromo-3-chloro-5-methylphenol.

Experimental Methodologies & Causality

To establish a self-validating system, the characterization of 4-Bromo-3-chloro-5-methylphenol relies on two distinct pillars: Absolute Quantification (qNMR) and Chromatographic Mass Balance .

Absolute Purity via Quantitative NMR (1H-qNMR)

The Causality: Chromatographic techniques (HPLC/GC) rely on UV response factors or ionization efficiencies, which vary wildly between the main compound and its impurities. Furthermore, chromatography is blind to inorganic salts. qNMR is utilized as the primary method because it measures the absolute number of protons, providing a direct, response-factor-independent ratio against a NIST-traceable internal standard.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Select a NIST-traceable IS (e.g., Maleic acid) that is highly pure and soluble in the same NMR solvent (DMSO-d6). Crucial check: Ensure the IS signals do not overlap with the aromatic protons or the methyl protons of 4-Bromo-3-chloro-5-methylphenol.

  • Microbalance Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial using a calibrated ultra-microbalance (readability 0.1 µg) to minimize gravimetric uncertainty.

  • Solvation & Relaxation: Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (longitudinal relaxation time). Why? Phenolic and aromatic protons can have long T1​ times. Failing to wait for complete magnetization recovery (typically 30-60 seconds) will result in truncated signals and artificially low purity calculations.

  • Integration & Calculation: Integrate the target proton signal (e.g., the isolated aromatic proton) against the IS proton signal to calculate absolute mass fraction purity.

Chromatographic Purity & Impurity Profiling (HPLC-DAD & GC-MS)

The Causality: While qNMR gives absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). HPLC-DAD is required to separate structurally similar positional isomers that may co-crystallize. GC-MS is employed orthogonally because the isotopic clusters of Bromine ( 79 Br/ 81 Br) and Chlorine ( 35 Cl/ 37 Cl) produce a highly diagnostic M, M+2, M+4 molecular ion pattern (~3:4:1 ratio), confirming structural identity[1].

Step-by-Step Protocol (HPLC-DAD):

  • Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure adequate theoretical plates for isomer separation.

  • Mobile Phase pH Control: Use Water + 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile. Why? Halogenation lowers the pKa of the phenol ring. If the mobile phase pH is near the compound's pKa, it will exist in a mixed ionization state, causing severe peak tailing. The 0.1% TFA (pH ~2) ensures the compound remains fully protonated and neutral, yielding sharp, symmetrical peaks.

  • Detection: Monitor at the UV maximum (~280 nm) and extract the area percent of the main peak versus all detectable impurities.

The Self-Validating Mechanism: Mass Balance

A true CRM protocol must validate itself. We calculate the Mass Balance Purity :

PurityMB​=PurityHPLC​×(100%−%WaterKF​−%VolatilesTGA​−%Ash)

Validation Rule: The absolute purity obtained via qNMR must agree with the Mass Balance purity within ±0.5% . If the discrepancy exceeds this threshold, it indicates an undetected NMR-silent impurity or a co-eluting HPLC peak, triggering a mandatory re-evaluation of the analytical methods.

Regulatory Alignment & Method Validation

To comply with ICH Q2(R2) guidelines for analytical procedure validation[4][5], the HPLC and qNMR methods used to certify 4-Bromo-3-chloro-5-methylphenol must be rigorously validated.

ValidationLogic A ICH Q2(R2) Method Validation B Specificity (Peak purity via DAD/MS) A->B C Linearity & Range (R² > 0.999 over 50-150%) A->C D Accuracy & Precision (Spike Recovery & %RSD < 1.0) A->D E Robustness (Varied pH, Temp, Flow) A->E

Fig 2. Logical relationship of ICH Q2(R2) analytical method validation parameters.

By adhering to these validation parameters and producing the standard under an ISO 17034 accredited quality management system[2][6], laboratories ensure that the resulting 4-Bromo-3-chloro-5-methylphenol standard is legally defensible and scientifically unassailable.

References

  • National Center for Biotechnology Information (PubChem) . "4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448." PubChem Compound Summary. Available at: [Link]

  • International Council for Harmonisation (ICH) . "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • International Organization for Standardization (ISO) . "ISO 17034: General requirements for the competence of reference material producers." ISO Standards. Available at: [Link]

  • DAkkS (German Accreditation Body) . "Reference material producers DIN EN ISO 17034." Accreditation Standards. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Bromo-3-chloro-5-methylphenol Analysis

Introduction: The Imperative for Analytical Consistency In the landscape of pharmaceutical development and chemical manufacturing, the precise characterization of chemical entities is not merely a procedural step but the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development and chemical manufacturing, the precise characterization of chemical entities is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 4-Bromo-3-chloro-5-methylphenol is a halogenated phenol that can serve as a critical intermediate or appear as a potential impurity in synthetic pathways. The ability to accurately and consistently quantify this compound across different analytical laboratories is paramount. Discrepancies in analytical results can lead to out-of-specification (OOS) investigations, batch rejections, and significant project delays.

This guide provides a framework for establishing and executing an inter-laboratory comparison (ILC) for the analysis of 4-Bromo-3-chloro-5-methylphenol. The objective is to equip researchers, scientists, and quality control professionals with the tools to assess and ensure the reliability of their analytical data. An ILC, also known as a proficiency test (PT), serves as an external quality assessment scheme, providing an objective measure of a laboratory's performance against its peers.[1][2][3] By participating in such a study, laboratories can gain confidence in their methods, identify potential areas for improvement, and demonstrate their technical competence to regulatory bodies and clients.[4]

The principles outlined herein are grounded in internationally recognized standards for proficiency testing, such as those described by ISO/IEC 17043.[1][4] We will explore the common analytical techniques for halogenated phenols, present a detailed protocol for a robust analytical method, and provide a template for the design and statistical evaluation of the comparison study.

Prevailing Analytical Methodologies for Halogenated Phenols

The selection of an analytical technique for a halogenated phenol like 4-Bromo-3-chloro-5-methylphenol is dictated by factors such as its volatility, thermal stability, and the required sensitivity of the analysis. The two most prevalent and powerful techniques for this class of compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent choice for volatile and thermally stable compounds.[5] The separation is based on the compound's boiling point and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for positive identification based on the mass spectrum.[6][7] For less volatile phenols, derivatization is often employed to increase volatility and improve peak shape.[6][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] Separation is achieved based on the analyte's polarity and interaction with the stationary and mobile phases.[10] HPLC coupled with an Ultraviolet (UV) detector is a common and robust setup for quantitative analysis of aromatic compounds like phenols, which possess strong UV chromophores.[11][12] For higher sensitivity and selectivity, LC can be coupled with a mass spectrometer (LC-MS).[13]

For the purpose of this guide, we will focus on a reversed-phase HPLC-UV method due to its widespread availability, robustness, and the fact that it typically does not require a derivatization step for phenolic compounds.[12]

Designing the Inter-laboratory Comparison Study

A successful ILC requires careful planning and execution. The study should be coordinated by a central, impartial entity responsible for preparing and distributing the test materials and for the subsequent statistical analysis of the submitted data.

Study Objective

The primary objective is to evaluate the proficiency of participating laboratories in the quantitative determination of 4-Bromo-3-chloro-5-methylphenol in a provided sample. This involves assessing both the accuracy (closeness to the true value) and precision (consistency of results) of each laboratory's measurements.

Test Materials
  • High-Purity Reference Standard: A well-characterized batch of 4-Bromo-3-chloro-5-methylphenol with a certified purity (e.g., >99.5%) should be provided to all participants. This allows each laboratory to prepare their own calibration standards, eliminating variability from in-house standards.

  • Proficiency Test (PT) Sample: A homogenous and stable PT sample should be prepared by the coordinating body. This could be a solution of 4-Bromo-3-chloro-5-methylphenol in a suitable solvent (e.g., acetonitrile) at a concentration unknown to the participants. The assigned value (true concentration) of the PT sample must be determined with high confidence by the coordinating laboratory, potentially through replicate analyses using multiple validated methods.

Workflow and Instructions

The overall workflow for the ILC is depicted below. Participants would be instructed to analyze the PT sample, typically in triplicate, using the provided reference standard to construct a calibration curve. While a recommended method is provided in this guide, laboratories may also use their own validated in-house methods. This can provide valuable data on the comparability of different analytical approaches.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories (Lab 1, 2, ...n) P Preparation of Reference Standard & PT Sample D Distribution to Participants P->D C Data Collection & Anonymization D->C Rec Receive Samples D->Rec S Statistical Analysis (z-scores) C->S R Final Report Generation S->R A Analysis of PT Sample Rec->A Rep Report Results A->Rep Rep->C

Caption: Step-by-step HPLC-UV analytical workflow.

Quantification
  • Calibration: Inject the prepared calibration standards into the HPLC system.

  • Linearity: Plot the peak area response versus the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999 to demonstrate a linear relationship. [14]3. Quantification: Inject the PT sample(s) in triplicate. Average the peak areas and use the linear regression equation from the calibration curve to calculate the concentration of 4-Bromo-3-chloro-5-methylphenol in the sample.

Presentation of Comparative Data

After the ILC is complete, the coordinating body should compile the results in a clear and concise format. The following table presents a hypothetical summary of results from such a study.

Table 1: Hypothetical Inter-laboratory Comparison Results

Laboratory IDReported Conc. 1 (µg/mL)Reported Conc. 2 (µg/mL)Reported Conc. 3 (µg/mL)Mean Conc. (µg/mL)Std. Dev.%RSDz-scorePerformance
Lab A51.250.951.551.20.300.6%0.80Satisfactory
Lab B49.849.550.149.80.300.6%-0.80Satisfactory
Lab C52.552.852.252.50.300.6%2.00Satisfactory
Lab D47.147.547.347.30.200.4%-3.60Unsatisfactory
Lab E50.550.350.750.50.200.4%0.00Satisfactory
Lab F48.851.849.950.21.533.0%-0.40Satisfactory*
Assigned Value 50.5
Target SD (σ) 1.25

*Note on Lab F: Although the z-score is satisfactory, the high %RSD (Relative Standard Deviation) indicates poor precision and warrants an internal investigation.

Conclusion: Fostering a Culture of Quality

An inter-laboratory comparison for the analysis of 4-Bromo-3-chloro-5-methylphenol is a powerful tool for ensuring analytical excellence. It provides an objective assessment of a laboratory's capabilities, promotes continuous improvement, and builds confidence in the data that underpins critical decisions in research and development. By embracing a structured approach to method validation and participating in proficiency testing schemes, the scientific community can ensure that data is reliable, reproducible, and comparable, regardless of where the analysis is performed.

References

  • ASTM E2027-17 - Standard Practice for Conducting Proficiency Tests in the Chemical Analysis of Metals, Ores, and Related Materials. ASTM International. [Link]

  • ASTM E2027-99 - Standard Practice for Conducting Proficiency Tests in the Chemical Analysis of Metals, Ores, and Related Materials. SIST e-Poslovanje. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian National Accreditation Organisation (EAS). [Link]

  • Fast Screening of Phenol and Its Derivatives in Wastewater by HPLC by Using Monolithic Silica Column and Solid-Phase Extraction. Analytical Letters, Vol. 37, No. 11, pp. 2351–2361, 2004. [Link]

  • Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B, 1022, 250-256 (2016). [Link]

  • ASTM E2027-99 (Withdrawn 2022) Standard Practice for Conducting Proficiency Tests in the Chemical Analysis of Metals, Ores, and Related Materials. ASTM International. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 275, 126015 (2024). [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Journal of the Chemical Society of Pakistan, 31(4), 564-568 (2009). [Link]

  • ASTM Proficiency Testing Programs (PTP). ASTM International. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 22(7), 1193 (2017). [Link]

  • Guidance on Proficiency Testing / Inter-laboratory Comparisons. ACLASS. [Link]

  • What is an inter laboratory comparison ? CompaLab. [Link]

  • Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. Agilent Technologies, Inc. Application Note. [Link]

  • Comparability evaluation of phenol determination by the spectrophotometric (SPh), HPLC, and GLC methods, and accuracy of the results. ResearchGate. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 59-69 (2017). [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Beverages, 6(3), 52 (2020). [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ, 8, e9460 (2020). [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(15), 2736 (2019). [Link]

  • ASTM Proficiency Test: Chemical Analysis of Plain Carbon & Low Allloy Steel. EPTIS. [Link]

  • Inter laboratory comparison (ilc) & proficiency testing (pt) principles and practices. United Nations Industrial Development Organization. [Link]

  • Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water. ResearchGate. [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. International Atomic Energy Agency. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-chloro-5-methylphenol

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-3-chloro-5-methylphenol. As a halogenated phenol, this compound requires specific handling and disposal protocols to miti...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-3-chloro-5-methylphenol. As a halogenated phenol, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and the Imperative for Specialized Disposal

4-Bromo-3-chloro-5-methylphenol is a substituted halogenated phenol. The presence of bromine, chlorine, and a phenolic functional group dictates its chemical reactivity and toxicological profile. Phenolic compounds, in general, are known to be corrosive and toxic, capable of causing severe skin burns and systemic toxicity upon absorption.[1][2][3][4] The halogen substituents (bromine and chlorine) increase its environmental persistence, making improper disposal a significant ecological concern.[5] Chlorinated and brominated organic compounds can bioaccumulate and may form hazardous byproducts during degradation.[5][6][7]

Therefore, understanding its hazard classification is the first step in appreciating the necessity of a rigorous disposal plan. This compound is not a candidate for drain disposal or commingling with general laboratory waste.[3][8][9][10]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classifications for 4-Bromo-3-chloro-5-methylphenol and structurally similar compounds consistently highlight its risk profile.

Hazard ClassCategoryHazard StatementCitations
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[11][12][13]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[11][12][14][15][16][17]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[11][12][14][15][16]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[11][12][14][15][16]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in managing this waste stream is proper segregation. Halogenated organic compounds must be collected in a dedicated waste container, separate from all other chemical waste categories.[18][19]

Causality Behind Segregation:

  • Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate the separation of different waste types.[20][21]

  • Treatment Incompatibility: Halogenated waste is typically disposed of via high-temperature incineration. Mixing it with non-halogenated solvents can complicate the disposal process and increase costs.

  • Chemical Incompatibility: 4-Bromo-3-chloro-5-methylphenol, like other phenols, is incompatible with strong oxidizing agents, acids, and bases.[18][22][23] Accidental mixing can lead to exothermic reactions, fires, or the generation of toxic gases.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 4-Bromo-3-chloro-5-methylphenol.

G A Waste Generated (Solid or Liquid) B Does waste contain 4-Bromo-3-chloro-5-methylphenol or other halogenated organics? A->B C YES: Segregate into 'HALOGENATED ORGANIC WASTE' Container B->C  True D NO: Segregate according to other chemical properties (e.g., Non-Halogenated, Aqueous Acid) B->D  False E Proceed to Container Selection & Labeling Protocol C->E

Sources

Handling

Mastering the Safe Handling of 4-Bromo-3-chloro-5-methylphenol: A Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that confidence in the lab is built on a foundation of safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that confidence in the lab is built on a foundation of safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Bromo-3-chloro-5-methylphenol, a halogenated phenol. While specific data for this compound is limited, its structural similarity to other toxic and corrosive phenols necessitates a high degree of caution.[1][2] This document synthesizes established protocols for related compounds to ensure you can manage this chemical with the utmost safety and precision.

Hazard Assessment: Understanding the Risks

4-Bromo-3-chloro-5-methylphenol is classified as a hazardous chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5][6] Like other halogenated phenols, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] A critical and often overlooked characteristic of phenols is their ability to cause numbness upon initial skin contact, which can delay the recognition of a serious exposure.[2][9] Therefore, it is imperative to treat this compound with the same level of precaution as a known corrosive and toxic substance.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The primary objective is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: Always handle 4-Bromo-3-chloro-5-methylphenol in a well-ventilated area.[5][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][2][10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][11]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements for handling this compound.

Body Part Required PPE Rationale and Key Considerations
Hands Double-layered nitrile glovesPhenols can penetrate single nitrile gloves, especially with prolonged contact.[9] Doubling the gloves provides an additional barrier. If gloves are splashed, they must be removed and replaced immediately.[9]
Eyes Chemical safety gogglesStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and dust.[1][2]
Face Face shield (in addition to goggles)A face shield is required when there is a significant risk of splashing, providing a full barrier for the face.[1][2][9][12]
Body Laboratory coatA standard lab coat is the minimum requirement.[1][2][9] For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is recommended.[1][2][9]
Respiratory NIOSH-approved respiratorA respirator with an appropriate filter for organic vapors and particulates should be used if working outside of a fume hood or if dust generation is unavoidable.[7][13]
Operational Plan: A Step-by-Step Workflow

This workflow is designed to guide you from preparation to disposal, ensuring safety at every stage.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve/Use in a Closed or Contained System handle_weigh->handle_dissolve disp_waste Segregate Halogenated Organic Waste handle_dissolve->disp_waste disp_container Label Waste Container Clearly disp_waste->disp_container disp_decon Triple-Rinse Contaminated Glassware disp_container->disp_decon clean_ppe Doff PPE Correctly disp_decon->clean_ppe clean_hands Wash Hands Thoroughly clean_ppe->clean_hands

Caption: Safe Handling Workflow for 4-Bromo-3-chloro-5-methylphenol.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

    • Prepare Work Area: Ensure your workspace is clean and uncluttered. If using a fume hood, verify it is functioning correctly.

    • Assemble Spill Kit: Have a spill kit readily available. For phenols, this should include absorbent pads, and for skin contact, polyethylene glycol 300 or 400 (PEG-300 or PEG-400) is highly recommended.[9][11]

  • Handling:

    • Weighing: If working with the solid form, weigh it out within a chemical fume hood to prevent inhalation of dust particles.[10]

    • Use: When using the compound in solution, handle it in a way that minimizes aerosol generation. Keep containers closed when not in use.[9]

  • Disposal Plan:

    • Waste Segregation: All materials contaminated with 4-Bromo-3-chloro-5-methylphenol, including gloves, pipette tips, and the chemical itself, must be disposed of as hazardous waste.[10] This waste should be collected in a container specifically designated for "Halogenated Organic Waste."[10]

    • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

    • Decontamination of Glassware: Empty containers must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone).[10] The rinsate must be collected and added to the halogenated organic waste container.[10]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[7][12][14] If available, wash the area with polyethylene glycol (PEG-300 or PEG-400).[9][11] Seek immediate medical attention, even if no pain is felt.[14]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Spill:

    • For small spills, absorb the material with absorbent pads.[9]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

    • Do not use water to clean up a spill of the solid material, as this can increase the risk of exposure.[10]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate 4-Bromo-3-chloro-5-methylphenol into your research, ensuring the integrity of your work and the well-being of your team.

References

  • University of Michigan-Dearborn. (n.d.). Phenol.
  • (n.d.). Phenol SOP.
  • NOAA. (n.d.). Report | CAMEO Chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). 4 - SAFETY DATA SHEET.
  • (n.d.). for the SAFE USE of PHENOL.
  • (n.d.). Phenol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • (n.d.). Phenol.
  • (2023, April 4). 14 - Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Bromo-3,5-dimethylphenol SDS, 7463-51-6 Safety Data Sheets.
  • (n.d.). 4-Chloro-3-methylphenol.
  • (2025, August 13). 74204-00-5 - Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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